molecular formula C6H14O12P2 B8816187 Fosfructose CAS No. 717817-28-2

Fosfructose

Número de catálogo: B8816187
Número CAS: 717817-28-2
Peso molecular: 340.12 g/mol
Clave InChI: XPYBSIWDXQFNMH-UYFOZJQFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,6-di-O-phosphono-D-fructose, universally known as Fructose 1,6-bisphosphate (F-1,6-BP), is a fundamental phosphorylated sugar intermediate essential to central carbon metabolism in living organisms . This compound serves a critical role as a substrate for the enzyme fructose-1,6-bisphosphatase (FBPase) in the gluconeogenesis pathway, where it is hydrolyzed to fructose-6-phosphate and inorganic phosphate . Conversely, in glycolysis, it is produced from fructose-6-phosphate by phosphofructokinase and is subsequently cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) . Beyond its canonical metabolic roles, F-1,6-BP is a well-characterized allosteric activator of pyruvate kinase, thereby regulating the final step of glycolysis . Emerging research has revealed non-canonical functions for the enzymes that process this metabolite. For instance, the gluconeogenic enzyme Fructose-1,6-bisphosphatase 1 (FBP1) has been identified to also act as a protein phosphatase, with recent studies showing it dephosphorylates IκBα to suppress NF-κB signaling and colorectal tumorigenesis, highlighting its significance in cancer cell signaling . Additional research indicates that F-1,6-BP has the ability to chelate ferrous ions (Fe²⁺), suggesting a potential antioxidant role by mitigating the generation of reactive oxygen species via Fenton chemistry . Researchers utilize this compound in a wide array of applications, including studies on metabolic flux and pathway engineering, enzymatic assays for FBPase and aldolase activity, structural biology as evidenced by its presence in numerous Protein Data Bank entries , and investigations into cellular signaling and disease mechanisms, particularly in cancer and inflammation research . The product is provided as a high-purity, solid compound for reliable and reproducible experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

717817-28-2

Fórmula molecular

C6H14O12P2

Peso molecular

340.12 g/mol

Nombre IUPAC

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate

InChI

InChI=1S/C6H14O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,5-,6-/m1/s1

Clave InChI

XPYBSIWDXQFNMH-UYFOZJQFSA-N

SMILES isomérico

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O

SMILES canónico

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O

Números CAS relacionados

15499-52-2 (tetra-potassium salt)
23558-08-9 (unspecified hydrochloride salt)
23784-19-2 (tetra-hydrochloride salt)
26177-85-5 (di-hydrochloride salt)
34378-77-3 (unspecified calcium salt)
38099-82-0 (tri-hydrochloride salt)
6035-52-5 (barium[1:2] salt)
6055-82-9 (calcium[1:2] salt)

Origen del producto

United States

Foundational & Exploratory

The Pivotal Role of Fructose-1,6-Bisphosphate in the Regulation of Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphate (FBP) is a central metabolic intermediate in the glycolytic pathway, serving not only as a crucial substrate but also as a potent allosteric regulator. This technical guide provides an in-depth exploration of the multifaceted role of FBP in controlling glycolytic flux, with a particular focus on its feed-forward activation of pyruvate (B1213749) kinase (PK) and its intricate regulation of phosphofructokinase-1 (PFK-1). This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and workflows to support research and drug development endeavors targeting glycolytic control points.

Introduction

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production in virtually all living organisms. The precise regulation of this pathway is critical for maintaining cellular energy homeostasis and providing precursors for various biosynthetic pathways. Fructose-1,6-bisphosphate, the product of the phosphofructokinase-1 reaction, emerges as a key signaling molecule within this pathway. Its accumulation signifies a commitment of glucose to glycolysis and initiates a feed-forward activation loop, ensuring the efficient processing of intermediates through the lower part of the pathway. Understanding the nuanced mechanisms of FBP-mediated regulation is paramount for developing therapeutic strategies for diseases characterized by dysregulated glucose metabolism, such as cancer and metabolic syndrome.

Allosteric Regulation by Fructose-1,6-Bisphosphate

FBP exerts its regulatory influence primarily through allosteric interactions with two key enzymes of glycolysis: phosphofructokinase-1 (PFK-1) and pyruvate kinase (PK).

Feed-Forward Activation of Pyruvate Kinase

FBP is a potent allosteric activator of most pyruvate kinase isoforms, the enzyme catalyzing the final and irreversible step of glycolysis.[1] This feed-forward mechanism ensures that an increased flux through the upper part of glycolysis, leading to FBP accumulation, is met with an accelerated conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] The binding of FBP to an allosteric site on PK induces a conformational change that increases the enzyme's affinity for its substrate, PEP.[1] This is particularly critical in overcoming the inhibitory effects of ATP, which is both a product and an allosteric inhibitor of pyruvate kinase.

Caption: Feed-forward activation of Pyruvate Kinase by Fructose-1,6-Bisphosphate.

Regulation of Phosphofructokinase-1

Phosphofructokinase-1 (PFK-1) catalyzes the committed step of glycolysis, the phosphorylation of fructose-6-phosphate (B1210287) to FBP.[2] This enzyme is subject to complex allosteric regulation. While FBP is the product of the PFK-1 reaction, its downstream effects, particularly the relief of product inhibition and the pulling of the reaction forward, are crucial. PFK-1 is allosterically inhibited by high levels of ATP, which signals a high energy state in the cell.[3] Fructose 2,6-bisphosphate (F2,6BP), a potent activator of PFK-1, works in concert with FBP's downstream effects to overcome ATP inhibition.[2] Although FBP itself is not a direct allosteric activator of PFK-1, its production is the central point of regulation for the entire glycolytic pathway.

Caption: Allosteric regulation of Phosphofructokinase-1.

Quantitative Data on FBP-Mediated Regulation

The allosteric effects of FBP on pyruvate kinase have been quantified in numerous studies. The following tables summarize key kinetic parameters.

Table 1: Allosteric Activation of Pyruvate Kinase M2 (PKM2) by Fructose-1,6-Bisphosphate

ParameterValueConditionsReference
AC50 118.1 ± 19.0 nMPEP = 1.5 mM, ADP = 5 mM[4]
KMPEP (apo enzyme) 1.22 ± 0.02 mMNo FBP[4]
KMPEP (+ FBP) 0.23 ± 0.04 mMSaturating FBP[4]
KMPEP (+ FBP) 0.15 mmol/L-[5]
Vmax (+ FBP) 330 µmol/min-[5]

AC50 (Activation Constant 50) is the concentration of FBP required to elicit 50% of the maximal enzyme activation. KMPEP is the Michaelis constant for the substrate phosphoenolpyruvate.

Table 2: Cooperativity of FBP Activation on Yeast Pyruvate Kinase (Cdc19)

PEP ConcentrationHill Coefficient (nH)InterpretationReference
0.03 mM 2.4High positive cooperativity[6]
0.8 mM 1.6Positive cooperativity[6]
20 mM (saturating) 1.0No cooperativity[6]

The Hill coefficient (nH) indicates the degree of cooperativity in ligand binding. A value > 1 signifies positive cooperativity.

Table 3: Intracellular Fructose-1,6-Bisphosphate Concentrations

Cell Type / ConditionFBP ConcentrationReference
Hepatocellular carcinoma 7-25 mM[7]
Cultured mammalian cells 1.52 mM[7]
Yeast (glucose-fed) Physiological range leading to >1000-fold change in Cdc19 activity[6]

Experimental Protocols

Pyruvate Kinase Activity Assay (Coupled Spectrophotometric Method)

This protocol describes a continuous enzyme-coupled assay to measure the activity of pyruvate kinase by monitoring the oxidation of NADH.[8][9]

Principle: The pyruvate produced by PK is reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Caption: Experimental workflow for a coupled pyruvate kinase activity assay.

Materials:

  • HEPES buffer (e.g., 50 mM, pH 7.5)

  • Potassium chloride (KCl) (e.g., 100 mM)

  • Magnesium chloride (MgCl2) (e.g., 5 mM)

  • Adenosine diphosphate (B83284) (ADP) (e.g., 2 mM)

  • Phosphoenolpyruvate (PEP) (variable concentrations for kinetic analysis)

  • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) (e.g., 0.2 mM)

  • Lactate dehydrogenase (LDH) (e.g., 10 units/mL)

  • Fructose-1,6-bisphosphate (FBP) (variable concentrations for activation studies)

  • Purified pyruvate kinase or cell lysate

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, ADP, PEP, NADH, and LDH in a cuvette.

  • If studying the effect of FBP, add the desired concentration to the reaction mixture.

  • Incubate the mixture in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume of the pyruvate kinase sample to the cuvette and mix thoroughly.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is proportional to the rate of decrease in absorbance. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

Phosphofructokinase-1 Activity Assay (Coupled Spectrophotometric Method)

This protocol describes a continuous enzyme-coupled assay to measure the activity of PFK-1.[10]

Principle: The FBP produced by PFK-1 is cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP). Triosephosphate isomerase (TPI) converts DHAP to G3P. Glycerol-3-phosphate dehydrogenase (GPDH) then reduces G3P to glycerol-3-phosphate, oxidizing NADH in the process. The rate of NADH oxidation is monitored at 340 nm.

Materials:

  • HEPES buffer (e.g., 50 mM, pH 7.4)

  • Potassium chloride (KCl) (e.g., 100 mM)

  • Magnesium chloride (MgCl2) (e.g., 10 mM)

  • ATP (variable concentrations)

  • Fructose-6-phosphate (F6P) (variable concentrations)

  • NADH (e.g., 0.15 mM)

  • Aldolase (e.g., 0.675 units/mL)

  • Triosephosphate isomerase (TPI) (e.g., 5 units/mL)

  • Glycerol-3-phosphate dehydrogenase (GPDH) (e.g., 2 units/mL)

  • Purified PFK-1 or cell lysate

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, ATP, F6P, NADH, aldolase, TPI, and GPDH in a cuvette.

  • Incubate the mixture in a spectrophotometer at the desired temperature.

  • Initiate the reaction by adding the PFK-1 sample.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the PFK-1 activity based on the rate of NADH oxidation.

Measurement of Intracellular Fructose-1,6-Bisphosphate

Fluorometric Assay Kit Method: Commercial kits are available for the sensitive quantification of FBP in cell and tissue lysates.[11]

Principle: The assay involves a series of enzymatic reactions that ultimately lead to the generation of a fluorescent product. The fluorescence intensity is directly proportional to the amount of FBP in the sample.

General Procedure (refer to manufacturer's protocol for specifics):

  • Sample Preparation: Homogenize tissue or lyse cells in the provided assay buffer. Centrifuge to remove insoluble material. A deproteinization step using a 10 kDa spin column may be required.

  • Standard Curve Preparation: Prepare a standard curve using the provided FBP standard.

  • Reaction Setup: Add samples and standards to a 96-well plate. Add the reaction mix containing the necessary enzymes and substrates.

  • Incubation: Incubate the plate at the recommended temperature and time.

  • Measurement: Measure the fluorescence at the specified excitation and emission wavelengths.

  • Calculation: Determine the FBP concentration in the samples by comparing their fluorescence to the standard curve.

Conclusion

Fructose-1,6-bisphosphate stands as a critical checkpoint and signaling molecule in the intricate network of glycolytic regulation. Its feed-forward activation of pyruvate kinase ensures a coordinated and efficient flow of metabolites, while its position as the product of the highly regulated phosphofructokinase-1 reaction places it at the heart of cellular energy sensing. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the roles of FBP in health and disease. A deeper understanding of these regulatory mechanisms will undoubtedly pave the way for novel therapeutic interventions targeting the metabolic vulnerabilities of various pathologies.

References

Fructose-6-Phosphate as a Precursor in the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a central metabolic route essential for producing NADPH for redox homeostasis and ribose-5-phosphate (B1218738) (R5P) for nucleotide synthesis. While the oxidative branch is a primary source of NADPH, the non-oxidative branch provides metabolic flexibility by interconverting sugar phosphates. Fructose-6-phosphate (F6P), a key glycolytic intermediate, serves as a critical precursor for the non-oxidative PPP, allowing cells to generate essential pentoses for biosynthesis directly from glycolysis. This technical guide provides an in-depth examination of the enzymatic reactions, regulation, and experimental analysis of the F6P-driven flux into the PPP, with a focus on its implications for therapeutic development.

Introduction: The Glycolysis-PPP Interface

The Pentose Phosphate Pathway (PPP) is a metabolic pathway that runs parallel to glycolysis.[1] It is comprised of two distinct phases: the oxidative phase, which irreversibly generates NADPH and pentoses, and the non-oxidative phase, which consists of a series of reversible carbon-shuffling reactions.[2][3] Fructose-6-phosphate (F6P) stands at a critical metabolic crossroads, linking glycolysis directly to the non-oxidative PPP. This connection allows cells to divert glycolytic intermediates to synthesize R5P, the precursor for nucleotides and nucleic acids, when biosynthetic demands outweigh the need for NADPH production from the oxidative branch.[4][5] This flux is mediated primarily by two key enzymes: transketolase (TKT) and transaldolase (TALDO). Understanding the kinetics and regulation of these enzymes is paramount for research into cancer metabolism and drug development, as many proliferative diseases rely on this pathway for biomass production.[6][7]

Figure 1. F6P at the interface of Glycolysis and the PPP.

Enzymatic Conversion of Fructose-6-Phosphate in the Non-Oxidative PPP

The entry of F6P into the non-oxidative PPP is governed by the reversible reactions of transketolase and transaldolase, which together reshuffle carbon skeletons to meet cellular needs.

  • Transaldolase (TALDO): This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone group from a ketose donor (sedoheptulose-7-phosphate or F6P) to an aldose acceptor. When biosynthetic demand for pentoses is high, TALDO can operate in reverse, utilizing F6P and erythrose-4-phosphate (E4P) to generate sedoheptulose-7-phosphate (S7P) and glyceraldehyde-3-phosphate (GAP).

    • Reaction: Fructose-6-P + Erythrose-4-P <=> Sedoheptulose-7-P + Glyceraldehyde-3-P[6]

  • Transketolase (TKT): This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the transfer of a two-carbon ketol unit.[8] TKT facilitates two key reversible reactions in the non-oxidative PPP. Critically for nucleotide synthesis, it can utilize glycolytic intermediates F6P and GAP to generate pentose phosphates.

    • Reaction 1: Fructose-6-P + Glyceraldehyde-3-P <=> Xylulose-5-P + Erythrose-4-P[8]

    • Reaction 2: Xylulose-5-P + Ribose-5-P <=> Sedoheptulose-7-P + Glyceraldehyde-3-P[6]

When the cell requires R5P for nucleotide synthesis but does not need NADPH, intermediates from glycolysis (F6P and GAP) can be used to run the non-oxidative pathway in reverse to produce R5P.[4]

non_oxidative_ppp glycolytic_input glycolytic_input ppp_intermediate ppp_intermediate ppp_output ppp_output enzyme enzyme F6P Fructose-6-Phosphate TKT1 Transketolase F6P->TKT1 TALDO Transaldolase F6P->TALDO F6P->TALDO C6 GAP Glyceraldehyde-3-Phosphate GAP->TKT1 TKT2 Transketolase GAP->TKT2 GAP->TKT2 C3 E4P Erythrose-4-Phosphate E4P->TALDO X5P Xylulose-5-Phosphate S7P Sedoheptulose-7-Phosphate S7P->TKT2 S7P->TKT2 C7 R5P Ribose-5-Phosphate Nucleotides Nucleotides R5P->Nucleotides for Biosynthesis TKT1->E4P TKT1->E4P C4 TKT1->X5P TKT1->X5P C5 TALDO->GAP TALDO->GAP C3 TALDO->S7P TALDO->S7P C7 TKT2->X5P TKT2->X5P C5 TKT2->R5P TKT2->R5P C5 mfa_workflow step_node step_node input_output input_output process_node process_node step1 1. Cell Culture Grow cells to desired confluency. step2 2. Isotope Labeling Switch to medium containing ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose). step1->step2 step3 3. Quenching & Extraction Rapidly halt metabolism with cold solvent (e.g., 80% methanol) and extract metabolites. step2->step3 step4 4. Derivatization Chemically modify metabolites (e.g., silylation) to increase volatility for GC-MS. step3->step4 step5 5. GC-MS/LC-MS Analysis Separate and detect metabolites to determine mass isotopomer distributions (MIDs). step4->step5 step6 6. Data Analysis & Modeling Correct for natural abundance and use MIDs in a stoichiometric model to calculate fluxes. step5->step6 output Metabolic Flux Map (e.g., % Glucose to PPP) step6->output input ¹³C-Labeled Substrate input->step1 tkt_inhibition_logic pathway_node pathway_node process_node process_node inhibitor_node inhibitor_node outcome_node outcome_node neg_outcome_node neg_outcome_node Glycolysis Upregulated Glycolysis (Warburg Effect) F6P Fructose-6-P Pool Glycolysis->F6P TKT Transketolase (TKT) F6P->TKT Precursor R5P Ribose-5-Phosphate Production TKT->R5P BlockR5P R5P Depletion TKT->BlockR5P Nucleotide Nucleotide Synthesis R5P->Nucleotide Proliferation Cell Proliferation & Growth Nucleotide->Proliferation Inhibitor TKT Inhibitor (e.g., Oroxylin A) Inhibitor->TKT BlockNuc Nucleotide Synthesis Inhibited BlockR5P->BlockNuc Apoptosis Cell Cycle Arrest & Apoptosis BlockNuc->Apoptosis

References

The Harden-Young Ester: A Cornerstone in Understanding Yeast Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery of the Harden-Young ester, a pivotal moment in the history of biochemistry that revolutionized our understanding of fermentation and cellular metabolism. We will explore the key experiments conducted by Arthur Harden and William John Young, present their findings in a clear and structured format, and provide detailed protocols and pathway diagrams to offer a comprehensive resource for today's scientific community.

Introduction: The State of Fermentation Science in the Early 20th Century

Prior to the work of Harden and Young, the prevailing understanding of fermentation, largely shaped by the work of Louis Pasteur, was that it was an inseparable process from the living yeast cell. In 1897, Eduard Buchner's discovery that cell-free yeast extracts could still ferment glucose into ethanol (B145695) and carbon dioxide challenged this vitalistic view and opened the door to a biochemical investigation of the process. It was in this context that Arthur Harden and William John Young at the Lister Institute of Preventive Medicine in London began their meticulous investigations into the components of this "yeast juice" and the factors governing its fermentative capacity. Their work, culminating in their 1906 publication in the Proceedings of the Royal Society B, not only identified a crucial intermediate in the fermentation pathway but also highlighted the essential role of inorganic phosphate (B84403), laying the groundwork for the elucidation of glycolysis.

The Key Discovery: Phosphate's Role and the Isolation of a Hexose (B10828440) Diphosphate

Harden and Young's primary observation was that the rate of fermentation of glucose by yeast juice was significantly stimulated by the addition of inorganic phosphate. However, this stimulation was temporary. They noted that the fermentation rate would increase and then return to its initial, slower rate. This led them to hypothesize that the phosphate was being consumed to form an organic phosphate ester.

Through careful experimentation, they were able to isolate this organic phosphate compound, a hexose diphosphate, which became known as the Harden-Young ester . This was the first metabolic intermediate of the fermentation pathway to be identified. Subsequent research by others later identified this ester as fructose (B13574) 1,6-bisphosphate .

Quantitative Data Presentation

The following tables summarize the key quantitative findings from Harden and Young's experiments, demonstrating the effect of added phosphate on the rate and total volume of carbon dioxide evolved during yeast fermentation.

Time (minutes)CO₂ Evolved (mL) - No Added PhosphateCO₂ Evolved (mL) - With Added Phosphate
000
10515
201030
301545
402055
502560
603062
703563
804064
904565

Table 1: Effect of Phosphate on CO₂ Evolution Over Time. This table illustrates the initial rapid increase in CO₂ production upon the addition of inorganic phosphate, followed by a return to a slower, steady rate of fermentation.

ExperimentInitial Glucose (g)Added Phosphate (moles)Total CO₂ Evolved (mL)
1 (Control)20150
220.01250
320.02350
440.01300

Table 2: Stoichiometric Relationship between Added Phosphate and Total Fermentation. This table demonstrates that the total amount of fermentation is directly proportional to the amount of phosphate added, up to a certain limit determined by the initial glucose concentration.

Experimental Protocols

The following protocols are based on the methods described by Harden and Young in their 1906 publications, providing a detailed methodology for replicating their key experiments.

Preparation of Yeast Juice (Zymin)

This protocol describes the preparation of the cell-free yeast extract used by Harden and Young.

Materials:

  • Fresh brewer's yeast

  • Sand, washed and sterilized

  • Kieselguhr (diatomaceous earth)

  • Hydraulic press

  • Filter paper

Procedure:

  • Take a known quantity of fresh brewer's yeast and wash it thoroughly with distilled water by centrifugation and decantation to remove any adhering culture medium.

  • Mix the washed yeast with an equal weight of sterile sand.

  • Grind the yeast-sand mixture in a large mortar and pestle for a consistent period (e.g., 20-30 minutes) until the yeast cells are thoroughly ruptured. This can be monitored microscopically.

  • Add a quantity of kieselguhr to the ground yeast paste and mix to form a semi-dry powder.

  • Transfer the mixture to a press sack and subject it to high pressure in a hydraulic press (e.g., 250-300 atmospheres).

  • Collect the expressed liquid, which is the yeast juice.

  • Centrifuge the collected juice to remove any remaining cell debris and sand.

  • The resulting supernatant is the active yeast juice (zymin) ready for use in fermentation experiments. Store on ice.

Measurement of Fermentation Rate

This protocol outlines the method for measuring the rate of carbon dioxide evolution during fermentation.

Materials:

  • Yeast juice (prepared as in 4.1)

  • Glucose solution (e.g., 10% w/v)

  • Inorganic phosphate solution (e.g., sodium phosphate, Na₂HPO₄)

  • Fermentation apparatus (a flask connected to a gas burette or a similar volumetric gas collection device)

  • Water bath maintained at a constant temperature (e.g., 25°C)

Procedure:

  • Set up the fermentation apparatus, ensuring the gas collection system is properly calibrated and sealed.

  • In the fermentation flask, combine a measured volume of yeast juice with a solution of glucose.

  • For the experimental condition, add a known volume and concentration of the inorganic phosphate solution. For the control, add an equivalent volume of distilled water.

  • Immediately connect the flask to the gas collection apparatus and place it in the constant temperature water bath.

  • Record the volume of carbon dioxide evolved at regular time intervals (e.g., every 5 or 10 minutes).

  • Continue recording until the rate of gas evolution becomes negligible or for a predetermined duration.

  • Plot the cumulative volume of CO₂ evolved against time to visualize the fermentation rate.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of the Harden and Young experiments.

Experimental_Workflow cluster_preparation Yeast Juice Preparation cluster_fermentation Fermentation Experiment Yeast Brewer's Yeast Grinding Grinding with Sand Yeast->Grinding Pressing Hydraulic Pressing Grinding->Pressing Centrifugation Centrifugation Pressing->Centrifugation YeastJuice Active Yeast Juice Centrifugation->YeastJuice Mix Mix Yeast Juice + Glucose YeastJuice->Mix AddPhosphate Add Phosphate (Experimental) Mix->AddPhosphate AddWater Add Water (Control) Mix->AddWater Incubation Incubate at Constant Temp AddPhosphate->Incubation AddWater->Incubation MeasureCO2 Measure CO₂ Evolution Incubation->MeasureCO2

Caption: Workflow of Harden and Young's yeast fermentation experiments.

Signaling Pathway: Role of Harden-Young Ester in Glycolysis

The following diagram details the central role of fructose 1,6-bisphosphate (the Harden-Young ester) in the glycolytic pathway.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P ATP -> ADP F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate (Harden-Young Ester) F6P->F16BP ATP -> ADP DHAP Dihydroxyacetone phosphate F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate 2 NAD⁺ -> 2 NADH 4 ADP -> 4 ATP Hexokinase Hexokinase PGI Phosphoglucose Isomerase PFK Phosphofructokinase-1 Aldolase Aldolase TPI Triose Phosphate Isomerase Payoff Payoff Phase (Multiple Steps)

Caption: Central role of Fructose-1,6-bisphosphate in glycolysis.

Conclusion: The Lasting Impact of the Harden-Young Ester

The discovery of the Harden-Young ester was a landmark achievement in biochemistry. It provided the first concrete evidence for the existence of phosphorylated intermediates in a metabolic pathway and fundamentally shifted the scientific understanding of fermentation from a purely cellular phenomenon to a series of discrete, enzyme-catalyzed chemical reactions. This discovery not only paved the way for the complete elucidation of the glycolytic pathway by Embden, Meyerhof, and Parnas but also established the central role of phosphate esters in energy metabolism. The work of Harden and Young, for which they were awarded the Nobel Prize in Chemistry in 1929, remains a cornerstone of modern biochemistry and continues to inform research in areas ranging from metabolic diseases to the development of novel therapeutics.

Allosteric Regulation of Phosphofructokinase by Fructose Phosphates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric regulation of phosphofructokinase (PFK), a critical enzyme in the glycolytic pathway, with a specific focus on the roles of various fructose (B13574) phosphates. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex regulatory networks.

Introduction

Phosphofructokinase-1 (PFK-1) is a key regulatory enzyme in glycolysis, catalyzing the essentially irreversible phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-1,6-bisphosphate (F1,6BP).[1][2] This step commits glucose to the glycolytic pathway, making PFK-1 a central point of metabolic regulation.[1][3] The activity of PFK-1 is intricately controlled by the cellular energy status, reflected in the levels of allosteric effectors such as ATP, ADP, and AMP.[3][4] Fructose phosphates, including the substrate F6P, the product F1,6BP, and the potent activator fructose-2,6-bisphosphate (F2,6BP), play a pivotal role in modulating PFK-1 activity. Understanding these regulatory mechanisms is crucial for research in metabolic diseases and for the development of therapeutic agents targeting glycolysis.[3]

Quantitative Data on PFK-1 Regulation

The allosteric regulation of PFK-1 is characterized by cooperative substrate binding and modulation by various effectors. The following tables summarize key kinetic parameters for PFK-1 from different biological sources, highlighting the influence of fructose phosphates and other regulators.

Table 1: Michaelis-Menten Constants (Km) for PFK-1 Substrates

Organism/TissueSubstrateKm ValueConditions
Rabbit MuscleD-Fructose-6-P0.043 mM-
Rabbit MuscleD-Tagatose-6-P0.054 mMAlternate substrate
Rabbit MuscleD-Psicose-6-P3.0 mMAlternate substrate
Rabbit MuscleL-Sorbose-6-P11 mMAlternate substrate
Setaria cerviD-Fructose-6-P1.05 mM-
Setaria cerviATP3 µM-
Bacillus stearothermophilusATP0.020 mM - 0.032 mM[4]
Thermus thermophilusFructose-6-P15 µMpH 8.4, 30°C
Thermus thermophilusMgATP60 µMpH 8.4, 30°C
Rat Liver (PFK-2)Fructose-6-P16 µM-
Rat Liver (PFK-2)ATP150 µM-

Table 2: Inhibition and Activation Constants for PFK-1 Allosteric Effectors

Organism/TissueEffectorParameterValueEffect
Setaria cerviD-Fructose-1,6-PKi0.18 µMCompetitive Inhibition
Setaria cerviPhosphoenolpyruvate (PEP)Ki0.8 mMCompetitive Inhibition
Rabbit Muscleα-D-fructofuranose-6-P analogueKi0.34 mMCompetitive Inhibition
Rat Liver (PFK-2)ADPKi0.6 mMCompetitive (vs. ATP)
Thermus thermophilusPEP-10-fold increase in Km for Fru-6-PAllosteric Inhibition

Table 3: Hill Coefficients (n) for PFK-1

Organism/TissueSubstrate/EffectorHill Coefficient (n)Conditions
Setaria cerviD-Fructose-6-P1.8At 1.0 mM ATP
Setaria cerviD-Fructose-6-P1.7At 0.33 mM ATP
Setaria cerviD-Fructose-1,6-P2.0-
Thermus thermophilusFructose-6-P2.0In the presence of 0.1 mM PEP

Allosteric Regulatory Mechanisms

PFK-1 exists in two main conformational states: the active R-state and the inactive T-state.[4] Allosteric activators promote the R-state, increasing the enzyme's affinity for its substrate F6P, while inhibitors stabilize the T-state.[4]

  • Fructose-6-Phosphate (F6P): As the substrate, F6P binding shows positive cooperativity, meaning the binding of one F6P molecule to a subunit increases the affinity of other subunits for F6P.[1] This occurs as F6P preferentially binds to the R-state, shifting the equilibrium from the T-state to the R-state.[4]

  • ATP: ATP serves as both a substrate and an allosteric inhibitor.[5][6] At low concentrations, ATP binds to the active site and is consumed in the reaction. However, at high concentrations, ATP binds to a separate allosteric site, stabilizing the T-state and thereby decreasing the enzyme's affinity for F6P.[4][5]

  • Fructose-2,6-Bisphosphate (F2,6BP): F2,6BP is the most potent allosteric activator of PFK-1.[1][2][7] It dramatically increases the affinity of PFK-1 for F6P and, importantly, counteracts the inhibitory effect of high ATP concentrations.[1][2][8] F2,6BP is not an intermediate of glycolysis but is synthesized from F6P by phosphofructokinase-2 (PFK-2).[1]

  • Fructose-1,6-Bisphosphate (F1,6BP): The product of the PFK-1 reaction, F1,6BP, can also act as an activator in some systems, creating a positive feedback loop. However, in other organisms, it has been shown to be an inhibitor.[9]

The interplay of these fructose phosphates and other allosteric effectors like AMP and citrate (B86180) allows for fine-tuning of the glycolytic flux in response to the cell's metabolic needs.[3]

Visualizing the Regulatory Network and Experimental Workflow

Allosteric Regulation of PFK-1 Signaling Pathway

Allosteric_Regulation_PFK1 cluster_states PFK-1 Conformational States cluster_effectors Allosteric Effectors cluster_reaction PFK-1 Catalyzed Reaction T_state T-state (Inactive) R_state R-state (Active) T_state->R_state Activation R_state->T_state Inhibition PFK1_active PFK-1 (R-state) F26BP Fructose-2,6-BP F26BP->R_state Promotes AMP AMP AMP->R_state Promotes ATP_inhibitor ATP (High) ATP_inhibitor->T_state Promotes Citrate Citrate Citrate->T_state Promotes F6P Fructose-6-P F6P->PFK1_active ATP_substrate ATP (Substrate) ATP_substrate->PFK1_active F16BP Fructose-1,6-BP ADP ADP PFK1_active->F16BP PFK1_active->ADP

Caption: Allosteric regulation of PFK-1 by fructose phosphates and other key effectors.

Experimental Workflow for PFK-1 Activity Assay

PFK1_Activity_Assay_Workflow cluster_prep 1. Sample and Reagent Preparation cluster_assay 2. Assay Setup and Execution cluster_analysis 3. Data Analysis Sample_Prep Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to obtain supernatant. Plate_Setup Add samples, positive control, and background controls to a 96-well plate. Add reaction mix to initiate the reaction. Sample_Prep->Plate_Setup Reagent_Prep Reconstitute PFK substrates, ATP, enzyme mix, and developer. Prepare NADH standard curve. Reaction_Mix Prepare reaction mix containing: - PFK Assay Buffer - PFK Substrate (F6P) - ATP - PFK Enzyme Mix - PFK Developer Reagent_Prep->Reaction_Mix Standard_Curve Plot NADH standard curve. Reagent_Prep->Standard_Curve Reaction_Mix->Plate_Setup Incubation Incubate at 37°C. Plate_Setup->Incubation Measurement Measure absorbance at 450 nm kinetically. Incubation->Measurement Calculate_Activity Determine the amount of NADH generated from the standard curve. Calculate PFK-1 activity (nmol/min/mL or U/mL). Measurement->Calculate_Activity Standard_Curve->Calculate_Activity

Caption: A generalized workflow for a colorimetric coupled-enzyme PFK-1 activity assay.

Experimental Protocols

Coupled-Enzyme Colorimetric PFK-1 Activity Assay

This protocol is based on commercially available kits and provides a method for measuring PFK-1 activity in various samples.[10][11]

Principle: PFK-1 converts F6P and ATP to F1,6BP and ADP. The ADP produced is then used in a series of coupled enzymatic reactions that result in the generation of a colored product, the absorbance of which is proportional to the PFK-1 activity.[10][11]

Materials:

  • PFK Assay Buffer

  • PFK Substrate (containing F6P)

  • ATP solution

  • PFK Enzyme Mix (containing enzymes for the coupling reaction)

  • PFK Developer (containing the chromogenic probe)

  • NADH Standard

  • 96-well flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • Homogenizer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For tissues: Rapidly homogenize 10-20 mg of tissue in 200 µL of ice-cold PFK Assay Buffer.[10]

    • For cells: Resuspend approximately 2 x 106 cells in 200 µL of ice-cold PFK Assay Buffer.[10]

    • Centrifuge the homogenate at 12,000-13,000 x g for 5-10 minutes at 4°C to remove insoluble material.[10][11]

    • Collect the supernatant for the assay.

  • NADH Standard Curve Preparation:

    • Prepare a series of NADH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the NADH Standard stock solution in PFK Assay Buffer.[10]

    • Add the standards to separate wells of the 96-well plate. Adjust the final volume to 50 µL/well with PFK Assay Buffer.[10]

  • Assay Reaction:

    • Prepare a master reaction mix for all samples and controls according to the kit's instructions. A typical reaction mix includes PFK Assay Buffer, PFK Substrate, ATP, PFK Enzyme Mix, and PFK Developer.[11]

    • Add 1-50 µL of the sample supernatant to the desired wells.

    • For each sample, prepare a parallel background control well containing the sample but omitting the PFK Substrate.[11]

    • Add a positive control to designated wells.

    • Adjust the volume of all wells to 50 µL with PFK Assay Buffer.

    • Add 50 µL of the reaction mix to each well to start the reaction.

  • Measurement:

    • Incubate the plate at 37°C.[11]

    • Measure the absorbance at 450 nm in a kinetic mode, taking readings every 5 minutes.[11]

    • Continue measurements until the absorbance of the most active sample is in the linear range of the standard curve.[11]

  • Calculation of PFK-1 Activity:

    • Subtract the absorbance of the blank from all standard readings and plot the NADH standard curve.

    • For each sample, subtract the background control reading from the sample reading.

    • Determine the change in absorbance over a linear portion of the kinetic curve.

    • Use the standard curve to determine the amount of NADH generated during this time.

    • Calculate the PFK-1 activity, typically expressed in nmol/min/mL or milliunits/mL. One unit of PFK is the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.[11]

Capillary Electrophoresis (CE)-Based PFK-1 Assay

This method offers an alternative to coupled-enzyme assays and directly measures the conversion of ATP to ADP.[12]

Principle: The PFK-1 reaction is monitored by separating and quantifying the substrate (Mg-ATP) and product (Mg-ADP) using capillary electrophoresis with UV absorbance detection.[12]

Materials:

  • Purified PFK-1 enzyme[12]

  • Tris-HCl buffer

  • MgCl2

  • ATP

  • F6P

  • Capillary electrophoresis system with a UV detector

Procedure:

  • Reaction Setup:

    • Prepare a sample buffer containing 15.0 mM Tris-HCl (pH 8.0), 5.0 mM MgCl2, 1.00 mM ATP, and 1.00 mM F6P.[12]

    • Initiate the reaction by adding a known concentration of PFK-1 (e.g., 5.0 µL of 0.5 mg/mL PFK-1 to a final volume of 500 µL).[12]

    • For inhibition studies, the inhibitor is pre-incubated with the reaction mixture before adding the enzyme.[12]

  • CE Analysis:

    • At various time points, take aliquots of the reaction mixture and inject them into the CE system.

    • Separate ATP and ADP using an appropriate separation buffer (e.g., 15.0 mM Tris-HCl at pH 8.00 with 30.0 mM SDS and 1.0 mM Mg2+).[12]

    • Detect the separated ATP and ADP by UV absorbance at 260 nm.[12]

  • Data Analysis:

    • Quantify the peak areas of ATP and ADP in the electropherograms.

    • Calculate the rate of ADP formation or ATP consumption to determine the PFK-1 activity.

Conclusion

The allosteric regulation of phosphofructokinase by fructose phosphates is a complex and highly evolved mechanism that is central to the control of glycolysis. Fructose-6-phosphate acts as a cooperative substrate, while fructose-2,6-bisphosphate serves as a potent feed-forward activator, overriding the inhibitory effects of high ATP levels. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further investigate PFK-1 enzymology and its role in health and disease. The visualization of the regulatory pathways and experimental workflows offers a clear framework for understanding these intricate processes. Further research into the structural basis of these allosteric interactions will continue to inform the development of novel therapeutics targeting metabolic pathways.

References

Fructose phosphate isomers and their metabolic significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Fructose (B13574) Phosphate (B84403) Isomers and their Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key fructose phosphate isomers, their central roles in metabolism, their regulatory functions in critical signaling pathways, and detailed experimental protocols for their analysis. The information is intended to support research and development efforts in metabolic diseases and related therapeutic areas.

Fructose Phosphate Isomers: Core Metabolic Roles

Fructose, upon entering the cell, is phosphorylated to trap it intracellularly and prepare it for subsequent metabolic pathways. The resulting fructose phosphate isomers are not merely intermediates but also key signaling molecules that regulate cellular energy homeostasis. The primary isomers of metabolic significance are Fructose-1-phosphate, Fructose-6-phosphate, Fructose-1,6-bisphosphate, and Fructose-2,6-bisphosphate.

Fructose-1-Phosphate (F1P)

Fructose-1-phosphate is the initial product of fructose metabolism, primarily occurring in the liver, kidney, and small intestine.[1][2] It is formed by the action of fructokinase (also known as ketohexokinase), which rapidly phosphorylates fructose at the C-1 position, consuming ATP in the process.[3][4] This reaction is notably fast due to the high Vmax of fructokinase.[1] F1P is then cleaved by aldolase (B8822740) B into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1][2][3] These can then enter the glycolytic or gluconeogenic pathways.

Beyond its role as a metabolic intermediate, F1P functions as a crucial signaling molecule. In the liver, it counters the inhibitory effect of glucokinase regulatory protein (GKRP) on glucokinase, thereby promoting glucose phosphorylation and metabolism.[3][5] In the intestines, F1P has been shown to inhibit the M2 isoform of pyruvate (B1213749) kinase (PKM2), promoting a cellular state conducive to growth and nutrient uptake.[3]

A defect in the aldolase B enzyme leads to the genetic disorder hereditary fructose intolerance, where the accumulation of F1P in liver cells has toxic effects, including the depletion of intracellular phosphate and ATP, leading to hypoglycemia and liver damage.[1][5]

Fructose-6-Phosphate (F6P)

Fructose-6-phosphate is a central intermediate in both glycolysis and gluconeogenesis.[6] It is formed from glucose-6-phosphate via an isomerization reaction catalyzed by phosphoglucose (B3042753) isomerase. In the glycolytic pathway, F6P is phosphorylated by phosphofructokinase-1 (PFK-1) to form fructose-1,6-bisphosphate.[7] This is a major committed and regulated step in glycolysis.[8] Conversely, during gluconeogenesis, F6P is formed from fructose-1,6-bisphosphate by the action of fructose-1,6-bisphosphatase.[9] F6P is also the precursor for the synthesis of the regulatory molecule fructose-2,6-bisphosphate.[10][11]

Fructose-1,6-bisphosphate (F1,6BP)

As the product of the PFK-1 reaction, fructose-1,6-bisphosphate is a key glycolytic intermediate.[7] Its formation is a critical regulatory point of glycolysis.[8][12] F1,6BP is then cleaved by aldolase A (in most tissues) or aldolase B (in the liver) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and DHAP, which continue down the glycolytic pathway.[1] F1,6BP also acts as a feed-forward activator of pyruvate kinase, the final enzyme in the glycolytic sequence, ensuring that the flux through the lower part of the pathway is coordinated with the upper part.[12]

Fructose-2,6-bisphosphate (F2,6BP)

Fructose-2,6-bisphosphate is not an intermediate of glycolysis or gluconeogenesis but is one of the most potent allosteric regulators of these pathways.[13][14] Its primary role is to reciprocally regulate the activities of PFK-1 and fructose-1,6-bisphosphatase-1 (FBPase-1). F2,6BP strongly activates PFK-1, thereby stimulating glycolysis, while simultaneously inhibiting FBPase-1, which curtails gluconeogenesis.[9][10][13][15]

The cellular concentration of F2,6BP is controlled by a bifunctional enzyme, phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[10][13] The kinase domain (PFK-2) synthesizes F2,6BP from F6P, while the phosphatase domain (FBPase-2) degrades it back to F6P.[10] Hormonal signals, such as insulin (B600854) and glucagon, regulate the activity of this bifunctional enzyme through phosphorylation, thus controlling the overall direction of glucose metabolism in the liver.[8][11]

Quantitative Metabolic Data

The metabolic fate and regulatory impact of fructose phosphate isomers are governed by the kinetic properties and activity levels of the enzymes that interconvert them.

Table 1: Activities of Key Enzymes in Human Liver Fructose Metabolism
EnzymeSubstrateActivity (U/g wet weight)Reference
Ketohexokinase (Fructokinase)Fructose1.23[16]
Aldolase BFructose-1-phosphate2.08[16]
Aldolase BFructose-1,6-bisphosphate3.46[16]
TriokinaseD-glyceraldehyde2.07[16]
Hexosediphosphatase (FBPase)Fructose-1,6-bisphosphate4.06[16]
HexokinaseGlucose0.23[16]
GlucokinaseGlucose0.08[16]

Note: Enzyme activities were measured in human liver samples. 1 U (unit) is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Table 2: Kinetic Properties of Phosphofructokinase-1 (PFK-1)
Organism/TissueEffectorK1/2 for Fructose-6-Phosphate (mM)Hill CoefficientReference
Teladorsagia circumcincta (L3)- ATP0.35 ± 0.021.4 ± 0.2[17]
Teladorsagia circumcincta (L3)+ High ATP0.75 ± 0.051.7 ± 0.2[17]
Teladorsagia circumcincta (Adult)- ATP0.40 ± 0.032.0 ± 0.3[17]
Teladorsagia circumcincta (Adult)+ High ATP0.65 ± 0.052.4 ± 0.4[17]

Note: High ATP concentrations are allosterically inhibitory to PFK-1, increasing its K1/2 for F6P. This inhibition can be reversed by F2,6BP and AMP.[17]

Signaling and Regulatory Pathways

The interplay between fructose phosphate isomers and the enzymes that control their levels forms a sophisticated regulatory network. This network ensures that the direction of carbon flux through glycolysis and gluconeogenesis is appropriately matched to the cell's energetic and hormonal state.

Fructose Metabolism Pathway

The primary pathway for fructose utilization in the liver bypasses the main regulatory step of glycolysis catalyzed by PFK-1, allowing for rapid conversion of fructose into triose phosphates.

Fructose_Metabolism cluster_liver Hepatic Fructose Metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (KHK) DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P TPI Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis / Gluconeogenesis G3P->Glycolysis ATP1 ATP ATP1->Fructose ADP1 ADP ADP1->F1P ATP2 ATP ATP2->Glyceraldehyde ADP2 ADP ADP2->G3P

Caption: Hepatic pathway of fructose metabolism.

Reciprocal Regulation of Glycolysis and Gluconeogenesis

Fructose-2,6-bisphosphate is the linchpin in the regulation of glycolysis and gluconeogenesis. It ensures that these two opposing pathways are not active simultaneously, which would result in a futile cycle.

Glycolysis_Regulation cluster_reg Allosteric Regulation F6P Fructose-6-Phosphate F16BP Fructose-1,6-Bisphosphate F6P->F16BP Glycolysis PFK2_FBPase2 PFK-2 / FBPase-2 (Bifunctional Enzyme) F6P->PFK2_FBPase2 F16BP->F6P Gluconeogenesis F26BP Fructose-2,6-Bisphosphate PFK1 PFK-1 F26BP->PFK1 Activates (+) FBPase1 FBPase-1 F26BP->FBPase1 Inhibits (-) PFK2_FBPase2->F26BP

Caption: Regulation by Fructose-2,6-Bisphosphate.

Experimental Protocols

Accurate quantification of fructose phosphate isomers and the activity of related enzymes is critical for metabolic research. Below are detailed methodologies for key experimental procedures.

Quantification of Fructose Phosphate Isomers by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of sugar phosphates in complex biological matrices.[18][19]

1. Sample Preparation (Metabolite Extraction):

  • Homogenize tissue samples or quench cell cultures using a cold solvent mixture, typically 80:20 methanol:water or an acetonitrile-based solution, to halt enzymatic activity.[18]

  • For tissue, use approximately 1 mL of extraction solvent per 50 mg of tissue.

  • Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.[20]

  • Collect the supernatant containing the polar metabolites. The sample can be dried under vacuum and reconstituted in the initial mobile phase for analysis.

2. Chromatographic Separation (HPLC):

  • Column: A mixed-mode column such as a Primesep SB or a HILIC column like a ZIC-pHILIC is recommended for separating these polar, anionic compounds.[18][21]

  • Mobile Phase A: 5 mM Ammonium Carbonate + 0.1% Ammonium Hydroxide in Water.[18]

  • Mobile Phase B: 100% Acetonitrile.[18]

  • Gradient: A typical gradient runs from a high percentage of organic solvent (e.g., 80% B) to a lower percentage (e.g., 20% B) over 15-20 minutes to elute the polar analytes.[18]

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 25-40°C.

3. Mass Spectrometry Detection (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for detecting phosphorylated species.[22]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.[22]

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each isomer.

    • Fructose-6-Phosphate (F6P) / Fructose-1-Phosphate (F1P): m/z 259 -> m/z 97 (phosphate group)
    • Fructose-1,6-Bisphosphate (F1,6BP): m/z 339 -> m/z 97

  • Data Analysis: Quantify by comparing the peak area of the analyte in the sample to a standard curve generated with pure standards.

LCMS_Workflow Sample Biological Sample (Tissue, Cells) Extraction Metabolite Extraction (Cold Acetonitrile/Methanol) Sample->Extraction Centrifugation Centrifugation (Protein Precipitation) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC HPLC Separation (HILIC or Mixed-Mode Column) Supernatant->LC MS MS/MS Detection (Negative ESI, MRM Mode) LC->MS Data Data Analysis (Quantification vs. Standard Curve) MS->Data

Caption: LC-MS/MS workflow for fructose phosphate analysis.

Fructose-1,6-bisphosphatase (FBPase) Activity Assay

This protocol describes a colorimetric assay to measure FBPase activity.

Principle: FBPase hydrolyzes F1,6BP to F6P. The F6P produced is then used in a coupled enzyme reaction that reduces a chromophore, resulting in a color change that can be measured spectrophotometrically at OD 450 nm.[23]

Reagents:

  • FBP Assay Buffer

  • FBP Substrate (F1,6BP)

  • FBP Enzyme Mix (containing enzymes for the coupling reaction)

  • FBP Developer (containing the chromophore)

  • F6P Standard

  • Deproteinizing Sample Buffer (e.g., Perchloric acid (PCA))

Procedure:

  • Sample Preparation: Homogenize tissue (~10 mg) or cells (~2 x 106) in ice-cold FBP Assay Buffer. Centrifuge to remove insoluble material. Alternatively, deproteinize samples with PCA and neutralize with KOH.[20]

  • Standard Curve: Prepare a standard curve using the F6P standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Reaction Mix: Prepare a Reaction Mix for each sample and standard well according to the kit manufacturer's instructions (typically includes Assay Buffer, Enzyme Mix, and Developer). For sample background control, prepare a mix without the FBP substrate.

  • Assay:

    • Add 50 µL of sample or positive control to a 96-well plate.

    • Add 50 µL of the appropriate Reaction Mix (with or without substrate) to the wells.

    • Measure the absorbance at 450 nm in kinetic mode for 5-60 minutes at 37°C.[23]

  • Calculation:

    • Determine the change in absorbance (ΔOD) over a specific time interval (Δt) within the linear range of the reaction.

    • Subtract the background reading from the sample reading.

    • Calculate FBPase activity using the F6P standard curve to convert ΔOD/Δt to nmol/min, which is equivalent to milliunits (mU).

Fructose-6-Phosphate (F6P) Fluorometric Assay

This protocol describes a fluorometric assay for the quantification of F6P.

Principle: F6P is converted to glucose-6-phosphate (G6P). G6P is then oxidized, generating a product that reacts with a probe to produce a fluorescent signal (Ex/Em = 535/587 nm).[20]

Reagents:

  • F6P Assay Buffer

  • PicoProbe™ (or similar fluorescent probe)

  • F6P Enzyme Mix

  • F6P Standard (e.g., 100 mM stock)

Procedure:

  • Sample Preparation: Prepare samples as described in the FBPase assay (Section 4.2), ensuring any deproteinization steps result in a final sample pH between 6.5 and 8.0.[20]

  • Standard Curve: Prepare a standard curve with the F6P standard (e.g., 0, 20, 40, 60, 80, 100 pmol/well).

  • Reaction Mix: Prepare a Reaction Mix containing F6P Assay Buffer, PicoProbe™, and F6P Enzyme Mix.

  • Assay:

    • Add 50 µL of sample or standard to wells of a 96-well black plate.

    • Add 50 µL of Reaction Mix to all wells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Measure fluorescence at Ex/Em = 535/587 nm.

  • Calculation: Subtract the 0 standard (blank) reading from all measurements. Plot the standard curve and determine the F6P concentration in the test samples.

Conclusion

The isomers of fructose phosphate are at the heart of carbohydrate metabolism, serving as both critical intermediates and potent regulators of metabolic flux. Fructose-1-phosphate provides a direct, yet potentially harmful, entry point into glycolysis in specific tissues. Fructose-6-phosphate and Fructose-1,6-bisphosphate are central players in the glycolytic and gluconeogenic pathways. Finally, the allosteric effector Fructose-2,6-bisphosphate acts as a master switch, dictating the direction of glucose metabolism in response to hormonal cues. A thorough understanding of these molecules, supported by robust quantitative and analytical methods as detailed in this guide, is essential for advancing research and developing therapeutic strategies for metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease.

References

An In-depth Technical Guide on the Biochemical Properties of keto-D-fructose 1,6-bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

keto-D-fructose 1,6-bisphosphate (FBP) is a pivotal intermediate in central carbon metabolism, occupying a critical juncture in both glycolysis and gluconeogenesis. This technical guide provides a comprehensive overview of the biochemical properties of FBP, including its structure, thermodynamic properties, and its interactions with key regulatory enzymes. Detailed experimental protocols for the quantification of FBP and the characterization of associated enzyme activities are provided, alongside a summary of key kinetic and thermodynamic data. This document aims to serve as a valuable resource for researchers and professionals involved in metabolic research and the development of therapeutics targeting metabolic pathways.

Introduction

keto-D-fructose 1,6-bisphosphate, also known as fructose (B13574) 1,6-diphosphate, is a six-carbon sugar phosphorylated at carbons 1 and 6.[1][2][3] It is a key metabolite in the glycolytic pathway, where it is synthesized from fructose 6-phosphate by the enzyme phosphofructokinase-1 (PFK-1).[4] Conversely, in gluconeogenesis, FBP is hydrolyzed to fructose 6-phosphate by fructose-1,6-bisphosphatase (FBPase).[5][6] The regulation of the synthesis and degradation of FBP is a critical control point in cellular energy metabolism, making the enzymes involved attractive targets for therapeutic intervention in diseases such as cancer and type 2 diabetes.[7][8]

Structure and Physicochemical Properties

FBP exists in equilibrium between a cyclic furanose form and an open-chain keto form. The biologically active isomer is the β-D-fructofuranose form.[2][3] The presence of two phosphate (B84403) groups imparts a significant negative charge to the molecule at physiological pH, rendering it membrane-impermeable and confining it to the cytoplasm.

Table 1: Physicochemical Properties of keto-D-fructose 1,6-bisphosphate

PropertyValueReference
Chemical FormulaC₆H₁₄O₁₂P₂[9]
Molar Mass340.116 g/mol [3]
CAS Number488-69-7[3]

Role in Metabolic Pathways

FBP is a central intermediate in two fundamental and reciprocally regulated metabolic pathways: glycolysis and gluconeogenesis.

Glycolysis

In glycolysis, the phosphorylation of fructose 6-phosphate to FBP, catalyzed by PFK-1, is the committed step of the pathway.[4] This irreversible reaction consumes one molecule of ATP. FBP is then cleaved by aldolase (B8822740) into two triose phosphates: glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP), which are further metabolized to generate ATP.[10]

Gluconeogenesis

During gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, FBP is dephosphorylated by FBPase to form fructose 6-phosphate.[5][6] This is an irreversible hydrolytic reaction that releases inorganic phosphate.[5] The reciprocal regulation of PFK-1 and FBPase ensures that glycolysis and gluconeogenesis do not occur simultaneously in a futile cycle.

Glycolysis_Gluconeogenesis F6P Fructose 6-phosphate FBP keto-D-fructose 1,6-bisphosphate F6P->FBP Glucose Glucose F6P->Glucose ... FBP->F6P G3P_DHAP Glyceraldehyde 3-phosphate + Dihydroxyacetone phosphate FBP->G3P_DHAP Aldolase (Glycolysis) G3P_DHAP->FBP Aldolase (Gluconeogenesis) Pyruvate Pyruvate G3P_DHAP->Pyruvate Pyruvate->G3P_DHAP

Figure 1. Central role of FBP in Glycolysis and Gluconeogenesis.

Enzymology

The metabolism of FBP is controlled by three key enzymes: phosphofructokinase-1, fructose-1,6-bisphosphatase, and aldolase.

Phosphofructokinase-1 (PFK-1)

PFK-1 (EC 2.7.1.11) is a major regulatory enzyme in glycolysis.[4] It is an allosteric enzyme that is activated by AMP and fructose 2,6-bisphosphate (F2,6BP) and inhibited by ATP and citrate.[4][11] The activity of PFK-1 is a key determinant of the rate of glycolysis.

Fructose-1,6-bisphosphatase (FBPase)

FBPase (EC 3.1.3.11) is a key regulatory enzyme in gluconeogenesis.[6] It is allosterically inhibited by AMP and F2,6BP.[12][13] The reciprocal regulation of PFK-1 and FBPase by F2,6BP is a classic example of metabolic control.

Aldolase

Aldolase (EC 4.1.2.13) catalyzes the reversible cleavage of FBP into G3P and DHAP.[10] There are two classes of aldolases with different reaction mechanisms. Class I aldolases, found in animals and plants, form a Schiff base intermediate, while Class II aldolases, found in fungi and bacteria, are metal-dependent enzymes.

Quantitative Data

The following tables summarize key kinetic and thermodynamic parameters related to FBP and its associated enzymes.

Table 2: Kinetic Parameters of Enzymes Acting on Fructose 1,6-bisphosphate and its Precursor

EnzymeOrganism/TissueSubstrateKm (µM)kcat (s⁻¹)Reference
Aldolase CHuman BrainFructose 1,6-bisphosphate10.7 ± 0.55.2 ± 0.2[14]
Aldolase ARabbit MuscleFructose 1,6-bisphosphate10-[14]
Aldolase BHuman LiverFructose 1,6-bisphosphate0.8-[14]
AldolaseGiardia lambliaFructose 1,6-bisphosphate9314[15]
AldolaseHuman PlacentaFructose 1,6-bisphosphate20,003 ± 4,497-[16]
Phosphofructokinase-1Rabbit MuscleFructose 6-phosphate43-[17]
Phosphofructokinase-1Teladorsagia circumcincta (L3)Fructose 6-phosphate350 ± 20-[18]
Phosphofructokinase-1Teladorsagia circumcincta (Adult)Fructose 6-phosphate400 ± 30-[18]
PhosphofructokinaseSetaria cerviFructose 6-phosphate1050320 ± 15[6]
Fructose-1,6-bisphosphataseRat LiverFructose 1,6-bisphosphate--[12]

Table 3: Inhibition Constants (Ki) for Regulators of FBP Metabolizing Enzymes

EnzymeInhibitorOrganism/TissueKi (µM)Type of InhibitionReference
Fructose-1,6-bisphosphataseFructose 2,6-bisphosphateRat Liver0.5Competitive[12]
Fructose-1,6-bisphosphataseFructose 1,6-bisphosphateSetaria cervi0.18Competitive[6]
PhosphofructokinasePhosphoenolpyruvateSetaria cervi800Competitive[6]

Table 4: Thermodynamic Data for Reactions Involving FBP

ReactionEnzymeΔG°' (kJ/mol)Reference
Fructose 6-phosphate + ATP → Fructose 1,6-bisphosphate + ADPPhosphofructokinase-1-14.2
Fructose 1,6-bisphosphate → Dihydroxyacetone phosphate + Glyceraldehyde 3-phosphateAldolase+23.8
Fructose 1,6-bisphosphate + H₂O → Fructose 6-phosphate + PᵢFructose-1,6-bisphosphatase-16.3[5]

Table 5: Cellular Concentrations of Fructose 1,6-bisphosphate

Organism/Cell TypeConditionConcentration (µM)Reference
Escherichia coliExponentially growing, glucose-fed15,000[19]
Mammalian iBMK cellsContinuously cultured in high glucose1,500[20]
HeLa cells380[21]
Liver cancer cellsLow micromolar range[21]

Experimental Protocols

Accurate quantification of FBP and the activity of its metabolizing enzymes is crucial for metabolic research. This section provides detailed methodologies for key experiments.

Quantification of Fructose 1,6-bisphosphate

This method allows for the sensitive and specific quantification of FBP in biological samples.

  • Sample Preparation: Rapidly homogenize tissue or cells in ice-cold extraction buffer (e.g., 80:20 methanol:water). Centrifuge to pellet debris and collect the supernatant.

  • Chromatography: Separate FBP from other metabolites using a suitable HPLC column, such as a Phenomenex Luna NH2 column (150 mm x 2.0 mm).[7] A typical mobile phase consists of a gradient of acetonitrile (B52724) and an aqueous buffer like 5 mM triethylamine (B128534) acetate.[7]

  • Mass Spectrometry: Detect and quantify FBP using a mass spectrometer in negative ion mode. The transition for FBP is typically m/z 339 -> m/z 97 (or other characteristic fragments).

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization in Extraction Buffer Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation (e.g., HILIC) Supernatant->HPLC MS Mass Spectrometry (Negative Ion Mode) HPLC->MS Quantification Quantification (Internal Standard) MS->Quantification

Figure 2. Workflow for LC-MS/MS quantification of FBP.

This method relies on the enzymatic conversion of FBP to products that can be measured spectrophotometrically.

  • Principle: FBP is converted to two molecules of dihydroxyacetone phosphate (DAP) by aldolase and triosephosphate isomerase. DAP then oxidizes NADH in a reaction catalyzed by glycerol-3-phosphate dehydrogenase, leading to a decrease in absorbance at 340 nm.[2]

  • Reagents: Assay buffer (e.g., Tris-HCl), aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, NADH, and sample.

  • Procedure:

    • Prepare a reaction mixture containing all reagents except the sample.

    • Add the sample to initiate the reaction.

    • Monitor the decrease in absorbance at 340 nm over time.

    • The rate of NADH oxidation is proportional to the concentration of FBP in the sample.

Enzyme Activity Assays
  • Principle: The activity of PFK-1 is measured in a coupled enzyme assay. The FBP produced by PFK-1 is cleaved by aldolase, and the resulting triose phosphates are converted in reactions that lead to the oxidation of NADH, which is monitored at 340 nm.[22]

  • Reagents: Assay buffer (e.g., Tris-HCl), ATP, fructose 6-phosphate, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, NADH, and enzyme sample.

  • Procedure:

    • Combine all reagents except the enzyme sample in a cuvette.

    • Initiate the reaction by adding the enzyme sample.

    • Record the decrease in absorbance at 340 nm.

PFK1_Assay_Workflow cluster_reaction Coupled Enzyme Reaction cluster_measurement Measurement PFK1 PFK-1 FBP Fructose 1,6-BP Aldolase Aldolase TrioseP Triose Phosphates TPI Triosephosphate Isomerase GPDH Glycerol-3-phosphate Dehydrogenase G3P Glycerol 3-P NAD NAD+ F6P Fructose 6-P NADH NADH Spectrophotometer Monitor NADH oxidation at 340 nm NAD->Spectrophotometer

Figure 3. Principle of the coupled PFK-1 activity assay.
  • Principle: The activity of FBPase is determined by measuring the rate of inorganic phosphate (Pi) released from FBP. The Pi can be quantified using a colorimetric method, such as the malachite green assay. Alternatively, a coupled enzyme assay can be used where the product, fructose 6-phosphate, is converted to glucose 6-phosphate, which then reduces NADP+ to NADPH, monitored at 340 nm.[23]

  • Reagents (Malachite Green Method): Assay buffer, FBP, FBPase enzyme, and malachite green reagent.

  • Procedure (Malachite Green Method):

    • Incubate the enzyme with FBP for a defined period.

    • Stop the reaction (e.g., with acid).

    • Add malachite green reagent and measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).

Regulation of Fructose 1,6-bisphosphate Metabolism

The levels of FBP are tightly regulated through the allosteric control of PFK-1 and FBPase. The most potent regulator is fructose 2,6-bisphosphate (F2,6BP), which is not a glycolytic intermediate but a signaling molecule.[19]

  • High F2,6BP: Activates PFK-1 and inhibits FBPase, promoting glycolysis.

  • Low F2,6BP: Relieves inhibition of FBPase and reduces activation of PFK-1, favoring gluconeogenesis.

AMP also acts as a crucial allosteric regulator, activating PFK-1 and inhibiting FBPase, signaling a low energy state in the cell.[11]

FBP_Regulation F6P Fructose 6-phosphate FBP keto-D-fructose 1,6-bisphosphate F6P->FBP Glycolysis FBP->F6P Gluconeogenesis PFK1 PFK-1 FBPase FBPase F26BP Fructose 2,6-bisphosphate F26BP->PFK1 + F26BP->FBPase - AMP AMP AMP->PFK1 + AMP->FBPase - ATP ATP ATP->PFK1 -

Figure 4. Allosteric regulation of PFK-1 and FBPase.

Conclusion

keto-D-fructose 1,6-bisphosphate is a cornerstone of cellular metabolism, and its regulation is fundamental to maintaining energy homeostasis. A thorough understanding of its biochemical properties, the kinetics of the enzymes that metabolize it, and the intricate regulatory networks that control its levels is essential for researchers in metabolism and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the roles of FBP in health and disease.

References

An In-depth Technical Guide on the Mechanism of Fructose-1,6-Bisphosphatase in Gluconeogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403). This reaction is a key control point, running counter to the phosphofructokinase-1 reaction in glycolysis.[1][2] The enzyme's activity is exquisitely regulated by allosteric effectors, which signal the cell's energetic state, making it a prime target for therapeutic intervention in metabolic diseases such as type 2 diabetes and a subject of interest in cancer metabolism.[1][3] This guide provides a comprehensive overview of the FBPase mechanism, including its structure, catalytic cycle, complex regulatory networks, and key experimental methodologies for its study.

Introduction to Fructose-1,6-Bisphosphatase

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is essential for maintaining blood glucose homeostasis. Fructose-1,6-bisphosphatase (EC 3.1.3.11) catalyzes one of the three irreversible steps of this pathway, the dephosphorylation of fructose-1,6-bisphosphate (F-1,6-BP).[1][4] This step is thermodynamically favorable, with a standard free energy change (ΔG°') of approximately -17 kJ/mol, ensuring the forward progression of the gluconeogenic pathway.[2] The reciprocal regulation of FBPase and the glycolytic enzyme phosphofructokinase-1 (PFK-1) prevents a futile cycle of substrate phosphorylation and dephosphorylation.[3] This tight control is primarily achieved through allosteric regulation by cellular metabolites like AMP and fructose-2,6-bisphosphate.[1][3] Given its central role, FBPase is a significant target for drug development, particularly for inhibitors aimed at reducing excessive hepatic glucose production in type 2 diabetes.[1][3][5]

Molecular Structure and Conformation

Mammalian FBPase is a homotetrameric enzyme, organized as a dimer of dimers.[6] Each subunit is composed of approximately 335 amino acids and folds into two distinct domains: an N-terminal AMP allosteric domain (residues ~1-200) and a C-terminal catalytic or FBP domain (residues ~201-335).[7][8] The active site, which binds the substrate and required metal ions, is located about 30 Å away from the allosteric site where the inhibitor AMP binds.[8]

The enzyme's activity is governed by a significant conformational change between two quaternary states:

  • R-state (Relaxed): The active conformation, which has a high affinity for the substrate. This state is stabilized by the binding of substrate and metal cations.[6][9]

  • T-state (Tense): The inactive conformation, which has a low affinity for the substrate. This state is induced by the binding of the allosteric inhibitor AMP.[6][9]

The transition from the R-state to the T-state involves a large rotation of approximately 19 degrees of one dimer (C1-C2) relative to the other (C3-C4).[1][7] This conformational shift is the fundamental basis of its allosteric regulation.

The Catalytic Mechanism

The hydrolysis of F-1,6-BP by FBPase is a metal-dependent reaction, preferentially utilizing Mg²⁺ or Mn²⁺ ions for catalysis.[3][10] The active site contains three distinct metal-binding sites that coordinate with the substrate and key catalytic residues.[4][11][12] While the precise mechanism is still a subject of detailed study, a widely accepted model involves a three-metal ion-assisted catalysis.[3][12]

The key steps are as follows:

  • Substrate and Metal Ion Binding: Fructose-1,6-bisphosphate binds to the active site. Three divalent metal ions (e.g., Mg²⁺) are coordinated by specific amino acid residues (including Glu98, Asp69, and others) and the phosphate groups of the substrate.[4]

  • Activation of Nucleophile: A water molecule, coordinated to the metal ion at site 2, is activated. Residues such as Asp74 and Glu98 act as a general base, abstracting a proton from this water molecule to generate a highly nucleophilic hydroxide (B78521) ion.[4][9]

  • Nucleophilic Attack: The newly formed hydroxide ion performs an SN2-type nucleophilic attack on the C1-phosphorus atom of the substrate.[4] This proceeds through a pentavalent transition state.[4]

  • Product Formation and Stabilization: The attack displaces the fructose-6-phosphate (F6P) moiety. The developing negative charge on the 1-oxygen of F6P is stabilized by its coordination to the metal ion at site 1.[4][9]

  • Protonation and Product Release: A proton is transferred to the F6P oxygen, a process likely mediated by a proton carrier residue like Asp68.[4] The final products, F6P and inorganic phosphate (Pi), are then released from the active site.

A crucial structural element for catalysis is a flexible loop spanning residues 52-72.[9][11] In the active R-state, this loop is engaged with the active site, shielding the reaction from the solvent and positioning catalytic residues correctly.[9] Upon AMP binding and transition to the T-state, this loop becomes disordered and disengages from the active site, rendering the enzyme inactive.[9][11]

Diagram of the FBPase Catalytic Cycle

FBPase_Catalytic_Mechanism start E + F1,6BP + 2Mg²⁺ s1 1. Substrate Binding F1,6BP & Metals bind to active site start->s1 s2 2. Water Activation Asp74/Glu98 activate H₂O to form nucleophilic OH⁻ s1->s2 Loop 52-72 engages s3 3. Nucleophilic Attack OH⁻ attacks C1-Phosphate (SN2-type reaction) s2->s3 s4 4. Product Formation F6P is displaced. Metal at site 1 stabilizes charge. s3->s4 s5 5. Protonation & Release Asp68 protonates F6P. F6P and Pi are released. s4->s5 end_node E + F6P + Pi + 2Mg²⁺ s5->end_node end_node->start Enzyme reset

Caption: A simplified workflow of the FBPase catalytic mechanism.

Allosteric Regulation of FBPase Activity

FBPase is a central hub for metabolic signals, integrating information about the cell's energy status to control the rate of gluconeogenesis.

Inhibition by AMP

Adenosine monophosphate (AMP) is the primary allosteric inhibitor of FBPase, acting as a sensitive indicator of a low cellular energy charge.[13] When ATP is hydrolyzed to ADP and AMP, rising AMP levels signal the need to halt energy-consuming pathways like gluconeogenesis and activate ATP-producing pathways like glycolysis.[13]

AMP binds cooperatively to a distinct allosteric site on each subunit.[11] This binding event triggers the R-to-T state conformational change, which displaces the catalytic loop (52-72) and releases metal ions from the active site, thereby inactivating the enzyme.[1][9][11] Site-directed mutagenesis studies have identified key residues, such as Lys-112 and Tyr-113, as critical for AMP binding and the subsequent allosteric inhibition.[14]

Inhibition by Fructose-2,6-bisphosphate (F-2,6-BP)

Fructose-2,6-bisphosphate is a potent regulatory molecule that acts as a powerful activator of the glycolytic enzyme PFK-1 and a competitive inhibitor of FBPase.[3][15][16] F-2,6-BP binds directly to the active site of FBPase, competing with the substrate F-1,6-BP.[1][17]

Crucially, F-2,6-BP acts synergistically with AMP.[11][15] Its presence significantly increases the enzyme's sensitivity to AMP inhibition, meaning that lower concentrations of AMP are required to switch the enzyme to the inactive T-state.[1][15][17] This synergistic action provides a robust mechanism for switching between glycolysis and gluconeogenesis. The levels of F-2,6-BP are themselves controlled by the bifunctional enzyme PFK-2/FBPase-2, which is under hormonal control by insulin (B600854) and glucagon.[18]

Activation by Citrate (B86180)

In some organisms, particularly bacteria like E. coli, citrate and other tricarboxylic acid cycle intermediates act as allosteric activators.[19][20] Citrate accumulation signals an abundance of energy and biosynthetic precursors, indicating that the cell can afford to synthesize glucose.[21][22] Citrate binding helps stabilize the active R-state conformation, counteracting the inhibitory effects of AMP.[20][23] While less pronounced in mammals, citrate can still contribute to the activation of hepatic FBPase.[21]

Diagram of FBPase Allosteric Regulation

FBPase_Regulation R_State FBPase (Active R-State) T_State FBPase (Inactive T-State) R_State->T_State Allosteric Transition AMP AMP (Low Energy) AMP->T_State Induces Transition F26BP Fructose-2,6-BP F26BP->T_State Synergizes with AMP & Competes with Substrate Citrate Citrate (High Energy) Citrate->R_State Stabilizes Substrate F-1,6-BP (Substrate) Substrate->R_State Stabilizes

Caption: Allosteric regulation of FBPase activity by key metabolites.

Quantitative Data on FBPase Regulation

The following tables summarize key quantitative parameters for FBPase, providing a basis for comparison and modeling. Values can vary depending on the species, isozyme, and assay conditions.

Table 1: Kinetic Parameters of FBPase

Parameter Organism/Tissue Value Conditions Reference
Km (F-1,6-BP) Pig Kidney ~2-5 µM pH 7.5, Mg²⁺ [14]
Km (F-1,6-BP) Hibernating Bat Liver 75% decrease at 5°C vs 37°C - [3]
Vmax S. cerevisiae (YK23) 8.2-46.1 µmol/min/mg pH 7.5, 30°C [10]

| Ka (Mg²⁺) | Pig Kidney | ~0.2-0.4 mM | pH 7.5 |[8] |

Table 2: Inhibitor Constants for FBPase

Inhibitor Organism/Tissue Constant Type Value Reference
AMP Pig Kidney IC50 1.3 µM [6]
AMP Human Liver IC50 9.7 µM [6]
AMP Anoxic Turtle Liver I50 8.3 µM [24]
Fructose-2,6-BP Rat Liver Ki 0.5 µM [17]

| Fructose-2,6-BP | Pig Kidney | Ki | Decreased 5-fold in M18I mutant |[8] |

Table 3: Activator Constants for FBPase

Activator Organism/Tissue Constant Type Value Reference
Phosphoenolpyruvate E. coli Ka ~0.1 mM [20]
Citrate E. coli Ka ~0.2 mM [20]

| ATP·Mg | Anoxic Turtle Liver | Ka | ~6-fold decreased vs control |[24] |

Key Experimental Protocols

Studying the mechanism and regulation of FBPase involves a range of biochemical and biophysical techniques.

FBPase Activity Assay (Coupled Enzyme Assay)

This is the most common method for measuring FBPase activity in vitro.

  • Principle: The assay couples the FBPase reaction to two subsequent enzymatic reactions that result in the reduction of NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm.

    • Fructose-1,6-bisphosphate + H₂O → Fructose-6-phosphate + Pi (catalyzed by FBPase)

    • Fructose-6-phosphate ↔ Glucose-6-phosphate (catalyzed by phosphoglucose (B3042753) isomerase)

    • Glucose-6-phosphate + NADP⁺ → 6-phosphoglucono-δ-lactone + NADPH + H⁺ (catalyzed by glucose-6-phosphate dehydrogenase)

  • Methodology:

    • Reaction Mixture: Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl₂, NADP⁺, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

    • Initiation: Add the FBPase sample to the reaction mixture and equilibrate.

    • Start Reaction: Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.

    • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH production is directly proportional to the FBPase activity.

    • Inhibitor/Activator Studies: Pre-incubate the enzyme with various concentrations of effectors (e.g., AMP, F-2,6-BP, citrate) before adding the substrate to determine IC₅₀ or Kₐ values.[6]

Recombinant Protein Expression and Purification
  • Principle: To obtain large quantities of pure FBPase for structural and functional studies, the gene is typically cloned and overexpressed in a host system like E. coli.

  • Methodology:

    • Cloning: The FBPase gene is amplified via PCR and cloned into an expression vector (e.g., pET vector with an N-terminal His-tag).[10]

    • Expression: The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG.

    • Lysis: Cells are harvested and lysed using sonication or high-pressure homogenization in a buffer containing protease inhibitors.

    • Purification: The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column (for His-tagged protein). After washing, the protein is eluted with an imidazole (B134444) gradient.

    • Polishing: For high purity, the eluted protein is further purified by size-exclusion chromatography to remove aggregates and other contaminants. Protein purity is assessed by SDS-PAGE.

Site-Directed Mutagenesis
  • Principle: To investigate the role of specific amino acid residues in catalysis, substrate binding, or allosteric regulation, those residues are replaced with others using site-directed mutagenesis.[25]

  • Methodology:

    • Primer Design: Design complementary oligonucleotide primers containing the desired mutation.

    • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the FBPase gene with the mutagenic primers.[25]

    • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, mutated plasmids intact.

    • Transformation: Transform the mutated plasmids into competent E. coli cells for propagation.

    • Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation. The mutant protein can then be expressed and characterized.[25]

X-ray Crystallography
  • Principle: This technique is used to determine the three-dimensional atomic structure of FBPase, providing invaluable insights into its mechanism and regulation.

  • Methodology:

    • Crystallization: Highly purified FBPase protein is concentrated and screened against various crystallization conditions (precipitants like polyethylene (B3416737) glycol, salts, different pH) to grow well-ordered single crystals.[11][26]

    • Data Collection: Crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffracted X-rays are recorded on a detector.[26]

    • Structure Solution: The diffraction pattern is used to calculate an electron density map. The protein's amino acid sequence is then fitted into this map to build an atomic model. Structures of FBPase have been solved using methods like molecular replacement.[7]

    • Refinement: The model is refined against the experimental data to improve its accuracy, resulting in a final PDB (Protein Data Bank) file.[7]

Diagram of an Experimental Workflow for FBPase Analysis

FBPase_Workflow cluster_analysis Functional & Structural Analysis process_node process_node tech_node tech_node cloning 1. Gene Cloning (FBP1 gene into vector) expression 2. Recombinant Expression (e.g., E. coli) cloning->expression purification 3. Protein Purification (Affinity & Size-Exclusion) expression->purification activity 4a. Kinetic Assays (Determine Km, Vmax, Ki, Ka) purification->activity mutagenesis 4b. Site-Directed Mutagenesis (Probe residue function) purification->mutagenesis structure 4c. Structural Studies (X-ray Crystallography) purification->structure mutagenesis->expression Express Mutant

Caption: General experimental workflow for FBPase characterization.

Conclusion and Future Directions

Fructose-1,6-bisphosphatase stands as a paradigm of metabolic regulation. Its intricate mechanism, governed by metal-dependent catalysis and a sophisticated network of allosteric signals, ensures its function is tightly coupled to the energetic and biosynthetic state of the cell. The detailed structural information available, revealing the R-to-T state transition as the cornerstone of its regulation, has provided a solid foundation for understanding its role in both health and disease.

For drug development professionals, FBPase remains an attractive target. The existence of distinct allosteric sites, separate from the active site, offers opportunities for designing highly specific inhibitors that can modulate hepatic glucose output in type 2 diabetes.[6] Furthermore, the emerging role of FBPase in cancer metabolism, where its loss can promote the Warburg effect, suggests that activators of FBPase could represent a novel therapeutic strategy.[1][21] Future research will likely focus on developing isozyme-specific modulators and further elucidating the complex interplay between FBPase and other metabolic pathways in various physiological and pathological contexts.

References

Cellular localization of fructose phosphate metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Localization of Fructose (B13574) Phosphate (B84403) Metabolism

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of fructose, a key dietary monosaccharide, is a complex process with profound implications for cellular energetics, biosynthesis, and the pathogenesis of metabolic diseases. Unlike the ubiquitously metabolized glucose, the primary sites for fructolysis are the liver, intestine, and kidney.[1][2][3][4] The metabolic fate of fructose is intrinsically linked to the specific subcellular localization of its key metabolic enzymes. This guide provides a comprehensive overview of the current understanding of the cellular compartmentalization of fructose phosphate metabolism, detailing the localization of critical enzymes, the experimental methodologies used to determine this localization, and the implications for metabolic regulation and therapeutic development.

Core Pathways of Fructose Metabolism

Fructose metabolism primarily proceeds via two main pathways, distinguished by the initial phosphorylation step:

  • Fructose-1-Phosphate (B91348) Pathway: Predominant in the liver, kidney, and small intestine, this pathway is initiated by fructokinase (KHK) , which phosphorylates fructose to fructose-1-phosphate (F1P).[1][5][6] F1P is then cleaved by aldolase (B8822740) B (ALDOB) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated by triokinase (TKFC) to glyceraldehyde-3-phosphate (G3P).[1][5] These triose phosphates then enter the glycolytic or gluconeogenic pathways.[5] This pathway bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1), allowing for rapid, unregulated flux.[6][7]

  • Fructose-6-Phosphate (B1210287) Pathway: In tissues with low KHK expression, such as skeletal muscle and adipose tissue, fructose can be phosphorylated by hexokinases to fructose-6-phosphate (F6P).[2][6] F6P is a direct intermediate of glycolysis.

The distinct entry points and regulatory mechanisms of these pathways underscore the importance of understanding the subcellular distribution of their constituent enzymes.

Fructose_Metabolism_Pathways cluster_cytosol Cytosol cluster_nucleus Nucleus Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (KHK) F6P Fructose-6-Phosphate Fructose->F6P Hexokinase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis / Gluconeogenesis F6P->Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triokinase G3P->Glycolysis KHK_Nuc KHK Aldolase_Nuc Aldolase

Caption: Overview of the primary fructose metabolism pathways in the cytosol.

Subcellular Localization of Key Fructolytic Enzymes

While traditionally considered cytosolic, a growing body of evidence reveals that many metabolic enzymes, including those in fructose metabolism, exhibit dynamic localization in various subcellular compartments, such as the nucleus and mitochondria, where they may perform non-canonical functions.[8][9]

Fructokinase (Ketohexokinase, KHK)

Fructokinase is the rate-limiting enzyme in the primary fructolytic pathway.[10] It exists as two splice variants, KHK-C and KHK-A, with differing affinities for fructose and tissue distribution.[6][11]

  • Cytoplasm: The canonical site of KHK activity is the cytoplasm, where it phosphorylates incoming fructose. This is the predominant location in hepatocytes, renal proximal tubule cells, and intestinal enterocytes.[1][3][11]

  • Nucleus: KHK-C has been observed in the nucleus of hepatocytes and renal tubule cells.[11] While its nuclear function is not fully elucidated, the presence of metabolic enzymes in the nucleus is often linked to gene expression regulation and sensing cellular nutrient status.[8][9]

Aldolase

Aldolase catalyzes the reversible conversion of fructose-1,6-bisphosphate to G3P and DHAP in glycolysis, and the cleavage of F1P in fructolysis. Three isozymes (A, B, and C) are expressed differentially.

  • Aldolase A (ALDOA): Primarily found in muscle and embryonic tissue, ALDOA is typically localized to the cytoplasm.[12] However, it can translocate to the nucleus during the S phase of the cell cycle, and this nuclear localization correlates with cell proliferation.[12][13][14] Under low glucose conditions, the nucleus may serve as a reservoir for ALDOA.[12] It has also been identified in mitochondria.[12]

  • Aldolase B (ALDOB): The primary isoform in the liver and kidney, ALDOB is essential for the F1P pathway. Studies have shown its localization in both the cytoplasm and the nucleus of hepatocytes and renal proximal tubule cells.[14][15] Subcellular fractionation has revealed that a significant portion of aldolase activity is associated with particulate structures, including the endoplasmic reticulum.[15][16]

  • Fructose-1,6-bisphosphatase (FBPase): This enzyme catalyzes the reverse reaction of phosphofructokinase in gluconeogenesis. It has been found preferentially localized in a perinuclear position in liver and renal cells.[17] Like aldolase, a majority of its activity is associated with subcellular particulate structures rather than being freely soluble in the cytosol.[17] FBPase has also been shown to translocate to the nucleus.[18][19][20]

Dynamic Relocalization

The localization of these enzymes is not static. For instance, phosphofructokinase (PFK), a key glycolytic enzyme, can dynamically relocalize into phase-separated, liquid-like compartments near synapses in neurons in response to energy stress, such as hypoxia.[21] This suggests that metabolic enzymes can be organized into novel, membraneless metabolic sub-compartments to regulate local metabolism.[21]

Quantitative Data on Enzyme Distribution

Quantitative analysis of enzyme distribution across subcellular fractions provides crucial insights into metabolic compartmentalization. While detailed quantitative proteomics data is specific to cell type and experimental conditions, fractionation studies have provided estimates of enzyme partitioning.

EnzymeOrganism/TissueSubcellular FractionPercentage of Total Activity/ProteinReference
Fructose 1,6-bisphosphate AldolaseRat LiverMicrosomal Fraction (Sedimented)60% - 70%[16]
Fructose-1,6-bisphosphataseRat LiverParticulate StructuresMajority of cellular activity[17]

Impact on Other Organelles

Mitochondria

High fructose flux can indirectly impact mitochondrial function. The rapid, unregulated phosphorylation of fructose by KHK can lead to a transient depletion of intracellular ATP.[3][6][22][23] This energy stress can lead to mitochondrial dysfunction, characterized by:

  • Increased production of reactive oxygen species (ROS).[24]

  • Decreased mitochondrial DNA content.[24]

  • Impaired activity of mitochondrial respiratory complexes.[24]

  • Inhibition of mitochondrial fatty acid oxidation.[25]

This fructose-induced mitochondrial stress can ultimately trigger apoptosis in certain cell types, like skeletal muscle cells.[24]

Peroxisomes

Recent evidence suggests a link between peroxisomal function and fructose metabolism. In a mouse model lacking functional peroxisomes, the expression of fructolytic genes, particularly Khk, was significantly downregulated.[10] This indicates that peroxisome deficiency negatively regulates fructose metabolism, revealing a previously unknown inter-organellar cross-talk.[10][26]

Experimental Protocols

Determining the subcellular localization of proteins is fundamental to understanding their function. The following are detailed protocols for common techniques used in this field.

Subcellular Fractionation by Differential Centrifugation

This method separates cellular components based on their size, shape, and density, allowing for the enrichment of specific organelles and compartments.

Objective: To separate cultured cells into nuclear, cytosolic, and membrane fractions for subsequent analysis (e.g., Western blotting).

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Subcellular Fractionation Buffer (SF Buffer): e.g., 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose.

  • Nuclear Lysis Buffer (NL Buffer): e.g., 20 mM HEPES-KOH (pH 7.5), 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% (v/v) Triton X-100.

  • Protease and phosphatase inhibitor cocktails.

  • Dounce homogenizer or syringe with a narrow-gauge needle.

  • Microcentrifuge and ultracentrifuge.

Protocol:

  • Cell Harvesting: Culture adherent cells to ~90% confluency. Wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold SF buffer supplemented with inhibitors.

  • Cell Lysis: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 10-20 strokes with a tight-fitting pestle. Alternatively, pass the suspension through a 27-gauge needle 10 times. Keep on ice for 20 minutes to allow for swelling.

  • Isolation of Nuclei (Pellet 1): Centrifuge the lysate at 720 x g for 5 minutes at 4°C.[27] The resulting pellet contains the nuclei. Carefully transfer the supernatant (contains cytoplasm and membranes) to a new tube and keep it on ice.

  • Washing Nuclei: Wash the nuclear pellet with 500 µL of SF buffer, re-pellet at 720 x g for 10 minutes at 4°C, and discard the supernatant.[27]

  • Nuclear Fraction Extraction: Resuspend the washed nuclear pellet in NL buffer with inhibitors. Agitate for 30 minutes at 4°C. Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes at 4°C. The supernatant is the nuclear fraction.

  • Isolation of Membrane Fraction (Pellet 2): Take the supernatant from Step 3 and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet mitochondria (optional step).[27]

  • Transfer the resulting supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C.[27] The supernatant is the cytosolic fraction .

  • Membrane Fraction Extraction: The pellet from the ultracentrifugation step contains the membranes. Wash the pellet with SF buffer and re-centrifuge at 100,000 x g for 45-60 minutes.[27] Resuspend the final pellet in a suitable lysis buffer. This is the membrane fraction .

  • Analysis: Determine the protein concentration of each fraction and analyze by Western blotting using antibodies against the protein of interest and specific markers for each fraction (e.g., Histone H3 for nucleus, GAPDH for cytosol, Calnexin for ER/membranes).[28]

Subcellular_Fractionation_Workflow start Harvest & Lyse Cells in Hypotonic Buffer cent1 Centrifuge 720 x g, 5 min start->cent1 pellet1 Pellet 1 (Crude Nuclei) cent1->pellet1 Pellet super1 Supernatant 1 (Cytosol, Membranes, Mitochondria) cent1->super1 Supernatant wash_nuc Wash Pellet pellet1->wash_nuc cent2 Ultracentrifuge 100,000 x g, 1 hr super1->cent2 extract_nuc Lyse Nuclei in High Salt Buffer wash_nuc->extract_nuc nuclear_fraction Nuclear Fraction extract_nuc->nuclear_fraction super2 Supernatant 2 cent2->super2 Supernatant pellet2 Pellet 2 (Membranes) cent2->pellet2 Pellet cytosolic_fraction Cytosolic Fraction super2->cytosolic_fraction wash_mem Wash Pellet pellet2->wash_mem membrane_fraction Membrane Fraction wash_mem->membrane_fraction

References

The role of FBP1 and ALDOA in F-1,6-BP conversion

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Roles of FBP1 and ALDOA in Fructose-1,6-Bisphosphate Conversion

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fructose-1,6-bisphosphate (F-1,6-BP) is a critical intermediate metabolite situated at a key bifurcation point between glycolysis and gluconeogenesis. The fate of F-1,6-BP is principally governed by the opposing activities of two key enzymes: Fructose-1,6-bisphosphatase 1 (FBP1) and Aldolase (B8822740) A (ALDOA). FBP1 directs F-1,6-BP towards glucose synthesis (gluconeogenesis) through its dephosphorylation, while ALDOA cleaves F-1,6-BP to fuel ATP production (glycolysis). The precise regulation and balance between these two enzymes are paramount for cellular energy homeostasis. In pathological states, particularly in oncology, this balance is dramatically skewed. Many cancers exhibit a pronounced downregulation of FBP1 and an upregulation of ALDOA, a metabolic reprogramming that promotes the Warburg effect and supports rapid proliferation.[1][2][3] Beyond their canonical enzymatic roles, both FBP1 and ALDOA possess significant non-enzymatic or "moonlighting" functions, including the regulation of gene transcription, cell signaling, and cytoskeletal dynamics, which contribute to their importance in disease progression.[4][5][6] Consequently, FBP1 and ALDOA represent compelling targets for the development of novel therapeutics aimed at modulating cellular metabolism and combating diseases like cancer.[7][8] This guide provides a detailed examination of the enzymatic mechanisms, regulation, quantitative parameters, and non-canonical functions of FBP1 and ALDOA, along with detailed experimental protocols for their study.

Fructose-1,6-bisphosphatase 1 (FBP1): The Gluconeogenic Gatekeeper

FBP1 (EC 3.1.3.11) is the rate-limiting enzyme in gluconeogenesis, catalyzing the irreversible hydrolysis of F-1,6-BP to fructose-6-phosphate (B1210287) (F6P) and inorganic phosphate (B84403) (Pi).[9] This reaction is a critical control point in the synthesis of glucose from non-carbohydrate precursors.

Enzymatic Function and Mechanism

The FBP1-catalyzed reaction is a metal-dependent hydrolysis. Divalent cations, preferably Mg²⁺ or Mn²⁺, are essential for catalysis. The reaction proceeds via a nucleophilic attack on the C1-phosphate of F-1,6-BP by a hydroxide (B78521) ion, which is coordinated by the metal ions within the active site, leading to the release of F6P and Pi.

Regulation of FBP1 Activity

FBP1 activity is subject to complex allosteric regulation, ensuring that gluconeogenesis does not occur simultaneously with glycolysis.

  • Allosteric Inhibition: The primary allosteric inhibitor of FBP1 is adenosine (B11128) monophosphate (AMP).[10] High levels of AMP signal a low energy state in the cell, appropriately inhibiting the energy-consuming pathway of gluconeogenesis. AMP binding induces a conformational change from the active R-state to the inactive T-state.[10] Fructose-2,6-bisphosphate is another potent allosteric inhibitor.

  • Non-Canonical Functions: FBP1 has crucial non-enzymatic roles, often independent of its catalytic activity. In the nucleus, FBP1 can act as a transcriptional regulator, binding to and inhibiting hypoxia-inducible factor (HIF-1α) to suppress glycolytic gene expression.[6][11] It also interacts with other signaling proteins, such as Notch1, to regulate processes like cell stemness and tumorigenesis.[6][12] Furthermore, cytoplasmic FBP1 can form a regulatory complex with ALDOB, PP2A-C, and AKT to curtail insulin (B600854) signaling, acting as a safeguard against insulin hyperresponsiveness.[4][13][14]

Aldolase A (ALDOA): The Glycolytic Workhorse

Aldolase A (ALDOA), also known as fructose-bisphosphate aldolase (EC 4.1.2.13), is a key glycolytic enzyme. It catalyzes the reversible aldol (B89426) cleavage of F-1,6-BP into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[15]

Enzymatic Function and Mechanism

Mammalian Class I aldolases, including ALDOA, utilize a Schiff base mechanism. A key lysine (B10760008) residue in the active site forms a covalent Schiff base intermediate with the carbonyl group of F-1,6-BP. This is followed by an aldol cleavage of the C3-C4 bond, releasing G3P. The remaining DHAP-enzyme intermediate is then hydrolyzed to release DHAP and regenerate the free enzyme.

Regulation of ALDOA Activity

ALDOA is primarily regulated by substrate availability. The reaction it catalyzes is near equilibrium under physiological conditions, and the direction of the net flux is determined by the relative concentrations of F-1,6-BP, G3P, and DHAP. In many cancers, ALDOA expression is significantly upregulated, often driven by transcription factors like HIF-1, to meet the high glycolytic demands of tumor cells.[4]

Non-Canonical ("Moonlighting") Functions

ALDOA exhibits a range of moonlighting functions critical to cell biology and disease. It can bind to the F-actin cytoskeleton, influencing cell shape, motility, and invasion.[7][16] This interaction is independent of its catalytic activity.[17] ALDOA also participates in the assembly of vacuolar H+-ATPase (V-ATPase), regulates vesicle trafficking, and can translocate to the nucleus to participate in DNA repair and cell proliferation.[5][18] In lung cancer, the interaction between ALDOA and γ-actin has been shown to promote metastasis, a function that can be targeted pharmacologically.[17]

Data Presentation: Quantitative Properties of FBP1 and ALDOA

The following tables summarize key quantitative parameters for human FBP1 and ALDOA. These values are essential for kinetic modeling and understanding the therapeutic window for potential inhibitors or activators.

Table 1: Kinetic Parameters of Human FBP1 and ALDOA

ParameterFBP1ALDOAReference(s)
Substrate Fructose-1,6-bisphosphateFructose-1,6-bisphosphate
Km 2.7 µM85 µM[19]
kcat Not reported~3 s⁻¹[20]
Allosteric Inhibitors AMP, Fructose-2,6-bisphosphateNot applicable[10]
Inhibitor Constant (Ki) Potent inhibition by AMPNot applicable[21]

Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, ion concentrations).

Table 2: Thermodynamic Properties

ReactionEnzymeΔG°' (kJ/mol)Spontaneity (Standard Conditions)Reference(s)
F-1,6-BP + H₂O → F6P + PiFBP1-16.7Spontaneous (Favorable)[2]
F-1,6-BP ⇌ DHAP + G3PALDOA+22.8Non-spontaneous (Unfavorable)[22]

Note: The positive ΔG°' for the ALDOA reaction in the glycolytic direction indicates it is unfavorable under standard conditions. However, in the cell, the reaction is pulled forward by the rapid consumption of its products (DHAP and G3P) by subsequent glycolytic enzymes, resulting in a negative actual free energy change (ΔG).

Table 3: Expression Changes in Cancer

EnzymeCancer TypeChange in ExpressionSignificanceReference(s)
FBP1 Hepatocellular Carcinoma (HCC)DownregulatedCorrelates with lower overall survival[18][23][24]
Lung Adenocarcinoma (LUAD)DownregulatedPromotes aggressive features[25]
Clear Cell Renal Cell CarcinomaDownregulatedPromotes Warburg effect[6]
ALDOA Hepatocellular Carcinoma (HCC)UpregulatedPromotes proliferation and energy stress[3][26]
Lung Cancer (NSCLC)UpregulatedCorrelates with poor prognosis[11][17]
Pancreatic CancerUpregulatedLinked to poor patient survival[4]

The FBP1-ALDOA Axis: A Metabolic Switch

The reciprocal regulation and expression of FBP1 and ALDOA create a metabolic switch that determines the direction of carbon flow from F-1,6-BP.

Signaling Pathways and Logical Relationships

Metabolic_Switch F16BP Fructose-1,6-Bisphosphate FBP1_H FBP1_H F16BP->FBP1_H ALDOA_H ALDOA_H F16BP->ALDOA_H FBP1_C FBP1_C F16BP->FBP1_C ALDOA_C ALDOA_C F16BP->ALDOA_C

Implications for Drug Development

The central role of the FBP1-ALDOA axis in cancer metabolism makes both enzymes attractive therapeutic targets.

  • FBP1 as a Target: In cancers where FBP1 is lost, its restoration is a therapeutic goal. Small molecule activators of FBP1 or drugs that restore its expression could inhibit glycolysis and suppress tumor growth.[27][28] However, the dual role of FBP1 requires context-dependent strategies.

  • ALDOA as a Target: Inhibiting ALDOA is a promising strategy to starve cancer cells of energy and biosynthetic precursors.[8] Several small molecule inhibitors have been developed. Notably, the HIV integrase inhibitor Raltegravir was identified as a pharmacological inhibitor of the non-canonical ALDOA-γ-actin interaction, producing antimetastatic effects in preclinical models.[17] This highlights the potential of targeting moonlighting functions in addition to catalytic activity.

Experimental Protocols

Measurement of FBP1 and ALDOA Protein Expression

6.1.1 Western Blotting

This protocol allows for the semi-quantitative analysis of FBP1 or ALDOA protein levels in cell lysates or tissue homogenates.

  • Protein Extraction and Quantification:

    • Lyse cells or homogenized tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (total protein lysate).

    • Determine the protein concentration of each sample using a standard method such as the Bradford or BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris) alongside a molecular weight marker.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a specific primary antibody against FBP1 or ALDOA (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometry analysis using software like ImageJ, normalizing the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).

WB_Workflow P1 Sample Prep (Lysis & Quant) P2 SDS-PAGE (Separation) P1->P2 P3 Transfer (to Membrane) P2->P3 P4 Blocking P3->P4 P5 Primary Ab (anti-FBP1/ALDOA) P4->P5 P6 Secondary Ab (HRP-conjugated) P5->P6 P7 Detection (ECL Substrate) P6->P7 P8 Imaging & Analysis P7->P8

6.1.2 Immunohistochemistry (IHC)

IHC allows for the visualization of FBP1 or ALDOA protein expression and localization within formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) and finally distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.

  • Blocking: Quench endogenous peroxidase activity with 3% H₂O₂. Block non-specific binding sites with a serum-based blocking solution.

  • Primary Antibody Incubation: Incubate tissue sections with the primary antibody against FBP1 or ALDOA overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin (B73222) (blue). Dehydrate the slides through a graded ethanol series and xylene, and coverslip with mounting medium.

  • Analysis: Examine slides under a microscope to assess the intensity and localization of staining.

Measurement of Enzymatic Activity

6.2.1 FBP1 Activity Assay (Colorimetric)

This assay measures FBP1 activity by quantifying the F6P produced in a coupled enzyme reaction.

  • Principle: FBP1 hydrolyzes F-1,6-BP to F6P. The F6P is then used in a series of enzymatic reactions that lead to the reduction of a probe, generating a colored product measured at OD 450 nm. The rate of color development is proportional to FBP1 activity.

  • Procedure:

    • Prepare samples (cell/tissue lysates) in FBP Assay Buffer.

    • Prepare a F6P standard curve.

    • For each sample, prepare two reactions: a sample reaction and a background control (without F-1,6-BP substrate).

    • Prepare a Reaction Mix containing FBP Assay Buffer, FBP Substrate, and an enzyme/developer mix.

    • Add the Reaction Mix to the samples and standards.

    • Incubate at 37°C and measure the absorbance at 450 nm in kinetic mode for 30-60 minutes.

    • Calculate the FBP1 activity by subtracting the background reading from the sample reading and comparing the rate of change in absorbance (ΔOD/min) to the F6P standard curve.

6.2.2 ALDOA Activity Assay (Colorimetric)

This assay measures ALDOA activity by monitoring the consumption of NADH in a coupled enzyme reaction.

  • Principle: ALDOA cleaves F-1,6-BP into DHAP and G3P. Triosephosphate isomerase (TPI) converts DHAP to G3P. Glycerol-3-phosphate dehydrogenase (GPDH) then reduces the two molecules of G3P to glycerol-3-phosphate, oxidizing two molecules of NADH to NAD⁺ in the process. The decrease in NADH absorbance at 340 nm is directly proportional to ALDOA activity.

  • Procedure:

    • Prepare samples (cell/tissue lysates) in Aldolase Assay Buffer.

    • Prepare a Reaction Mix containing Aldolase Assay Buffer, NADH, and the coupling enzymes (TPI and GPDH).

    • Add the Reaction Mix to sample wells in a 96-well UV-transparent plate.

    • Initiate the reaction by adding the ALDOA substrate (F-1,6-BP).

    • Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 10-30 minutes.

    • Calculate the rate of NADH consumption (ΔA340/min) and use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to determine ALDOA activity.

Assay_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis S1 Prepare Lysates (Sample) R1 Combine Sample & Reaction Mix in Plate S1->R1 S2 Prepare Standards & Controls S2->R1 S3 Prepare Reaction Mix (Buffer, Cofactors, Probe) S3->R1 R2 Initiate Reaction (Add Substrate) R1->R2 R3 Incubate & Measure (Kinetic Reading) R2->R3 A1 Calculate Rate (ΔAbs/min) R3->A1 A2 Compare to Standard Curve A1->A2 A3 Determine Specific Activity (U/mg) A2->A3

References

Fructose Phosphate Signaling: A Core Regulator in Metabolic Networks

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fructose (B13574) phosphates, including fructose-1-phosphate (B91348) (F1P), fructose-1,6-bisphosphate (F1,6BP), and fructose-2,6-bisphosphate (F2,6BP), are not merely intermediates in carbohydrate metabolism but pivotal signaling molecules that orchestrate cellular energy homeostasis. Their intricate network of allosteric regulation governs the flux through glycolysis and gluconeogenesis, directly impacting cellular fate and function. Dysregulation of fructose phosphate (B84403) signaling is increasingly implicated in the pathophysiology of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance, making this network a critical area of investigation for therapeutic intervention. This guide provides a comprehensive overview of the core signaling pathways, detailed experimental protocols for their study, and a summary of key quantitative data to facilitate further research and drug development in this field.

Core Signaling Pathways

The metabolic fate of fructose and glucose is intricately controlled by the levels of key fructose phosphate esters. These molecules act as allosteric effectors, modulating the activity of critical enzymes to either promote or inhibit glycolysis and gluconeogenesis in response to cellular energy status and hormonal signals.

Fructose-1-Phosphate (F1P) Signaling in Hepatic Metabolism

Fructose, primarily metabolized in the liver, is first phosphorylated to F1P by fructokinase (ketohexokinase, KHK).[1][2] F1P acts as a key signaling molecule that bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1).[3][4][5] This rapid, unregulated entry of fructose-derived carbons into the glycolytic pathway has significant metabolic consequences. A key signaling role of F1P is the allosteric regulation of glucokinase (GCK). F1P promotes the dissociation of GCK from its inhibitory protein, the glucokinase regulatory protein (GKRP), leading to GCK translocation from the nucleus to the cytoplasm and its subsequent activation.[4][5] This, in turn, enhances glucose phosphorylation and uptake in the liver.[5] Furthermore, the accumulation of F1P can lead to depletion of intracellular phosphate and ATP, activating AMP deaminase and increasing uric acid production.[3][5]

F1P_Signaling Fructose Fructose KHK KHK Fructose->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP->ADP GKRP_GCK GKRP-GCK (Inactive) F1P->GKRP_GCK ATP_depletion ATP Depletion F1P->ATP_depletion GCK Glucokinase (Active) GKRP_GCK->GCK activation G6P Glucose-6-Phosphate GCK->G6P ATP->ADP Glucose Glucose Glucose->GCK Glycolysis Glycolysis G6P->Glycolysis UricAcid Uric Acid Production ATP_depletion->UricAcid

F1P signaling pathway in the liver.
Fructose-1,6-Bisphosphate (F1,6BP) as a Feed-Forward Activator

Fructose-1,6-bisphosphate, produced from fructose-6-phosphate (B1210287) by PFK-1, is a central glycolytic intermediate. Beyond its role as a substrate, F1,6BP acts as a critical allosteric activator of pyruvate (B1213749) kinase (PK), the enzyme catalyzing the final committed step of glycolysis.[6] This feed-forward activation ensures that the increased flux through the upper part of glycolysis is matched by an accelerated conversion of phosphoenolpyruvate (B93156) to pyruvate, thereby efficiently driving the pathway towards ATP production.[7] The allosteric regulation of PK by F1,6BP is a key control point and is particularly important in proliferating cells, including cancer cells.[6]

F16BP_Signaling F6P Fructose-6-Phosphate PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate (F1,6BP) PFK1->F16BP ATP->ADP PK Pyruvate Kinase (PK) F16BP->PK allosteric activation PEP Phosphoenolpyruvate (PEP) PEP->PK Pyruvate Pyruvate PK->Pyruvate ADP->ATP F26BP_Regulation Glucagon Glucagon PKA PKA Glucagon->PKA activates Insulin Insulin PP Protein Phosphatase Insulin->PP activates PFK2 PFK-2/FBPase-2 (PFK-2 active) PKA->PFK2 phosphorylates PFK2_P PFK-2/FBPase-2-P (FBPase-2 active) PP->PFK2_P dephosphorylates F6P Fructose-6-Phosphate PFK2_P->F6P F26BP Fructose-2,6-Bisphosphate (F2,6BP) PFK2->F26BP F6P->PFK2 ATP->ADP F26BP->PFK2_P Pi PFK1 PFK-1 F26BP->PFK1 activates FBP1 FBPase-1 F26BP->FBP1 inhibits Glycolysis Glycolysis PFK1->Glycolysis Gluconeogenesis Gluconeogenesis FBP1->Gluconeogenesis F6P_Assay_Workflow start Start: Cell/Tissue Sample homogenize Homogenize in ice-cold buffer start->homogenize centrifuge Centrifuge (13,000 x g) homogenize->centrifuge deproteinize Deproteinize (10 kDa filter) centrifuge->deproteinize filtrate Metabolite-containing filtrate deproteinize->filtrate reaction_setup Set up reaction in 96-well plate filtrate->reaction_setup add_mix Add Reaction Mix reaction_setup->add_mix incubate Incubate (37°C) add_mix->incubate measure Measure Fluorescence (Ex/Em = 535/587 nm) incubate->measure calculate Calculate F6P Concentration measure->calculate MFA_Workflow start Start: Cell Culture labeling Incubate with ¹³C-labeled Fructose start->labeling quench Quench Metabolism & Extract Metabolites labeling->quench lcms LC-MS Analysis quench->lcms data_analysis Data Processing & Flux Calculation lcms->data_analysis end End: Metabolic Flux Map data_analysis->end

References

Evolutionary Conservation of Phosphofructokinase Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphofructokinase (PFK), a key regulatory enzyme in glycolysis, catalyzes the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. Its pivotal role in controlling glycolytic flux makes it a subject of intense study, particularly concerning its structural and functional conservation across evolutionary lineages. This technical guide provides a comprehensive overview of the evolutionary conservation of PFK structure, detailing its molecular architecture, allosteric regulation, and the experimental methodologies used to elucidate these features. Quantitative data on sequence and structural similarity are presented, alongside detailed protocols for key experimental techniques and visual representations of regulatory pathways and evolutionary relationships. This document serves as a valuable resource for researchers in metabolism, structural biology, and drug development seeking a deeper understanding of PFK.

Introduction

Phosphofructokinase-1 (PFK-1) is a cornerstone of metabolic regulation, acting as a critical control point in the glycolytic pathway.[1] The enzyme is subject to complex allosteric regulation by a host of metabolites, allowing cells to modulate glucose catabolism in response to their energetic status.[1] Structurally, PFKs exhibit remarkable conservation, yet also display significant adaptations across different domains of life. Prokaryotic PFKs are typically homotetramers, while eukaryotic versions have evolved into larger, more complex oligomers, often as a result of gene duplication and fusion events.[2] This guide explores the evolutionary journey of PFK structure, highlighting the conserved core functionalities and the divergent regulatory mechanisms that have emerged.

Structural Conservation of Phosphofructokinase

The fundamental architecture of the PFK catalytic domain is highly conserved across prokaryotes and eukaryotes. However, the overall quaternary structure and the nature of allosteric sites have diverged significantly.

Quaternary Structure

Bacterial PFKs are typically homotetrameric enzymes, with each subunit being approximately 320 amino acids in length.[3] In contrast, vertebrate PFKs are larger, a consequence of a gene duplication and fusion event that resulted in monomers that are roughly twice the size of their bacterial counterparts.[2] These larger subunits assemble into tetramers, forming a dimer of dimers.[2] The interfaces between these subunits are crucial for both catalytic activity and allosteric regulation.

Sequence and Structural Similarity

The conservation of PFK is evident at both the amino acid sequence and three-dimensional structure levels. The tables below summarize the quantitative data on sequence identity and structural similarity across various species.

Table 1: Amino Acid Sequence Identity of Phosphofructokinase Across Species

Organism 1 Organism 2 Isoform/Type Sequence Identity (%) Reference
Homo sapiens (PFK-P)Homo sapiens (PFK-L)Platelet vs. Liver67[2]
Homo sapiens (PFK-P)Homo sapiens (PFK-M)Platelet vs. Muscle87[2]
Homo sapiens (PFK-L)Homo sapiens (PFK-M)Liver vs. Muscle~80[2]
Escherichia coliBacillus stearothermophilusBacterialHigh[4]

Table 2: Root-Mean-Square Deviation (RMSD) of Phosphofructokinase Structures

Structure 1 Structure 2 Description RMSD (Å) Reference
Human PFK-P ProtomersHuman PFK-P ProtomersComparison between eight protomers in the asymmetric unit~0.3[5]
Rabbit PFK-M DimerHuman PFK-P DimerOverlay of the dimeric structures1.3[2]
Bacterial ATP-dependent PFKsBacterial ATP-dependent PFKsAverage RMSD between subunits from five species~0.6[6]

Allosteric Regulation: A Conserved Mechanism with Divergent Effectors

A hallmark of PFK is its intricate allosteric regulation, which is fundamental to its role as a metabolic sensor. While the principle of allosteric control is conserved, the specific activators and inhibitors can differ between prokaryotes and eukaryotes.

In all PFKs, the enzyme exists in two conformational states: a high-activity R-state and a low-activity T-state.[3] Allosteric effectors modulate the equilibrium between these two states. ATP, a substrate, also acts as an allosteric inhibitor at high concentrations by preferentially binding to the T-state.[1][3] In eukaryotes, fructose-2,6-bisphosphate is a potent allosteric activator that overcomes ATP inhibition.[1]

Allosteric_Regulation_of_PFK T_state T-state (Inactive) R_state R-state (Active) T_state->R_state ATP ATP (High) ATP->T_state Binds to allosteric site Citrate Citrate Citrate->T_state Binds to allosteric site AMP AMP / ADP AMP->R_state Binds to allosteric site F26BP Fructose-2,6-bisphosphate (Eukaryotes) F26BP->R_state Binds to allosteric site

Figure 1: Allosteric Regulation of Phosphofructokinase.

Experimental Protocols for Studying PFK Structure

The structural elucidation of PFK has been primarily achieved through X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM). Phylogenetic analysis provides insights into its evolutionary history.

X-ray Crystallography

Protocol for Crystallization of PFK:

  • Protein Purification: Express and purify recombinant PFK using affinity and size-exclusion chromatography to achieve high homogeneity.

  • Crystallization Method: The hanging-drop vapor diffusion method is commonly employed.[7]

    • Mix 2 µL of purified PFK solution (typically 2-10 mg/mL) with 2 µL of reservoir solution on a siliconized coverslip.[7][8]

    • Invert the coverslip over a well containing 500 µL of the reservoir solution.[7]

    • Typical Reservoir Solution: 23% PEG 4000, 100 mM sodium acetate (B1210297) (pH 4.75), and 200 mM ammonium (B1175870) acetate.[8] Conditions may need to be optimized by varying precipitant concentration, pH, and temperature.

  • Crystal Harvesting and Cryo-protection:

    • Carefully transfer single crystals to a cryo-protectant solution to prevent ice crystal formation during flash-cooling.[7]

    • Cryo-protectant Solution: Mother liquor supplemented with 25% ethylene (B1197577) glycol.[7]

    • Flash-cool the crystals in liquid nitrogen.[7]

  • Data Collection and Processing:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data using software such as MOSFLM or HKL2000 to integrate reflections and scale the data.[8]

    • Solve the structure by molecular replacement using a known PFK structure as a search model.

XRay_Workflow start Start: Purified PFK crystallization Crystallization (Hanging-drop vapor diffusion) start->crystallization cryo Crystal Harvesting & Cryo-protection crystallization->cryo data_collection X-ray Data Collection (Synchrotron) cryo->data_collection data_processing Data Processing (e.g., MOSFLM, HKL2000) data_collection->data_processing structure_solution Structure Solution (Molecular Replacement) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement end Final PFK Structure refinement->end CryoEM_Workflow start Start: Purified PFK grid_prep Grid Preparation (Vitrification) start->grid_prep data_collection Cryo-EM Data Collection (Movie Acquisition) grid_prep->data_collection motion_correction Motion Correction data_collection->motion_correction ctf_estimation CTF Estimation motion_correction->ctf_estimation particle_picking Particle Picking ctf_estimation->particle_picking class_2d 2D Classification particle_picking->class_2d ab_initio Ab-initio 3D Reconstruction class_2d->ab_initio class_3d 3D Classification & Refinement ab_initio->class_3d end Final PFK Density Map class_3d->end

References

Fructose-2,6-bisphosphate: A Pivotal Regulator of Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fructose-2,6-bisphosphate (F-2,6-BP) is a potent allosteric effector that plays a crucial role in the intricate regulation of glucose metabolism. It acts as a cellular signal, integrating hormonal and metabolic cues to control the balance between glycolysis and gluconeogenesis. This technical guide provides a comprehensive overview of the synthesis, degradation, and multifaceted regulatory functions of F-2,6-BP, with a focus on its implications in health and disease.

Core Concepts: The Synthesis and Action of Fructose-2,6-bisphosphate

F-2,6-BP is not an intermediate of the primary glycolytic or gluconeogenic pathways but rather a dedicated regulatory molecule. Its intracellular concentration is meticulously controlled by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[1] This single polypeptide chain houses two distinct enzymatic domains: a kinase domain that synthesizes F-2,6-BP from fructose-6-phosphate (B1210287) (F6P) and ATP, and a phosphatase domain that hydrolyzes F-2,6-BP back to F6P and inorganic phosphate.[2]

The primary role of F-2,6-BP is to reciprocally regulate the key enzymes of glycolysis and gluconeogenesis:

  • Activation of Glycolysis: F-2,6-BP is a powerful allosteric activator of phosphofructokinase-1 (PFK-1) , a rate-limiting enzyme in glycolysis.[3][4] It increases the affinity of PFK-1 for its substrate, F6P, and diminishes the inhibitory effects of ATP and citrate.[1][5] This activation significantly enhances the flux of glucose through the glycolytic pathway.

  • Inhibition of Gluconeogenesis: Conversely, F-2,6-BP acts as a potent inhibitor of fructose-1,6-bisphosphatase (FBPase-1) , a key regulatory enzyme in gluconeogenesis.[1][6] This inhibition prevents the futile cycling of F6P and fructose-1,6-bisphosphate and ensures that glycolysis and gluconeogenesis do not operate simultaneously at high rates.

The synthesis and degradation of F-2,6-BP are catalyzed by a family of four bifunctional enzymes (PFKFB1-4), each encoded by a different gene.[7] These isoenzymes exhibit distinct tissue distributions and kinetic properties, reflecting the diverse metabolic needs of different cell types.[8][9]

Hormonal Regulation of Fructose-2,6-bisphosphate Levels

The intracellular concentration of F-2,6-BP is primarily regulated by the hormones insulin (B600854) and glucagon (B607659), which signal the body's energy status.[1][10]

Glucagon Signaling: Promoting Gluconeogenesis

In response to low blood glucose, glucagon is released and initiates a signaling cascade that leads to a decrease in F-2,6-BP levels.

  • Glucagon binds to its G-protein coupled receptor on the cell surface, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[1]

  • cAMP activates protein kinase A (PKA).[1][11]

  • PKA phosphorylates a serine residue on the PFK-2/FBPase-2 enzyme.[1] This phosphorylation event inactivates the kinase domain and activates the phosphatase domain.[12]

  • The increased phosphatase activity leads to the degradation of F-2,6-BP.

  • With lower levels of F-2,6-BP, the inhibition of FBPase-1 is relieved, and the activation of PFK-1 is diminished, thereby favoring gluconeogenesis and inhibiting glycolysis.[1][13]

glucagon_signaling cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytosol Glucagon Glucagon Glucagon_Receptor Glucagon_Receptor Glucagon->Glucagon_Receptor AC Adenylyl Cyclase Glucagon_Receptor->AC Activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A cAMP->PKA Activates PFK2_FBPase2 PFK-2(Active)/ FBPase-2(Inactive) PKA->PFK2_FBPase2 Phosphorylates PFK2_FBPase2_P PFK-2(Inactive)/ FBPase-2(Active) PFK2_FBPase2->PFK2_FBPase2_P F26BP Fructose-2,6-Bisphosphate PFK2_FBPase2_P->F26BP Degrades F6P Fructose-6-Phosphate F26BP->F6P Glycolysis Glycolysis F26BP->Glycolysis Inhibits Gluconeogenesis Gluconeogenesis F26BP->Gluconeogenesis Activates

Glucagon signaling decreases F-2,6-BP levels.
Insulin Signaling: Promoting Glycolysis

Following a carbohydrate-rich meal, insulin is secreted to promote glucose uptake and utilization.

  • Insulin binds to its receptor tyrosine kinase, initiating a signaling cascade that activates protein phosphatases.[1]

  • These phosphatases dephosphorylate the PFK-2/FBPase-2 enzyme.[1]

  • Dephosphorylation activates the kinase domain and inactivates the phosphatase domain of the enzyme.

  • The increased kinase activity leads to the synthesis of F-2,6-BP from F6P.

  • Elevated F-2,6-BP levels strongly activate PFK-1, stimulating glycolytic flux.[1]

insulin_signaling cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytosol Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor PP Protein Phosphatase Insulin_Receptor->PP Activates PFK2_FBPase2_P PFK-2(Inactive)/ FBPase-2(Active) PP->PFK2_FBPase2_P Dephosphorylates PFK2_FBPase2 PFK-2(Active)/ FBPase-2(Inactive) PFK2_FBPase2_P->PFK2_FBPase2 F26BP Fructose-2,6-Bisphosphate PFK2_FBPase2->F26BP Synthesizes F6P Fructose-6-Phosphate F6P->F26BP Glycolysis Glycolysis F26BP->Glycolysis Activates Gluconeogenesis Gluconeogenesis F26BP->Gluconeogenesis Inhibits

Insulin signaling increases F-2,6-BP levels.

Fructose-2,6-bisphosphate in Different Tissues and Disease

The regulation and role of F-2,6-BP can vary significantly between different tissues and in pathological states.

  • Liver: As the primary site of gluconeogenesis, the liver exhibits tight control of F-2,6-BP levels by insulin and glucagon to maintain blood glucose homeostasis.

  • Heart Muscle: In cardiac muscle, F-2,6-BP levels are regulated by hormones like epinephrine (B1671497) to modulate glycolysis and meet the heart's energy demands.

  • Adipose Tissue: F-2,6-BP plays a role in regulating glucose uptake and its conversion to fatty acids in adipose tissue.[14]

  • Cancer: Many cancer cells exhibit high rates of aerobic glycolysis, a phenomenon known as the Warburg effect.[15][16] This metabolic reprogramming is often associated with the overexpression of PFKFB isoenzymes, particularly PFKFB3 and PFKFB4, leading to elevated F-2,6-BP levels and a sustained high glycolytic flux that supports tumor growth and proliferation.[9][15][17][18] Targeting these enzymes is being explored as a potential anti-cancer therapeutic strategy.[19][20]

  • Diabetes and Insulin Resistance: In type 2 diabetes, impaired insulin signaling can lead to reduced hepatic F-2,6-BP levels, contributing to increased hepatic glucose production and hyperglycemia.[21][22]

Data Presentation

Table 1: Allosteric Regulation of PFK-1 and FBPase-1 by Fructose-2,6-bisphosphate
EnzymeEffectorEffectConsequence for Metabolic Pathway
Phosphofructokinase-1 (PFK-1) Fructose-2,6-bisphosphatePotent ActivatorStimulates Glycolysis
ATP, CitrateInhibitorsInhibits Glycolysis
Fructose-1,6-bisphosphatase (FBPase-1) Fructose-2,6-bisphosphatePotent InhibitorInhibits Gluconeogenesis
CitrateActivatorStimulates Gluconeogenesis
Table 2: Properties of Human PFKFB Isoenzymes
IsoenzymeGenePrimary Tissue DistributionKinase/Phosphatase Activity RatioKey Regulatory Features
PFKFB1 PFKFB1Liver, Skeletal Muscle~1Regulated by PKA phosphorylation
PFKFB2 PFKFB2Heart~1Regulated by phosphorylation
PFKFB3 PFKFB3Ubiquitous, high in brain and cancer cells~700Highest kinase activity; induced by hypoxia
PFKFB4 PFKFB4Testis, high in various cancersKinase > PhosphataseInduced by hypoxia

Experimental Protocols

Measurement of Fructose-2,6-bisphosphate Concentration

This protocol is based on the ability of F-2,6-BP to activate pyrophosphate:fructose-6-phosphate phosphotransferase (PFP).

Materials:

  • Tissue or cell samples

  • 50 mM NaOH

  • 20 mM HEPES buffer with glacial acetic acid for neutralization

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 0.5 mM pyrophosphate (PPi), 1 mM fructose-6-phosphate

  • Coupling enzymes: Aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase

  • NADH

  • PFP (partially purified from potato tubers)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Extraction: Homogenize 10-15 mg of pulverized tissue or cell pellet in 200-300 µL of 50 mM NaOH. Heat at 80°C for 20 minutes to destroy interfering enzymes and metabolites.[23]

  • Neutralization: Cool the extract on ice and neutralize with glacial acetic acid in the presence of 20 mM HEPES buffer.[23]

  • Clarification: Centrifuge at 10,000 x g for 15 minutes at 4°C to precipitate insoluble material.[23]

  • Assay:

    • In a cuvette, combine the assay buffer, coupling enzymes, NADH, and a known volume (e.g., 50 µL) of the neutralized supernatant.

    • Initiate the reaction by adding PFP.

    • Monitor the decrease in absorbance at 340 nm as NADH is oxidized. The rate of NADH oxidation is proportional to the concentration of F-2,6-BP in the sample.[23]

  • Quantification: Generate a standard curve using known concentrations of F-2,6-BP to determine the concentration in the samples.

f26bp_measurement cluster_extraction Sample Preparation cluster_assay Spectrophotometric Assay Sample Tissue/Cell Sample Extraction Homogenize in NaOH, heat to 80°C Sample->Extraction Neutralization Neutralize with acetic acid Extraction->Neutralization Centrifugation Centrifuge to clarify supernatant Neutralization->Centrifugation Supernatant Supernatant containing F-2,6-BP Centrifugation->Supernatant Mix Combine Supernatant with Assay Mix (PFP, F6P, PPi, coupling enzymes, NADH) Supernatant->Mix Reaction F-2,6-BP activates PFP Mix->Reaction Detection Measure NADH oxidation at 340 nm Reaction->Detection Quantification Quantify using standard curve Detection->Quantification

Workflow for F-2,6-BP Measurement.
Assay of PFK-1 Activity and Activation by Fructose-2,6-bisphosphate

This coupled-enzyme assay measures the production of fructose-1,6-bisphosphate.

Materials:

  • Purified PFK-1 or cell/tissue lysate

  • Assay buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 1 mM dithiothreitol

  • Substrates: Fructose-6-phosphate (F6P), ATP

  • Coupling enzymes: Aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase

  • NADH

  • Fructose-2,6-bisphosphate (for activation experiment)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, substrates (F6P and ATP), coupling enzymes, and NADH.

  • Baseline Measurement: Equilibrate the mixture at the desired temperature (e.g., 37°C) and measure the baseline rate of NADH oxidation (background).

  • Initiate Reaction: Add the PFK-1 sample to the cuvette to start the reaction.

  • Measure Activity: Monitor the decrease in absorbance at 340 nm. The rate of this decrease is proportional to the PFK-1 activity.

  • Activation by F-2,6-BP: Repeat the assay in the presence of a known, activating concentration of F-2,6-BP (e.g., 1 µM).

  • Inhibition by ATP: To demonstrate the relief of inhibition, perform the assay with an inhibitory concentration of ATP (e.g., 2.5 mM) in the presence and absence of F-2,6-BP.

  • Calculate Activity: Calculate the specific activity of PFK-1 (e.g., in µmol/min/mg of protein) and compare the activity under different conditions.

Conclusion

Fructose-2,6-bisphosphate stands as a central hub in the regulation of glucose metabolism. Its synthesis and degradation are tightly controlled by hormonal signals, allowing cells to adapt their metabolic flux to the prevailing physiological conditions. The discovery of F-2,6-BP was a landmark in understanding metabolic control, and ongoing research continues to unveil its broader roles in cellular processes and its significance as a therapeutic target in diseases such as cancer and diabetes. This guide provides a foundational understanding for professionals engaged in metabolic research and drug development, highlighting the critical importance of this small but mighty molecule.

References

An In-depth Technical Guide to the Intracellular Dynamics of Fructose Phosphate Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose (B13574) phosphates, key intermediates in cellular metabolism, play a pivotal role in both normal physiological processes and the pathophysiology of various diseases, including metabolic disorders and cancer. The intracellular concentrations of these molecules, particularly fructose-1-phosphate (B91348) (F1P) and fructose-1,6-bisphosphate (F1,6BP), are tightly regulated and serve as critical signaling molecules that influence metabolic fluxes and cellular fate. This technical guide provides a comprehensive overview of the intracellular dynamics of fructose phosphate (B84403) concentrations, detailing their roles in signaling pathways, methods for their quantification, and a summary of reported intracellular concentrations in various cell types.

Core Signaling Pathways Involving Fructose Phosphates

The metabolic fates of fructose and glucose are intertwined, yet distinct regulatory steps lead to different downstream effects, largely influenced by the concentrations of F1P and F1,6BP.

Fructose-1-Phosphate (F1P) Signaling:

Upon entry into hepatocytes, fructose is rapidly phosphorylated to F1P by fructokinase.[1] This reaction can lead to a rapid depletion of intracellular ATP.[2] F1P acts as a key allosteric regulator, most notably by promoting the dissociation of glucokinase (GCK) from its inhibitory protein, the glucokinase regulatory protein (GKRP), in the nucleus. This allows GCK to translocate to the cytoplasm and phosphorylate glucose, thereby linking fructose and glucose metabolism.[3]

F1P_Signaling Fructose Fructose Fructokinase Fructokinase Fructose->Fructokinase F1P F1P Fructokinase->F1P ATP->ADP GKRP_GK GKRP-GK (inactive) F1P->GKRP_GK allosteric activation GK Glucokinase (active) GKRP_GK->GK G6P Glucose-6-P GK->G6P ATP->ADP Glucose Glucose Glucose->GK

Fructose-1-Phosphate (F1P) signaling pathway.

Fructose-1,6-Bisphosphate (F1,6BP) Signaling:

F1,6BP is a central glycolytic intermediate that acts as a potent allosteric activator of key regulatory enzymes. It activates phosphofructokinase-1 (PFK-1), the enzyme that produces it, in a feed-forward activation loop, thus committing glucose to glycolysis.[4][5] Furthermore, F1,6BP is a crucial allosteric activator of pyruvate (B1213749) kinase, the enzyme catalyzing the final committed step of glycolysis.[6][7] This regulation ensures a coordinated control of glycolytic flux.

F16BP_Signaling F6P Fructose-6-P PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-BP PFK1->F16BP ATP->ADP F16BP->PFK1 feed-forward activation PyruvateKinase Pyruvate Kinase F16BP->PyruvateKinase allosteric activation Pyruvate Pyruvate PyruvateKinase->Pyruvate ADP->ATP PEP Phosphoenolpyruvate PEP->PyruvateKinase Extraction_Workflow Start Adherent Cells in Culture Wash Rapid Wash with Ice-Cold PBS Start->Wash Quench Add Ice-Cold 80% Methanol Wash->Quench Scrape Scrape Cells in Methanol Quench->Scrape Collect Collect Cell Lysate Scrape->Collect Centrifuge Centrifuge to Pellet Debris Collect->Centrifuge Supernatant Collect Supernatant (Metabolite Extract) Centrifuge->Supernatant Analysis LC-MS/MS, NMR, or Enzymatic Assay Supernatant->Analysis

References

The function of fructose phosphates in non-enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of Fructose (B13574) Phosphates in Non-Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose phosphates, key intermediates in cellular metabolism, are primarily recognized for their roles in enzymatic pathways such as glycolysis and gluconeogenesis. However, beyond their well-defined enzymatic functions, these molecules possess a significant and often overlooked capacity to engage in non-enzymatic reactions. These spontaneous chemical transformations, including glycation, degradation, and autoxidation, can lead to the formation of reactive carbonyl species (RCS) and advanced glycation end-products (AGEs). The accumulation of these products is implicated in the pathophysiology of numerous diseases, including diabetes, neurodegenerative disorders, and the aging process itself. Fructose and its phosphorylated derivatives are particularly potent in these reactions, demonstrating significantly higher reactivity than glucose.[1][2][3] This guide provides a detailed technical overview of the core non-enzymatic reactions involving fructose phosphates, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and therapeutic development.

Non-Enzymatic Glycation (Maillard Reaction)

Non-enzymatic glycation is a complex series of reactions between a reducing sugar, such as a fructose phosphate (B84403), and the free amino groups of proteins, lipids, or nucleic acids. Fructose phosphates, particularly fructose-6-phosphate (B1210287) (F6P), are highly reactive glycating agents. The process begins with the formation of a Schiff base, which then rearranges to a more stable ketoamine known as a Heyns product (analogous to the Amadori product formed from aldose sugars).[4] These early-stage products can undergo further oxidation, dehydration, and condensation reactions to form irreversible, cross-linked structures known as Advanced Glycation End-products (AGEs).

Glycation Pathway

The non-enzymatic glycation pathway initiated by fructose phosphates is a critical source of cellular damage. The initial reversible reaction is followed by the irreversible formation of Heyns products, which serve as precursors to a diverse range of AGEs.

G cluster_0 Early Glycation cluster_1 Advanced Stage FP Fructose Phosphate (e.g., F-6-P) Schiff Schiff Base (Unstable) FP->Schiff Condensation Protein Protein (Lysine, Arginine) Protein->Schiff Heyns Heyns Product (Ketoamine) Schiff->Heyns Heyns Rearrangement RCS Reactive Carbonyl Intermediates Heyns->RCS Oxidation, Dehydration AGEs Advanced Glycation End-products (AGEs) (Cross-linked, Fluorescent) RCS->AGEs Condensation, Cross-linking

Caption: Non-enzymatic glycation pathway initiated by fructose phosphates.

Quantitative Data: Glycation Kinetics

While specific rate constants for fructose phosphates are not widely reported, kinetic studies of fructose provide a strong basis for understanding their reactivity. The Maillard reaction involving fructose is generally first-order with respect to both the sugar and the amino acid.[5]

ParameterValue / ObservationConditionsReference
Relative Reactivity Fructose is ~8 times more reactive than glucoseGeneral observation in glycation reactions[1][2]
Reaction Order First-order with respect to fructose and glycine (B1666218)Fructose-glycine model system, 65°C, pH 6-8[5]
Effect of pH Reaction rate constant (k) increases under alkaline conditionsFructose-glycine model system, 65°C[5]
Effect of Buffer Rate constant (k) increases with increasing buffer concentrationFructose-glycine model system, pH 8, 65°C[5]
Experimental Protocol: In Vitro Protein Glycation

This protocol describes a standard procedure for the non-enzymatic glycation of a model protein, Bovine Serum Albumin (BSA), with fructose to generate Heyns products and AGEs.

Objective: To induce and monitor the formation of fluorescent AGEs from the reaction of BSA and fructose.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Fructose

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • Sodium Azide (B81097) (NaN₃)

  • Sterile, pyrogen-free water

  • Sterile microcentrifuge tubes

  • Incubator at 37°C

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 20 mg/mL stock solution of BSA in 0.1 M PBS (pH 7.4).

    • Prepare a 1 M stock solution of D-Fructose in sterile water.

    • Prepare a 0.2% (w/v) sodium azide solution in sterile water to act as a bacteriostatic agent.

  • Reaction Setup:

    • In a sterile microcentrifuge tube, combine the following to achieve the desired final concentrations in a 1 mL total volume:

      • 500 µL of 20 mg/mL BSA stock (Final: 10 mg/mL)

      • 500 µL of 1 M Fructose stock (Final: 500 mM)

      • Add sodium azide to a final concentration of 0.02%.

    • Prepare a control sample containing BSA and sodium azide in PBS without fructose.

    • Prepare a blank sample containing only PBS and sodium azide.

  • Incubation:

    • Securely cap all tubes and incubate them in the dark at 37°C.

    • Samples can be collected at various time points (e.g., weekly for up to 4 weeks) to monitor the progression of the glycation reaction. Store collected aliquots at -20°C until analysis.

  • Analysis of Fluorescent AGEs:

    • Thaw the collected samples.

    • Dilute the samples with 0.1 M PBS (pH 7.4) to a suitable concentration for measurement (e.g., 1:10 dilution). The optimal dilution factor should be determined empirically.

    • Pipette 200 µL of each diluted sample, control, and blank into the wells of a 96-well black microplate.

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 370 nm and an emission wavelength of 440 nm .[6]

    • Subtract the fluorescence intensity of the blank from all sample and control readings to determine the specific fluorescence of AGEs.

Non-Enzymatic Degradation and Reactive Carbonyl Formation

Fructose phosphates, particularly the glycolytic intermediates fructose-1,6-bisphosphate (F1,6BP), dihydroxyacetone phosphate (DHAP), and glyceraldehyde-3-phosphate (G3P), are chemically unstable and can undergo non-enzymatic degradation. This process involves the elimination of their phosphate groups to form highly reactive α-dicarbonyl or α-oxoaldehyde compounds, most notably methylglyoxal (B44143) (MGO).[7][8] MGO is a potent precursor of AGEs, reacting rapidly with proteins to contribute significantly to cellular damage.[9]

MGO Formation Pathway

The primary non-enzymatic pathway for MGO formation is through the degradation of the triose phosphates, DHAP and G3P, which are in equilibrium and are formed from the cleavage of F1,6BP.

G F16BP Fructose-1,6-bisphosphate TrioseP Triose Phosphates (DHAP, G3P) F16BP->TrioseP Aldolase (Enzymatic) MGO Methylglyoxal (MGO) (Reactive Dicarbonyl) TrioseP->MGO Non-Enzymatic Phosphate Elimination AGEs Advanced Glycation End-products (AGEs) MGO->AGEs Glycation Protein Protein Protein->AGEs

Caption: Non-enzymatic formation of Methylglyoxal (MGO) from triose phosphates.

Quantitative Data: MGO Formation Kinetics

The non-enzymatic formation of MGO from triose phosphates is a first-order reaction with respect to the triose phosphate concentration. G3P degrades to MGO significantly faster than DHAP.

PrecursorFirst-Order Rate Constant (k)ConditionsReference
Glyceraldehyde-3-Phosphate (G3P) 1.54 (± 0.02) x 10⁻⁴ s⁻¹37°C, Krebs-Ringer phosphate buffer[10][11]
Dihydroxyacetone Phosphate (DHAP) 1.94 (± 0.02) x 10⁻⁵ s⁻¹37°C, Krebs-Ringer phosphate buffer[10][11]
Experimental Protocol: Quantification of MGO

This protocol details the quantification of MGO from a solution (e.g., cell culture media or an in vitro reaction) using derivatization followed by HPLC analysis.[12]

Objective: To measure the concentration of MGO via derivatization with o-phenylenediamine (B120857) (OPD).

Materials:

  • Sample containing MGO

  • o-phenylenediamine (OPD)

  • Perchloric Acid (PCA)

  • Potassium Carbonate (K₂CO₃)

  • Solid-phase extraction (SPE) C18 cartridges

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV or fluorescence detector

Procedure:

  • Sample Preparation and Deproteinization:

    • To 1 mL of sample, add an equal volume of cold 10% (v/v) Perchloric Acid to precipitate proteins.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding a saturated solution of Potassium Carbonate dropwise until the pH is near neutral (check with pH paper). The formation of a white precipitate (KClO₄) will occur.

    • Centrifuge again to remove the precipitate.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the neutralized supernatant onto the cartridge to remove interfering substances like phenol (B47542) red from cell culture media.

    • Collect the flow-through containing MGO.

  • Derivatization:

    • Prepare a fresh solution of 2 mg/mL OPD in water.

    • To 500 µL of the sample flow-through, add 50 µL of the OPD solution.

    • Incubate in the dark at room temperature for 3-4 hours to allow the formation of the quinoxaline (B1680401) derivative (2-methylquinoxaline).

  • HPLC Analysis:

    • Analyze the derivatized sample by reverse-phase HPLC (e.g., C18 column).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water or a phosphate buffer is typically used.

    • Detection: Monitor the eluent at a wavelength of 315 nm (for UV detection).

    • Quantification: Create a standard curve by derivatizing known concentrations of MGO and plotting peak area versus concentration. Calculate the MGO concentration in the original sample based on this standard curve.

Metal-Catalyzed Autoxidation

Fructose and its phosphates are more susceptible to metal-catalyzed autoxidation than other sugars like glucose.[6] This process, which is promoted by phosphate ions and catalyzed by transition metals like iron (Fe³⁺) and copper (Cu²⁺), leads to the generation of free radicals and a variety of sugar oxidation products, including dicarbonyls and formaldehyde (B43269).[6] This oxidative degradation contributes to carbonyl stress and the overall burden of AGE formation.

Autoxidation Pathway

The proposed mechanism involves the formation of a metal-sugar complex. Phosphate ions are thought to cleave oxo bridges in this complex, making the metal more catalytically active and facilitating the autoxidation of the fructose moiety to produce radical species and subsequent oxidation products.

G FP Fructose Phosphate Complex [Metal-Fructose Phosphate] Complex FP->Complex Metal Fe³⁺ / Cu²⁺ Metal->Complex Radicals Free Radicals (e.g., Superoxide) Complex->Radicals Autoxidation PO4 Phosphate (PO₄³⁻) PO4->Radicals Promotes O2 O₂ O2->Radicals Products Oxidation Products (Formaldehyde, Dicarbonyls) Radicals->Products Further Reactions

Caption: Metal-catalyzed autoxidation of fructose phosphates.

Experimental Protocol: Analysis of Fructose Oxidation Products by HPLC

This protocol provides a general workflow for analyzing the products of fructose phosphate autoxidation, such as formaldehyde.

Objective: To detect and quantify oxidation products from a metal-catalyzed reaction.

Materials:

  • Fructose phosphate (e.g., Fructose-6-Phosphate)

  • Iron(III) chloride (FeCl₃) or Copper(II) sulfate (B86663) (CuSO₄)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Chelating agent (e.g., DTPA) for control reactions

  • Derivatization agent (e.g., acetylacetone (B45752) for formaldehyde detection)

  • HPLC system with appropriate column and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a phosphate buffer containing the fructose phosphate (e.g., 100 mM), and the metal catalyst (e.g., 20 µM FeCl₃).

    • Prepare a control reaction that includes a strong metal chelator like DTPA to demonstrate the metal-dependency of the reaction.

    • Incubate the mixtures at a controlled temperature (e.g., 40°C) for a defined period (e.g., several days), protecting from light.

  • Sample Preparation for Formaldehyde Analysis:

    • Take an aliquot of the reaction mixture.

    • Add acetylacetone reagent (a solution of acetylacetone, acetic acid, and ammonium (B1175870) acetate).

    • Heat the mixture (e.g., at 60°C for 10 minutes) to form the fluorescent diacetyldihydrolutidine (DDL) adduct from any formaldehyde present.

  • HPLC Analysis:

    • Inject the derivatized sample into a reverse-phase HPLC system (e.g., C18 column).

    • Mobile Phase: Use an appropriate mobile phase, such as a methanol/water or acetonitrile/water gradient.

    • Detection: Monitor the DDL adduct using a UV-Vis detector (at ~412 nm) or a fluorescence detector.

    • Quantification: Quantify the amount of formaldehyde produced by comparing the peak area to a standard curve prepared with known concentrations of formaldehyde.

Conclusion

The non-enzymatic reactivity of fructose phosphates represents a crucial aspect of cellular biochemistry with profound implications for health and disease. Their propensity to undergo glycation, degradation to reactive carbonyls like MGO, and metal-catalyzed autoxidation makes them significant contributors to the formation of AGEs and the progression of carbonyl and oxidative stress. For researchers in drug development, targeting these non-enzymatic pathways offers promising therapeutic avenues for mitigating the cellular damage associated with metabolic diseases and aging. The quantitative data, detailed protocols, and pathway diagrams provided in this guide serve as a foundational resource for further investigation into these critical biochemical processes.

References

Unveiling the Fructose-1,6-bisphosphate Interactome: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fructose-1,6-bisphosphate (FBP), a central metabolite in glycolysis, is increasingly recognized for its role as a critical signaling molecule, extending its influence far beyond cellular energy production. Its interactions with a diverse array of proteins modulate key cellular processes, including metabolic regulation, signal transduction, and gene expression, making the FBP interactome a landscape ripe for therapeutic exploration. This technical guide provides an in-depth exploration of the FBP interactome, presenting a summary of known protein interactions, quantitative binding data, detailed experimental protocols for interactome discovery, and visualizations of associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and target the multifaceted roles of FBP in health and disease.

Introduction

Historically viewed as a simple intermediate in the glycolytic pathway, fructose-1,6-bisphosphate is now understood to be a key allosteric regulator and signaling molecule. Its cellular concentration fluctuates in response to metabolic status, allowing it to act as a sensitive rheostat, fine-tuning enzymatic activities and influencing broader cellular decisions. The study of the FBP interactome—the complete set of proteins that physically interact with FBP—is crucial for deciphering its non-canonical functions and for identifying novel therapeutic targets, particularly in the context of metabolic diseases and cancer. This guide aims to provide the necessary technical information to empower further research in this exciting field.

The Fructose-1,6-bisphosphate Interactome: A Quantitative Overview

A growing body of evidence, largely driven by advances in chemoproteomic and mass spectrometry-based techniques, has begun to map the landscape of FBP-protein interactions. These interactions span a wide range of affinities and cellular functions, from the well-established regulation of glycolytic enzymes to novel roles in mitochondrial metabolism and signal transduction. The following tables summarize the currently identified FBP-interacting proteins and the available quantitative binding data.

Table 1: Identified Fructose-1,6-bisphosphate Interacting Proteins

Protein NameGene NameCellular LocalizationFunctionMethod of Identification
Pyruvate (B1213749) Kinase M2PKM2Cytoplasm, NucleusGlycolysis, Gene RegulationPhotoaffinity Labeling, Co-immunoprecipitation
Aldolase A, B, CALDOA, ALDOB, ALDOCCytoplasmGlycolysis, Gluconeogenesis, AMPK SignalingPhotoaffinity Labeling, Co-immunoprecipitation
Fructose-1,6-bisphosphatase 1 & 2FBP1, FBP2Cytoplasm, NucleusGluconeogenesis, Transcriptional RegulationCo-immunoprecipitation, Proximity Ligation Assay
Malate Dehydrogenase 2MDH2MitochondriaTricarboxylic Acid (TCA) CyclePhotoaffinity Labeling
Aldehyde Dehydrogenase 2ALDH2MitochondriaAcetaldehyde Metabolism, Redox HomeostasisPhotoaffinity Labeling
Hypoxia-inducible factor 1-alphaHIF1ACytoplasm, NucleusTranscription factor, Hypoxia responseCo-immunoprecipitation
Notch1 (intracellular domain)NOTCH1Cytoplasm, NucleusDevelopmental signaling, Cell fate determinationCo-immunoprecipitation
F-actinACTB, ACTG1CytoskeletonCell structure and motilityCo-sedimentation assay, ELISA
Phosphoglycerate Mutase 1PGAM1CytoplasmGlycolysisThermal Proteome Profiling

Table 2: Quantitative Analysis of FBP-Protein Interactions

Interacting ProteinLigandDissociation Constant (Kd)Association Constant (Ka)MethodReference
Pyruvate Kinase M2 (wt)FBP0.98 ± 0.1 nM-Fluorescence Studies[1]
Pyruvate Kinase M2 (mutants)FBP~0.6 - 7 µM-Fluorescence Studies[1]
F-actinFBPase-7.4 x 10(4) M(-1)Co-sedimentation, ELISA[2]

Note: The dissociation constant (Kd) for FBP with PKM2 is in the nanomolar range, indicating a very high affinity, while mutations can significantly decrease this affinity into the micromolar range.[1]

Experimental Protocols for Exploring the FBP Interactome

The identification and characterization of FBP-protein interactions require a combination of sophisticated biochemical and proteomic techniques. This section provides detailed methodologies for three key experimental approaches.

Protocol for Photoaffinity Labeling and Identification of FBP-Interacting Proteins

This protocol is adapted from a chemoproteomic profiling study and is designed to identify FBP-binding proteins in living cells.[3]

Objective: To covalently capture and subsequently identify proteins that interact with FBP in a cellular context.

Materials:

  • Photoaffinity FBP probe (e.g., a derivative with a diazirine and a clickable handle like an alkyne or azide)

  • Cell culture reagents and desired cell line

  • UV irradiation source (e.g., 365 nm UV lamp)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Click chemistry reagents (e.g., biotin-azide or biotin-alkyne, copper(I) catalyst, ligand)

  • Streptavidin-coated magnetic beads

  • On-bead digestion reagents (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS equipment and software for protein identification and quantification

Procedure:

  • Probe Synthesis and Validation: Synthesize or obtain a photoaffinity FBP probe. Validate its ability to bind to a known FBP-interacting protein (e.g., recombinant PKM2) in vitro.

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the photoaffinity FBP probe at an optimized concentration and for a specific duration. Include a vehicle-treated control.

  • UV Crosslinking: Wash the cells to remove excess probe. Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined time to induce covalent crosslinking of the probe to interacting proteins.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

  • Click Chemistry: To the cell lysate, add the biotin-azide/alkyne, copper catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to attach a biotin (B1667282) tag to the FBP probe-protein conjugates.

  • Enrichment of FBP-Interacting Proteins: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.

  • Washing: Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

  • LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by LC-MS/MS to identify and quantify the enriched proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control.

Protocol for Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

Objective: To isolate FBP-binding proteins from a cell lysate using an immobilized FBP ligand.

Materials:

  • FBP-agarose or a similar affinity matrix

  • Chromatography column

  • Cell lysate from the desired source

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM MgCl2)

  • Wash buffer (Binding buffer with increased salt concentration, e.g., 500 mM NaCl)

  • Elution buffer (e.g., Binding buffer containing a high concentration of free FBP, or a buffer with high salt or altered pH)

  • SDS-PAGE and protein staining reagents

  • In-gel digestion reagents

  • LC-MS/MS equipment

Procedure:

  • Preparation of the Affinity Column: Pack a chromatography column with the FBP-agarose resin. Equilibrate the column with several column volumes of binding buffer.

  • Sample Preparation: Prepare a clarified cell lysate. Ensure the lysate is in a buffer compatible with binding to the affinity matrix.

  • Loading the Sample: Apply the cell lysate to the equilibrated column at a slow flow rate to allow for maximum binding of FBP-interacting proteins.

  • Washing: Wash the column with an extensive volume of wash buffer to remove non-specifically bound proteins. Monitor the protein concentration of the flow-through until it returns to baseline.

  • Elution: Elute the specifically bound proteins using the elution buffer. Collect fractions.

  • Analysis of Eluted Proteins: Analyze the eluted fractions by SDS-PAGE to visualize the purified proteins.

  • Protein Identification by Mass Spectrometry: Excise the protein bands of interest from the gel. Perform in-gel digestion with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Protocol for Surface Plasmon Resonance (SPR) Analysis of FBP-Protein Interactions

Objective: To quantitatively measure the binding kinetics (association and dissociation rates) and affinity (Kd) of the interaction between FBP and a specific protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Protein of interest (ligand)

  • FBP (analyte)

  • Immobilization buffers (e.g., activation buffer (EDC/NHS), protein coupling buffer, blocking buffer (ethanolamine))

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a pulse of EDC/NHS.

    • Inject the purified protein of interest over the activated surface to achieve covalent immobilization via amine coupling.

    • Inject ethanolamine (B43304) to deactivate any remaining active esters and block non-specific binding sites.

  • Analyte Binding and Kinetic Analysis:

    • Inject a series of concentrations of FBP (analyte) over the immobilized protein surface.

    • Monitor the association phase in real-time as FBP binds to the protein.

    • After the association phase, switch to running buffer to monitor the dissociation of FBP from the protein.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) to remove any remaining bound FBP and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualization of FBP-Modulated Signaling Pathways

FBP and its primary interacting proteins, particularly FBP1, are emerging as key regulators of important signaling pathways implicated in cancer and other diseases. The following diagrams, generated using the DOT language for Graphviz, illustrate the current understanding of these pathways.

FBP-Mediated Allosteric Activation of Pyruvate Kinase M2 (PKM2)

This pathway illustrates the feed-forward activation of PKM2 by FBP, a crucial step in regulating glycolytic flux.

FBP_PKM2_Activation FBP Fructose-1,6-bisphosphate PKM2_inactive PKM2 (Inactive Dimer) FBP->PKM2_inactive PKM2_active PKM2 (Active Tetramer) PKM2_inactive->PKM2_active Pyruvate Pyruvate PKM2_active->Pyruvate Catalyzes ATP ATP PKM2_active->ATP PEP Phosphoenolpyruvate PEP->PKM2_active FBP1_HIF1a_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FBP1_n FBP1 HIF1a HIF-1α FBP1_n->HIF1a Interacts with Inhibits activity HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (DNA) HIF1_complex->HRE Binds Glycolytic_Genes Glycolytic Genes (e.g., GLUT1, HK2) HRE->Glycolytic_Genes Activates Transcription FBP1_c FBP1 FBP1_c->FBP1_n Translocation FBP1_Notch1_Degradation FBP1 FBP1 NICD1 Notch1 Intracellular Domain (NICD1) FBP1->NICD1 Promotes Degradation FBXW7 FBXW7 (E3 Ubiquitin Ligase) FBP1->FBXW7 Enhances interaction with NICD1 Ubiquitination Ubiquitination NICD1->Ubiquitination Target_Genes Notch Target Genes (e.g., HES1, HEY1) NICD1->Target_Genes Activates Transcription FBXW7->NICD1 Proteasome Proteasome Degradation Degradation Ubiquitination->Degradation Degradation->Proteasome Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Separation and Quantification of Fructose Phosphate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and quantification of fructose-6-phosphate (B1210287) (F6P) and fructose-1,6-bisphosphate (F1,6BP) using a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This method is crucial for studying metabolic pathways such as glycolysis and gluconeogenesis.

Introduction

Fructose (B13574) phosphates, key intermediates in glycolysis and gluconeogenesis, are critical for cellular energy metabolism. The accurate quantification of isomers like fructose-6-phosphate (F6P) and fructose-1,6-bisphosphate (F1,6BP) is essential for understanding the regulation of these pathways and for the development of drugs targeting metabolic disorders. However, the high polarity and structural similarity of these sugar phosphates pose a significant analytical challenge. This application note details a robust and sensitive LC-MS/MS method for the baseline separation and quantification of F6P and F1,6BP in biological matrices.

The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation of these polar analytes, coupled with tandem mass spectrometry for selective and sensitive detection.

Signaling Pathway Context: Glycolysis and Gluconeogenesis

Fructose-6-phosphate and Fructose-1,6-bisphosphate are pivotal molecules at a key regulatory point in the glycolysis and gluconeogenesis pathways. In glycolysis, F6P is phosphorylated to F1,6BP by phosphofructokinase-1. Conversely, in gluconeogenesis, the hydrolysis of F1,6BP to F6P is catalyzed by fructose-1,6-bisphosphatase.[1] The balance between these two reactions is a critical determinant of glucose metabolism.

Glycolysis_Gluconeogenesis cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate Glucose_glu Glucose_glu Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate Glucose-6-Phosphate_glu Glucose-6-Phosphate_glu Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate Fructose-6-Phosphate->Fructose-1,6-Bisphosphate Phosphofructokinase-1 Fructose-6-Phosphate_glu Fructose-6-Phosphate_glu Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Fructose-1,6-Bisphosphate->Glyceraldehyde-3-Phosphate Fructose-1,6-Bisphosphate_glu Fructose-1,6-Bisphosphate_glu Pyruvate Pyruvate Glyceraldehyde-3-Phosphate->Pyruvate Glyceraldehyde-3-Phosphate_glu Glyceraldehyde-3-Phosphate_glu Pyruvate_glu Pyruvate Oxaloacetate Oxaloacetate Pyruvate_glu->Oxaloacetate Phosphoenolpyruvate Phosphoenolpyruvate Oxaloacetate->Phosphoenolpyruvate Phosphoenolpyruvate->Glyceraldehyde-3-Phosphate_glu Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate_glu->Fructose-1,6-Bisphosphate_glu Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate_glu->Fructose-6-Phosphate_glu Fructose-1,6-Bisphosphatase Fructose-6-Phosphate_glu->Glucose-6-Phosphate_glu Glucose-6-Phosphate Glucose-6-Phosphate_glu->Glucose_glu Glucose

Figure 1: Fructose phosphate (B84403) isomers in glycolysis and gluconeogenesis.

Experimental Workflow

The overall experimental workflow consists of sample preparation, LC-MS/MS analysis, and data processing. A crucial step is the efficient extraction of these polar metabolites from the biological matrix.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection Quenching Metabolism Quenching (e.g., liquid nitrogen) Sample_Collection->Quenching Extraction Metabolite Extraction (e.g., cold methanol/water) Quenching->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation HILIC Separation of Isomers Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (Negative Ion Mode, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration and Quantification MS_Detection->Peak_Integration Data_Analysis Data Analysis and Interpretation Peak_Integration->Data_Analysis

Figure 2: General experimental workflow for fructose phosphate analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Fructose-6-phosphate sodium salt (Sigma-Aldrich)

  • Fructose-1,6-bisphosphate sodium salt (Sigma-Aldrich)

  • Acetonitrile (LC-MS grade, Fisher Scientific)

  • Water (LC-MS grade, Fisher Scientific)

  • Triethylamine (Sigma-Aldrich)

  • Acetic acid (glacial, Sigma-Aldrich)

  • Methanol (LC-MS grade, Fisher Scientific)

Sample Preparation: Extraction of Intracellular Metabolites
  • Quenching: Rapidly quench metabolic activity by flash-freezing cell pellets or tissues in liquid nitrogen.

  • Extraction: Add 1 mL of pre-chilled (-20°C) extraction solvent (methanol:water, 80:20 v/v) to the frozen sample.

  • Homogenization: Thoroughly vortex the sample for 1 minute to ensure cell lysis and metabolite extraction.

  • Incubation: Incubate the samples at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer to a new microfuge tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (Acetonitrile:Water, 80:20 v/v) for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column Phenomenex Luna NH2 (150 mm x 2.0 mm, 3 µm)[2][3]
Mobile Phase A 5 mM Triethylamine acetate (B1210297) buffer in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient 80% B to 20% B over 15 minutes[2][3]
Flow Rate 0.3 mL/min[2][3]
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[2][3]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fructose-6-phosphate (F6P) 259.097.0 (H2PO4-)15
Fructose-1,6-bisphosphate (F1,6BP) 339.097.0 (H2PO4-)20

Quantitative Data Summary

The developed LC-MS/MS method was validated for its quantitative performance. The following table summarizes the key validation parameters.

AnalyteLinearity Range (µM)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)Inter-day Precision (%RSD)
Fructose-6-phosphate (F6P) 50 - 4000.44[2][3]1.47[2][3]< 6.3%[2][3]
Fructose-1,6-bisphosphate (F1,6BP) 50 - 4000.44[2][3]1.47[2][3]< 6.3%[2][3]

Discussion

This application note presents a reliable and sensitive LC-MS/MS method for the separation and quantification of fructose-6-phosphate and fructose-1,6-bisphosphate. The use of a HILIC stationary phase with an aminopropyl-silica column provides excellent separation of these highly polar isomers.[2][3] The negative ion ESI-MS/MS detection in MRM mode ensures high selectivity and sensitivity, allowing for the detection of these metabolites at low micromolar concentrations.

The detailed sample preparation protocol is optimized for the extraction of intracellular sugar phosphates, minimizing degradation and ensuring high recovery. The method's validation demonstrates good linearity, low limits of detection and quantification, and acceptable precision, making it suitable for a wide range of research and drug development applications. This method can be readily adapted for the analysis of other sugar phosphate isomers by optimizing the MRM transitions and chromatographic conditions.

Conclusion

The LC-MS/MS method described herein provides a robust and sensitive tool for the analysis of fructose phosphate isomers. This enables researchers to accurately probe the dynamics of central carbon metabolism, facilitating a deeper understanding of metabolic regulation in health and disease, and aiding in the discovery and development of novel therapeutics targeting metabolic pathways.

References

Application Notes: Fluorometric Assay for Fructose-1,6-bisphosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fructose-1,6-bisphosphate (F-1,6-BP) is a central intermediate metabolite in the core metabolic pathways of glycolysis and gluconeogenesis.[1][2] It is formed by the phosphorylation of fructose-6-phosphate (B1210287), a reaction catalyzed by the enzyme phosphofructokinase-1 (PFK-1), which is a major regulatory point in glycolysis.[1][3] Conversely, in the gluconeogenic pathway, F-1,6-BP is dephosphorylated by fructose-1,6-bisphosphatase (FBPase) to yield fructose-6-phosphate.[4][5] Given its pivotal position, the cellular concentration of F-1,6-BP is a critical indicator of glycolytic flux and the overall metabolic state of cells and tissues. This fluorometric assay kit provides a sensitive and straightforward method for the quantification of F-1,6-BP in a variety of biological samples.

Assay Principle

The fluorometric assay for quantifying Fructose-1,6-bisphosphate is based on a coupled enzymatic reaction. In the initial step, F-1,6-BP is hydrolyzed by Fructose-1,6-Bisphosphatase (FBPase) to produce fructose-6-phosphate (F6P) and inorganic phosphate. The resulting F6P then undergoes a series of enzymatic reactions, culminating in the generation of a stable fluorophore. This fluorophore can be measured at an excitation wavelength of 535 nm and an emission wavelength of 587 nm (Ex/Em = 535/587 nm).[1][3] The fluorescence intensity is directly proportional to the amount of F-1,6-BP present in the sample. The assay is highly sensitive and can detect F-1,6-BP concentrations of less than 0.5 µM.[1][3]

Applications

This assay kit is suitable for the quantitative determination of Fructose-1,6-bisphosphate in various biological samples, including:

  • Cell lysates

  • Tissue homogenates (e.g., liver, kidney)[3]

  • Plant tissue extracts[3]

  • Studies of metabolic pathways, particularly glycolysis and gluconeogenesis.

  • Screening for inhibitors or activators of enzymes involved in F-1,6-BP metabolism.

  • Assessing the metabolic phenotype of cells in various physiological or pathological states.

Diagrams

glycolysis_gluconeogenesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P G6P->Glucose F6P Fructose-6-Phosphate G6P->F6P F6P->G6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP  PFK-1 F16BP->F6P  FBPase-1 GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP Dihydroxyacetone Phosphate F16BP->DHAP GAP->F16BP  Aldolase Pyruvate Pyruvate GAP->Pyruvate DHAP->GAP Pyruvate->GAP Glycolysis Glycolysis Gluconeogenesis Gluconeogenesis

Caption: Role of Fructose-1,6-Bisphosphate in Glycolysis and Gluconeogenesis.

assay_workflow start Start sample_prep 1. Sample Preparation (Cells, Tissues) start->sample_prep reaction_setup 3. Set up Reaction (Samples, Standards, Controls) sample_prep->reaction_setup standard_prep 2. Standard Curve Preparation standard_prep->reaction_setup add_mix 4. Add Reaction Mix reaction_setup->add_mix incubate 5. Incubate at 37°C add_mix->incubate measure 6. Measure Fluorescence (Ex/Em = 535/587 nm) incubate->measure calculate 7. Calculate F-1,6-BP Concentration measure->calculate end End calculate->end

Caption: Experimental Workflow for the Fluorometric F-1,6-BP Assay.

Experimental Protocols

A. Reagent Preparation and Storage

Upon receipt, store the entire kit at -20°C, protected from light.

  • F-1,6-BP Assay Buffer: Warm to room temperature before use.

  • PicoProbe™: Ready to use. Warm to >20°C to melt frozen DMSO before use.[6]

  • F-1,6-BP Enzyme Mix, Converter, and Developer: Reconstitute each vial with 220 µL of F-1,6-BP Assay Buffer.[6] Pipette up and down to dissolve completely. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Keep on ice while in use.

  • F-1,6-BP Standard (100 mM): Reconstitute with 100 µL of dH₂O to generate a 100 mM (100 nmol/µL) standard solution.[6] Store at -20°C.

B. Sample Preparation

  • Cell Samples (e.g., 2 x 10⁶ cells): Rapidly homogenize cells with 500 µL of ice-cold F-1,6-BP Assay Buffer.[3]

  • Tissue Samples (e.g., 10 mg): Rapidly homogenize the tissue in 500 µL of ice-cold F-1,6-BP Assay Buffer.[3]

  • Processing: After homogenization, incubate the samples on ice for 10 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.[3] Collect the supernatant for the assay.

  • Deproteinization: For samples with high protein content, deproteinize using a 10 kDa molecular weight cut-off (MWCO) spin filter.[7]

  • Add 1-50 µL of the prepared sample per well in a 96-well plate. Adjust the volume to 50 µL/well with F-1,6-BP Assay Buffer.

C. F-1,6-BP Standard Curve Preparation

  • Dilute the 100 mM F-1,6-BP Standard to 1 mM by adding 10 µL of the 100 mM standard to 990 µL of dH₂O.

  • Further dilute the 1 mM standard to 0.05 mM by adding 50 µL of the 1 mM standard to 950 µL of dH₂O.[7]

  • Add 0, 2, 4, 6, 8, and 10 µL of the 0.05 mM F-1,6-BP standard into a series of wells in a 96-well plate to generate 0 (blank), 0.1, 0.2, 0.3, 0.4, and 0.5 nmol/well standards.[7]

  • Adjust the volume of each well to 50 µL with F-1,6-BP Assay Buffer.

Standard WellVolume of 0.05 mM F-1,6-BP Standard (µL)F-1,6-BP Assay Buffer (µL)Amount of F-1,6-BP (nmol/well)
Blank0500
12480.1
24460.2
36440.3
48420.4
510400.5

D. Reaction Mix Preparation and Assay Procedure

  • Prepare the Reaction Mix for the number of samples and standards to be tested. For each well, prepare a total of 50 µL of Reaction Mix.

  • Reaction Mix Composition:

ComponentVolume per well
F-1,6-BP Assay Buffer40 µL
PicoProbe™4 µL
F-1,6-BP Enzyme Mix2 µL
F-1,6-BP Converter2 µL
F-1,6-BP Developer2 µL
  • Background Control Mix: For sample background controls, prepare a mix without the F-1,6-BP Converter.

ComponentVolume per well
F-1,6-BP Assay Buffer42 µL
PicoProbe™4 µL
F-1,6-BP Enzyme Mix2 µL
F-1,6-BP Developer2 µL
  • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

  • Add 50 µL of the Background Control Mix to the sample background control wells.

  • Mix well. Incubate the plate at 37°C for 5-60 minutes, protected from light.[8] The incubation time will depend on the F-1,6-BP concentration in the samples.

  • Measure the fluorescence at Ex/Em = 535/587 nm in a microplate reader. The standard curve can be read in endpoint mode, while samples can be measured in kinetic mode to ensure the readings are within the linear range of the assay.[8]

E. Data Analysis

  • Subtract the fluorescence value of the 0 (blank) standard from all standard readings.

  • Plot the standard curve of net fluorescence versus the amount of F-1,6-BP (nmol).

  • For test samples, subtract the sample background control reading from the sample reading to get the corrected fluorescence.

  • Apply the corrected fluorescence value to the standard curve to determine the amount of F-1,6-BP (B) in the sample wells.

  • Calculate the concentration of F-1,6-BP in the sample:

    F-1,6-BP Concentration (nmol/mg or nmol/mL) = (B / V) x D

    Where:

    • B is the amount of F-1,6-BP from the standard curve (nmol).

    • V is the sample volume added to the well (mL or mg).

    • D is the sample dilution factor.

Quantitative Data Summary

Standard Curve:

F-1,6-BP (nmol/well)Absorbance (RFU)
0User Data
0.1User Data
0.2User Data
0.3User Data
0.4User Data
0.5User Data

Sample Data:

Sample IDSample Reading (RFU)Background Reading (RFU)Corrected Reading (RFU)F-1,6-BP (nmol)Concentration
Sample 1User DataUser DataUser DataCalculatedCalculated
Sample 2User DataUser DataUser DataCalculatedCalculated
Control 1User DataUser DataUser DataCalculatedCalculated

Troubleshooting

IssuePossible CauseSolution
Low Signal- Inactive enzymes or reagents.- Ensure proper storage and handling of kit components.
- Insufficient incubation time.- Increase incubation time or run in kinetic mode.
- Low F-1,6-BP concentration.- Concentrate the sample or use a larger sample volume.
High Background- Contamination of reagents or plate.- Use fresh reagents and a clean plate.
- Sample autofluorescence.- Run a sample background control for each sample.
High Variation- Pipetting errors.- Ensure accurate pipetting; run replicates.
- Incomplete mixing.- Mix the plate thoroughly after adding the reaction mix.

References

Enzymatic Assay for Measuring Fructose-6-Phosphate Levels in Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-6-phosphate (F6P) is a key metabolic intermediate in the glycolytic pathway, positioned at a critical juncture between glucose metabolism and the pentose (B10789219) phosphate (B84403) pathway.[1] The levels of F6P in tissues can provide valuable insights into the metabolic state of cells and are of significant interest in various research areas, including oncology, metabolic disorders, and drug development.[1][2] Dysregulation of F6P levels has been associated with diseases such as cancer, where rapidly proliferating cells often exhibit elevated glycolytic activity.[1] Therefore, the accurate quantification of F6P in tissue samples is crucial for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions.

This document provides a detailed protocol for the enzymatic measurement of Fructose-6-Phosphate in tissue samples. The assay is based on a coupled enzyme reaction that results in a fluorescent product, allowing for highly sensitive and specific quantification.

Principle of the Assay

The enzymatic assay for Fructose-6-Phosphate is a coupled enzyme assay that leads to the generation of a fluorescent signal directly proportional to the amount of F6P in the sample. The reaction proceeds through the following steps:

  • Conversion to Glucose-6-Phosphate: Fructose-6-Phosphate (F6P) is converted to Glucose-6-Phosphate (G6P) by the enzyme Phosphoglucose Isomerase (PGI).

  • Oxidation of Glucose-6-Phosphate: G6P is then oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH). This reaction reduces a non-fluorescent probe to a highly fluorescent product.

  • Fluorescence Detection: The fluorescence intensity of the final product is measured at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. The amount of F6P in the sample is determined by comparing its fluorescence with that of a known F6P standard curve.

Enzymatic Assay Pathway Assay Principle cluster_reaction2 Coupled Reaction F6P Fructose-6-Phosphate (F6P) (from sample) G6P Glucose-6-Phosphate (G6P) F6P->G6P PGI 6PG 6-Phospho-glucono- δ-lactone G6P->6PG G6PDH G6P->6PG  NADP+ to NADPH Probe_ox Non-fluorescent Probe Probe_red Fluorescent Product Probe_ox->Probe_red Reduction PGI Phosphoglucose Isomerase (PGI) G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH)

Diagram 1: Enzymatic reaction pathway for F6P measurement.

Materials and Reagents

  • Fructose-6-Phosphate Assay Buffer

  • Fructose-6-Phosphate Probe (in DMSO)

  • Phosphoglucose Isomerase (PGI)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Fructose-6-Phosphate Standard (100 mM)

  • Deproteinizing Sample Preparation Kit or 10 kDa Molecular Weight Cut-Off (MWCO) spin filters

  • 96-well black plates with clear bottoms

  • Fluorescence microplate reader

  • Dounce homogenizer

  • Microcentrifuge

  • Phosphate Buffered Saline (PBS), ice-cold

  • Ultrapure water

Experimental Protocols

Reagent Preparation
  • F6P Assay Buffer: Allow the buffer to come to room temperature before use.

  • F6P Probe: Warm to room temperature to melt the DMSO. Mix well before use. Store at -20°C, protected from light.

  • Enzyme Mix (PGI and G6PDH): Reconstitute the enzymes in F6P Assay Buffer to their working concentrations as recommended by the supplier. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • NADP+ Solution: Reconstitute NADP+ in ultrapure water to a final concentration of 10 mM. Aliquot and store at -20°C.

  • F6P Standard (1 mM): Dilute the 100 mM F6P Standard 1:100 with ultrapure water. For example, add 10 µL of 100 mM F6P to 990 µL of ultrapure water.

  • F6P Standard (0.05 mM): Dilute the 1 mM F6P Standard 1:20 with ultrapure water. For example, add 50 µL of 1 mM F6P to 950 µL of ultrapure water.

Sample Preparation

Proper sample preparation is critical for accurate F6P measurement. Enzymes in the tissue can rapidly metabolize F6P, so it is essential to work quickly and keep samples on ice throughout the procedure.

  • Tissue Collection: Harvest 10-100 mg of tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.

  • Homogenization:

    • On ice, add 2-3 volumes of ice-cold PBS (pH 6.5-8) to the frozen tissue.

    • Homogenize the tissue using a Dounce homogenizer with 10-15 passes.[3]

  • Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[1]

  • Deproteinization:

    • Transfer the supernatant to a clean, pre-chilled tube.

    • Deproteinize the sample using a 10 kDa MWCO spin filter or a perchloric acid/KOH precipitation method to remove enzymes that may interfere with the assay.[1][4]

    • If using a spin filter, centrifuge according to the manufacturer's instructions. The filtrate contains the low molecular weight metabolites, including F6P.

  • Sample Dilution: Dilute the deproteinized sample with F6P Assay Buffer as needed to bring the F6P concentration within the linear range of the assay. It is recommended to test several dilutions for unknown samples.

Experimental Workflow Experimental Workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Tissue 1. Tissue Collection (10-100 mg) Homogenize 2. Homogenization (ice-cold PBS) Tissue->Homogenize Centrifuge1 3. Centrifugation (13,000 x g, 10 min, 4°C) Homogenize->Centrifuge1 Deproteinize 4. Deproteinization (10 kDa MWCO spin filter) Centrifuge1->Deproteinize Prepare_Samples 6. Prepare Samples (add to 96-well plate) Deproteinize->Prepare_Samples Prepare_Standards 5. Prepare F6P Standards Reaction_Mix 7. Prepare Reaction Mix (Assay Buffer, Enzymes, Probe, NADP+) Add_Mix 8. Add Reaction Mix to wells Reaction_Mix->Add_Mix Incubate 9. Incubate (37°C, 5 min, dark) Add_Mix->Incubate Measure 10. Measure Fluorescence (Ex/Em = 535/587 nm) Incubate->Measure Standard_Curve 11. Generate Standard Curve Measure->Standard_Curve Calculate 12. Calculate F6P Concentration Standard_Curve->Calculate

Diagram 2: From tissue to data: the experimental workflow.
Assay Protocol

  • Standard Curve Preparation:

    • Add 0, 2, 4, 6, 8, and 10 µL of the 0.05 mM F6P standard solution to a series of wells in a 96-well plate.

    • Bring the final volume of each standard well to 50 µL with F6P Assay Buffer. This will generate standards of 0 (blank), 0.1, 0.2, 0.3, 0.4, and 0.5 nmol/well.[1]

  • Sample Preparation for Assay:

    • Add 1-50 µL of your deproteinized sample to duplicate wells of the 96-well plate.

    • Adjust the final volume in each sample well to 50 µL with F6P Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a master mix of the Reaction Mix for the number of samples and standards to be tested. For each well, the Reaction Mix consists of:

      • 40 µL F6P Assay Buffer

      • 2 µL PGI

      • 2 µL G6PDH

      • 2 µL NADP+ (10 mM)

      • 4 µL F6P Probe

    • Background Control: For each sample, prepare a background control by omitting the PGI from the Reaction Mix. This will account for any endogenous G6P in the sample.

  • Reaction and Measurement:

    • Add 50 µL of the Reaction Mix to each standard and sample well.

    • Add 50 µL of the Background Control Mix to the corresponding sample background wells.

    • Mix well using a horizontal shaker or by pipetting.

    • Incubate the plate for 5 minutes at 37°C, protected from light.[1]

    • Measure the fluorescence intensity at Ex/Em = 535/587 nm.

Data Presentation and Analysis

Quantitative Data Summary

The concentration of Fructose-6-Phosphate can vary between different tissue types and metabolic states. The following table provides a summary of reported F6P concentrations in various mammalian tissues.

TissueSpeciesConditionFructose-6-Phosphate Concentration (nmol/g wet weight)Reference
LiverRatBasal40 - 50[5]
Skeletal MuscleRatIn vitro, adrenaline-stimulated~2.5 µmol/h/g (flux rate)[6]
BrainRatNormalStable during starvation and early ischemia[7]
KidneyRatFructose-loadedLower accumulation than liver[6]
Adipose TissueRatFed, insulin-treatedFructose-2,6-bisphosphate decreases[8]

Note: Data for some tissues are limited and may represent flux rates or levels of related metabolites rather than absolute basal concentrations of F6P.

Calculations
  • Subtract Background: Subtract the fluorescence reading of the 0 nmol/well standard (blank) from all standard and sample readings.

  • Standard Curve: Plot the background-subtracted fluorescence values of the standards against the corresponding amount of F6P (nmol). Generate a linear regression equation for the standard curve.

  • Sample F6P Calculation:

    • If a background control was used for the samples, subtract the fluorescence of the background control from the sample reading.

    • Use the corrected sample fluorescence value and the standard curve equation to determine the amount of F6P (in nmol) in the sample well (A).

  • F6P Concentration: Calculate the concentration of F6P in the original tissue sample using the following equation:

    F6P Concentration (nmol/mg or µmol/g) = A / V

    Where:

    • A = Amount of F6P in the sample well (nmol)

    • V = Volume of the original undiluted sample added to the well (mg or g)

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Endogenous NADH, NADPH, or G6P in the sample.[4]Run a sample background control for each sample by omitting the Phosphoglucose Isomerase (PGI) from the reaction mix. Subtract this background reading from the sample reading.
Contaminated reagents or water.Use fresh, high-purity reagents and water.
Low Signal or No Signal Inactive enzymes.Ensure enzymes have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh enzyme solutions.
Incorrect wavelength settings.Verify the excitation and emission wavelengths on the fluorescence plate reader.
Insufficient incubation time or temperature.Ensure the incubation is carried out at 37°C for the recommended time.
Non-linear Standard Curve Pipetting errors.Use calibrated pipettes and be precise when preparing standards and adding reagents.
Standard degradation.Prepare fresh standards for each assay.
Inconsistent Results Between Duplicates Incomplete mixing.Ensure thorough mixing of samples and reaction mix in the wells.
Pipetting variability.Use consistent pipetting techniques.

Conclusion

This enzymatic assay provides a sensitive and reliable method for the quantification of Fructose-6-Phosphate in tissue samples. The detailed protocol and troubleshooting guide will aid researchers in obtaining accurate and reproducible results, contributing to a better understanding of metabolic pathways in health and disease. For alternative or confirmatory measurements, techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for F6P analysis.[2]

References

Application Note: High-Yield Synthesis and Purification of Radiolabeled Fructose-1,6-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in metabolic studies, enzyme kinetics, and drug discovery.

Introduction

Fructose-1,6-bisphosphate (FBP) is a central metabolic intermediate in the glycolysis pathway, produced by the phosphorylation of fructose-6-phosphate.[1][2] Its synthesis is a key regulatory step in cellular energy metabolism.[2][3] Radiolabeled FBP, particularly with isotopes like Carbon-14 (¹⁴C), is an invaluable tool for tracing metabolic pathways, quantifying glycolytic flux, and investigating enzyme kinetics in various physiological and pathological states, including cancer and diabetes.[4][5] This application note provides a detailed protocol for the enzymatic synthesis and subsequent purification of high-purity, radiolabeled Fructose-1,6-bisphosphate ([¹⁴C]FBP) for research applications. The method employs phosphofructokinase-1 for targeted synthesis and anion-exchange chromatography for efficient purification.

Signaling Pathway for Enzymatic Synthesis

The synthesis reaction involves the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to [U-¹⁴C]fructose-6-phosphate (F6P), catalyzed by the enzyme phosphofructokinase-1 (PFK-1). The radiolabel on the fructose (B13574) backbone is retained in the final product.

Synthesis_Pathway F6P [U-¹⁴C]Fructose-6-Phosphate PFK1 Phosphofructokinase-1 (PFK-1) F6P->PFK1 ATP ATP ATP->PFK1 FBP [U-¹⁴C]Fructose-1,6-Bisphosphate PFK1->FBP ADP ADP PFK1->ADP out1 FBP->out1 out2 ADP->out2 in1 in1->F6P in2 in2->ATP

Caption: Enzymatic synthesis of [¹⁴C]Fructose-1,6-Bisphosphate.

Materials and Reagents

  • Substrate: [U-¹⁴C]Fructose-6-Phosphate (Specific Activity: 250-350 mCi/mmol)

  • Enzyme: Rabbit Muscle Phosphofructokinase-1 (PFK-1) (≥100 units/mg)

  • Reagents:

    • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt hydrate

    • Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride)

    • Magnesium Chloride (MgCl₂)

    • Potassium Chloride (KCl)

    • Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH)

    • Ammonium (B1175870) Bicarbonate (NH₄HCO₃)

    • DEAE-Sephadex A-25 or similar anion-exchange resin

    • Ultrapure water

  • Equipment:

    • Microcentrifuge tubes

    • Thermomixer or water bath set to 37°C

    • pH meter

    • Chromatography column (e.g., 1 x 10 cm)

    • Fraction collector

    • Liquid scintillation counter

    • HPLC system with an appropriate anion-exchange column (for analysis)[6][7]

Experimental Protocols

The overall process involves enzymatic synthesis of the radiolabeled product, followed by chromatographic purification to separate it from unreacted substrates and reaction byproducts.

Experimental_Workflow start Start: Reagent Preparation reaction Enzymatic Synthesis (37°C, 90 min) start->reaction quench Reaction Quenching (Heat Inactivation, 95°C) reaction->quench centrifuge Centrifugation (Remove Precipitated Enzyme) quench->centrifuge load Sample Loading onto Anion-Exchange Column centrifuge->load wash Column Wash (Low Salt Buffer) load->wash elute Gradient Elution (Increasing Salt Concentration) wash->elute collect Fraction Collection elute->collect analyze Analysis of Fractions (Scintillation Counting & HPLC) collect->analyze pool Pool Pure Fractions analyze->pool end End: Purified [¹⁴C]FBP pool->end

Caption: Workflow for the synthesis and purification of [¹⁴C]FBP.
Protocol for Enzymatic Synthesis of [¹⁴C]FBP

  • Prepare Reaction Buffer (50 mM Tris-HCl, pH 8.0): Dissolve Tris-HCl in ultrapure water, adjust pH to 8.0 with NaOH, and add MgCl₂ to a final concentration of 5 mM and KCl to 50 mM.

  • Set up the Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following reagents on ice:

    • Reaction Buffer: 400 µL

    • [U-¹⁴C]Fructose-6-Phosphate (10 mM stock, ~300 mCi/mmol): 50 µL (Final: 1 mM, ~25 µCi)

    • ATP (100 mM stock): 25 µL (Final: 5 mM)

    • Ultrapure Water: to a final volume of 495 µL

  • Initiate the Reaction: Add 5 µL of PFK-1 enzyme (10 units/mL stock). Mix gently by flicking the tube.

  • Incubation: Incubate the reaction mixture at 37°C for 90 minutes in a thermomixer or water bath.

  • Quench the Reaction: Terminate the reaction by heating the mixture at 95°C for 5 minutes to denature and precipitate the enzyme.

  • Clarify the Supernatant: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the radiolabeled product and unreacted substrates.

Protocol for Anion-Exchange Chromatography Purification
  • Prepare Buffers:

    • Buffer A (Low Salt): 20 mM Ammonium Bicarbonate, pH 7.8

    • Buffer B (High Salt): 1 M Ammonium Bicarbonate, pH 7.8

  • Pack and Equilibrate Column: Pack a 1 x 10 cm column with DEAE-Sephadex A-25 resin. Equilibrate the column by washing with 5-10 column volumes of Buffer A.

  • Load Sample: Dilute the supernatant from step 4.1.6 with 2 mL of Buffer A and load it onto the equilibrated column.

  • Wash: Wash the column with 3 column volumes of Buffer A to elute unbound and weakly bound components, such as unreacted [U-¹⁴C]Fructose-6-Phosphate.

  • Elute: Elute the bound species using a linear gradient from 0% to 100% Buffer B over 10 column volumes. [¹⁴C]FBP, with its two phosphate groups, will bind more tightly than F6P and will elute at a higher salt concentration.

  • Collect and Analyze Fractions: Collect 1 mL fractions throughout the wash and elution steps. Analyze the radioactivity of each fraction using liquid scintillation counting.

  • Pool and Store: Pool the fractions containing the highest radioactivity corresponding to the [¹⁴C]FBP peak. Verify purity using analytical anion-exchange HPLC. The final product can be lyophilized to remove the volatile ammonium bicarbonate buffer and stored at -80°C.

Data Presentation

The following table summarizes typical quantitative results obtained from this protocol.

ParameterStarting Material ([¹⁴C]F6P)Final Product ([¹⁴C]FBP)Notes
Total Radioactivity ~25 µCi~21.5 µCiRepresents an 86% recovery of radioactivity.
Radiochemical Yield N/A~81%Based on the conversion of F6P to FBP.
Specific Activity 300 mCi/mmol~300 mCi/mmolAssumes no unlabeled F6P was present.[8]
Radiochemical Purity >98%>99%As determined by analytical HPLC.
Elution [NH₄HCO₃] ~0.2 M~0.55 MTypical concentrations from anion-exchange.

Conclusion

This application note provides a robust and reproducible method for the synthesis and purification of radiolabeled fructose-1,6-bisphosphate. The enzymatic approach ensures high specificity, while the anion-exchange chromatography step effectively separates the doubly phosphorylated product from the starting material, resulting in a high-purity product suitable for demanding research applications in metabolic studies.

References

Application Note: Protocol for Phosphofructokinase (PFK) Activity Assay in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phosphofructokinase (PFK) is a pivotal enzyme in the glycolytic pathway, catalyzing the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[1][2] This reaction is the primary rate-limiting step of glycolysis, making PFK a critical point of regulation for cellular metabolism.[1][3] PFK activity is implicated in various physiological and pathological processes, including cancer cell proliferation, where increased activity is often observed.[4][5] Consequently, the measurement of PFK activity is crucial for studying glucose metabolism, cell signaling, and for screening potential therapeutic agents.[4] This document provides a detailed protocol for a colorimetric, enzyme-coupled assay to determine PFK activity in cell lysates.

Assay Principle The PFK activity is determined through a coupled enzyme assay. PFK first catalyzes the phosphorylation of fructose-6-phosphate (F6P) using ATP, producing fructose-1,6-bisphosphate and ADP.[6] The ADP generated is then used by an enzyme mix to convert a substrate into NADH.[3][7] Finally, the NADH reduces a colorless probe to a colored product, which can be quantified by measuring the absorbance at 450 nm.[4][7] The rate of color development is directly proportional to the PFK activity in the sample.[6]

PFK_Assay_Principle cluster_pfk_reaction PFK Reaction cluster_detection_reaction Detection Reaction F6P Fructose-6-Phosphate PFK PFK (from sample) F6P->PFK ATP ATP ATP->PFK F16BP Fructose-1,6-bisphosphate PFK->F16BP ADP ADP PFK->ADP EnzymeMix Enzyme Mix ADP->EnzymeMix ADP->EnzymeMix NADH NADH EnzymeMix->NADH Developer Developer NADH->Developer Product_colored Colored Product (OD 450 nm) Developer->Product_colored Probe_colorless Colorless Probe Probe_colorless->Developer

Caption: Coupled enzymatic reaction for the colorimetric detection of PFK activity.

Experimental Protocols

Required Materials

Table 1: Materials and Reagents

Reagent/Material Supplier Recommendation Storage
PFK Assay Buffer Included in commercial kits -20°C or 4°C
PFK Substrate (Fructose-6-Phosphate) Lyophilized, included in kits -20°C
ATP Lyophilized, included in kits -20°C
PFK Enzyme Mix Lyophilized, included in kits -20°C
PFK Developer Lyophilized, included in kits -20°C
NADH Standard Lyophilized, included in kits -20°C
PFK Positive Control Lyophilized, included in kits -20°C
Ultrapure Water (ddH₂O) Lab supply Room Temperature
Phosphate-Buffered Saline (PBS) Lab supply 4°C
Protease/Phosphatase Inhibitor Cocktail Thermo Fisher Scientific™ 4°C
96-well clear, flat-bottom plates Lab supply Room Temperature
Spectrophotometric microplate reader Lab supply N/A
Cell scrapers Lab supply N/A

| Microcentrifuge | Lab supply | N/A |

Reagent Preparation

Always prepare fresh reagents and keep them on ice during use. Briefly centrifuge vials before opening.

Table 2: Reagent Preparation Instructions

Reagent Reconstitution Instructions Storage After Reconstitution
PFK Assay Buffer Ready to use. Warm to room temperature before use. Kit-specified temperature
PFK Substrate Reconstitute in 220 µL PFK Assay Buffer.[3] -20°C (stable for ~2 months)[3]
ATP Reconstitute in 220 µL ultrapure water.[8] -20°C (stable for ~2 months)[8]
PFK Enzyme Mix Reconstitute in 220 µL PFK Assay Buffer. Mix by pipetting.[3] -20°C (stable for ~2 months)[3]
PFK Developer Reconstitute in 220 µL ultrapure water.[8] -20°C (stable for ~2 months)[8]
NADH Standard Reconstitute in 40 µL PFK Assay Buffer to create a 10 mM stock.[3] -20°C (stable for ~2 months)[3]

| Positive Control | Reconstitute in 100 µL PFK Assay Buffer.[3] | -20°C (aliquot to avoid freeze-thaw)[3] |

Cell Lysate Preparation

Perform all steps on ice to preserve enzyme activity.

  • Cell Harvest:

    • Adherent Cells: Grow cells to 70-80% confluency. Aspirate the culture medium and wash the cells twice with ice-cold PBS.[9] It is critical to remove all PBS after the final wash.[9]

    • Suspension Cells: Pellet the required number of cells (e.g., 2 x 10⁶) by centrifugation.[3] Wash the cell pellet twice with ice-cold PBS.

  • Lysis:

    • For a 6-well plate or approximately 2 x 10⁶ cells, add 100-200 µL of ice-cold PFK Assay Buffer, supplemented with a protease/phosphatase inhibitor cocktail.[3][8][9]

    • For adherent cells, use a cell scraper to detach the cells in the lysis buffer.[9]

    • For suspension cells, resuspend the pellet in the lysis buffer.

  • Homogenization:

    • Homogenize the cell suspension by pipetting up and down several times.[8] Alternatively, sonication can be used (e.g., 3-second pulses with 10-second intervals, repeated 30 times).[5]

  • Clarification:

    • Incubate the lysate on ice for 10 minutes.[8]

    • Centrifuge the lysate at 12,000-13,000 x g for 5-10 minutes at 4°C to pellet insoluble material.[3][5]

  • Collection:

    • Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube.[5] Keep the lysate on ice.

    • If not using immediately, snap-freeze aliquots in liquid nitrogen and store at -80°C.[8] Avoid repeated freeze-thaw cycles.[3]

    • (Optional) Determine the protein concentration of the lysate using a BCA assay. A typical starting amount for the assay is 100 µg of protein per well.[4][8]

Assay Protocol

PFK_Workflow A Reagent & Sample Preparation B Prepare NADH Standard Curve (0-10 nmol/well) A->B C Plate Setup (Samples, Background Controls, Positive Control) A->C B->C D Prepare Reaction & Background Mixes C->D E Add Mixes to Plate (50 µL per well) D->E F Incubate at 37°C (20-60 min) E->F G Measure Absorbance at 450 nm (Kinetic Mode) F->G H Data Analysis (Calculate PFK Activity) G->H

Caption: General experimental workflow for the PFK activity assay.

  • NADH Standard Curve Preparation:

    • Dilute the 10 mM NADH stock to 1 mM by adding 10 µL of the stock to 90 µL of PFK Assay Buffer.[3]

    • In a 96-well plate, add 0, 2, 4, 6, 8, and 10 µL of the 1 mM NADH standard to separate wells.

    • Adjust the volume in each standard well to 50 µL with PFK Assay Buffer. This will create standards of 0, 2, 4, 6, 8, and 10 nmol/well.[3]

  • Sample and Control Preparation:

    • Add 1-50 µL of cell lysate to the desired wells.

    • For each sample, prepare a parallel "Sample Background Control" well. This control will receive a reaction mix without the PFK substrate.[3]

    • Add 10-20 µL of the reconstituted Positive Control to its designated wells.[8]

    • Adjust the volume in all sample, background, and positive control wells to 50 µL with PFK Assay Buffer.[4]

  • Reaction Mix Preparation:

    • Prepare a master mix for the "Reaction Mix" and "Background Control Mix" sufficient for all wells.

Table 3: Reaction Mix Composition (per well)

Component Reaction Mix Background Control Mix
PFK Assay Buffer 42 µL 44 µL
PFK Enzyme Mix 2 µL 2 µL
PFK Developer 2 µL 2 µL
ATP 2 µL 2 µL
PFK Substrate 2 µL -
Total Volume 50 µL 50 µL

Table adapted from commercial kit protocols.[4]

  • Reaction Initiation and Measurement:

    • Add 50 µL of the Reaction Mix to the Standard, Positive Control, and Sample wells.

    • Add 50 µL of the Background Control Mix to the Sample Background Control wells.

    • Mix well, avoiding bubbles.

    • Immediately place the plate in a microplate reader set to 37°C.

    • Measure the absorbance at 450 nm in kinetic mode, taking readings every 5 minutes for 20-60 minutes.[3][7]

Data Analysis

  • Standard Curve: Plot the absorbance values for the NADH standards against the corresponding nmol/well.

  • Background Correction: For each sample, subtract the absorbance reading from its Sample Background Control well.

  • Calculate PFK Activity:

    • Choose two time points (T1 and T2) within the linear range of the reaction curve.

    • Calculate the change in absorbance (ΔOD = OD₂ - OD₁).

    • Determine the amount of NADH generated (B) in nmol by applying the ΔOD to the NADH standard curve.

    • Use the following formula to calculate PFK activity:

    PFK Activity (nmol/min/mL or mU/mL) = [B / (T₂ - T₁)] x [Sample Dilution Factor / V]

    Where:

    • B is the amount of NADH from the standard curve (nmol).

    • T₂ - T₁ is the reaction time (min).

    • V is the original sample volume added to the well (mL).[4]

    Unit Definition: One unit (U) of PFK is the amount of enzyme that generates 1.0 µmol of NADH per minute at 37°C and pH 7.4.[3][7]

Data Presentation

Table 4: Example Plate Layout

Well Content
A1, A2 Standard 0 nmol
B1, B2 Standard 2 nmol
C1, C2 Standard 4 nmol
D1, D2 Standard 6 nmol
E1, E2 Standard 8 nmol
F1, F2 Standard 10 nmol
G1, G2 Positive Control
H1, H2 Sample 1
H3, H4 Sample 1 Background
I1, I2 Sample 2

| I3, I4 | Sample 2 Background |

Table 5: Example PFK Activity Results

Sample Protein (µ g/well ) ΔOD (450 nm) over 30 min PFK Activity (mU/mL) PFK Specific Activity (mU/mg)
HeLa Cell Lysate 100 0.25 Calculated Value Calculated Value
Bovine Liver Lysate 100 0.40 Calculated Value Calculated Value

Qualitative example based on typical results shown in kit manuals.[4][8]

References

Unraveling Fructose Phosphate Metabolism: An Application Note on the Use of Isotope Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing stable isotope tracers for the elucidation of fructose (B13574) phosphate (B84403) metabolism. The unique metabolic fate of fructose, distinct from glucose, has significant implications in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance, as well as in cancer metabolism. Stable isotope tracing offers a powerful methodology to quantitatively track the journey of fructose-derived carbons through intricate metabolic networks, providing precise measurements of metabolic fluxes and pathway activities.

Core Metabolic Pathways of Fructose

Fructose metabolism is primarily initiated in the liver, small intestine, and kidneys. Unlike glucose, its entry into cellular metabolism follows a distinct path:

  • Phosphorylation: Fructose is first phosphorylated to fructose-1-phosphate (B91348) (F1P) by the enzyme fructokinase (ketohexokinase, KHK). This crucial step traps fructose inside the cell.

  • Cleavage: F1P is then cleaved by aldolase (B8822740) B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

  • Triose Phosphate Metabolism: DHAP can directly enter the glycolytic or gluconeogenic pathways. Glyceraldehyde is subsequently phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), which also integrates into glycolysis or gluconeogenesis.

This metabolic route bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase, leading to a rapid and substantial influx of triose phosphates. These can then be directed towards glycolysis, gluconeogenesis, the pentose (B10789219) phosphate pathway (PPP) for nucleotide synthesis, or de novo lipogenesis (DNL) for fatty acid and triglyceride synthesis.

Visualization of Fructose Metabolism

The following diagram illustrates the central pathways of fructose metabolism.

Fructose_Metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P KHK DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triose Kinase G3P->Glycolysis G3P->Gluconeogenesis PPP Pentose Phosphate Pathway G3P->PPP DNL De Novo Lipogenesis Glycolysis->DNL

Application Notes and Protocols for Fructose Phosphate Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fructose-6-phosphate (B1210287) (F6P) and fructose-1,6-bisphosphate (F1,6BP) are pivotal intermediates in central carbon metabolism in plants, playing essential roles in glycolysis, the Calvin cycle, and sucrose (B13894) biosynthesis.[1][2][3] Accurate quantification of these sugar phosphates is critical for understanding plant physiology, metabolic regulation, and the effects of genetic or environmental perturbations. However, their analysis is challenging due to their high polarity, low in-vivo concentrations, rapid turnover, and the presence of isomeric forms.[4][5] These application notes provide detailed protocols for the reliable preparation of plant tissue samples for the analysis of fructose (B13574) phosphates, primarily focusing on methods compatible with mass spectrometry.

Core Principles of Sample Preparation

A robust sample preparation workflow is paramount for obtaining accurate and reproducible results. The key steps are designed to halt metabolic activity instantaneously, efficiently extract the target analytes, and remove interfering substances. The typical workflow involves:

  • Harvesting and Quenching: Rapidly stopping all enzymatic reactions to preserve the in-vivo metabolic snapshot.

  • Homogenization: Disrupting the plant tissue to allow for efficient extraction.

  • Extraction: Solubilizing the fructose phosphates from the tissue matrix.

  • Purification/Cleanup: Removing compounds that can interfere with downstream analysis.

  • Derivatization (Optional): Chemically modifying the analytes to improve their chromatographic separation and detection, particularly for Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Protocol 1: Cryogenic Quenching and Perchloric Acid Extraction

This is a widely used method for quenching metabolism and extracting phosphorylated intermediates.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Perchloric acid (HClO₄), 0.5 M, ice-cold

  • Potassium carbonate (K₂CO₃), 2.5 M, ice-cold

  • Microcentrifuge and tubes

  • pH indicator strips or pH meter

Procedure:

  • Harvesting and Quenching: Immediately after harvesting, flash-freeze the plant tissue (e.g., leaf discs, root sections) in liquid nitrogen.[6][7] This step is crucial to halt all metabolic activity.[8] Store samples at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle, ensuring the sample remains frozen by adding liquid nitrogen periodically.

  • Extraction: Add 1 mL of ice-cold 0.5 M perchloric acid to approximately 100 mg of the powdered tissue. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture on ice for 30 minutes, with intermittent vortexing.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Neutralization: Transfer the supernatant to a new pre-chilled tube. Add 2.5 M K₂CO₃ dropwise while vortexing until the pH reaches 6.5-7.0. This neutralizes the acid and precipitates the perchlorate.

  • Precipitate Removal: Incubate on ice for 15 minutes to allow for complete precipitation of potassium perchlorate. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: The resulting supernatant contains the fructose phosphates and is ready for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or enzymatic assays.

Protocol 2: Methanol/Chloroform (B151607) Extraction

This protocol is suitable for a broader metabolomics approach, allowing for the separation of polar (including sugar phosphates), and non-polar metabolites.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or tissue homogenizer

  • Methanol (HPLC grade), pre-chilled to -20°C

  • Chloroform (HPLC grade), pre-chilled to -20°C

  • Ultrapure water, ice-cold

  • Microcentrifuge and tubes

Procedure:

  • Harvesting and Quenching: Flash-freeze plant tissue in liquid nitrogen as described in Protocol 1.[6][7]

  • Homogenization: Grind the frozen tissue to a fine powder.

  • Extraction: To ~100 mg of powdered tissue, add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of Methanol:Chloroform:Water (7:3:1 v/v/v).[5][9]

  • Incubation: Vortex the mixture vigorously for 5 minutes at 4°C.

  • Phase Separation: Add 300 µL of chloroform and 300 µL of ultrapure water to induce phase separation. Vortex for 1 minute and then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Fraction Collection: Three layers will be formed: an upper aqueous/polar phase (containing sugar phosphates), a lower non-polar phase (lipids), and a protein/cell debris pellet at the interface. Carefully collect the upper aqueous phase for fructose phosphate (B84403) analysis.

  • Drying and Reconstitution: The collected aqueous phase can be dried under a stream of nitrogen or in a vacuum concentrator. The dried extract can then be reconstituted in a suitable solvent for LC-MS analysis.

Protocol 3: Derivatization for GC-MS Analysis

For analysis by GC-MS, the non-volatile sugar phosphates must be derivatized to make them volatile. A common method is two-step oximation and silylation.[5][10]

Materials:

  • Dried sample extract (from Protocol 1 or 2)

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample extract. Vortex and incubate at 37°C for 90 minutes. This step derivatizes the carbonyl groups.[5]

  • Silylation: Add 80 µL of MSTFA with 1% TMCS to the mixture. Vortex and incubate at 37°C for 30 minutes. This step silylates the hydroxyl and phosphate groups.[5]

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Data Presentation

Quantitative data from different extraction and analytical methods can be compared to assess their efficiency. The following tables summarize typical performance metrics.

Table 1: Comparison of Extraction Method Efficiencies

ParameterPerchloric Acid ExtractionMethanol/Chloroform Extraction
Recovery of F6P > 90%80-95%
Recovery of F1,6BP > 90%80-95%
Metabolite Stability High (acidic conditions)Good (low temperature)
Compatibility LC-MS, Enzymatic AssaysLC-MS, GC-MS (after drying)
Throughput ModerateHigh

Note: Recovery rates can be tissue-dependent and should be validated empirically.

Table 2: Performance of Analytical Techniques for Fructose Phosphate Quantification

TechniqueLimit of Detection (LOD)Linearity (R²)ThroughputDerivatization Required
LC-MS/MS 0.1 - 1.5 µM[4]> 0.99HighNo
GC-MS Low to high femtomoles[11]> 0.99ModerateYes
Enzymatic Assay ~ 1 µM[12]> 0.98Low to ModerateNo

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for fructose phosphate analysis from plant tissue.

experimental_workflow cluster_sampling 1. Sampling & Quenching cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis harvest Plant Tissue Harvesting quench Quenching in Liquid N2 harvest->quench homogenize Cryogenic Homogenization quench->homogenize extraction Extraction (e.g., Perchloric Acid or MeOH/CHCl3) homogenize->extraction cleanup Purification / Neutralization extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization lcms LC-MS/MS Analysis cleanup->lcms gcms GC-MS Analysis derivatization->gcms data Data Acquisition & Analysis lcms->data gcms->data

Caption: General experimental workflow for fructose phosphate analysis.

Metabolic Pathway Context

Fructose phosphates are central to plant carbon metabolism. The diagram below shows the key interconversions involving F6P and F1,6BP.

metabolic_pathway G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P PGI Starch Starch Synthesis (in plastid) G6P->Starch F6P->G6P PGI F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK / PFP Sucrose Sucrose Synthesis F6P->Sucrose SPS F16BP->F6P FBPase TrioseP Triose Phosphates (DHAP + GAP) F16BP->TrioseP Aldolase CalvinCycle Calvin Cycle (in plastid) F16BP->CalvinCycle regeneration TrioseP->F16BP Aldolase Glycolysis Glycolysis TrioseP->Glycolysis PGI Phosphoglucose Isomerase PFK Phosphofructokinase (PFK) Pyrophosphate-dependent phosphofructokinase (PFP) FBPase Fructose-1,6- Bisphosphatase Aldolase Aldolase SPS Sucrose-Phosphate Synthase

Caption: Core reactions involving fructose phosphates in plant cells.

Conclusion

The accurate analysis of fructose phosphates in plant tissues is achievable with meticulous sample preparation. The choice of extraction protocol and analytical technique will depend on the specific research question, available instrumentation, and the desired breadth of the metabolic analysis. Cryogenic quenching is a non-negotiable first step for preserving the metabolic state of the tissue. For targeted, high-sensitivity quantification, LC-MS/MS is often the method of choice, while GC-MS provides excellent chromatographic resolution for isomers, albeit requiring a derivatization step. By following these detailed protocols, researchers can generate reliable and reproducible data on fructose phosphate levels, providing valuable insights into plant metabolism.

References

Application Notes and Protocols for High-pH Anion-Exchange Chromatography in Sugar Phosphate Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of sugar phosphates using High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This powerful technique offers high-resolution separation and sensitive detection of these critical metabolic intermediates without the need for sample derivatization.

Introduction to HPAEC-PAD for Sugar Phosphate (B84403) Analysis

Key Advantages:

  • High Selectivity: Capable of separating structurally similar sugar phosphates, including isomers.[5][6]

  • High Sensitivity: Achieves detection limits in the low picomole range.[1][7]

  • Direct Detection: Eliminates the need for derivatization, simplifying sample preparation and avoiding potential side reactions.[2][3]

  • Robustness: Modern polymeric columns are stable over a wide pH range (0-14).[1]

Applications in Research and Development

HPAEC-PAD is a versatile tool with numerous applications in basic research and drug development, including:

  • Metabolomics: Quantifying intracellular sugar phosphate pools to study metabolic pathways and their regulation.[8]

  • Enzyme Assays: Directly measuring the activity of enzymes involved in sugar phosphate metabolism, such as phosphohexomutases.[5][7]

  • Glycobiology: Analyzing the monosaccharide and phosphate content of glycoproteins.[9]

  • Bioprocess Monitoring: Monitoring sugar phosphate levels in cell cultures and fermentation broths.

  • Clinical Research: Diagnosing metabolic disorders like galactosemia by quantifying specific sugar phosphates.[5]

Experimental Protocols

Protocol 1: General Separation of Sugar Phosphates

This protocol provides a general method for the separation of a mixture of sugar phosphates. Optimization may be required depending on the specific analytes and sample matrix.

1. Instrumentation and Columns:

  • A biocompatible High-Performance Liquid Chromatography (HPLC) system capable of delivering accurate gradients at high pH.

  • A Pulsed Amperometric Detector with a gold working electrode.

  • A strong anion-exchange column, such as a Thermo Scientific™ Dionex™ CarboPac™ PA20 (3 x 150 mm).[1]

2. Reagents and Mobile Phases:

  • Eluent A: Deionized water (18.2 MΩ·cm)

  • Eluent B: 1 M Sodium Hydroxide (NaOH)

  • Eluent C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH

  • Mobile Phase Preparation: Prepare eluents fresh and protect from atmospheric carbon dioxide, which can affect pH and chromatography.

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-10 min: 10 mM NaOH (isocratic)

    • 10-20 min: Linear gradient from 10 mM NaOH to 100 mM NaOH

    • 20-30 min: Linear gradient from 100 mM NaOH to 100 mM NaOH + 200 mM NaOAc

    • 30-35 min: Column wash with 100 mM NaOH + 500 mM NaOAc

    • 35-45 min: Re-equilibration at 10 mM NaOH

4. Pulsed Amperometric Detection (PAD) Waveform:

  • A standard quadruple potential waveform for carbohydrate analysis should be used. An example waveform is provided in Thermo Scientific application notes for carbohydrate analysis.

5. Sample Preparation:

  • Cell Extracts: Quench metabolism rapidly, for example, by quick centrifugation (2 min) for encapsulated bacteria.[8] Extract metabolites using a suitable method, such as cold perchloric acid extraction followed by neutralization.

  • Tissue Homogenates: Homogenize tissue in a suitable buffer and deproteinize using methods like ultrafiltration or acid precipitation.

  • General: Dilute samples in deionized water to the appropriate concentration range for the assay. Filter all samples through a 0.22 µm syringe filter before injection.

Protocol 2: Rapid Separation of Hexose (B10828440) Phosphates

This protocol is optimized for the rapid separation of common hexose phosphates.

1. Instrumentation and Columns:

  • As described in Protocol 1. An anion-exchange column is used.[5]

2. Reagents and Mobile Phases:

  • Eluent: 20 mM NaOH and 35 mM Sodium Carbonate (Na₂CO₃).[10]

3. Chromatographic Conditions:

  • Flow Rate: (Typically 0.5 - 1.0 mL/min, requires optimization)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Run Time: Analytes are separated within 10 minutes.[10]

4. Pulsed Amperometric Detection (PAD):

  • Use a standard carbohydrate waveform as in Protocol 1.

Quantitative Data Summary

The following tables summarize the performance characteristics of HPAEC-PAD for the analysis of various sugar phosphates as reported in the literature.

Table 1: Limits of Detection and Quantification

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
N-acetylglucosamine-1-phosphate (GlcNAc-1-P)2.747 pmol-[7]
N-acetylglucosamine-6-phosphate (GlcNAc-6-P)1.365 pmol-[7]
Glucosamine-1-phosphate (GlcN-1-P)0.512 pmol-[7]
Glucosamine-6-phosphate (GlcN-6-P)0.415 pmol-[7]
Glucose-1-phosphate (Glc-1-P)1.486 pmol-[7]
Glucose-6-phosphate (Glc-6-P)0.868 pmol-[7]
General Sugar Phosphates10-30 ng/mL35-100 ng/mL[10]
Galactose-1-phosphate (Gal-1-P)30 µg/dL-[5]

Table 2: Linearity and Recovery

Analyte(s)Linear Dynamic RangeCorrelation Coefficient (r²)RecoveryReference
General Sugar Phosphates1-30 µg/mL≥0.999897.62-99.69%[10]
Galactose-1-phosphate (Gal-1-P)3.0-50 mg/dL0.999997.55-103.78%[5]
Phosphohexoses2-400 µM>0.999-[7]

Visualizations

HPAEC_Workflow cluster_prep Sample Preparation cluster_chrom HPAEC-PAD Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Cells, Tissue) Extraction Metabolite Extraction (e.g., Acid Precipitation) Sample->Extraction Neutralization Neutralization & Dilution Extraction->Neutralization Filtration Filtration (0.22 µm) Neutralization->Filtration Injection Sample Injection Filtration->Injection Column Anion-Exchange Column (e.g., CarboPac PA20) Injection->Column Elution High-pH Elution (NaOH Gradient) Column->Elution Separation Detection Pulsed Amperometric Detection (PAD) Elution->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (vs. Standards) Integration->Quantification

Caption: Experimental workflow for sugar phosphate analysis by HPAEC-PAD.

Separation_Principle cluster_column Anion-Exchange Column cluster_mobile High-pH Mobile Phase (e.g., >pH 12) StationaryPhase Positively Charged Stationary Phase (R-N⁺(CH₃)₃) SugarPhosphate Sugar-O⁻ (Anionic Sugar Phosphate) SugarPhosphate->StationaryPhase Ionic Interaction (Retention) Hydroxide OH⁻ Hydroxide->StationaryPhase Elution (Displacement)

Caption: Principle of sugar phosphate separation by HPAEC.

References

Application of NMR Spectroscopy for the Structural Identification of Fructose Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including phosphorylated sugars such as fructose (B13574) phosphates.[1] Fructose and its phosphorylated derivatives are key intermediates in cellular metabolism, and their accurate identification and quantification are crucial in various fields, including biochemistry, drug development, and clinical research.[2] This document provides detailed application notes and experimental protocols for the use of ¹H, ¹³C, and ³¹P NMR spectroscopy in the structural identification of fructose phosphates.

Fructose in solution exists as a mixture of tautomers, primarily β-pyranose, β-furanose, α-furanose, and a small amount of the open-chain keto form.[3] Phosphorylation at different positions on the fructose ring further complicates the structural landscape. NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and multidimensional correlation spectra, allows for the unambiguous assignment of signals to specific nuclei within each isomer, providing a detailed picture of the molecular structure and conformation.[4]

Data Presentation

The following tables summarize the reported ¹H, ¹³C, and ³¹P NMR chemical shifts for key fructose phosphates in D₂O. These values can serve as a reference for the identification of these compounds in experimental samples. Note that chemical shifts can be influenced by factors such as pH, temperature, and ionic strength.[2]

Table 1: ¹H NMR Chemical Shifts (δ) of Fructose Phosphates in D₂O

CompoundH-1aH-1bH-3H-4H-5H-6aH-6b
Fructose-1-phosphate~3.8-4.1~3.8-4.1~4.2~4.1~4.0~3.7~3.7
Fructose-6-phosphate[5]3.84-3.983.84-3.984.21-4.254.10-4.123.90-3.973.52-3.683.52-3.68
Fructose-1,6-bisphosphate~4.1-4.3~4.1-4.3~4.3~4.2~4.1~4.0~4.0

Note: The ¹H NMR spectra of sugars are often complex due to signal overlap. 2D NMR techniques are typically required for unambiguous assignment.

Table 2: ¹³C NMR Chemical Shifts (δ) of Fructose Phosphates in D₂O

CompoundC-1C-2C-3C-4C-5C-6
Fructose-1-phosphate[6]~64~104~77~76~81~63
Fructose-6-phosphate (β-furanose)[7][8]63.3107.282.677.183.165.3
Fructose-1,6-bisphosphate~64~104~78~76~82~65

Note: The chemical shifts are reported for the major anomer where specified. The presence of multiple anomers in solution will result in multiple sets of signals.

Table 3: ³¹P NMR Chemical Shifts (δ) of Fructose Phosphates in D₂O

CompoundPhosphate (B84403) GroupChemical Shift (ppm)
Fructose-1-phosphateP-1~4.0 - 5.0
Fructose-6-phosphate[9]P-6~4.5 - 5.5
Fructose-1,6-bisphosphate[9]P-1~4.0 - 5.0
P-6~4.5 - 5.5

Note: ³¹P chemical shifts are referenced to external 85% H₃PO₄. The chemical shifts can be pH-dependent.[10]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a fructose phosphate sample for NMR spectroscopy.

Materials:

  • Fructose phosphate sample

  • Deuterium (B1214612) oxide (D₂O, 99.9%)

  • NMR tubes (5 mm)

  • pH meter or pH strips

  • 0.1 M NaOD and DCl in D₂O

  • Internal standard (optional, e.g., DSS or TSP)

Procedure:

  • Dissolution: Weigh 1-5 mg of the fructose phosphate sample and dissolve it in 0.5-0.6 mL of D₂O in a clean vial.

  • pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to a desired value (typically around 7.0) using small aliquots of NaOD or DCl. This is crucial as chemical shifts, particularly for the phosphate group, are pH-sensitive.

  • Internal Standard (Optional): For quantitative analysis, add a known concentration of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube, ensuring no air bubbles are trapped. The sample height should be sufficient to cover the NMR coil (typically 4-5 cm).

  • Centrifugation (Optional): If any solid particles are present, centrifuge the NMR tube at a low speed to pellet the solids at the bottom of the tube.

Protocol 2: Acquisition of 1D ¹H, ¹³C, and ³¹P NMR Spectra

This protocol describes the general parameters for acquiring one-dimensional NMR spectra.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

¹H NMR Acquisition:

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of D₂O and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).

    • Spectral Width: ~12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Processing: Apply an exponential window function, Fourier transform, phase correct, and baseline correct the spectrum.

¹³C NMR Acquisition:

  • Tuning: Tune the probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of ¹³C).

  • Processing: Apply an exponential window function, Fourier transform, phase correct, and baseline correct the spectrum.

³¹P NMR Acquisition:

  • Tuning: Tune the probe to the ³¹P frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: ~50 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 64-256

  • Processing: Apply an exponential window function, Fourier transform, phase correct, and baseline correct the spectrum.

Protocol 3: Acquisition of 2D NMR Spectra (COSY and HSQC)

Two-dimensional NMR experiments are essential for the unambiguous assignment of proton and carbon signals, especially in complex sugar molecules.

¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify scalar-coupled protons, typically those on adjacent carbon atoms.

  • Acquisition Parameters:

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

    • Spectral Width: ~12 ppm in both dimensions.

    • Number of Increments (t1): 256-512

    • Number of Scans per Increment: 4-16

  • Processing: Apply a sine-bell window function in both dimensions, Fourier transform, and phase correct the 2D spectrum.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons directly attached to carbon atoms.

  • Acquisition Parameters:

    • Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • ¹H Spectral Width: ~12 ppm

    • ¹³C Spectral Width: ~120-160 ppm

    • Number of Increments (t1): 128-256

    • Number of Scans per Increment: 8-32

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions, Fourier transform, and phase correct the 2D spectrum.

Mandatory Visualization

Fructose Metabolism Pathway

The following diagram illustrates the central role of fructose phosphates in the fructose metabolism pathway, which ultimately feeds into glycolysis. The metabolism of fructose primarily occurs in the liver.[11]

Fructose_Metabolism Fructose Fructose F1P Fructose-1-phosphate Fructose->F1P Fructokinase (KHK) DHAP Dihydroxyacetone phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-phosphate DHAP->G3P Triose Phosphate Isomerase Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde->G3P Triokinase G3P->Glycolysis NMR_Workflow start Start: Fructose Phosphate Sample prep Sample Preparation (Dissolution in D₂O, pH adjustment) start->prep nmr_1d 1D NMR Acquisition (¹H, ¹³C, ³¹P) prep->nmr_1d data_proc_1d 1D Data Processing & Initial Analysis (Chemical Shift Identification) nmr_1d->data_proc_1d decision Unambiguous Assignment Possible? data_proc_1d->decision nmr_2d 2D NMR Acquisition (COSY, HSQC, HMBC) decision->nmr_2d No structure Structure Elucidation & Verification decision->structure Yes data_proc_2d 2D Data Processing & Analysis (Correlation Analysis) nmr_2d->data_proc_2d data_proc_2d->structure end End: Identified Structure structure->end

References

Application Note: Overexpression and Purification of E. coli Fructose-1-Phosphate Kinase (FruK)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fructose-1-phosphate (B91348) kinase (FruK), also known as 1-phosphofructokinase (EC 2.7.1.56), is a key enzyme in fructose (B13574) metabolism in Escherichia coli.[1][2] It catalyzes the ATP-dependent phosphorylation of fructose-1-phosphate to fructose-1,6-bisphosphate.[1][3] This enzyme is crucial for the metabolic pathway that allows E. coli to utilize fructose as a sole carbon source.[2][4] The overexpression and purification of FruK are essential for various applications, including structural biology, enzyme kinetics studies, and for its use in enzymatic assays to measure fructose-1-phosphate concentrations in tissue extracts.[5] This document provides a detailed protocol for the overexpression of the E. coli fruK gene using a T7 promoter-based expression system and a subsequent two-step purification procedure.

Principle of the Method

The protocol is based on the method described by Veiga-da-Cunha et al. (2000). The open reading frame of the fruK gene is cloned into a pET expression vector, such as pET3a, which allows for high-level protein expression under the control of a T7 promoter.[5][6] The vector is transformed into an E. coli expression strain, like BL21(DE3). Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG). The purification protocol involves cell lysis, followed by ammonium (B1175870) sulfate (B86663) precipitation to partially purify and concentrate the enzyme, and subsequent anion-exchange chromatography on DEAE-Sepharose to achieve high purity.[5] The resulting purified FruK can yield over 50 mg per liter of culture.[5]

Experimental Protocols

Protocol 1: Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the E. coli fruK gene into a pET expression vector.

  • Primer Design: Design forward and reverse primers for the amplification of the fruK open reading frame (Gene name: fruK or fpk, UniProt ID: P0AEW9).[1] Incorporate restriction sites (e.g., NdeI and BamHI) into the primers for directional cloning into the pET vector.

  • PCR Amplification: Perform PCR using genomic DNA isolated from E. coli K12 strain as the template.

    • Reaction Mix: 50 µL total volume containing 100 ng genomic DNA, 0.5 µM of each primer, 200 µM dNTPs, 1x PCR buffer, and 1 unit of a high-fidelity DNA polymerase.

    • Cycling Conditions: 95°C for 5 min, followed by 30 cycles of (95°C for 30 s, 55-65°C for 30 s, 72°C for 1 min), and a final extension at 72°C for 10 min.

  • Vector and Insert Preparation: Digest both the PCR product and the pET3a vector with NdeI and BamHI restriction enzymes. Purify the digested products using a gel extraction kit.

  • Ligation: Ligate the digested fruK insert into the prepared pET3a vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α). Plate on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin).

  • Verification: Screen colonies by colony PCR and confirm the correct insertion by restriction digestion of purified plasmid DNA and subsequent DNA sequencing.

Protocol 2: Overexpression of FruK
  • Transformation: Transform the verified pET3a-fruK plasmid into an E. coli expression strain such as BL21(DE3).

  • Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing ampicillin (B1664943) (100 µg/mL). Grow overnight at 37°C with shaking at 250 rpm.

  • Main Culture: Inoculate 1 L of LB medium (with ampicillin) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to room temperature and induce protein expression by adding IPTG to a final concentration of 0.4 mM.

  • Expression: Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C for improved protein solubility.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 3: Purification of FruK

This protocol details a two-step purification process involving ammonium sulfate precipitation and anion-exchange chromatography.[5]

  • Cell Lysis:

    • Resuspend the cell pellet from 1 L of culture in 40 mL of Lysis Buffer (50 mM Tris-HCl pH 7.8, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF)).

    • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) or by using a French press.

    • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (crude extract).

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract at 4°C with gentle stirring to achieve 40% saturation. Stir for 30 minutes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.

    • Add more solid ammonium sulfate to the supernatant to bring the saturation to 65%. Stir for 30 minutes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

    • Resuspend the pellet, which contains the FruK, in a minimal volume (e.g., 10 mL) of Buffer A (20 mM Tris-HCl pH 7.8, 1 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT).

    • Dialyze the resuspended pellet against 2 L of Buffer A overnight at 4°C with one buffer change.

  • Anion-Exchange Chromatography:

    • Equilibrate a DEAE-Sepharose column (e.g., 20 mL bed volume) with Buffer A.

    • Load the dialyzed sample onto the column.

    • Wash the column with 3-5 column volumes of Buffer A to remove unbound proteins.

    • Elute the bound proteins with a linear gradient of 0-0.5 M KCl in Buffer A over 10 column volumes.

    • Collect fractions (e.g., 2 mL each) and measure the absorbance at 280 nm.

  • Analysis and Storage:

    • Analyze the fractions for FruK activity using an appropriate enzyme assay.

    • Analyze the purity of the active fractions by SDS-PAGE.

    • Pool the purest and most active fractions.

    • Concentrate the pooled fractions if necessary and dialyze against a suitable storage buffer (e.g., Buffer A with 20% glycerol).

    • Store the purified enzyme at -80°C.

Data Presentation

Table 1: Purification Summary for E. coli Fructose-1-Phosphate Kinase

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract80016002.01001
Ammonium Sulfate (40-65%)20014407.2903.6
DEAE-Sepharose55110020.06910

Note: The values in this table are representative and may vary based on experimental conditions. A yield of over 50 mg of purified protein per liter of culture has been reported.[5]

Visualizations

Fructose Metabolism Pathway in E. coli

Fructose_Metabolism cluster_extracellular Extracellular cluster_cell E. coli Cell Fructose_ext Fructose FruA FruA (PTS Transporter) Fructose_ext->FruA F1P Fructose-1-Phosphate FruA->F1P PEP -> Pyruvate FruK FruK (Fructose-1-P Kinase) ADP ADP FruK->ADP F16BP Fructose-1,6-Bisphosphate F1P->F16BP FruK Glycolysis Glycolysis F16BP->Glycolysis ATP ATP ATP->FruK

Caption: Fructose uptake and initial metabolism pathway in E. coli.

Workflow for FruK Overexpression and Purification

FruK_Purification_Workflow cluster_cloning Cloning cluster_expression Overexpression cluster_purification Purification PCR 1. PCR Amplification of fruK gene Digestion 2. Restriction Digest (pET3a & PCR product) PCR->Digestion Ligation 3. Ligation into pET3a Digestion->Ligation Transformation_Cloning 4. Transformation (DH5α) Ligation->Transformation_Cloning Transformation_Expr 5. Transformation (BL21(DE3)) Transformation_Cloning->Transformation_Expr Culture 6. Cell Culture Growth Transformation_Expr->Culture Induction 7. IPTG Induction Culture->Induction Harvest 8. Cell Harvesting Induction->Harvest Lysis 9. Cell Lysis Harvest->Lysis AmSO4 10. Ammonium Sulfate Precipitation (40-65%) Lysis->AmSO4 Dialysis 11. Dialysis AmSO4->Dialysis DEAE 12. DEAE-Sepharose Chromatography Dialysis->DEAE Analysis 13. Purity & Activity Analysis (SDS-PAGE, Assay) DEAE->Analysis

Caption: Experimental workflow for FruK cloning, overexpression, and purification.

References

Application Notes and Protocols for In Vitro Reconstitution of the Glycolytic Pathway with Fructose Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro reconstitution of metabolic pathways provides a powerful, controlled system to study biochemical reactions, enzyme kinetics, and the effects of potential therapeutic modulators, free from the complexities of a cellular environment. Glycolysis, a central pathway for energy production, is a key target for drug development, particularly in oncology and metabolic diseases. This document provides detailed application notes and protocols for the in vitro reconstitution of the glycolytic pathway starting from the key intermediates, fructose-6-phosphate (B1210287) (F6P) and fructose-1,6-bisphosphate (F1,6BP). These protocols are designed for researchers in academia and industry to establish a robust cell-free system for mechanistic studies and high-throughput screening.

The glycolytic pathway is a sequence of enzymatic reactions that converts glucose to pyruvate (B1213749), generating ATP and NADH in the process.[1] By initiating the pathway with fructose (B13574) phosphates, researchers can bypass the initial ATP-investment steps involving hexokinase and phosphofructokinase-1, allowing for a focused investigation of the subsequent energy-generating phase of glycolysis.[2] This approach is particularly useful for studying the regulation of the lower part of glycolysis and for screening compounds that target enzymes such as aldolase, triosephosphate isomerase, glyceraldehyde-3-phosphate dehydrogenase, phosphoglycerate kinase, phosphoglycerate mutase, enolase, and pyruvate kinase.

Signaling Pathway and Experimental Workflow

The reconstituted glycolytic pathway from fructose phosphates involves a series of enzymatic conversions culminating in the production of pyruvate, ATP, and NADH. The overall workflow for setting up and analyzing the in vitro reconstituted system is depicted below.

Glycolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffers, Substrates, Cofactors) Reaction_Setup Set up Reaction (Combine Reagents and Enzymes) Reagents->Reaction_Setup Enzymes Prepare Enzyme Mix (Purified Glycolytic Enzymes) Enzymes->Reaction_Setup Incubation Incubate (e.g., 37°C) Reaction_Setup->Incubation Quenching Quench Reaction (e.g., Acid/Base) Incubation->Quenching NADH_ATP Measure NADH and ATP (Spectrophotometry/Luminometry) Quenching->NADH_ATP Pyruvate Measure Pyruvate (Coupled Enzyme Assay) Quenching->Pyruvate

Caption: Experimental workflow for in vitro glycolysis reconstitution.

The core reconstituted glycolytic pathway starting from fructose-1,6-bisphosphate is illustrated below, highlighting the enzymes and key intermediates.

Glycolytic_Pathway F16BP Fructose-1,6-bisphosphate Aldolase Aldolase F16BP->Aldolase DHAP DHAP TPI TPI DHAP->TPI GAP Glyceraldehyde-3-P GAPDH GAPDH GAP->GAPDH NAD+ -> NADH BPG 1,3-Bisphosphoglycerate PGK PGK BPG->PGK ADP -> ATP PG3 3-Phosphoglycerate PGM PGM PG3->PGM PG2 2-Phosphoglycerate Enolase Enolase PG2->Enolase PEP Phosphoenolpyruvate PK PK PEP->PK ADP -> ATP Pyruvate Pyruvate Aldolase->DHAP Aldolase->GAP TPI->GAP GAPDH->BPG PGK->PG3 PGM->PG2 Enolase->PEP PK->Pyruvate

Caption: Reconstituted glycolytic pathway from Fructose-1,6-bisphosphate.

Data Presentation

Table 1: Reagents and Cofactors for In Vitro Glycolysis Reconstitution
ComponentStock ConcentrationFinal Concentration
HEPES Buffer (pH 7.5)1 M50 mM
KCl1 M150 mM
MgCl₂1 M5 mM
Fructose-6-Phosphate (F6P)100 mM2 mM
or Fructose-1,6-Bisphosphate (F1,6BP)100 mM2 mM
ATP (for F6P start)100 mM2 mM
ADP100 mM2 mM
NAD⁺50 mM1 mM
Inorganic Phosphate (Pi)100 mM10 mM
Table 2: Purified Glycolytic Enzymes and Suggested Molar Ratios

The following table provides a starting point for the relative concentrations of the glycolytic enzymes, based on optimized ratios determined for E. coli enzymes, which can be adapted for enzymes from other sources.[3] The absolute concentrations may require optimization for specific experimental conditions.

EnzymeEC NumberSuggested Molar Ratio
Phosphofructokinase (PFK) (if starting with F6P)2.7.1.112.5
Fructose-Bisphosphate Aldolase (FBA)4.1.2.131
Triosephosphate Isomerase (TPI)5.3.1.11
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)1.2.1.121
Phosphoglycerate Kinase (PGK)2.7.2.31
Phosphoglycerate Mutase (PGM)5.4.2.111
Enolase (ENO)4.2.1.115
Pyruvate Kinase (PK)2.7.1.405

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the Glycolytic Pathway

This protocol describes the setup of the in vitro glycolytic reaction.

Materials:

  • Purified glycolytic enzymes (see Table 2)

  • Reaction Buffer (50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂)

  • Substrate/Cofactor Mix (containing F6P or F1,6BP, ATP (if needed), ADP, NAD⁺, and Pi at 10x final concentration)

  • Nuclease-free water

  • Microcentrifuge tubes or 96-well plate

  • Incubator or water bath at 37°C

Procedure:

  • Prepare Enzyme Master Mix: On ice, prepare a master mix of all the required glycolytic enzymes in the Reaction Buffer according to the desired molar ratios and final concentrations. A starting concentration of 100-1000 nM for each enzyme can be tested.[4]

  • Prepare Reaction Mix: In a separate tube on ice, prepare the reaction mix by combining the Reaction Buffer and the Substrate/Cofactor Mix.

  • Initiate the Reaction: To initiate the reaction, add the Enzyme Master Mix to the Reaction Mix. The final volume can be scaled as needed (e.g., 50 µL or 100 µL).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the Reaction: At each time point, stop the reaction by adding an equal volume of a quenching solution, such as 0.6 M perchloric acid, followed by neutralization with 2.5 M K₂CO₃. Alternatively, heat inactivation at 95°C for 5 minutes can be used.

  • Sample Storage: Centrifuge the quenched samples to pellet any precipitate and store the supernatant at -80°C for subsequent analysis.

Protocol 2: Quantification of NADH Production

NADH production can be monitored in real-time or as an endpoint measurement by spectrophotometry at 340 nm.

Materials:

  • Quenched and neutralized reaction samples

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

  • NADH standard solution (for calibration curve)

Procedure:

  • Standard Curve: Prepare a standard curve of NADH in the reaction buffer with concentrations ranging from 0 to 1 mM.

  • Sample Measurement: Transfer the supernatant from the quenched reaction samples to the 96-well plate or cuvettes.

  • Absorbance Reading: Measure the absorbance at 340 nm.

  • Quantification: Determine the concentration of NADH in the samples by comparing their absorbance to the NADH standard curve. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol 3: Quantification of ATP Production

ATP levels can be quantified using a luciferase-based luminescence assay.

Materials:

  • Quenched and neutralized reaction samples

  • Commercial ATP luminescence assay kit (e.g., ATP Bioluminescence Assay Kit)

  • Luminometer

  • ATP standard solution (for calibration curve)

Procedure:

  • Follow Kit Instructions: Follow the manufacturer's protocol for the ATP assay kit.

  • Standard Curve: Prepare a standard curve of ATP in the reaction buffer.

  • Sample Measurement: Add the quenched and neutralized reaction samples to the assay plate.

  • Luminescence Reading: Add the luciferase reagent and measure the luminescence.

  • Quantification: Determine the ATP concentration in the samples by comparing their luminescence to the ATP standard curve.

Protocol 4: Quantification of Pyruvate Production (Coupled Enzyme Assay)

The final product of glycolysis, pyruvate, can be measured using a coupled enzyme assay with lactate (B86563) dehydrogenase (LDH). In this assay, pyruvate is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH is monitored spectrophotometrically at 340 nm.[5][6]

Materials:

  • Quenched and neutralized reaction samples

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • NADH solution (e.g., 0.2 mM)

  • Lactate Dehydrogenase (LDH) solution (e.g., 10 units/mL)

  • Pyruvate standard solution (for calibration curve)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Standard Curve: Prepare a standard curve of pyruvate in the Assay Buffer.

  • Reaction Setup: In a 96-well plate or cuvette, combine the Assay Buffer, NADH solution, and the quenched reaction sample or pyruvate standard.

  • Initiate Reaction: Add LDH to initiate the reaction.

  • Absorbance Reading: Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance until the reaction is complete.

  • Quantification: The change in absorbance is proportional to the amount of pyruvate in the sample. Calculate the pyruvate concentration by comparing the change in absorbance to the pyruvate standard curve.

Troubleshooting

  • Low or no activity:

    • Verify the activity of each individual enzyme.

    • Optimize enzyme concentrations and molar ratios.

    • Check the integrity and concentration of all substrates and cofactors.

    • Ensure the reaction buffer has the correct pH and ionic strength.

  • High background signal:

    • Ensure substrates and cofactors are free of contaminating products (e.g., ATP in ADP).

    • For coupled assays, ensure the coupling enzymes are not rate-limiting and do not have interfering activities.

  • Variability between replicates:

    • Ensure accurate pipetting and thorough mixing of all components.

    • Maintain consistent incubation times and temperatures.

By following these detailed protocols and application notes, researchers can successfully reconstitute the glycolytic pathway in vitro, providing a valuable tool for fundamental research and drug discovery.

References

Application Notes and Protocols for Fructose-1,6-Bisphosphate in Organ Preservation Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fructose-1,6-Bisphosphate (FBP) as a protective agent in organ preservation solutions. The information is intended to guide researchers and professionals in the fields of organ transplantation, pharmacology, and drug development in designing and conducting experiments to evaluate the efficacy of FBP in mitigating ischemia-reperfusion injury and improving organ viability.

Introduction

Fructose-1,6-bisphosphate is a key glycolytic intermediate that has demonstrated significant cytoprotective effects in various models of ischemia-reperfusion injury.[1][2] Its role in organ preservation is attributed to its ability to support cellular energy metabolism, maintain ATP levels, and protect against oxidative stress during periods of cold storage and subsequent reperfusion.[1][3][4] This document outlines the mechanisms of action, provides quantitative data from preclinical studies, details experimental protocols, and illustrates relevant biological pathways and workflows.

Mechanism of Action

The protective effects of Fructose-1,6-Bisphosphate in organ preservation are multifaceted and involve several key mechanisms:

  • Energy Metabolism Support: As a high-energy glycolytic substrate, FBP can be utilized by cells to generate ATP, even under anaerobic conditions that prevail during ischemia.[1][5] This helps to preserve the cellular energy charge and maintain essential cellular functions.

  • Mitochondrial Protection: FBP has been shown to protect mitochondrial integrity and function. Studies suggest it can prevent the abnormal structuring of the mitochondrial membrane during cold storage.[6]

  • Reduction of Oxidative Stress: FBP can limit the production of free radicals and enhance antioxidant systems, thereby reducing oxidative damage to tissues upon reperfusion.[1]

  • Anti-inflammatory and Immunomodulatory Effects: FBP has been noted to possess anti-inflammatory and immunomodulatory properties, which can be beneficial in the context of transplantation.[1][7]

  • Signaling Pathway Modulation: Emerging evidence suggests that FBP's protective effects may also be mediated through the modulation of specific signaling pathways, including the PLC/MEK/ERK and p38 MAPK/ERK pathways, which are involved in cellular survival and response to stress.[8][9][10]

Data Presentation

The following tables summarize quantitative data from various preclinical studies investigating the effects of FBP in organ preservation.

Table 1: FBP in Liver Preservation

ParameterControl Group (Standard Solution)FBP GroupPreservation TimeKey FindingsReference
AST (U/L) in solution Higher levels in UW solution after reperfusionLower levels during cold preservation, but higher after reperfusion compared to UW.6 hoursFBP showed a protective effect during cold storage.[6]
LDH (U/L) in solution Higher levels in UW solution after reperfusionLower levels during cold preservation, but higher after reperfusion compared to UW.6 hoursFBP appeared to protect the mitochondrial membrane.[6]
AST (U/L) in solution UW solution showed better preservation at 36 hours.FBPS showed similar preservation to UW at 12 hours.12 and 36 hoursFBPS may be an alternative for short cold preservation times.[3]
ALT (U/L) in solution UW solution showed better preservation at 36 hours.FBPS showed similar preservation to UW at 12 hours.12 and 36 hoursAddition of 10 mmol/L FBP to UW solution induced liver injury.[3]
AST (U/L) in solution HTK solution had lower ALT at 6h.FBP solution had lower AST at 24h.6 and 24 hoursFBP showed better performance for AST compared to HTK.[11][12]
Nitrate (NOx) in tissue -FBP showed better performance compared to HTK.6 and 24 hoursSuggests less free radical production with FBP.[11][12]
Mitochondrial Swelling -Higher in FBP group at 24h compared to control.24 hours-[12]

Table 2: FBP in Heart Preservation

ParameterControl Group (Standard Solution)FBP Group (5 mM FDP)Preservation TimeKey FindingsReference
Cardiac Output (ml/min) 2.0 +/- 1.0 to 12.3 +/- 1.717.0 +/- 1.9 to 24.9 +/- 1.68 hoursFDP significantly improves hypothermic rat heart preservation.[13]
Average Aortic Flow (ml/min) -1.3 +/- 1.610.8 +/- 1.48 hours-[13]
Max LV Generated Power (J/min) 10.1 +/- 1.622.8 +/- 1.78 hours-[13]
Cardiac Output (ml/min) Lower13.00 +/- 2.34 to 17.66 +/- 1.7112 hoursHeart function was better preserved when FDP was added to St. Thomas solution.[14]
Coronary Vascular Resistance HigherLower12 hours-[14]
Myocardial Tissue Wet/Dry Weight Ratio HigherLower12 hours-[14]

Table 3: FBP in Kidney Preservation

ParameterControl Groups (Saline, Mannitol)FBP Group (350 mg/kg IV before nephrectomy)Preservation TimeKey FindingsReference
ATP Levels LowerHigher (P<0.05)Up to 72 hoursFDP is useful to increase tissue viability in a rat kidney subjected to cold ischemia.[15]
LDH Release HigherSmaller (P<0.0001)Up to 72 hoursFDP maintains ATP cell content and decreases LDH release.[15]
F-actin Concentration (Proximal Tubules) LowerGreater (P<0.0001)50 min at 37°C after cold storageFDP prevents microfilament disruption.[15]
Glomerular Filtration Rate (GFR) Better in UW than EC.Similar to UW, better than EC.4 and 18 hoursF-M solution's ability to preserve is at least as good as UW solution.[16]
Fractional Sodium Reabsorption (FRNa) Better in UW than EC.Similar to UW, better than EC.4 and 18 hours-[16]
Net Sodium Reabsorption (TNa) Better in UW than EC.Similar to UW, better than EC.4 and 18 hours-[16]
Malondialdehyde (MDA) in tissue Higher in EC after 18h.Similar to UW, lower than EC after 18h.4 and 18 hours-[16]

Table 4: FBP in Lung Preservation

ParameterIschemia-Reperfusion (IR) ControlFBP Pretreatment + IRDurationKey FindingsReference
Capillary Filtration Coefficient IncreasedSignificantly decreased (p < .05 - p < .001)75 min ischemia, 50 min reperfusionPretreatment with FDP significantly ameliorates acute lung injury induced by ischemia-reperfusion.[17]
Lung Weight Gain IncreasedSignificantly decreased--[17]
Lung Weight to Body Weight Ratio IncreasedSignificantly decreased--[17]
Pulmonary Arterial Pressure IncreasedSignificantly decreased--[17]
Protein in Bronchoalveolar Lavage Fluid IncreasedSignificantly decreased--[17]
Collagen Deposition in Lung Increased in BLM modelReduced in BLM+FBP group14 daysFBP may prevent bleomycin-induced pulmonary fibrosis development.[18][19]
Body Weight Loss Significant in BLM modelSignificantly smaller in BLM+FBP group14 days-[18][19]
Survival Rate 38% in BLM model58% in BLM+FBP group14 days-[19]

Experimental Protocols

Protocol 1: Evaluation of FBP in Cold Storage of Rat Livers

This protocol is based on methodologies described in studies comparing FBP-containing solutions with standard preservation solutions like University of Wisconsin (UW) and Histidine-Tryptophan-Ketoglutarate (HTK) solutions.[3][4][6][11][12]

1. Animals and Groups:

  • Species: Adult male Wistar or Sprague-Dawley rats (280-340g).[3][11]

  • Groups (n=7 per group): [11]

    • Control Group: Perfusion with saline immediately before tests.

    • FBP Group: Liver perfused with saline, removed, and stored in 10 mM FBP solution.[11]

    • Standard Solution Group (e.g., UW or HTK): Liver perfused with saline, removed, and stored in the respective standard solution.[11]

2. Liver Perfusion and Preservation:

  • Anesthetize the rats.

  • Perform a laparotomy-thoracotomy for in situ perfusion of the liver via the portal vein with cold (4°C) saline solution.

  • Carefully excise the liver.

  • Immerse the liver in the designated preservation solution (Control, FBP, or Standard) at 4°C.

  • Store the livers for specified time points (e.g., 0, 6, 12, 18, 24, 36 hours).[3][4][11]

3. Assessment of Liver Injury and Function:

  • Biochemical Analysis of Preservation Solution: At each time point, collect samples of the storage solution to measure levels of liver enzymes such as Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), and Lactate Dehydrogenase (LDH).[3][6]

  • Tissue Analysis:

    • Oxidative Stress: Measure levels of Thiobarbituric Acid Reactive Substances (TBARS) or Malondialdehyde (MDA) and Nitrate (NOx) in liver homogenates as markers of lipid peroxidation and nitric oxide production.[4][11]

    • Mitochondrial Function: Isolate mitochondria from liver tissue to determine State 3 and State 4 respiration, Respiratory Control Ratio (RCR), and mitochondrial swelling.[11][12]

  • Histological Analysis: Process liver fragments for histological examination to assess for signs of preservation injury, such as sinusoidal congestion.[6]

Protocol 2: Evaluation of FBP in Hypothermic Rat Heart Preservation

This protocol is adapted from studies investigating the cardioprotective effects of FBP during cold storage.[13][14]

1. Animals and Groups:

  • Species: Adult male Sprague-Dawley rats.[13][14]

  • Groups (n=8-10 per group): [13][14]

    • Control Group: Hearts preserved in a standard preservation solution (e.g., Euro-Collins or St. Thomas solution).[13][14]

    • FBP Group: Hearts preserved in the standard solution supplemented with 5 mM FBP.[13][14]

2. Heart Perfusion and Preservation:

  • Anesthetize the rats and heparinize.

  • Rapidly excise the hearts and arrest them in ice-cold preservation solution.

  • Retrogradely perfuse the hearts with the designated cold (4°C) preservation solution (Control or FBP).

  • Store the hearts in the same solution at 4°C for a specified duration (e.g., 8 or 12 hours).[13][14]

3. Assessment of Cardiac Function (Working Heart Model):

  • After the preservation period, mount the hearts on a Langendorff or working heart apparatus.

  • Reperfuse the hearts with a Krebs-Henseleit buffer at 37°C.

  • Measure hemodynamic parameters including:

    • Cardiac Output

    • Aortic Flow

    • Left Ventricular Stroke Volume and Stroke Work

    • Left Ventricular Generated Power

    • Coronary Flow and Vascular Resistance

  • Assess myocardial oxygen consumption.[13]

4. Myocardial Tissue Analysis:

  • Electron Microscopy: Examine myocardial tissue for ultrastructural changes, such as mitochondrial swelling.[13]

  • Edema Assessment: Determine the myocardial tissue wet/dry weight ratio as an indicator of edema.[14]

Visualizations

Signaling Pathways

FBP_Signaling_Pathways cluster_extracellular Extracellular FBP Fructose-1,6-Bisphosphate (FBP) PLC PLC FBP->PLC Activates p38 p38 FBP->p38 Inhibits NMDA-induced activation ROS ROS FBP->ROS Inhibits production ATP ATP FBP->ATP Substrate for MEK MEK PLC->MEK ERK ERK MEK->ERK Neuroprotection Neuroprotection ERK->Neuroprotection p38->ROS Leads to ROS->Neuroprotection Inhibition leads to ATP->Neuroprotection Supports

Experimental Workflow

Organ_Preservation_Workflow cluster_procurement Organ Procurement cluster_preservation Preservation cluster_assessment Assessment Animal_Model Animal Model (e.g., Rat) Anesthesia Anesthesia Animal_Model->Anesthesia Surgical_Exposure Surgical Exposure of Organ Anesthesia->Surgical_Exposure Perfusion In situ Perfusion (Saline) Surgical_Exposure->Perfusion Excision Organ Excision Perfusion->Excision Control_Solution Control Solution (e.g., UW, HTK) Excision->Control_Solution FBP_Solution FBP-containing Solution Excision->FBP_Solution Cold_Storage Cold Storage (4°C) (Various Durations) Control_Solution->Cold_Storage FBP_Solution->Cold_Storage Reperfusion Reperfusion (if applicable) Cold_Storage->Reperfusion Biochemical_Analysis Biochemical Analysis (Enzymes, Oxidative Stress) Cold_Storage->Biochemical_Analysis Histology Histological Analysis Cold_Storage->Histology Mitochondrial_Function Mitochondrial Function Assays Cold_Storage->Mitochondrial_Function Functional_Analysis Functional Analysis (e.g., Working Heart) Reperfusion->Functional_Analysis

Logical Relationships

FBP_Protective_Effects cluster_mechanisms Mechanisms of Action cluster_outcomes Protective Outcomes FBP Fructose-1,6-Bisphosphate (FBP) Energy_Metabolism Supports Cellular Energy Metabolism FBP->Energy_Metabolism Mitochondrial_Protection Protects Mitochondrial Integrity FBP->Mitochondrial_Protection Oxidative_Stress_Reduction Reduces Oxidative Stress FBP->Oxidative_Stress_Reduction Signaling_Modulation Modulates Protective Signaling Pathways FBP->Signaling_Modulation Improved_Viability Improved Organ Viability Energy_Metabolism->Improved_Viability Mitochondrial_Protection->Improved_Viability Reduced_Injury Reduced Ischemia- Reperfusion Injury Oxidative_Stress_Reduction->Reduced_Injury Signaling_Modulation->Reduced_Injury Enhanced_Function Enhanced Post- Transplant Function Improved_Viability->Enhanced_Function Reduced_Injury->Enhanced_Function

References

Application Notes and Protocols for Real-Time Fructose Phosphate Monitoring Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose (B13574) phosphates, such as fructose-1-phosphate (B91348) (F1P), fructose-6-phosphate (B1210287) (F6P), and fructose-1,6-bisphosphate (FBP), are critical intermediates in fundamental metabolic pathways including glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate (B84403) pathway.[1][2] Their concentrations provide a direct readout of cellular metabolic status and flux. Dysregulation of fructose metabolism is implicated in numerous diseases, including metabolic syndrome, diabetes, and cancer, making the enzymes and pathways involved attractive targets for drug development.[1][3][4] Real-time monitoring of fructose phosphates in living cells and tissues is essential for understanding metabolic dynamics, identifying biomarkers, and assessing the efficacy of therapeutic agents.[4][5][6] These application notes provide an overview and detailed protocols for state-of-the-art biosensors designed for this purpose.

Genetically Encoded Fluorescent Biosensors

Genetically encoded biosensors are powerful tools for non-invasive, real-time measurement of metabolite dynamics within single living cells.[5][7] These sensors are typically fusion proteins where a metabolite-binding domain is linked to one or more fluorescent proteins. Ligand binding induces a conformational change that alters the fluorescent properties, allowing for ratiometric or intensity-based measurements.[8][9]

HYlight: An FBP Fluorescent Biosensor

A prominent example is the HYlight biosensor, developed for monitoring fructose 1,6-bisphosphate (FBP), a key indicator of glycolytic flux.[7][10] HYlight is based on the Bacillus subtilis transcriptional regulator CggR, which binds FBP.[7] A circularly permuted green fluorescent protein (cpGFP) is inserted into the CggR ligand-binding domain.[7][11] FBP binding causes a conformational shift that changes the fluorescence intensity, enabling ratiometric monitoring of FBP concentrations.[7][11]

Quantitative Data: Fluorescent Biosensors
Biosensor NameTarget AnalyteSensing MechanismAffinity (Kd)Linear RangeDetection LimitReference
HYlight Fructose 1,6-bisphosphate (FBP)cpGFP insertion into CggR~1 µM~1 µM to 100 µMNot specified[7][11][12]
PB-BODIPY D-fructosePhenylboronic acid probeNot specified100–1000 μM32 μM[13]
qmTQ2-glucose GlucosemTurquoise2-based FLIMNot specifiedNot specifiedNot specified[14]
FLIPsuc-90µΔ1 SucroseFRET-based~90 µMNot specifiedNot specified[9]
GFP²-BgaR-RLuc8 LactoseBRET-based12 ± 1 μM (EC₅₀)Quasi-linear over ~3 log units1 µM[15]

Electrochemical Biosensors

Electrochemical biosensors offer high sensitivity and rapid response times for fructose phosphate detection, often in complex biological samples.[16][17] These sensors typically utilize an enzyme, such as fructose dehydrogenase (FDH), immobilized on an electrode surface.[18][19] The enzymatic reaction with the target analyte produces an electrical signal (e.g., current) that is proportional to the analyte's concentration.

FDH-Based Amperometric Biosensors

Fructose dehydrogenase (FDH) is an enzyme that catalyzes the oxidation of D-fructose.[19] In a third-generation biosensor, FDH can be immobilized on nanostructured electrodes (e.g., porous gold or carbon nanomaterials) that facilitate direct electron transfer (DET) between the enzyme's active site and the electrode.[19][20] This eliminates the need for mediators, simplifying the design and improving stability.[19]

Quantitative Data: Electrochemical Biosensors
Biosensor PlatformTarget AnalyteKey FeaturesSensitivityLinear RangeDetection Limit (LOD)Reference
FDH on Nanoporous Gold D-fructoseThiol modification, high stability175 ± 15 μA cm⁻² mM⁻¹0.05 - 5 mM0.3 μM[20]
FDH on Stencil-Printed Electrodes (Carbon Black) D-fructoseFlexible, 0D-nanomaterials~150 μA cm⁻² mM⁻¹2 - 500 μM0.35 μM[21][22]
FDH on Stencil-Printed Electrodes (Mesoporous Carbon) D-fructoseFlexible, 0D-nanomaterials~150 μA cm⁻² mM⁻¹1 - 250 μM0.16 μM[21][22]
FDH with PEI/PCS Hydrogel D-fructoseFerricyanide mediator0.62 ± 0.10 nA/μMUp to 3 mM0.3 mM[16]
FDH on Gold (Membrane Mimetic) D-fructoseUbiquinone-6 coenzyme15 μA cm⁻² mM⁻¹Not specified< 10 μM[18]
Carbon Paste Mediated FructoseThin filmNot specifiedUp to 1.0 mM10 μM[23]

Signaling Pathways and Experimental Workflows

Fructose Metabolism and Glycolysis

Fructose enters the glycolytic pathway differently than glucose. In the liver, it is first phosphorylated to fructose-1-phosphate (F1P) by fructokinase.[3][24] Aldolase B then cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which are further metabolized to enter glycolysis at the triose-phosphate level.[3] This bypasses the key regulatory step of phosphofructokinase-1 (PFK-1), which converts fructose-6-phosphate to fructose-1,6-bisphosphate.[3][25]

Fructose_Metabolism cluster_glycolysis Glycolysis / Gluconeogenesis cluster_fructose Hepatic Fructose Metabolism substrate substrate enzyme enzyme Glucose Glucose G6P Glucose-6-P Glucose->G6P ATP F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP ATP TrioseP Triose Phosphates (DHAP, GA3P) FBP->TrioseP Pyruvate Pyruvate TrioseP->Pyruvate Fructose Fructose F1P Fructose-1-P Fructose->F1P ATP F1P->TrioseP via Glyceraldehyde HK Hexokinase / Glucokinase HK->Glucose PFK1 PFK-1 (Rate-Limiting Step) PFK1->F6P AldolaseA Aldolase A AldolaseA->FBP FK Fructokinase FK->Fructose AldolaseB Aldolase B AldolaseB->F1P

Caption: Fructose metabolism bypasses the PFK-1 regulatory point in glycolysis.

Experimental Workflow: Live-Cell Imaging with HYlight

This workflow outlines the key steps for using the HYlight biosensor to monitor FBP dynamics in cultured mammalian cells.

Live_Cell_Workflow step step input input output output process process start_node Start: Plate Mammalian Cells step1 Transfect Cells with HYlight Plasmid DNA start_node->step1 step2 Incubate for 24-48h for Protein Expression step1->step2 step3 Mount Cells on Microscope (Live-Cell Imaging Setup) step2->step3 step4 Acquire Baseline Fluorescence (Dual Excitation/Emission) step3->step4 step5 Apply Metabolic Perturbation (e.g., add glucose, inhibitor) step4->step5 step6 Perform Real-Time Time-Lapse Imaging step5->step6 step7 Image Processing & Ratio Calculation (FRET) step6->step7 end_node Data: Real-Time FBP Dynamics step7->end_node

Caption: Workflow for real-time FBP monitoring using a fluorescent biosensor.

Experimental Protocols

Protocol 1: Real-Time FBP Monitoring in Live Cells Using HYlight

This protocol describes the transfection of mammalian cells with the HYlight biosensor plasmid and subsequent live-cell fluorescence microscopy to monitor FBP dynamics.

Materials:

  • Mammalian cells (e.g., HEK293, MIN6, or relevant cancer cell line)[7]

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Glass-bottom dishes suitable for microscopy

  • HYlight plasmid DNA

  • Transfection reagent (e.g., Lipofectamine)

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescence microscope with environmental chamber (37°C, 5% CO₂), dual-excitation/emission filter sets, and a sensitive camera.

Methodology:

  • Cell Culture:

    • One day prior to transfection, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Transfection:

    • Transfect the cells with the HYlight plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.[14]

    • Incubate the cells for 24-48 hours to allow for expression of the biosensor protein.

  • Live-Cell Imaging Setup:

    • Gently wash the cells twice with pre-warmed imaging buffer to remove culture medium.

    • Add fresh, pre-warmed imaging buffer to the dish. For baseline measurements, use a buffer with low or no glucose.

    • Place the dish on the microscope stage within the environmental chamber.

  • Image Acquisition:

    • Locate transfected cells expressing the HYlight biosensor.

    • Set up the microscope to acquire images sequentially using two different excitation wavelengths (e.g., ~400 nm and ~500 nm) while collecting emission at a single wavelength (e.g., ~520 nm).[11]

    • Acquire baseline images for 5-10 minutes to ensure a stable signal.

  • Perturbation and Data Collection:

    • Introduce a metabolic stimulus or inhibitor (e.g., a high concentration of glucose, an inhibitor of glycolysis) to the imaging buffer.[5][7]

    • Immediately begin time-lapse image acquisition, capturing images at both excitation wavelengths at regular intervals (e.g., every 10-30 seconds) for the desired duration.

  • Data Analysis:

    • For each time point, perform background subtraction on the images from both channels.

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the ratio of the fluorescence intensities (e.g., Emission at Excitation 500nm / Emission at Excitation 400nm) for each ROI at each time point.[11]

    • Plot the change in ratio over time (ΔR/R₀) to visualize the relative change in intracellular FBP concentration.[7]

Protocol 2: Fabrication and Use of an FDH-Based Amperometric Biosensor

This protocol provides a general method for constructing a third-generation amperometric fructose biosensor by immobilizing Fructose Dehydrogenase (FDH) on a nanostructured gold electrode.

Materials:

  • Gold electrodes (e.g., screen-printed or solid disk)

  • Electrochemical workstation (potentiostat)

  • Three-electrode cell (working, reference, and counter electrodes)

  • Reagents for gold nanostructuring (e.g., HAuCl₄, NH₄Cl)[20]

  • Thiol solution for self-assembled monolayer (SAM) formation (e.g., 4-mercaptophenol)[20]

  • Fructose Dehydrogenase (FDH) from Gluconobacter sp.[19][20]

  • Phosphate buffered saline (PBS), pH 7.4

  • Fructose standard solutions

  • Nitrogen gas for deoxygenation

Methodology:

  • Electrode Nanostructuring:

    • Clean the gold electrode surface by polishing and electrochemical cycling.

    • Create a highly porous gold (h-PG) surface by electrodepositing gold in the presence of a dynamic hydrogen bubble template. This can be achieved by cycling the potential in a solution of HAuCl₄ and NH₄Cl, followed by applying a negative potential to evolve hydrogen.[20] This significantly increases the electroactive surface area.

  • Surface Functionalization:

    • Rinse the h-PG electrode thoroughly.

    • Incubate the electrode in a solution of a suitable aryl thiol (e.g., 1 mM 4-mercaptophenol) overnight to form a self-assembled monolayer (SAM). The SAM provides a stable surface for enzyme immobilization and can orient the enzyme for efficient DET.[20]

  • Enzyme Immobilization:

    • Rinse the functionalized electrode to remove any unbound thiol.

    • Drop-cast a small volume (e.g., 5-10 µL) of a concentrated FDH solution (e.g., 5 mg/mL) onto the electrode surface.[20]

    • Allow the electrode to dry at 4°C for several hours to ensure stable adsorption of the enzyme.

  • Electrochemical Measurement:

    • Set up the three-electrode cell with the FDH-modified electrode as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter.

    • Fill the cell with deoxygenated PBS buffer.

    • Perform cyclic voltammetry (CV) to confirm enzyme immobilization and DET (redox peaks corresponding to FDH heme groups should be visible).[20]

    • Set a constant working potential (e.g., +0.15 V vs. Ag/AgCl) where fructose oxidation occurs efficiently.[21][22]

  • Fructose Detection (Amperometry):

    • While stirring the buffer, allow the background current to stabilize.

    • Add successive aliquots of a fructose stock solution into the cell and record the step-wise increase in current. The current change is proportional to the fructose concentration.

    • Plot the steady-state current response against the fructose concentration to generate a calibration curve.

  • Sample Analysis:

    • Use the calibrated biosensor to measure fructose concentrations in biological or food samples after appropriate dilution and sample preparation.[20]

Applications in Drug Development

  • Target Validation and Compound Screening: Real-time monitoring of fructose phosphates allows for high-throughput screening of compounds that inhibit or activate enzymes in the glycolytic and fructose metabolism pathways.[4][6] A change in the FBP signal, for example, can indicate direct or indirect modulation of targets like PFK-1 or fructokinase.

  • Mechanism of Action Studies: Biosensors can elucidate how a drug candidate affects cellular metabolism. For instance, observing a rapid increase in FBP could indicate that a compound is activating glycolysis upstream.[7]

  • Assessing Metabolic Reprogramming: Many cancer cells exhibit altered glucose and fructose metabolism.[3][12] These biosensors are invaluable tools for studying the metabolic effects of anti-cancer drugs and identifying metabolic vulnerabilities that can be targeted therapeutically.[11][12]

  • Biomarker Discovery: Changes in the levels of specific fructose phosphates may serve as biomarkers for disease progression or treatment response.[4][6] Biosensors provide the means to monitor these potential biomarkers dynamically.

References

Application of Fructose Phosphates in Cell Culture Media: Enhancing Cellular Performance and Recombinant Protein Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optimization of cell culture media is a cornerstone of modern biopharmaceutical production, directly impacting cell growth, viability, and the yield of recombinant proteins. While glucose is the conventional carbohydrate source, its rapid consumption often leads to the accumulation of lactate (B86563), a metabolic byproduct that can inhibit cell growth and productivity. This has led to the exploration of alternative and supplementary carbohydrates, including fructose (B13574) and its phosphorylated derivatives, fructose-6-phosphate (B1210287) (F6P) and fructose-1,6-bisphosphate (FBP).

Fructose phosphates are key intermediates in central carbon metabolism, playing pivotal roles in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2][3] The PPP is crucial for producing NADPH, which provides the reducing power for biosynthesis and cellular defense against oxidative stress, and for generating precursors for nucleotide synthesis. Supplementing cell culture media with fructose phosphates offers a potential strategy to modulate these pathways directly, bypassing the initial steps of glucose metabolism and potentially leading to a more efficient and controlled cellular state. This application note provides a comprehensive overview of the use of fructose phosphates in cell culture, including their metabolic roles, quantitative effects on cell culture performance, and detailed protocols for their application.

Metabolic Significance of Fructose Phosphates

Fructose-6-phosphate and fructose-1,6-bisphosphate are central nodes in cellular energy metabolism.

  • Fructose-6-Phosphate (F6P): A key intermediate in both glycolysis and the pentose phosphate pathway.[2][3] As a precursor to the PPP, its availability can influence the production of NADPH and nucleotide precursors. F6P is also a substrate for the hexosamine biosynthesis pathway (HBP), which is involved in protein glycosylation and cellular signaling.

  • Fructose-1,6-Bisphosphate (FBP): The product of the committed step of glycolysis, catalyzed by phosphofructokinase (PFK).[4] Its presence can stimulate glycolytic flux and has been shown to have protective effects on cells under hypoxic and ischemic conditions. FBP can allosterically activate pyruvate (B1213749) kinase, further pulling the metabolic flux through glycolysis.[5]

By providing these intermediates directly to the cell culture medium, it is hypothesized that cellular metabolism can be shifted towards a more productive state, potentially increasing the specific productivity of recombinant proteins and enhancing overall culture performance.

Quantitative Effects on Cell Culture Performance

While extensive quantitative data on the direct supplementation of unlabeled fructose phosphates in CHO cell culture for monoclonal antibody (mAb) production is still emerging, studies on related supplementation strategies and metabolic flux analysis provide valuable insights. The following tables summarize hypothetical and extrapolated data based on the known metabolic roles of fructose phosphates and data from general nutrient supplementation studies in CHO cells.[6][7][8][9]

Table 1: Hypothetical Impact of Fructose-6-Phosphate (F6P) Supplementation on CHO Cell Culture Performance

ParameterControl (Standard Medium)F6P Supplemented (e.g., 5 mM)Fold Change
Peak Viable Cell Density (x 10^6 cells/mL)15.2 ± 0.816.5 ± 0.7~1.09
Integral Viable Cell Density (IVCD) (10^9 cells·h/L)1850 ± 1002050 ± 120~1.11
Specific mAb Productivity (pg/cell/day)35 ± 342 ± 4~1.20
Final mAb Titer (g/L)2.5 ± 0.23.2 ± 0.3~1.28
Lactate Concentration at Peak VCD (g/L)4.5 ± 0.43.8 ± 0.3~0.84

Table 2: Hypothetical Impact of Fructose-1,6-Bisphosphate (FBP) Supplementation on CHO Cell Culture Performance

ParameterControl (Standard Medium)FBP Supplemented (e.g., 5 mM)Fold Change
Peak Viable Cell Density (x 10^6 cells/mL)15.2 ± 0.815.8 ± 0.9~1.04
Integral Viable Cell Density (IVCD) (10^9 cells·h/L)1850 ± 1001950 ± 110~1.05
Specific mAb Productivity (pg/cell/day)35 ± 345 ± 5~1.29
Final mAb Titer (g/L)2.5 ± 0.23.4 ± 0.4~1.36
Lactate Concentration at Peak VCD (g/L)4.5 ± 0.44.1 ± 0.4~0.91

Note: The data presented in these tables are illustrative and based on expected outcomes from modulating central carbon metabolism. Actual results may vary depending on the cell line, process conditions, and the specific recombinant protein being produced.

Signaling Pathways and Experimental Workflows

The supplementation of fructose phosphates can influence key signaling pathways that regulate cell growth, proliferation, and protein synthesis.

Signaling Pathways

Fructose metabolism has been shown to intersect with the PI3K/Akt/mTOR pathway , a central regulator of cell growth and protein synthesis.[10][11][12] Fructose-6-phosphate, through the hexosamine biosynthesis pathway, can lead to increased O-GlcNAcylation of proteins, which can modulate the activity of signaling molecules like Akt and mTOR.

cluster_extracellular Extracellular cluster_intracellular Intracellular Fructose-6-Phosphate Fructose-6-Phosphate F6P_in Fructose-6-Phosphate Fructose-6-Phosphate->F6P_in Transport HBP Hexosamine Biosynthesis Pathway F6P_in->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc O_GlcNAcylation O-GlcNAcylation UDP_GlcNAc->O_GlcNAcylation PI3K_Akt PI3K/Akt O_GlcNAcylation->PI3K_Akt Modulates mTORC1 mTORC1 PI3K_Akt->mTORC1 Protein_Synthesis Protein Synthesis (e.g., mAb) mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Fructose-6-Phosphate and the mTOR Signaling Pathway.

Fructose-1,6-bisphosphate directly enters the glycolytic pathway, influencing the energy status of the cell (ATP levels) and the availability of precursors for biosynthesis.

cluster_extracellular Extracellular cluster_intracellular Intracellular Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate FBP_in Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate->FBP_in Transport Glycolysis Glycolysis FBP_in->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Biosynthesis_Precursors Biosynthesis Precursors Glycolysis->Biosynthesis_Precursors TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle ATP ATP TCA_Cycle->ATP TCA_Cycle->Biosynthesis_Precursors

Fructose-1,6-Bisphosphate and Central Carbon Metabolism.
Experimental Workflow

A typical workflow for evaluating the effects of fructose phosphate supplementation involves several key steps from media preparation to data analysis.

Media_Prep 1. Media Preparation (Supplement with Fructose Phosphate) Cell_Culture 2. Cell Inoculation & Culture (e.g., CHO cells) Media_Prep->Cell_Culture Sampling 3. Regular Sampling (Cell count, metabolites, product titer) Cell_Culture->Sampling Analysis 4. Analytical Assays (Viability, HPLC, ELISA) Sampling->Analysis Data_Analysis 5. Data Analysis & Interpretation Analysis->Data_Analysis

Experimental workflow for evaluating fructose phosphates.

Experimental Protocols

Protocol 1: Preparation of Cell Culture Medium Supplemented with Fructose-6-Phosphate

Materials:

  • Basal cell culture medium powder (e.g., CHO-specific formulation)

  • Water for Injection (WFI) or equivalent cell culture grade water

  • Sodium bicarbonate (NaHCO₃)

  • Fructose-6-phosphate disodium (B8443419) salt (cell culture grade)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • 0.22 µm sterile filter unit

Procedure:

  • In a sterile container, add approximately 80% of the final volume of WFI.

  • With gentle stirring, add the powdered basal medium and stir until completely dissolved.[13]

  • Weigh the required amount of fructose-6-phosphate disodium salt to achieve the desired final concentration (e.g., for a 5 mM solution in 1 L, add 1.52 g). Add to the medium and stir until dissolved.

  • Add the required amount of sodium bicarbonate (as specified by the basal medium manufacturer) and stir until dissolved.[1][13]

  • Adjust the pH of the medium to the desired setpoint (typically 7.2-7.4) using 1 M HCl or 1 M NaOH.[1]

  • Add WFI to reach the final volume.

  • Sterilize the medium by passing it through a 0.22 µm sterile filter.[1]

  • Aseptically add any other required supplements (e.g., L-glutamine, antibiotics, growth factors).

  • Store the prepared medium at 2-8°C, protected from light.

Protocol 2: Preparation of Cell Culture Medium Supplemented with Fructose-1,6-Bisphosphate

Materials:

  • Basal cell culture medium powder (e.g., CHO-specific formulation)

  • Water for Injection (WFI) or equivalent cell culture grade water

  • Sodium bicarbonate (NaHCO₃)

  • Fructose-1,6-bisphosphate tetrasodium (B8768297) salt (cell culture grade)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • 0.22 µm sterile filter unit

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Weigh the required amount of fructose-1,6-bisphosphate tetrasodium salt to achieve the desired final concentration (e.g., for a 5 mM solution in 1 L, add 2.14 g). Add to the medium and stir until dissolved.

  • Follow steps 4 through 9 from Protocol 1.

Protocol 3: Fed-Batch Culture of CHO Cells with Fructose Phosphate Supplementation

Materials:

  • CHO cells producing a recombinant protein (e.g., a monoclonal antibody)

  • Basal cell culture medium

  • Fructose phosphate-supplemented medium (prepared as in Protocol 1 or 2) or a concentrated feed solution containing fructose phosphates

  • Shake flasks or bioreactor

  • Cell counting instrument (e.g., automated cell counter)

  • Metabolite analyzer (e.g., for glucose, lactate, amino acids)

  • ELISA or HPLC for protein quantification

Procedure:

  • Inoculation: Seed the shake flasks or bioreactor with CHO cells at a viable cell density of 0.3-0.5 x 10^6 cells/mL in the basal or fructose phosphate-supplemented medium.

  • Culture Maintenance: Maintain the culture at 37°C with 5% CO₂ and appropriate agitation.

  • Monitoring: At regular intervals (e.g., every 24 hours), take a sample of the cell culture and measure:

    • Viable cell density and viability

    • Concentrations of key metabolites (glucose, lactate, glutamine, etc.)

    • Recombinant protein titer

  • Feeding (for fed-batch): If using a fed-batch strategy, begin adding the fructose phosphate-containing feed solution on day 3 or when a key nutrient like glucose falls below a set threshold. The feeding volume and frequency should be optimized for the specific cell line and process.

  • Data Analysis: Plot the viable cell density, viability, metabolite concentrations, and protein titer over time. Calculate the specific growth rate and specific productivity to evaluate the impact of the fructose phosphate supplementation.

Conclusion

The application of fructose phosphates in cell culture media represents a promising strategy for optimizing cellular metabolism and enhancing the production of recombinant proteins. By directly fueling central metabolic pathways, fructose-6-phosphate and fructose-1,6-bisphosphate have the potential to increase specific productivity, improve cell longevity, and reduce the accumulation of inhibitory byproducts like lactate. The protocols and information provided in this application note offer a starting point for researchers to explore the benefits of fructose phosphate supplementation in their own cell culture processes. Further optimization of the concentration and feeding strategy for specific cell lines and products will be crucial for realizing the full potential of this approach.

References

Application Notes: Single-Cell Analysis of Sugar Phosphate Levels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sugar phosphates are central intermediates in a multitude of critical cellular processes, including energy metabolism (glycolysis and the pentose (B10789219) phosphate (B84403) pathway), nucleotide biosynthesis, and glycosylation.[1][2][3] Traditionally, the quantification of these metabolites has been performed on bulk cell populations, a method that obscures the inherent heterogeneity within these populations. Single-cell analysis provides a powerful lens to dissect this variability, revealing how individual cells differ in their metabolic states and responses to stimuli. This is particularly crucial for researchers in oncology, immunology, and neurobiology, as well as for professionals in drug development, where understanding the mechanism of action and resistance at the single-cell level is paramount.[4] This document provides an overview of current methodologies for quantifying sugar phosphates in single cells, complete with detailed protocols and data summaries.

Key Signaling Pathway: Glycolysis

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. Many of the key intermediates in this pathway are sugar phosphates. Understanding their concentration at the single-cell level can provide insights into the energetic state and metabolic phenotype of individual cells.

Glycolysis Figure 1: Glycolysis Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P ATP -> ADP F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP ATP -> ADP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 NAD+ -> NADH PG3 3-Phosphoglycerate BPG13->PG3 ADP -> ATP PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ADP -> ATP

Caption: Key sugar phosphate intermediates in the glycolytic pathway.

Experimental Methodologies & Protocols

Several advanced analytical techniques have been developed to meet the challenge of quantifying low-abundance sugar phosphates within the picoliter volume of a single cell. The primary methods include mass spectrometry, capillary electrophoresis, and biosensor-based imaging.

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) with Chemical Labeling

This is a highly sensitive method that enhances the detection of sugar phosphates by derivatizing them to improve their chromatographic retention and ionization efficiency.[1][2]

RPLCMS_Workflow Figure 2: RPLC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Single Cell Isolation (e.g., Protoplast) B Cell Lysis & Metabolite Extraction A->B C Chemical Derivatization (e.g., with 2-DMBA) B->C D RPLC Separation C->D E Tandem MS Detection (MRM Mode) D->E F Data Analysis & Quantification E->F

Caption: Workflow for single-cell sugar phosphate analysis by RPLC-MS.

Protocol: Ultrasensitive Determination of Sugar Phosphates by RPLC-MS [1][2]

  • Single-Cell Isolation: Isolate single cells of interest (e.g., Arabidopsis thaliana protoplasts) using micromanipulation under a microscope. Transfer the single cell into a microcentrifuge tube containing extraction solvent.

  • Metabolite Extraction:

    • Immediately add 10 µL of pre-chilled 80% methanol (B129727) to the isolated cell to quench metabolic activity and lyse the cell.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Chemical Derivatization:

    • Dry the supernatant completely using a vacuum centrifuge.

    • Reconstitute the dried extract in 5 µL of a solution containing 10 mg/mL 2-(diazo-methyl)-N-methyl-N-phenyl-benzamide (2-DMBA) in acetonitrile (B52724).

    • Add 1 µL of 10 mg/mL trimethylamine (B31210) in acetonitrile to catalyze the reaction.

    • Incubate the mixture at 60°C for 60 minutes.

    • After incubation, add 1 µL of 1% formic acid to stop the reaction.

  • RPLC-MS/MS Analysis:

    • Inject the derivatized sample into an RPLC system coupled to a triple quadrupole mass spectrometer.

    • Chromatographic Separation: Use a C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size). Employ a gradient elution, for example, with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification of specific sugar phosphates. Use pre-optimized precursor-product ion pairs for each derivatized sugar phosphate.

  • Data Analysis:

    • Integrate the peak areas for each MRM transition.

    • Quantify the concentration of each sugar phosphate by comparing its peak area to a standard curve generated using authentic standards derivatized in the same manner.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE offers high separation efficiency for charged molecules like sugar phosphates, making it an excellent technique for analyzing complex mixtures from single cells.[5][6]

CEMS_Workflow Figure 3: CE-MS Workflow A Single Cell Isolation B Cell Lysis & Extraction A->B C Sample Injection (Nanoliter volume) B->C D Capillary Electrophoresis Separation C->D E Electrospray Ionization (ESI) D->E F MS Detection (Precursor Ion Scanning) E->F G Metabolite Identification & Quantification F->G

Caption: Workflow for single-cell sugar phosphate analysis by CE-MS.

Protocol: Analysis of Sugar Phosphates by CE-MS [5]

  • Single-Cell Handling: Isolate a single cell using a micropipette.

  • Cell Lysis: Lyse the cell directly in the CE separation buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297) in 50% methanol, pH 9.0) to release intracellular metabolites.

  • Sample Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection. The injection volume is typically in the nanoliter range.

  • CE Separation:

    • Use a fused-silica capillary (e.g., 50 µm i.d., ~100 cm length).

    • Apply a high voltage (e.g., -25 to -30 kV) to drive the separation of the negatively charged sugar phosphates.

    • Maintain the capillary temperature at a constant value (e.g., 20°C).

  • Mass Spectrometry:

    • Interface the CE system with a mass spectrometer via an electrospray ionization (ESI) source.

    • Operate the MS in negative ion mode.

    • Use a precursor ion scanning method, monitoring for the characteristic phosphate fragment ion (m/z 79, [PO3]⁻) to selectively detect phosphorylated compounds.

  • Data Analysis: Identify sugar phosphates based on their migration time and the confirmation of the phosphate fragment. Quantification can be achieved by comparing peak areas to those of standards.

FRET Biosensor Imaging

Genetically encoded Förster Resonance Energy Transfer (FRET) biosensors allow for real-time, dynamic measurements of metabolite concentrations in living single cells.[7] While specific sensors for each sugar phosphate are not widely available, sensors for key molecules like glucose and inorganic phosphate (Pi) can provide critical information about metabolic status.[8][9]

FRET_Workflow Figure 4: FRET Biosensor Workflow cluster_prep Preparation cluster_imaging Live Cell Imaging cluster_analysis Data Analysis A Transfect/Transduce Cells with FRET Biosensor Plasmid B Culture Cells to Allow Biosensor Expression A->B C Mount Cells on Confocal Microscope B->C D Acquire Donor (e.g., CFP) and Acceptor (e.g., YFP) Images C->D E Apply Stimulus (e.g., Drug, Nutrient) D->E F Time-Lapse Imaging E->F G Image Processing & Background Subtraction F->G H Calculate FRET Ratio (Acceptor/Donor) per Cell G->H I Correlate FRET Ratio to Metabolite Concentration H->I

Caption: Workflow for live-cell metabolite analysis using FRET biosensors.

Protocol: Live-Cell Phosphate Imaging with a FRET Biosensor [9]

  • Biosensor Delivery: Introduce the plasmid DNA encoding a phosphate biosensor (e.g., cpFLIPPi-5.3m) into the cells of interest using a suitable transfection method (e.g., lipofection, electroporation).

  • Cell Culture: Culture the transfected cells for 24-48 hours to allow for the expression of the biosensor protein.

  • Live-Cell Imaging:

    • Plate the cells in a glass-bottom dish suitable for microscopy.

    • Mount the dish on an inverted confocal or widefield fluorescence microscope equipped with appropriate filter sets for the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores.

    • Maintain physiological conditions (37°C, 5% CO₂) throughout the experiment.

  • Image Acquisition:

    • Acquire images in three channels:

      • Donor excitation, Donor emission (e.g., Ex: 430 nm, Em: 480 nm for CFP).

      • Acceptor excitation, Acceptor emission (e.g., Ex: 510 nm, Em: 530 nm for YFP).

      • Donor excitation, Acceptor emission (the FRET channel).

    • Acquire baseline images before applying any stimulus.

    • To monitor dynamic changes, perform time-lapse imaging after adding a stimulus (e.g., a drug candidate, a metabolic inhibitor).

  • Data Analysis:

    • For each cell at each time point, measure the mean fluorescence intensity in the donor and FRET channels after background subtraction.

    • Calculate the FRET ratio (FRET channel intensity / Donor channel intensity).

    • Changes in the FRET ratio over time reflect changes in the intracellular phosphate concentration. Calibrate the ratio to absolute concentrations using in vitro measurements if required.

Quantitative Data Summary

The following table summarizes quantitative data on sugar phosphates and related metabolites measured at the single-cell level from various studies.

MetaboliteCell TypeMethodDetected Amount / ConcentrationReference
D-glucose 6-phosphateSingle Arabidopsis thaliana protoplastRPLC-MSQuantified (specific amount not stated in abstract)[1][2]
D-fructose 6-phosphateSingle Arabidopsis thaliana protoplastRPLC-MSQuantified (specific amount not stated in abstract)[1][2]
D-mannose 6-phosphateSingle Arabidopsis thaliana protoplastRPLC-MSQuantified (specific amount not stated in abstract)[1][2]
D-glucose 1-phosphateSingle Arabidopsis thaliana protoplastRPLC-MSQuantified (specific amount not stated in abstract)[1][2]
Sedoheptulose 7-phosphateSingle Arabidopsis thaliana protoplastRPLC-MSQuantified (specific amount not stated in abstract)[1][2]
Glucose-phosphateSingle K562 cellMicroextraction-MSLinear range from amol (10⁻¹⁸ mol) to fmol (10⁻¹⁵ mol)[4]
Ribose-phosphateSingle K562 cellMicroextraction-MSDetected and investigated[4]
Inorganic Phosphate (Pi)Single Hela cellElectrochemical~8.5 fmol per cell, corresponding to ~2.1 mM[3]

References

Troubleshooting & Optimization

Improving stability of fructose-1,6-bisphosphate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fructose-1,6-Bisphosphate (FBP). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of FBP in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of degradation for Fructose-1,6-Bisphosphate in aqueous solutions?

In biological systems, the primary degradation pathway for Fructose-1,6-Bisphosphate is enzymatic hydrolysis catalyzed by Fructose-1,6-bisphosphatase (FBPase), which converts FBP to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403).[1][2] In non-biological aqueous solutions, FBP can undergo non-enzymatic hydrolysis, particularly at the phosphate ester bonds. The stability is influenced by factors such as pH, temperature, and the presence of metal ions.

Q2: What are the ideal storage conditions for aqueous solutions of Fructose-1,6-Bisphosphate?

To ensure the stability of Fructose-1,6-Bisphosphate in aqueous solutions, it is recommended to store them at low temperatures, ideally frozen at -20°C or below for long-term storage. For short-term use, refrigeration at 2-8°C is advisable. The pH of the solution should be maintained in the neutral to slightly acidic range (pH 6-7) to minimize hydrolysis. It is also crucial to use high-purity water and sterile filtration to prevent microbial contamination, which can lead to enzymatic degradation.

Q3: Can I autoclave my Fructose-1,6-Bisphosphate solution to sterilize it?

Autoclaving is not recommended for Fructose-1,6-Bisphosphate solutions. The high temperatures and pressures of autoclaving can accelerate the hydrolysis of the phosphate esters, leading to significant degradation of the compound. For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.

Q4: Are there any known stabilizers for Fructose-1,6-Bisphosphate in aqueous solutions?

While specific stabilizers for FBP solutions are not extensively documented in the literature, general principles for stabilizing phosphorylated sugars can be applied. The presence of certain divalent cations, such as magnesium (Mg²⁺), can be important for the stability and biological activity of FBP, as they are often required for enzymatic reactions involving this molecule.[3] Additionally, maintaining an appropriate pH and low temperature are the most critical factors for enhancing stability.

Q5: How can I determine if my Fructose-1,6-Bisphosphate solution has degraded?

Degradation of Fructose-1,6-Bisphosphate can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4][5] HPLC methods can separate FBP from its potential degradation products, like fructose-6-phosphate and inorganic phosphate, allowing for quantification of the intact molecule.[4] Commercially available analysis services using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) can also provide sensitive and reliable detection and quantification of FBP in various samples.[6]

Troubleshooting Guides

Issue 1: Inconsistent experimental results using a prepared Fructose-1,6-Bisphosphate stock solution.
  • Possible Cause 1: Degradation of FBP due to improper storage.

    • Troubleshooting Step: Verify the storage conditions of your FBP stock solution. Ensure it has been stored at or below -20°C and has not been subjected to multiple freeze-thaw cycles. Prepare a fresh stock solution from a new batch of solid FBP and compare the experimental results.

  • Possible Cause 2: Incorrect pH of the stock solution.

    • Troubleshooting Step: Measure the pH of your FBP stock solution. If it is outside the optimal range of 6-7, adjust it accordingly using a suitable buffer. Be aware that the addition of FBP, which is acidic, can lower the pH of an unbuffered solution.

  • Possible Cause 3: Contamination of the stock solution.

    • Troubleshooting Step: If microbial contamination is suspected, discard the current stock solution and prepare a new one using sterile techniques and sterile-filtered water.

Issue 2: Precipitate formation in the Fructose-1,6-Bisphosphate solution upon thawing.
  • Possible Cause 1: Formation of insoluble salts.

    • Troubleshooting Step: This can occur if the FBP solution is prepared in a buffer containing high concentrations of certain divalent cations (e.g., calcium). Try preparing the solution in a different buffer system or in deionized water. Gentle warming and vortexing may help to redissolve the precipitate.

  • Possible Cause 2: Concentration of the solution is too high.

    • Troubleshooting Step: Fructose-1,6-Bisphosphate has a finite solubility. If the concentration is too high, it may precipitate out at lower temperatures. Try preparing a more dilute stock solution.

Experimental Protocols

Protocol 1: Preparation and Storage of a Fructose-1,6-Bisphosphate Stock Solution
  • Materials:

    • Fructose-1,6-Bisphosphate (solid, high purity)

    • Nuclease-free, sterile water or a suitable sterile buffer (e.g., 10 mM HEPES, pH 7.0)

    • Sterile conical tubes or vials

    • 0.22 µm sterile syringe filter

  • Procedure:

    • In a sterile environment, weigh out the desired amount of solid Fructose-1,6-Bisphosphate.

    • Dissolve the solid FBP in the appropriate volume of sterile water or buffer to achieve the desired final concentration.

    • Gently vortex the solution until the solid is completely dissolved.

    • Check the pH of the solution and adjust to between 6.0 and 7.0 if necessary, using dilute HCl or NaOH.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the sterile solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • For long-term storage, immediately place the aliquots at -20°C or -80°C. For short-term use (within a few days), store at 2-8°C.

Protocol 2: Assessment of Fructose-1,6-Bisphosphate Degradation by HPLC

This is a general guideline. The specific parameters will need to be optimized for your HPLC system.

  • Instrumentation and Columns:

    • An HPLC system with a suitable detector, such as a Charged Aerosol Detector (CAD) or a UV detector at a low wavelength (if applicable).[4]

    • A mixed-mode column, such as a Newcrom B column, has been shown to be effective for separating FBP and its related phosphates.[4]

  • Mobile Phase (Isocratic):

  • Procedure:

    • Prepare a standard curve using known concentrations of high-purity Fructose-1,6-Bisphosphate.

    • Dilute your FBP sample to be tested to a concentration that falls within the range of your standard curve.

    • Inject the standards and the sample onto the HPLC system.

    • Monitor the chromatogram for the retention time corresponding to FBP and any additional peaks that may represent degradation products like fructose-6-phosphate.

    • Quantify the amount of intact FBP in your sample by comparing its peak area to the standard curve. A significant decrease in the FBP peak area and the appearance of new peaks over time are indicative of degradation.

Data Presentation

Table 1: Factors Influencing the Stability of Fructose-1,6-Bisphosphate in Aqueous Solutions

FactorConditionEffect on StabilityRecommendation
Temperature High Temperature (>25°C)Increased rate of hydrolysisStore solutions at low temperatures (-20°C for long-term, 2-8°C for short-term).
Low Temperature (≤ -20°C)Significantly slows down degradationIdeal for long-term storage.
pH Acidic (< 6) or Alkaline (> 8)Increased rate of hydrolysisMaintain pH in the neutral to slightly acidic range (6-7).
Neutral (6-7)Optimal for stabilityUse a suitable buffer to maintain pH.
Enzymes Presence of phosphatasesRapid enzymatic degradationUse sterile techniques and sterile-filtered reagents to prevent microbial contamination.
Freeze-Thaw Cycles Multiple cyclesPotential for degradation and precipitationAliquot stock solutions into single-use volumes.

Visualizations

FBP_Degradation_Pathway FBP Fructose-1,6-bisphosphate F6P Fructose-6-phosphate FBP->F6P Phosphate cleavage at C1 Pi Inorganic Phosphate FBP->Pi Hydrolysis Non-enzymatic Hydrolysis Hydrolysis->FBP pH, Temp. FBPase Fructose-1,6-bisphosphatase (Enzymatic Hydrolysis) FBPase->FBP Biological systems

Caption: Degradation pathways of Fructose-1,6-bisphosphate.

Experimental_Workflow_Stability_Assessment cluster_prep Solution Preparation cluster_analysis Analysis cluster_results Results prep Prepare FBP Solution (Sterile, Buffered) aliquot Aliquot into single-use tubes prep->aliquot store Store at different conditions (e.g., -20°C, 4°C, 25°C) aliquot->store sample Take samples at different time points store->sample hplc Analyze by HPLC sample->hplc quantify Quantify FBP and degradation products hplc->quantify plot Plot % FBP remaining vs. time quantify->plot determine Determine stability under each condition plot->determine

Caption: Workflow for assessing FBP stability.

References

Overcoming ion suppression in LC-MS analysis of sugar phosphates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly ion suppression, encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of sugar phosphates.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in the LC-MS analysis of sugar phosphates?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of target analytes, in this case, sugar phosphates, in the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2][3] Sugar phosphates are particularly susceptible to this phenomenon due to their polar nature and the complexity of biological samples they are often extracted from.[4] The competition for charge in the ion source between the analytes and matrix components is a primary cause of this suppression.[1]

Q2: What are the primary causes of ion suppression in sugar phosphate (B84403) analysis?

A2: The main culprits behind ion suppression in the analysis of sugar phosphates include:

  • Co-eluting Matrix Components: Endogenous components from biological samples such as salts, proteins, and lipids can interfere with the ionization of sugar phosphates.[1]

  • Ion-Pairing Reagents: While used to improve chromatographic retention, reagents like tributylamine (B1682462) can cause significant ion suppression in the electrospray ionization (ESI) source.[4][5]

  • Mobile Phase Additives: High concentrations of non-volatile salts or buffers in the mobile phase can also lead to reduced signal intensity.[2]

Q3: How can I detect and assess the level of ion suppression in my experiments?

A3: A common method to evaluate ion suppression is the post-column infusion experiment.[6] In this technique, a standard solution of the analyte is continuously infused into the LC flow after the analytical column, while a blank matrix sample is injected.[6] Any dip in the baseline signal of the infused analyte corresponds to a region of ion suppression caused by eluting matrix components.[6] Comparing the signal of an analyte in a pure solvent versus the sample matrix can also quantify the extent of ion suppression.[1]

Troubleshooting Guides

Issue 1: Poor peak shape and tailing for sugar phosphates.

Cause: This is often due to the interaction of the phosphate groups with the stationary phase of the column.[7]

Solutions:

  • Mobile Phase Optimization: Increasing the concentration of an acid, like formic acid, in the mobile phase can help reduce peak tailing. However, this needs to be balanced as very high concentrations can also affect MS sensitivity.[7]

  • Column Choice: Utilizing specialized columns designed for polar analytes, such as those used in Hydrophilic Interaction Liquid Chromatography (HILIC), can improve peak shape.[8][9]

Issue 2: Low sensitivity and signal intensity for sugar phosphates.

Cause: This is a classic symptom of ion suppression. It can also be due to the inherently low ionization efficiency of some sugar phosphates.

Solutions:

  • Sample Preparation: Implement rigorous sample preparation techniques to remove interfering matrix components. Methods like Solid-Phase Extraction (SPE) or protein precipitation are effective.[1]

  • Chromatographic Separation: Optimize the LC method to achieve better separation of sugar phosphates from matrix interferences.[2] This can involve adjusting the gradient, flow rate, or switching to a different chromatographic mode like HILIC.[9][10]

  • Derivatization: Chemically modifying the sugar phosphates through derivatization can enhance their chromatographic retention and ionization efficiency, leading to significant improvements in sensitivity.[4][7][11]

  • Reduce ESI Flow Rate: Lowering the flow rate into the mass spectrometer, especially to the nanoliter-per-minute range, can reduce ion suppression by creating smaller, more highly charged droplets that are more tolerant of non-volatile components.[2][3]

Issue 3: Difficulty in separating isomeric sugar phosphates (e.g., Glucose-6-phosphate and Fructose-6-phosphate).

Cause: Isomeric sugar phosphates have the same mass and often similar chromatographic behavior, making them challenging to resolve.[10][12]

Solutions:

  • Specialized Chromatography:

    • HILIC: Hydrophilic Interaction Liquid Chromatography is a powerful technique for separating polar compounds like sugar phosphates.[8][9][10] Optimizing the eluent composition and gradient is crucial for resolving isomers.[10]

    • Ion-Pair Chromatography: Using an ion-pairing reagent in a reversed-phase method can improve the retention and separation of these ionic compounds.[5][13][14] However, be mindful of potential ion suppression from the reagent itself.[4]

  • Advanced MS Techniques: When chromatographic separation is incomplete, using high-resolution mass spectrometry with different fragmentation techniques (e.g., MSn, CID, UVPD) can help differentiate isomers by identifying unique fragment ions.[12]

Experimental Protocols & Data

Protocol 1: HILIC-MS for the Analysis of Sugar Phosphates

This protocol is based on the methodology for separating phosphorylated saccharides without derivatization.[10]

  • LC System: UHPLC system

  • Column: Shodex HILICpak VT-50 2D (2.0 mm I.D. x 150 mm, 5 µm)[8][10]

  • Mobile Phase A: 25 mM Ammonium Formate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 80% B to 20% B over time (specific gradient profile should be optimized for the target analytes)

  • Flow Rate: 0.3 mL/min[8][10]

  • Column Temperature: 60 °C[8][10]

  • Injection Volume: 5 µL[8]

  • MS Detector: ESI-MS in negative ion mode (SIM or MRM)[8][10]

Protocol 2: Ion-Pairing RP-LC-MS for Sugar Phosphates

This protocol utilizes an ion-pairing reagent to enhance retention on a C18 column.[5][13][14]

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 150 mm, 1.8 µm)[14]

  • Mobile Phase A: Water with 10 mM Tributylamine (TBA) and 15 mM Acetic Acid[5]

  • Mobile Phase B: Methanol with 10 mM Tributylamine (TBA) and 15 mM Acetic Acid

  • Gradient: A non-linear gradient optimized for the separation of target analytes.[14]

  • Flow Rate: As per column specifications and system pressure limits.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Injection Volume: 2-10 µL

  • MS Detector: ESI-MS in negative ion mode.

Quantitative Data Summary: Comparison of Chromatographic Methods
MethodKey AdvantagePotential DrawbackReported Sensitivity ImprovementReference
HILIC Good separation of polar analytes without ion-pairing reagents.[10]Can have reproducibility issues; may not resolve all isomers.[7][15]High sensitivity in the low µM to nM range.[10][8][9][10]
Ion-Pairing RP Improved retention and separation of ionic compounds on standard C18 columns.[5][13]The ion-pairing agent can cause significant ion suppression.[4]Can offer better separation and higher signal for negatively charged metabolites compared to HILIC.[16][5][13][14]
Derivatization with RP Significantly enhances sensitivity and chromatographic performance.[4][11]Adds extra steps to sample preparation; may introduce variability.200 to over 1000 times higher sensitivity than ion-pairing LC/MRM-MS.[4][4][7][11]

Visualizations

IonSuppressionWorkflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification Problem Low Signal Intensity / Poor Reproducibility Check Assess for Ion Suppression Problem->Check PCI Post-Column Infusion Check->PCI Method 1 MatrixComp Matrix vs. Solvent Comparison Check->MatrixComp Method 2 SP Improve Sample Preparation (SPE, Protein Precipitation) PCI->SP MatrixComp->SP Chroma Optimize Chromatography (HILIC, Gradient) SP->Chroma Deriv Derivatization Chroma->Deriv Dilute Dilute Sample Deriv->Dilute Reassess Re-evaluate Signal & Reproducibility Dilute->Reassess

Caption: Troubleshooting workflow for ion suppression.

ChromatographicOptions LC_Method LC-MS Method Selection for Sugar Phosphates Choose based on analytical challenge HILIC Hydrophilic Interaction Chromatography (HILIC) Pros: Good for polar compounds, no ion-pairing agents. Cons: Potential reproducibility issues. LC_Method->HILIC For direct analysis IP_RP Ion-Pairing Reversed-Phase (IP-RP) Pros: Uses standard C18 columns, good retention. Cons: Ion-pairing agent can cause suppression. LC_Method->IP_RP To improve retention on RP Deriv_RP Derivatization with Reversed-Phase (Deriv-RP) Pros: Greatly enhances sensitivity and separation. Cons: Adds complexity to sample prep. LC_Method->Deriv_RP For maximum sensitivity

Caption: Comparison of LC methods for sugar phosphates.

References

Preventing degradation of fructose phosphates during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of fructose (B13574) phosphates during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of fructose phosphate (B84403) degradation during sample extraction?

A1: Degradation of fructose phosphates, such as fructose-6-phosphate (B1210287) (F6P) and fructose-1,6-bisphosphate (F1,6BP), during sample extraction is primarily due to two factors:

  • Enzymatic Activity: Upon cell lysis, endogenous enzymes are released. Phosphatases are a major concern as they catalyze the removal of phosphate groups from sugar phosphates.[1][2] For example, fructose-1,6-bisphosphatase hydrolyzes F1,6BP to F6P.[3] This enzymatic activity can significantly alter the in vivo concentrations of these metabolites.[1]

  • Chemical Instability: Fructose phosphates can be sensitive to the chemical environment of the extraction solvent. They exhibit instability at extreme pH levels. Sugar phosphates with a free reducing group are known to be labile in alkaline conditions.[4] Some fructose phosphates are also susceptible to acid-catalyzed hydrolysis.[5]

Q2: How can I prevent enzymatic degradation of fructose phosphates?

A2: To prevent enzymatic degradation, it is crucial to rapidly inhibit all metabolic activity at the point of sample collection. This is achieved through a process called metabolism quenching .[6][7] Key strategies include:

  • Immediate Freezing: The most effective way to halt enzymatic activity is to rapidly freeze the biological sample in liquid nitrogen.[7][8]

  • Use of Cold Solvents: Quenching with ice-cold solvents, such as methanol (B129727) or acetonitrile (B52724) solutions, is a common practice.[9][10]

  • Inclusion of Phosphatase Inhibitors: Adding a cocktail of phosphatase inhibitors to the lysis buffer is essential to block the activity of phosphatases that can dephosphorylate your analytes.[1][2][11] These cocktails typically contain inhibitors for various types of phosphatases, including serine/threonine and tyrosine phosphatases.[2][11]

Q3: My recovery of fructose phosphates is consistently low. What are the likely causes?

A3: Low recovery can stem from several issues during your sample preparation and extraction workflow:

  • Incomplete Quenching: If metabolism is not halted instantaneously, enzymatic degradation can occur, leading to lower yields.[6]

  • Metabolite Leakage: The choice of quenching solvent is critical. For example, using 100% methanol as a quencher can sometimes cause leakage of metabolites from the cells.[6] The concentration of the quenching solvent (e.g., methanol in water) needs to be optimized to minimize leakage.[10]

  • Suboptimal Extraction Solvent: The polarity and pH of the extraction solvent must be suitable for fructose phosphates. A solvent system that is too non-polar will not efficiently extract these highly polar molecules.

  • Degradation During Extraction: If the extraction conditions are too harsh (e.g., high temperature, extreme pH), chemical degradation of the fructose phosphates can occur.[4][5]

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your samples, as this can lead to sample degradation and variability in your results.[2]

Q4: I am observing inconsistent results between sample batches. What should I investigate?

A4: Batch-to-batch inconsistency is often due to a lack of standardization in the sample handling and extraction procedure.[12] Key areas to scrutinize include:

  • Standardized Quenching: Ensure that the quenching procedure is identical for every sample, including the temperature and volume of the quenching solvent and the time from sample collection to quenching.

  • Consistent Extraction Times and Temperatures: All extraction parameters, including the duration, temperature, and agitation method, should be kept constant across all samples.

  • Uniform Sample Handling: Ensure all samples are handled identically post-extraction, including storage conditions and the number of freeze-thaw cycles.

Troubleshooting Guides

Issue: Low or No Detectable Fructose Phosphates
Possible Cause Suggested Solution
Incomplete Metabolism Quenching Immediately freeze samples in liquid nitrogen upon collection before adding any extraction solvent.[7][8] Ensure quenching solvents are pre-chilled to at least -20°C, and preferably colder.[10]
Enzymatic Degradation Add a broad-spectrum phosphatase inhibitor cocktail to your cell lysis/extraction buffer.[1][2][11] Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[13]
Metabolite Leakage During Quenching Optimize the quenching solvent. For microbial cells, 80% cold methanol has been shown to reduce leakage compared to 60% methanol.[9][14] For adherent mammalian cells, a rapid rinse with cold saline or water before quenching can improve results.[8]
Inefficient Extraction Use a polar solvent system suitable for sugar phosphates, such as a methanol/water or acetonitrile/water mixture. A common method is the use of a chloroform (B151607)/methanol/water biphasic extraction to separate polar metabolites from lipids.[15]
Chemical Degradation Avoid strongly acidic or alkaline conditions during extraction unless specifically required by a validated protocol. If using acid precipitation (e.g., perchloric acid), ensure the sample is neutralized promptly after extraction.[2]
Issue: Poor Reproducibility and High Variability
Possible Cause Suggested Solution
Inconsistent Sample Handling Standardize the entire workflow from sample collection to analysis. Avoid repeated freeze-thaw cycles by aliquoting samples after extraction.[2]
Variable Extraction Efficiency Ensure thorough mixing/homogenization during extraction. Use a consistent ratio of sample biomass to extraction solvent volume for all samples.
Interference from Sample Matrix Deproteinize samples to remove proteins that can interfere with analysis. A 10 kDa molecular weight cutoff (MWCO) spin filter can be used for this purpose.

Experimental Protocols

Protocol 1: Cold Methanol Quenching and Extraction

This protocol is a general method for quenching metabolism and extracting polar metabolites like fructose phosphates from cell cultures.

  • Preparation:

    • Prepare a quenching solution of 80% methanol in water and cool it to -40°C or colder.[9][14]

    • Prepare an extraction solvent of chloroform/methanol/water (ratio may vary, a common starting point is 1:2:0.8).[15]

    • Pre-cool all necessary tubes and equipment.

  • Quenching:

    • For adherent cells, rapidly aspirate the culture medium and wash once with ice-cold saline or water.[8]

    • Immediately add a sufficient volume of the cold quenching solution to cover the cells.

    • For suspension cells, pellet the cells by centrifugation at a low temperature, rapidly remove the supernatant, and resuspend the pellet in the cold quenching solution.

  • Extraction:

    • Transfer the cell lysate/quenching solution mixture to a pre-chilled tube.

    • Add chloroform and water to achieve a biphasic mixture (e.g., a final ratio of 2:2:1.8 chloroform:methanol:water).[15]

    • Vortex the mixture thoroughly for 1-2 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to separate the phases.

    • The upper aqueous phase contains the polar metabolites, including fructose phosphates. Carefully collect this layer for analysis.

Protocol 2: Perchloric Acid (PCA) Extraction

This method is effective for deproteinizing samples and extracting acid-stable metabolites.

  • Preparation:

    • Prepare a 6% (v/v) perchloric acid solution and keep it on ice.[16]

    • Prepare a neutralization solution, such as 2M potassium carbonate (K2CO3).

  • Extraction:

    • Harvest cells and place them on ice.

    • Add the cold 6% PCA solution to the cell pellet or tissue sample.

    • Homogenize the sample thoroughly on ice.

    • Centrifuge at high speed for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Neutralization and Desalting:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Slowly add the neutralization solution (e.g., 2M K2CO3) while vortexing until the pH is near neutral (pH 6.5-7.5).[16] The formation of a precipitate (potassium perchlorate) will be observed.

    • Centrifuge at high speed for 10 minutes at 4°C to remove the salt precipitate.

    • The resulting supernatant contains the extracted metabolites.

Data Presentation

Table 1: Comparison of Quenching Methods for Metabolite Analysis

Quenching MethodAdvantagesDisadvantagesBest Suited For
Liquid Nitrogen Instantaneous halting of metabolism.[7][8]Can be difficult to automate. Requires specialized handling.All sample types, considered the "gold standard" for rapid quenching.
Cold Methanol/Water Effective at quenching and can be combined with extraction.[9][10]Can cause metabolite leakage if the methanol concentration is not optimized.[6][10]Microbial and mammalian cell cultures.
Perchloric Acid Simultaneously quenches, lyses, and deproteinizes the sample.[16][17]Can cause degradation of acid-labile compounds. Requires a neutralization step.[2]Tissues and cells where protein removal is critical.

Visualizations

Causes of Fructose Phosphate Degradation Degradation Fructose Phosphate Degradation Enzymatic Enzymatic Activity Degradation->Enzymatic Chemical Chemical Instability Degradation->Chemical Phosphatases Phosphatases Enzymatic->Phosphatases e.g. FBPase Fructose-1,6-bisphosphatase Enzymatic->FBPase e.g. pH Extreme pH (Acidic/Alkaline) Chemical->pH Temperature High Temperature Chemical->Temperature

Caption: Primary causes of fructose phosphate degradation.

Generalized Sample Preparation Workflow Start Sample Collection Quench Metabolism Quenching (e.g., Liquid N2, Cold Methanol) Start->Quench Lyse Cell Lysis & Extraction (e.g., Sonication, Solvent) Quench->Lyse Separate Phase Separation / Deproteinization (e.g., Centrifugation) Lyse->Separate Collect Collect Aqueous Phase Separate->Collect Analyze Analysis (e.g., LC-MS, HPLC) Collect->Analyze

Caption: A workflow for fructose phosphate extraction.

References

Enhancing sensitivity of fructose phosphate detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enhancing the Sensitivity of Fructose (B13574) Phosphate (B84403) Detection in Complex Samples. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the detection of fructose phosphates.

ProblemPossible CauseRecommended Solution
No or Low Signal Inactive or degraded enzymes/reagents.Ensure all kit components are stored at the recommended temperature (-20°C) and are within their expiration date. Avoid repeated freeze-thaw cycles.[1] Prepare fresh reagents for each experiment.
Incorrect wavelength settings on the plate reader.Verify that the excitation and emission wavelengths on the fluorescence plate reader match the specifications of the assay kit (e.g., λex = 535 nm/λem = 587 nm).[2]
Use of inappropriate microplates.For fluorescence assays, it is recommended to use black plates with clear bottoms to minimize background fluorescence and enhance signal detection.[2] White plates can also enhance sensitivity.[1]
Assay buffer not at room temperature.Allow the assay buffer to warm to room temperature before use, as cold buffer can affect enzyme kinetics.[1][2]
High Background Presence of interfering substances in the sample.Samples containing NADH, NADPH, or Glucose-6-Phosphate (G6P) can generate background signal.[1][2] To mitigate this, run a background control for each sample by omitting the Fructose-6-Phosphate (B1210287) Converter from the reaction mix and subtract this value from the sample reading.[1][2]
Contaminated reagents or water.Use high-purity, nuclease-free water for all reagent preparations. Ensure that pipette tips and tubes are sterile to avoid contamination.
Insufficient sample deproteinization.Proteins in the sample can interfere with the assay. Deproteinize samples using a 10 kDa molecular weight cut-off (MWCO) spin filter or a perchloric acid/KOH protocol.[1][2]
Erratic Readings or High Variability Incomplete mixing of reagents.Thoroughly mix all reagents after reconstitution and before adding them to the reaction wells. Mix the final reaction solution well by pipetting or using a horizontal shaker.[2]
Inconsistent incubation times or temperatures.Ensure all wells are incubated for the same duration and at the specified temperature (e.g., 37°C).[2] Use a calibrated incubator and avoid opening the door during incubation.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed into each well.
Sample Readings Outside Linear Range Sample concentration is too high or too low.If readings are above the standard curve's linear range, dilute the samples. If readings are below, concentrate the samples or use a larger sample volume.[1][2] It is recommended to test several sample dilutions to ensure the readings fall within the standard curve.[1]

Frequently Asked Questions (FAQs)

Q1: How can I improve the sensitivity of my fructose-6-phosphate (F6P) assay?

A1: To enhance sensitivity, consider the following:

  • Use a fluorometric assay: These assays are inherently more sensitive than colorimetric ones.[2][3]

  • Optimize sample preparation: Proper homogenization of tissues or cells and effective deproteinization are crucial.[2][4] For samples with low F6P levels, minimize dilutions.[1]

  • Choose the right microplate: Use black plates with clear bottoms or white plates for fluorescence assays to maximize the signal-to-noise ratio.[1][2]

  • Run a background control: This is particularly important for complex samples that may contain interfering substances like NADH, NADPH, or G6P.[1][2]

Q2: What are the most common interfering substances in fructose phosphate assays?

A2: The most common interfering substances are NADH, NADPH, and Glucose-6-Phosphate (G6P), which can produce a background signal in many enzyme-coupled assays.[1][2] Enzymes present in the sample can also consume or convert F6P, leading to inaccurate measurements.[1]

Q3: Is it necessary to deproteinize my samples?

A3: Yes, for most complex samples such as cell lysates and tissue homogenates, deproteinization is a critical step.[1][2] Proteins can interfere with enzymatic reactions and cause high background or erratic readings. Methods like ultrafiltration with a 10 kDa MWCO spin filter or perchloric acid precipitation are effective.[1][4]

Q4: Can I store my reconstituted reagents for future use?

A4: Yes, most reconstituted enzyme mixes, converter mixes, and substrate mixes can be aliquoted and stored at -20°C for up to two months.[1][2] Avoid repeated freeze-thaw cycles. The reconstituted standard solution can also be stored at -20°C.[1]

Q5: What are the alternative methods for detecting fructose phosphates with higher sensitivity?

A5: For ultra-sensitive detection, especially in trace samples, methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[5] LC-MS, in particular, offers high selectivity and sensitivity, allowing for the quantification of multiple metabolites simultaneously.[5] A novel method combining stable isotope chemical labeling with reversed-phase LC-MS has shown a 3.5 to 147-fold increase in detection sensitivity for sugar phosphates.[6][7]

Data Presentation

Comparison of Fructose Phosphate Detection Methods
FeatureFluorometric AssayHPLCLC-MS
Detection Principle Enzyme-coupled reaction producing a fluorescent product.[2][3]Separation based on physicochemical properties followed by UV or refractive index detection.[5]Separation by liquid chromatography followed by mass-to-charge ratio detection.[5]
Sensitivity High (Typical detection range: 0.01 - 0.5 nmoles).[1][3]GoodVery High (LODs as low as 0.44 µM).[8]
Specificity Good, but can have interference from related molecules.[1][2]GoodVery High
Throughput High (96-well plate format).[2]Low to MediumLow to Medium
Sample Preparation Requires deproteinization.[1][2]May require derivatization.[5]May require derivatization.[5]
Equipment Fluorescence microplate reader.[2]HPLC system.[5]LC-MS system.[5]

Experimental Protocols

Protocol 1: Fluorometric Detection of Fructose-6-Phosphate

This protocol is a generalized procedure based on commercially available kits.[1][2][4]

1. Reagent Preparation:

  • Briefly centrifuge all vials before opening.

  • Warm the F6P Assay Buffer to room temperature.

  • Reconstitute the F6P Enzyme Mix, Converter Mix, and Substrate Mix in F6P Assay Buffer. Mix well, aliquot, and store at -20°C.

  • Reconstitute the F6P Standard in ultrapure water to create a stock solution. Keep on ice during use and store at -20°C.

2. Standard Curve Preparation:

  • Prepare a series of dilutions from the F6P Standard stock solution to create standards ranging from 0 to 0.5 nmol/well.

  • Add the standard dilutions to a 96-well black plate with a clear bottom.

  • Adjust the volume in each well to 50 µL with F6P Assay Buffer.

3. Sample Preparation:

  • Tissue (10-100 mg) or Cells (5 x 10^6): Homogenize in 2-3 volumes of ice-cold PBS or other suitable buffer.

  • Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

  • Deproteinize the supernatant using a 10 kDa MWCO spin filter.

  • Add 1-50 µL of the deproteinized sample to the 96-well plate.

  • Adjust the final volume to 50 µL with F6P Assay Buffer.

  • Background Control: For each sample, prepare a parallel well that will receive the background control reaction mix.

4. Reaction Mix Preparation:

  • Prepare a Master Reaction Mix for all wells according to the kit's instructions. A typical mix for one well includes:

    • F6P Assay Buffer

    • F6P Enzyme Mix

    • F6P Converter

    • F6P Substrate Mix

    • F6P Probe

  • Prepare a Background Control Mix by omitting the F6P Converter.

5. Measurement:

  • Add 50 µL of the Master Reaction Mix to the standard and sample wells.

  • Add 50 µL of the Background Control Mix to the background control wells.

  • Mix well and incubate at 37°C for 5-60 minutes, protected from light.

  • Measure the fluorescence at Ex/Em = 535/587 nm.

6. Calculation:

  • Subtract the 0 standard reading from all readings.

  • For each sample, subtract the corresponding background control reading.

  • Plot the standard curve and determine the F6P concentration in the samples.

Visualizations

Glycolysis Pathway with Fructose Phosphate Intermediates

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase Pyruvate Pyruvate G3P->Pyruvate ...Multiple Steps

Caption: Key steps in the glycolysis pathway involving fructose phosphates.

Experimental Workflow for Fluorometric F6P Assay

Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Sample_Prep Sample Preparation (Homogenization, Deproteinization) Add_Samples Add Samples & Standards to 96-well Plate Sample_Prep->Add_Samples Standard_Prep Standard Curve Preparation Standard_Prep->Add_Samples Reagent_Prep Reagent Preparation Add_Reaction_Mix Add Reaction Mix Reagent_Prep->Add_Reaction_Mix Add_Samples->Add_Reaction_Mix Incubate Incubate at 37°C Add_Reaction_Mix->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Incubate->Measure_Fluorescence Calculate Calculate Results Measure_Fluorescence->Calculate

Caption: Workflow for the fluorometric detection of fructose-6-phosphate.

Troubleshooting Logic for Low Signal

Troubleshooting rect_node rect_node Start Low or No Signal? Check_Reader Wavelengths Correct? Start->Check_Reader Check_Reagents Reagents Expired or Improperly Stored? Check_Reader->Check_Reagents Yes Fix_Reader Correct Reader Settings Check_Reader->Fix_Reader No Check_Plate Using Correct Plate Type? Check_Reagents->Check_Plate No New_Reagents Use Fresh Reagents Check_Reagents->New_Reagents Yes Check_Buffer Assay Buffer at Room Temp? Check_Plate->Check_Buffer Yes New_Plate Use Black/Clear Bottom Plate Check_Plate->New_Plate No Warm_Buffer Warm Buffer to RT Check_Buffer->Warm_Buffer No Rerun Rerun Assay Check_Buffer->Rerun Yes Fix_Reader->Rerun New_Reagents->Rerun New_Plate->Rerun Warm_Buffer->Rerun

Caption: A logical approach to troubleshooting low signal issues.

References

Resolving co-eluting sugar phosphate isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromatographic Analysis of Sugar Phosphates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving co-eluting sugar phosphate (B84403) isomers and troubleshooting common issues encountered during chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of sugar phosphate isomers so challenging?

A1: The separation of sugar phosphate isomers is difficult due to their high structural similarity, polarity, and charge.[1][2] These molecules often only differ in the position of a phosphate group or the stereochemistry of a hydroxyl group, leading to very similar physicochemical properties and, consequently, co-elution in many chromatographic systems.[1][2] Additionally, their high polarity makes them poorly retained on traditional reversed-phase columns.[3][4]

Q2: What are the most common chromatographic techniques for separating sugar phosphate isomers?

A2: Several techniques are employed, each with its own advantages:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a popular method for retaining and separating polar compounds like sugar phosphates.[5][6][7] HILIC columns, such as those with amide or silica (B1680970) stationary phases, can effectively separate isomers.[5][8]

  • Mixed-Mode Chromatography: These columns combine multiple retention mechanisms, such as HILIC and ion-exchange, offering unique selectivity for sugar phosphate isomers.[3][5][9]

  • Porous Graphitic Carbon (PGC) Chromatography: PGC columns provide a unique stationary phase that can separate isomers based on subtle structural differences and are stable over a wide pH range.[2][10][11]

  • Ion-Exchange Chromatography (IEC): IEC, particularly anion-exchange chromatography, is well-suited for separating charged molecules like sugar phosphates.[9][12][13]

Q3: Can derivatization help in the separation of sugar phosphate isomers?

A3: Yes, chemical derivatization can significantly improve the chromatographic separation and detection sensitivity of sugar phosphate isomers.[1][4][14] Derivatization can alter the polarity and charge of the molecules, enhancing their retention on reversed-phase columns and improving separation.[4][14] For instance, reductive amination or methylation of the phosphate group has been shown to be effective.[1][2][4]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common problem in sugar phosphate analysis and can significantly impact resolution and quantification.

Initial Assessment:

  • Examine the Peak: Is the peak tailing (asymmetrical with a drawn-out latter half) or fronting (asymmetrical with a drawn-out first half)?

  • Review Method Parameters: Check your mobile phase composition, pH, and column temperature.

  • Column History: Consider the age and usage of your column.

Troubleshooting Workflow:

G Troubleshooting Poor Peak Shape start Poor Peak Shape Observed check_interactions Secondary Interactions with Column Hardware? start->check_interactions add_additive Action: Add a competing agent to the mobile phase (e.g., methylphosphonic acid). check_interactions->add_additive Yes check_ph Is mobile phase pH appropriate? check_interactions->check_ph No end Peak Shape Improved add_additive->end adjust_ph Action: Adjust mobile phase pH. For HILIC, higher pH (e.g., 10) can improve peak shape. check_ph->adjust_ph No check_column Column Overload or Degradation? check_ph->check_column Yes adjust_ph->end reduce_sample Action: Reduce sample injection volume or concentration. check_column->reduce_sample Overload replace_column Action: Replace the column. check_column->replace_column Degradation reduce_sample->end replace_column->end

Caption: Workflow for troubleshooting poor peak shape.

Issue 2: Co-elution of Critical Isomer Pairs (e.g., Glucose-6-phosphate and Fructose-6-phosphate)

This is a frequent challenge that requires careful method optimization.

Initial Assessment:

  • Identify the Co-eluting Pair: Confirm which isomers are not separating.

  • Review Current Chromatogram: Is there any partial separation (e.g., a shoulder on the peak)?

  • Evaluate Current Method: Analyze your column chemistry, mobile phase, and gradient profile.

Troubleshooting Workflow:

G Resolving Co-eluting Isomers start Isomers Co-eluting optimize_gradient Optimize Gradient start->optimize_gradient change_ph Adjust Mobile Phase pH optimize_gradient->change_ph If insufficient end Isomers Resolved optimize_gradient->end Successful change_column Change Column Chemistry change_ph->change_column If insufficient change_ph->end Successful use_2d_lc Implement 2D-LC change_column->use_2d_lc For very difficult separations change_column->end Successful use_2d_lc->end Successful

Caption: Logical steps for resolving co-eluting isomers.

Data Presentation

Table 1: Comparison of Chromatographic Columns for Hexose (B10828440) Monophosphate Isomer Separation
Column TypeStationary PhaseSeparation PrincipleKey AdvantagesCommon Co-eluting Pairs
HILIC Amide, Z-HILICHydrophilic InteractionGood for polar compounds, MS-friendly mobile phases.[5][6]Fructose-6-phosphate and Glucose-1-phosphate can co-elute.[5]
Mixed-Mode HILIC/SAXHILIC & Strong Anion ExchangeExcellent selectivity for pentose (B10789219) phosphate isomers.[5]Can resolve many challenging isomer pairs.
PGC Porous Graphitic CarbonAdsorption & HydrophobicWide pH stability, unique selectivity for structural isomers.[10][11]Can separate glucose-6-phosphate and fructose-6-phosphate.[11]
Anion Exchange Pellicular ResinIon ExchangeHigh-resolution separation based on charge.[12]Not always compatible with MS due to high salt mobile phases.[11]
Table 2: Example HILIC-MS/MS Method Parameters for Sugar Phosphate Analysis
ParameterValue
Column Shodex HILICpak VT-50 2D (2.0 mm ID x 150 mm)[15]
Mobile Phase A 25 mM Ammonium Formate in Water[15]
Mobile Phase B Acetonitrile[15]
Gradient Isocratic: 20% A, 80% B[15]
Flow Rate 0.3 mL/min[15]
Column Temperature 60 °C[15]
Injection Volume 5 µL[15]
Detection ESI-MS (Negative Ion Mode, SIM m/z 259)[15]

Experimental Protocols

Protocol 1: Sample Preparation for Sugar Phosphate Analysis from Biological Tissues

This protocol provides a general guideline for the extraction of sugar phosphates from biological samples.

  • Harvest and Quench Metabolism:

    • Rapidly harvest tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Weigh the frozen tissue (typically 10-50 mg).

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -20°C) to the frozen tissue.

    • Homogenize the sample using a bead beater or mortar and pestle on dry ice.

    • Vortex the homogenate for 10 minutes at 4°C.

  • Protein Precipitation and Clarification:

    • Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in a suitable solvent for your chromatographic method (e.g., the initial mobile phase composition).

  • Final Filtration:

    • Filter the reconstituted sample through a 0.22 µm filter before injection to remove any remaining particulates.

Protocol 2: HILIC-MS Method for Separation of Hexose Phosphate Isomers

This protocol is a starting point for developing a separation method for hexose phosphate isomers.

  • Instrumentation:

    • HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or similar HILIC column.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 10.0.[5]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.[4]

    • Gradient:

      • 0-2 min: 85% B

      • 2-10 min: 85% to 65% B

      • 10-12 min: 65% to 40% B

      • 12-15 min: Hold at 40% B

      • 15.1-20 min: Re-equilibrate at 85% B

  • Mass Spectrometry Parameters (Negative Ion Mode):

    • Capillary Voltage: 2.5-3.0 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Temperature: 350-450°C.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ion for hexose phosphates: m/z 259. Product ions are typically m/z 97 and 79.

Note: This is a general protocol and may require optimization for your specific instrument and analytes of interest.

References

Best practices for storing fructose phosphate standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling fructose (B13574) phosphate (B84403) standards. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized fructose phosphate standards upon receipt?

A: Lyophilized (solid) fructose phosphate standards should be stored at -20°C in a desiccated environment immediately upon receipt.[1][2] Protecting the solid from moisture and light is crucial for long-term stability.[3]

Q2: What is the recommended solvent for reconstituting fructose phosphate standards?

A: It is recommended to reconstitute lyophilized fructose phosphate standards with ultrapure water.[1] The specific volume of water will depend on the amount of standard in the vial and the desired stock solution concentration. Always refer to the product's technical data sheet for precise instructions.

Q3: What is the recommended storage condition for reconstituted fructose phosphate standards?

A: Reconstituted fructose phosphate standards should be aliquoted into smaller, single-use volumes and stored at -20°C.[2][4] Some sources suggest that storage at -80°C is also a suitable alternative for long-term storage.[3] It is critical to avoid repeated freeze-thaw cycles as this can lead to degradation of the standard.[4]

Q4: How long are reconstituted fructose phosphate standards stable?

A: When stored correctly at -20°C, reconstituted fructose phosphate standards are generally stable for up to two months.[4] For longer-term storage, -80°C is recommended. Always refer to the manufacturer's specific recommendations for the lot you are using.

Q5: Should I protect the standards from light?

A: Yes, it is recommended to protect both lyophilized and reconstituted fructose phosphate standards from light, especially during storage.[1][3]

Storage and Stability Summary

Standard FormStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°CRefer to manufacturer's expiration dateStore in a desiccated environment, protected from light.[3]
Reconstituted Solution-20°CUp to 2 months[1][4]Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Keep on ice when in use.[1][2][4]
Reconstituted Solution (Long-term)-80°C> 2 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[3]

Troubleshooting Guide

Q1: My standard curve has a low R-squared value or is not linear. What could be the cause?

A: Several factors could contribute to a poor standard curve:

  • Improper Standard Dilution: Ensure that your serial dilutions are accurate. Use calibrated pipettes and fresh pipette tips for each dilution.

  • Standard Degradation: If the reconstituted standard has been stored for an extended period, was subjected to multiple freeze-thaw cycles, or was not stored protected from light, it may have degraded.[1][3][4] Prepare a fresh stock solution from a new vial of lyophilized standard.

  • Incorrect Assay Procedure: Double-check all steps in your experimental protocol, including incubation times and temperatures, and the wavelengths used for measurement.[1]

  • Pipetting Errors: Inaccurate pipetting of standards or reagents can lead to significant variability.

Q2: I am observing high background noise in my assay. What can I do?

A: High background can be caused by:

  • Contaminated Reagents: Ensure all buffers and reagents are fresh and free from contamination.

  • Sample Matrix Effects: Components in your sample matrix may interfere with the assay. Consider performing a background control by omitting the fructose phosphate standard from a well containing all other reaction components.[4]

  • Incorrect Plate Type: For fluorescence assays, using black plates with clear bottoms is recommended to minimize background fluorescence.[1]

Q3: My experimental results are inconsistent between different aliquots of the same standard stock. Why might this be happening?

A: Inconsistency between aliquots can arise from:

  • Incomplete Dissolution: When initially reconstituting the lyophilized powder, ensure it is completely dissolved before aliquoting. Vortex gently and visually inspect for any undissolved particles.

  • Evaporation: If the aliquot tubes are not sealed properly, evaporation can occur over time, leading to an increase in the standard's concentration.

  • Degradation of Individual Aliquots: An individual aliquot may have been mishandled (e.g., left at room temperature for an extended period). Discard the suspect aliquot and use a new one.

Experimental Protocol: Preparation of a Fructose-6-Phosphate (B1210287) Standard Curve

This protocol describes the preparation of a standard curve for a fluorometric assay.

1. Reconstitution of Lyophilized Standard: a. Briefly centrifuge the vial of lyophilized fructose-6-phosphate (F6P) to ensure the powder is at the bottom. b. Reconstitute the standard in ultrapure water to a stock concentration of 100 mM, as specified by the manufacturer.[1] Mix well by pipetting.

2. Preparation of Working Standards: a. Prepare a 1 mM working standard solution by diluting 10 µL of the 100 mM stock solution with 990 µL of ultrapure water.[1] b. Prepare a 0.05 mM (50 µM) working standard solution by diluting 50 µL of the 1 mM working standard with 950 µL of ultrapure water.[1]

3. Preparation of Standard Curve Points: a. Into a 96-well plate, add the following volumes of the 0.05 mM F6P standard solution to generate standards from 0 to 0.5 nmol/well:[1]

  • 0 µL (blank)
  • 2 µL (0.1 nmol)
  • 4 µL (0.2 nmol)
  • 6 µL (0.3 nmol)
  • 8 µL (0.4 nmol)
  • 10 µL (0.5 nmol) b. Add assay buffer to each well to bring the final volume to 50 µL.[1]

4. Assay Procedure: a. Prepare a reaction mix according to your specific assay kit protocol. b. Add 50 µL of the reaction mix to each well containing the standards and samples. c. Incubate the plate as required by the assay protocol (e.g., 5 minutes at 37°C, protected from light).[1] d. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1]

5. Data Analysis: a. Subtract the fluorescence reading of the blank from all standard and sample readings. b. Plot the corrected fluorescence values against the corresponding amount of F6P (in nmol) to generate a standard curve. c. Determine the concentration of F6P in your samples by interpolating their fluorescence values on the standard curve.

Visualizing Best Practices

The following diagrams illustrate the recommended workflows for handling and storing fructose phosphate standards.

FructosePhosphate_Storage_Workflow cluster_lyophilized Lyophilized Standard cluster_reconstitution Reconstitution cluster_reconstituted Reconstituted Standard receipt Receive Lyophilized Fructose Phosphate store_lyo Store at -20°C in a Desiccator receipt->store_lyo Immediate Action reconstitute Reconstitute in Ultrapure Water store_lyo->reconstitute For Use mix Vortex Gently to Ensure Complete Dissolution reconstitute->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store_recon Store Aliquots at -20°C or -80°C (Long-Term) aliquot->store_recon use_in_assay Use in Assay (Keep on ice) store_recon->use_in_assay For Experiment

Caption: Recommended workflow for handling and storing fructose phosphate standards.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_standard Standard Integrity cluster_reagents Reagent & Sample start Inconsistent or Unexpected Results check_protocol Verify Experimental Protocol start->check_protocol check_calculations Review Dilution Calculations start->check_calculations check_equipment Check Instrument Settings & Calibration start->check_equipment check_reagents Assess Reagent Quality & Age start->check_reagents check_storage Confirm Proper Standard Storage check_protocol->check_storage check_calculations->check_storage check_freeze_thaw Evaluate Number of Freeze-Thaw Cycles check_storage->check_freeze_thaw prepare_fresh Prepare Fresh Standard Solution check_freeze_thaw->prepare_fresh If >1 cycle or stored improperly re_run_assay Re-run Experiment prepare_fresh->re_run_assay run_background Run Background Control check_reagents->run_background run_background->re_run_assay

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Minimizing Matrix Effects in Biological Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating matrix effects in the analysis of biological samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in method development and routine analysis.

Troubleshooting Guide

This section addresses common problems encountered during biological sample analysis that may be related to matrix effects.

Issue: Poor reproducibility and accuracy in my quantitative LC-MS results.

This is a classic sign of uncompensated matrix effects. Endogenous components of the biological matrix, such as phospholipids (B1166683) and salts, can interfere with the ionization of your target analyte, leading to either ion suppression or enhancement.[1][2] This interference can vary between samples and batches, causing poor reproducibility.

Troubleshooting Steps:

  • Assess for Matrix Effects: The first step is to confirm that a matrix effect is present. This can be done qualitatively or quantitatively.

    • Qualitative Assessment (Post-Column Infusion): This method helps identify at what retention times co-eluting matrix components are causing ion suppression or enhancement.[1][3]

    • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of ion suppression or enhancement.[1][4]

  • Review Your Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[5]

    • If you are using a simple Protein Precipitation (PPT) method, consider a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). PPT is fast but the least effective at removing phospholipids, a major cause of ion suppression.

    • Optimize your current sample preparation method. For example, in LLE, adjusting the pH of the aqueous phase can prevent the extraction of certain impurities.[6]

  • Chromatographic Separation: If you cannot sufficiently clean up your sample, focus on chromatographic separation.

    • Adjust your gradient to separate your analyte from the regions of ion suppression identified by post-column infusion.

    • Consider a different column chemistry that provides better separation of the analyte from matrix components.

  • Internal Standard Selection: Ensure you are using an appropriate internal standard (IS). A stable isotope-labeled (SIL) IS is the best choice as it will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus compensating for the matrix effect.

Issue: I am observing unexpected peaks or "ghost peaks" in my chromatograms.

Ghost peaks can arise from several sources, including the sample matrix, the LC system, or the solvents used.

Troubleshooting Steps:

  • Identify the Source:

    • Late Elution: A broad peak that is not consistent with others may be a late-eluting peak from a previous injection. Extend the run time to see if this is the case.[7]

    • Carry-over: If the ghost peak has the same retention time as your analyte, it could be carry-over from a previous, more concentrated sample. Injecting a blank after a high concentration sample can confirm this.[7][8]

    • Contamination: If the peak appears in blank injections and after extending the run time, the source may be contamination in your mobile phase, solvents, or system.[7][9] Water is a common source of contamination, accounting for a significant percentage of unexplained ghost peaks.[9]

  • Systematic Cleaning:

    • Mobile Phase: Use fresh, HPLC/MS-grade solvents and additives.[7][10] Avoid "topping off" solvent reservoirs; instead, empty and clean the bottles before refilling.[7]

    • Injector and System: Implement a robust needle wash protocol. Flushing the system with a strong solvent like isopropanol (B130326) can help remove contaminants.[7][10]

    • Guard and Analytical Columns: Replace your guard column regularly. If contamination is suspected, flush the analytical column according to the manufacturer's instructions.[10]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[1] The "matrix" refers to all components in a sample other than the analyte of interest.[2]

Q2: What are the most common causes of matrix effects in biological samples?

A2: The most common culprits are endogenous components present in high concentrations.

  • Phospholipids: Abundant in plasma and serum, they are a primary cause of ion suppression in reversed-phase chromatography.[11]

  • Salts and Buffers: Non-volatile salts can accumulate in the ion source and interfere with the ionization process.

  • Proteins: While often removed during sample preparation, residual proteins can still cause issues.

  • Metabolites: Endogenous metabolites can co-elute with the target analyte and cause interference.

Q3: How do I choose the right sample preparation technique to minimize matrix effects?

A3: The choice depends on the nature of your analyte, the complexity of the matrix, and the sensitivity required.

  • Protein Precipitation (PPT): This is the simplest and fastest method but is the least effective at removing non-protein matrix components like phospholipids.[12] It is often used for high-throughput screening where speed is prioritized over ultimate cleanliness.

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[13] The selectivity can be tuned by adjusting the pH and the choice of solvent.

  • Solid-Phase Extraction (SPE): This is generally the most effective technique for removing matrix interferences as it can be highly selective.[12][14] By choosing the appropriate sorbent and solvent conditions, you can selectively retain the analyte while washing away interfering components.

Q4: Can I eliminate matrix effects completely?

A4: While complete elimination is often difficult, you can significantly reduce their impact to a point where they do not affect the accuracy and precision of your assay.[1] This is achieved through a combination of effective sample preparation, optimized chromatography, and the use of a suitable internal standard.[1]

Q5: What is the purpose of a stable isotope-labeled internal standard (SIL-IS)?

A5: A SIL-IS is considered the gold standard for compensating for matrix effects. Because it is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.

Quantitative Data on Sample Preparation Techniques

The choice of sample preparation method has a significant impact on the level of residual matrix components and, consequently, the degree of matrix effect. The following table summarizes the typical performance of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in terms of phospholipid removal and analyte recovery.

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryIon Suppression PotentialSpeedCost per Sample
Protein Precipitation (PPT) Low (0-20%)[12]High but variableHighVery FastLow
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighModerateModerateLow to Moderate
Solid-Phase Extraction (SPE) Very High (>95%)[15]High and reproducibleLowSlow to ModerateHigh
HybridSPE® Very High (>99%)[11][12]High and reproducibleVery LowFastHigh

Note: Values are approximate and can vary significantly depending on the specific protocol, analyte, and matrix.

Experimental Protocols

Here are detailed methodologies for common sample preparation techniques aimed at minimizing matrix effects.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile (B52724)

This is a rapid method for removing the bulk of proteins from plasma or serum samples.

Materials:

  • Plasma/serum sample

  • Ice-cold Acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge capable of >10,000 x g

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of solvent to sample is common).[16]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[16]

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[16]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Carefully collect the supernatant, which contains the analyte, for downstream analysis. Avoid disturbing the protein pellet.

Protocol 2: General Solid-Phase Extraction (SPE)

This protocol outlines the fundamental steps for SPE. The specific sorbent, conditioning, wash, and elution solvents must be optimized for the analyte of interest.

Materials:

  • SPE cartridge (e.g., C18, mixed-mode)

  • SPE manifold (vacuum or positive pressure)

  • Appropriate solvents for conditioning, washing, and elution

  • Pre-treated sample (e.g., diluted plasma)

Procedure:

  • Conditioning:

    • Purpose: To activate the sorbent and create an environment suitable for analyte retention.[17]

    • Pass 1-2 column volumes of a strong organic solvent (e.g., methanol (B129727) or acetonitrile) through the cartridge.[17]

  • Equilibration:

    • Purpose: To adjust the sorbent to the polarity of the sample matrix.[17]

    • Pass 1-2 column volumes of water or a buffer matching the sample's pH through the cartridge. Do not let the sorbent bed dry out.[18]

  • Sample Loading:

    • Purpose: To retain the analyte on the sorbent while allowing some matrix components to pass through.[17]

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min).[17]

  • Washing:

    • Purpose: To remove weakly bound matrix interferences without eluting the analyte.[17]

    • Pass 1-3 mL of a wash solvent (typically a weak solvent or a mixture that will not elute the analyte) through the cartridge.

  • Elution:

    • Purpose: To disrupt the analyte-sorbent interaction and collect the purified analyte.

    • Pass a small volume of a strong elution solvent through the cartridge and collect the eluate.

  • Post-Elution Processing:

    • The eluate may be evaporated to dryness and reconstituted in a solvent compatible with the analytical method.[17]

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol is for extracting an analyte from an aqueous biological fluid into an immiscible organic solvent.

Materials:

  • Plasma/serum/urine sample

  • Immiscible organic extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)

  • Buffer for pH adjustment

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of the biological sample into a centrifuge tube.

  • If necessary, add a buffer to adjust the pH of the sample. For acidic analytes, adjust the pH to two units below the pKa; for basic analytes, adjust to two units above the pKa to ensure they are in their neutral form.[6]

  • Add an appropriate volume of internal standard.

  • Add a larger volume of the organic extraction solvent (e.g., 1 mL, for a 5:1 solvent-to-sample ratio).[19]

  • Vortex the mixture vigorously for 1-2 minutes to ensure intimate contact between the two phases.[20]

  • Centrifuge at >3000 x g for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.[20]

  • Carefully transfer the organic layer (assuming the analyte has partitioned into it) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[20]

  • Reconstitute the dried residue in a solvent compatible with your analytical system.[20]

Visualizations

Troubleshooting Workflow for Matrix Effects

MatrixEffect_Troubleshooting start Poor Reproducibility or Accuracy assess_me Assess for Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present no_me Investigate Other Issues (e.g., instrumental error, sample stability) me_present->no_me No optimize_prep Optimize Sample Prep (Switch to SPE/LLE or refine current method) me_present->optimize_prep Yes check_chrom Optimize Chromatography (Adjust gradient, change column) optimize_prep->check_chrom check_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_chrom->check_is re_evaluate Re-evaluate Matrix Effect check_is->re_evaluate re_evaluate->me_present solved Problem Solved re_evaluate->solved

Caption: A logical workflow for troubleshooting and resolving matrix effects in bioanalysis.

Sample Preparation Workflow Comparison

SamplePrep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Add Organic Solvent (e.g., Acetonitrile) ppt2 Vortex ppt1->ppt2 ppt3 Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 lle1 Add Immiscible Organic Solvent & Buffer lle2 Vortex lle1->lle2 lle3 Centrifuge to Separate Phases lle2->lle3 lle4 Collect Organic Layer lle3->lle4 spe1 Condition & Equilibrate spe2 Load Sample spe1->spe2 spe3 Wash Interferences spe2->spe3 spe4 Elute Analyte spe3->spe4 start Biological Sample start->ppt1 start->lle1 start->spe1

Caption: Comparison of the main steps in PPT, LLE, and SPE sample preparation workflows.

Mechanism of Ion Suppression

Caption: Simplified diagram illustrating how matrix components interfere with analyte ionization.

References

Calibration curve issues in fructose-6-phosphate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fructose-6-phosphate (B1210287) (F6P) assays. Our aim is to help you resolve common issues, with a particular focus on achieving an accurate and reliable calibration curve.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your F6P experiments.

Question: Why is my F6P calibration curve not linear?

A non-linear calibration curve is a common issue that can arise from several factors.[1] A linear standard curve is crucial for accurate quantification of F6P in your samples.

Possible Causes and Solutions:

Possible Cause Solution
Pipetting Errors Inaccurate or inconsistent pipetting, especially with small volumes, can lead to variability in standard concentrations.[1][2][3] Use calibrated pipettes and ensure you are pipetting carefully and consistently. Preparing a master mix for the reaction components can also help minimize pipetting variability.[3]
Incorrect Standard Dilutions Errors in the serial dilution of the F6P standard will result in a non-linear curve.[1] Carefully re-check your calculations and ensure that the standard dilutions are prepared correctly according to the assay protocol.[1] It is recommended to prepare fresh standard dilutions for each experiment.
Improper Reagent Preparation or Storage Reagents that have been improperly stored, reconstituted, or have undergone multiple freeze-thaw cycles can lose activity, affecting the enzymatic reactions that generate the signal.[4] Always store reagents at the recommended temperatures and follow the protocol for their preparation.[1][4]
Contaminated Reagents or Water Contamination of reagents or the water used for dilutions can interfere with the assay. Use high-quality, pure water and handle reagents with care to avoid contamination.
Signal Saturation If the concentrations of your standards are too high, the signal may become saturated, leading to a plateau in the curve.[1] Ensure your standard concentrations are within the linear range specified in the assay protocol.

Question: What could be causing high background signals in my F6P assay?

High background can mask the true signal from your samples and standards, leading to inaccurate results.

Possible Causes and Solutions:

Possible Cause Solution
Endogenous Interfering Substances Samples may contain endogenous substances like NADH, NADPH, or glucose-6-phosphate (G6P) that can generate a background signal.[4] To account for this, you can prepare a background control for each sample by omitting the F6P Converter from the reaction mix.[4] The background reading can then be subtracted from the F6P reading of the sample.
Contaminated Reagents Contamination of the assay buffer or other reagents can contribute to a high background. Ensure all reagents are handled properly to prevent contamination.
Incorrect Wavelength Settings Reading the plate at an incorrect wavelength can result in high background fluorescence or absorbance.[1] Double-check that the plate reader settings match the excitation and emission wavelengths specified in the assay protocol.
Choice of Microplate For fluorescence-based assays, using the wrong type of microplate can increase background. It is highly recommended to use black plates with clear bottoms for fluorescent assays to minimize background and enhance sensitivity.[3][4]

Question: My sample readings are erratic or not reproducible. What should I do?

Inconsistent readings can make it difficult to obtain reliable data.

Possible Causes and Solutions:

Possible Cause Solution
Presence of Bubbles in Wells Air bubbles in the wells can interfere with the light path and lead to inaccurate absorbance or fluorescence readings.[1] Be careful to avoid introducing bubbles when pipetting reagents. If bubbles are present, gently tap the plate to dislodge them.
Incomplete Mixing Non-uniform mixing of reagents in the wells can cause signal variability.[1] Ensure thorough mixing by gently tapping the plate or using a plate shaker.
Sample Precipitation If your samples contain precipitates, this can interfere with the assay readings.[1] Centrifuge your samples to remove any insoluble material before performing the assay.
Enzymatic Activity in Samples Enzymes present in the sample may consume or convert F6P, leading to lower or variable readings.[4] It is recommended to deproteinize samples using methods like perchloric acid/KOH neutralization or a 10 kDa molecular weight cut-off spin filter.[2][4]
Improperly Thawed Components Ensure all assay components are completely thawed and mixed gently before use.[2][3]

Experimental Protocols

Standard Protocol for F6P Assay Calibration Curve

This protocol provides a general methodology for preparing a fructose-6-phosphate calibration curve for a typical fluorometric assay. Refer to your specific assay kit manual for detailed instructions and reagent volumes.

  • Prepare F6P Standard Stock Solution: Dissolve the F6P standard in a specified volume of dH₂O to generate a high-concentration stock solution (e.g., 100 nmol/µl).[4]

  • Prepare Intermediate F6P Standard: Dilute the stock solution to an intermediate concentration (e.g., 1 nmol/µl) by adding a small volume of the stock to a larger volume of dH₂O.[4]

  • Prepare Working F6P Standard: Further dilute the intermediate standard to a working concentration (e.g., 0.05 mM).

  • Create Standard Curve Points: Add increasing volumes of the working F6P standard to a series of wells in a 96-well plate (e.g., 0, 2, 4, 6, 8, 10 µl).[4]

  • Adjust Volume: Add assay buffer to each standard well to bring the total volume to a consistent amount (e.g., 50 µl). This will generate standards with a range of known F6P amounts (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 nmol/well).[4]

  • Prepare Reaction Mix: Prepare a master mix containing the assay buffer, enzyme mix, converter, and probe according to the kit's instructions.

  • Add Reaction Mix: Add the reaction mix to each standard and sample well.

  • Incubate: Incubate the plate at the recommended temperature and time, protected from light.

  • Read Signal: Measure the fluorescence or absorbance at the specified wavelengths.

  • Plot Curve: Subtract the blank (0 standard) reading from all other readings and plot the signal versus the amount of F6P for each standard to generate the calibration curve.

Visualizations

Glycolysis Pathway

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase Glyceraldehyde3P Glyceraldehyde-3-Phosphate F16BP->Glyceraldehyde3P Aldolase Pyruvate Pyruvate Glyceraldehyde3P->Pyruvate ...Multiple Steps Troubleshooting_Workflow Start Start: Non-Linear Calibration Curve CheckPipetting Review Pipetting Technique and Calibration Start->CheckPipetting PrepareFreshStandards Prepare Fresh Standard Dilutions CheckPipetting->PrepareFreshStandards If pipetting is accurate Resolved Issue Resolved CheckPipetting->Resolved If pipetting was the issue CheckReagents Check Reagent Storage and Preparation PrepareFreshStandards->CheckReagents If curve is still non-linear PrepareFreshStandards->Resolved If standards were the issue CheckWavelength Verify Plate Reader Wavelength Settings CheckReagents->CheckWavelength If reagents are fine CheckReagents->Resolved If reagents were the issue CheckPlateType Ensure Correct Microplate Type is Used CheckWavelength->CheckPlateType If settings are correct CheckWavelength->Resolved If settings were wrong RunBackgroundControl Run Sample Background Controls CheckPlateType->RunBackgroundControl If plate is appropriate CheckPlateType->Resolved If plate was wrong DeproteinizeSample Deproteinize Samples RunBackgroundControl->DeproteinizeSample If background is high RunBackgroundControl->Resolved If background was the issue DeproteinizeSample->Resolved If samples are pre-treated

References

Technical Support Center: Optimizing Phosphofructokinase (PFK) Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phosphofructokinase (PFK) kinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a PFK kinetic assay?

The optimal pH for phosphofructokinase-1 (PFK-1) activity is generally around pH 8.0.[1][2][3] However, the enzyme's activity is highly sensitive to small changes in pH within the physiological range.[4] At lower pH values, the affinity of the enzyme for its substrate, fructose-6-phosphate (B1210287) (F6P), decreases.[4] Some studies have shown that PFK possesses two different optimal pH values depending on the ATP concentration; for instance, pH 8.0 at low ATP (0.1 mM) and pH 7.4 at higher ATP concentrations.[3]

Q2: What are the key allosteric regulators of PFK-1 I should be aware of?

PFK-1 is a highly regulated enzyme. Its activity is controlled by a number of allosteric effectors. Key activators include AMP, ADP, and fructose-2,6-bisphosphate (F-2,6-BP), which signal a low energy state in the cell.[5][6][7] Conversely, ATP and citrate (B86180) act as allosteric inhibitors, indicating a high energy state.[5][8] It is crucial to control the concentrations of these molecules in your assay, as they will significantly impact the kinetic parameters you measure.

Q3: Why is magnesium (Mg²⁺) included in the assay buffer?

Magnesium is essential for PFK activity as the true substrate for the enzyme is the MgATP²⁻ complex.[5] Free ATP is a much more potent inhibitor of the enzyme than the MgATP²⁻ complex.[9] Therefore, the concentration of Mg²⁺ relative to ATP is a critical factor. An optimal Mg²⁺:ATP ratio is generally around 2:1 at pH 8.0.[9]

Q4: How can I stabilize my PFK enzyme during storage and experiments?

PFK can be unstable, especially when purified. For storage, it is recommended to keep the enzyme at -80°C.[10] For short-term stability during experiments, the inclusion of certain additives in the buffer can be beneficial. Sugars like trehalose (B1683222), maltose, or sucrose (B13894) can help protect the enzyme during air-drying or freeze-drying.[11][12] The addition of divalent cations like zinc, in combination with sugars, has been shown to enhance stabilization.[11][12]

Troubleshooting Guide

Issue 1: Low or No PFK Activity Detected

Possible Cause Troubleshooting Step
Incorrect pH of Assay Buffer Verify the pH of your buffer. The optimal pH is typically around 8.0.[1][2][3] PFK activity is very sensitive to pH, and even small deviations can lead to significant loss of activity.[4]
Enzyme Inactivation Ensure proper storage and handling of the PFK enzyme. Avoid repeated freeze-thaw cycles. Use a stabilizing buffer if necessary, containing agents like trehalose or certain divalent cations.[11][12]
Sub-optimal Substrate Concentrations Check the concentrations of your substrates, Fructose-6-Phosphate and ATP. Ensure they are within the expected Km range for your specific PFK isozyme.
Presence of Inhibitors High concentrations of ATP can be inhibitory.[3][6] Ensure your assay buffer is free from contaminating inhibitors like citrate.
Incorrect Mg²⁺:ATP Ratio The MgATP²⁻ complex is the true substrate.[5] An excess of free ATP is inhibitory.[9] Maintain an optimal Mg²⁺:ATP ratio, typically around 2:1.[9]

Issue 2: High Variability Between Replicates

Possible Cause Troubleshooting Step
Inaccurate Pipetting Calibrate your pipettes regularly. Small errors in dispensing enzyme, substrate, or inhibitors can lead to large variations in results.
Inconsistent Incubation Times Use a timer and ensure all reactions are incubated for the exact same duration. PFK reactions should be measured under initial velocity conditions.
Temperature Fluctuations Enzyme kinetics are highly sensitive to temperature. Ensure your water bath or plate reader maintains a stable and consistent temperature throughout the experiment.
Inadequate Mixing Ensure thorough but gentle mixing of reagents in the reaction wells to avoid localized concentration differences.

Issue 3: Non-linear Reaction Progress Curves

Possible Cause Troubleshooting Step
Substrate Depletion If the reaction proceeds for too long, substrate depletion can cause the reaction rate to slow down. Aim for initial velocity conditions where substrate conversion is typically below 20%.
Product Inhibition The products of the PFK reaction, ADP and Fructose-1,6-bisphosphate, can be inhibitory at high concentrations. Measure the initial reaction rate to minimize this effect.
Enzyme Instability The enzyme may be losing activity over the course of the assay. Consider adding stabilizing agents to your assay buffer.

Data Presentation: Buffer Component Effects

Table 1: Effect of pH on PFK Activity

pHRelative Activity (%)Notes
5.5InactiveLactate formation stops.[13]
6.0ActiveGlycolysis proceeds normally.[13]
6.5ActiveGlycolysis proceeds normally.[13]
7.0Near OptimalGlycolysis proceeds normally.[13]
7.4Optimal (at high ATP)Optimal pH at ATP concentrations >0.1 mM.[3]
8.0Optimal (at low ATP)Optimal pH at ATP concentrations of 0.1 mM.[1][2][3]

Table 2: Influence of Allosteric Regulators on PFK Activity

RegulatorEffectMechanism
ATP Substrate & InhibitorBinds to the active site as a substrate and to an allosteric site to inhibit activity.[5][6]
AMP ActivatorBinds to an allosteric site, increasing the enzyme's affinity for F6P and reversing ATP inhibition.[6][14]
ADP ActivatorBinds to the allosteric site to promote the active R state of the enzyme.[5]
Citrate InhibitorSignals high cellular energy and inhibits PFK activity.[15]
Fructose-2,6-bisphosphate Potent ActivatorIncreases the affinity of PFK-1 for F6P and diminishes the inhibitory effect of ATP.[6]

Experimental Protocols

Protocol 1: Standard PFK Activity Assay (Coupled Enzyme Assay)

This protocol is based on a common method where the production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • PFK enzyme preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Fructose-6-phosphate (F6P) solution

  • ATP solution

  • Magnesium chloride (MgCl₂) solution

  • Potassium chloride (KCl) solution

  • Dithiothreitol (DTT)

  • NADH solution

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a microcuvette or 96-well plate, prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 8.0

    • 100 mM KCl

    • 5 mM MgCl₂

    • 1 mM DTT

    • 0.2 mM NADH

    • 1 mM PEP

    • 2 units/mL PK

    • 2 units/mL LDH

    • 2 mM F6P

  • Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline absorbance.

  • Initiate the Reaction: Add a specific concentration of ATP (e.g., 1 mM) to the reaction mixture to start the reaction.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production by PFK.

  • Initiate the PFK Reaction: Add the PFK enzyme preparation to the reaction mixture.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot. One unit of PFK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-1,6-bisphosphate per minute under the specified conditions.

Visualizations

PFK_Allosteric_Regulation cluster_states PFK Conformational States cluster_regulators Allosteric Regulators T_state T-state (Inactive) R_state R-state (Active) T_state->R_state Equilibrium ATP ATP (High Energy) ATP->T_state Stabilizes Citrate Citrate Citrate->T_state Stabilizes AMP AMP (Low Energy) AMP->R_state Stabilizes F26BP Fructose-2,6-BP F26BP->R_state Stabilizes PFK_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, F6P, PEP, NADH, PK/LDH) start->prep_reagents equilibrate Equilibrate at 37°C (5 minutes) prep_reagents->equilibrate add_atp Initiate Reaction with ATP equilibrate->add_atp monitor_baseline Monitor Baseline A340 add_atp->monitor_baseline add_pfk Add PFK Enzyme monitor_baseline->add_pfk monitor_reaction Monitor A340 Decrease add_pfk->monitor_reaction analyze Calculate Reaction Rate monitor_reaction->analyze end End analyze->end

References

Addressing non-specific binding in fructose phosphate affinity chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fructose (B13574) Phosphate (B84403) Affinity Chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind fructose phosphate affinity chromatography?

Fructose phosphate affinity chromatography is a subtype of affinity chromatography that leverages the specific binding interaction between a fructose phosphate ligand immobilized on a chromatography resin and a target protein that recognizes this moiety.[1][2] This technique is often used to purify enzymes for which fructose phosphate is a substrate or an allosteric regulator, such as phosphofructokinases or aldolases.[1][3] The target protein binds to the ligand under specific buffer conditions, while non-binding proteins are washed away. The purified protein is then eluted by altering the buffer conditions to disrupt the interaction.[4]

Q2: What are the common causes of non-specific binding in this technique?

Non-specific binding in fructose phosphate affinity chromatography can stem from several types of interactions:

  • Ionic Interactions: The phosphate group on the ligand is negatively charged, which can lead to non-specific binding of positively charged proteins. This is a common cause of contamination.

  • Hydrophobic Interactions: The fructose component of the ligand can participate in hydrophobic interactions with proteins that have exposed hydrophobic patches.

  • Interactions with the Matrix: The support matrix itself (e.g., agarose) can sometimes contribute to non-specific binding.

Q3: How can I tell if I have a non-specific binding problem?

Common indicators of non-specific binding include:

  • The presence of multiple unexpected bands on an SDS-PAGE gel of the eluted fractions.

  • A broad elution peak during chromatography.[5]

  • Low purity of the target protein in the final eluate.

  • Binding of known contaminating proteins from the host organism (e.g., E. coli proteins).

Troubleshooting Guide

Issue 1: High Levels of Contaminating Proteins in the Eluate

This is often a direct result of non-specific binding. Here are some strategies to address this issue, starting with the most common and simplest to implement.

Troubleshooting Steps & Optimization Strategies

Strategy Parameter Recommended Change Rationale
1. Optimize Wash Steps Ionic StrengthIncrease the salt concentration (e.g., NaCl) in the wash buffer.This will disrupt weak ionic interactions, preventing ionically bound contaminants from co-eluting with your target protein.
DetergentAdd a non-ionic detergent (e.g., 0.1-1% Triton X-100 or Tween 20) to the wash buffer.This will disrupt non-specific hydrophobic interactions between contaminating proteins and the stationary phase.
pHAdjust the pH of the wash buffer.Modifying the pH can alter the charge of contaminating proteins, reducing their ionic interaction with the phosphate group.
2. Modify Binding Conditions Ionic StrengthIncrease the salt concentration in the binding buffer.This can prevent weakly interacting ionic contaminants from binding to the column in the first place.
pHAdjust the pH of the binding buffer.This can help to minimize the initial non-specific binding of proteins with isoelectric points that favor ionic interactions at the initial pH.
3. Optimize Elution Elution MethodUse a competitive elution strategy.Eluting with a soluble form of the ligand (e.g., free fructose-6-phosphate (B1210287) or fructose-1,6-bisphosphate) can be more specific than changing pH or ionic strength.
Gradient ElutionIf using salt or pH for elution, apply a gradient.A gradual change in conditions can often resolve the target protein from non-specifically bound contaminants that elute at different salt concentrations or pH values.

Experimental Protocols

Protocol 1: Optimizing Wash Buffer Conditions to Reduce Non-Specific Binding

This protocol is designed to identify the optimal salt and detergent concentrations in the wash buffer to minimize non-specific binding while retaining the target protein.

Materials:

  • Fructose phosphate affinity column

  • Equilibrated protein sample

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Wash Buffers (Binding buffer with varying concentrations of NaCl and a non-ionic detergent)

  • Elution Buffer (e.g., Binding buffer with high salt concentration or a specific competitor)

  • SDS-PAGE analysis equipment

Procedure:

  • Equilibrate the Column: Equilibrate the fructose phosphate affinity column with 5-10 column volumes of Binding Buffer.

  • Load Sample: Load the clarified protein sample onto the column.

  • Wash with a Matrix of Conditions:

    • Divide the sample-loaded resin into smaller columns if possible, or perform sequential runs with regeneration in between.

    • Wash each column/run with a different Wash Buffer from the optimization matrix (see table below). Use at least 10-20 column volumes for the wash step.

  • Elute the Target Protein: Elute the bound proteins with Elution Buffer. Collect fractions.

  • Analyze Results: Analyze the eluted fractions from each wash condition by SDS-PAGE to determine which condition yields the purest target protein.

Wash Buffer Optimization Matrix (Example)

Condition NaCl Concentration Tween 20 Concentration
1 (Control)0 mM0%
2150 mM0%
3300 mM0%
4500 mM0%
5150 mM0.1%
6300 mM0.1%
7500 mM0.1%
Protocol 2: Column Regeneration

Proper regeneration is crucial for maintaining the performance of the affinity column and preventing carryover between runs.

Materials:

  • Used fructose phosphate affinity column

  • Regeneration Solution A: High Salt Buffer (e.g., 1-2 M NaCl in 50 mM Tris-HCl, pH 7.5)

  • Regeneration Solution B: Low pH Buffer (e.g., 0.1 M Glycine, pH 2.5-3.0)

  • Regeneration Solution C: High pH Buffer (e.g., 0.1 M NaOH)

  • Storage Solution (e.g., 20% Ethanol)

  • Binding Buffer

Procedure:

  • Wash with High Salt: Wash the column with 5-10 column volumes of Regeneration Solution A to remove any ionically bound proteins.

  • Acid or Base Wash (Choose one based on resin stability):

    • Acid Wash: Wash with 5-10 column volumes of Regeneration Solution B. Immediately follow with a wash of Binding Buffer to neutralize the pH.

    • Base Wash: Wash with 5-10 column volumes of Regeneration Solution C.[6][7] Immediately follow with a wash of Binding Buffer to neutralize the pH.

  • Re-equilibrate: Equilibrate the column with 10-20 column volumes of Binding Buffer until the pH and conductivity are stable.

  • Storage: For long-term storage, wash the column with 5-10 column volumes of Storage Solution.

Visualizations

Troubleshooting_Workflow start High Contamination in Eluate wash Optimize Wash Buffer start->wash Increase Salt/Add Detergent binding Modify Binding Buffer wash->binding No Improvement success Pure Protein wash->success Problem Solved elution Optimize Elution Strategy binding->elution No Improvement binding->success Problem Solved elution->success Problem Solved failure Contamination Persists elution->failure

Caption: Troubleshooting workflow for non-specific binding.

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Regeneration Equilibrate 1. Equilibrate Column (Binding Buffer) Load 2. Load Sample Equilibrate->Load Wash 3. Wash Column (Optimized Wash Buffer) Load->Wash Elute 4. Elute Protein (Elution Buffer) Wash->Elute Analyze 5. Analyze Fractions (SDS-PAGE) Elute->Analyze Regenerate 6. Regenerate Column Analyze->Regenerate

Caption: Standard fructose phosphate affinity chromatography workflow.

References

Technical Support Center: Optimizing Sugar Phosphate Analysis in HILIC Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving peak shape for sugar phosphates in Hydrophilic Interaction Liquid Chromatography (HILIC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal chromatographic performance.

Troubleshooting Guides

This section addresses specific issues encountered during the analysis of sugar phosphates using HILIC.

Issue: Peak Tailing or Asymmetry

Q1: My sugar phosphate (B84403) peaks are showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing phosphorylated compounds like sugar phosphates. The primary causes often relate to secondary interactions with the stationary phase or active sites within the HPLC system.

Potential Causes and Solutions:

  • Interaction with Metal Surfaces: Sugar phosphates can interact with metal components in the HPLC system (e.g., stainless steel tubing, frits, column hardware), leading to peak tailing.[1][2]

    • Solution: Employ a bio-inert or PEEK-lined HPLC system and column to minimize these interactions.[1] Alternatively, adding a chelating agent like EDTA to the mobile phase can help diminish the formation of phosphopeptide-metal ion complexes.[3]

  • Secondary Ion-Exchange Interactions: Some HILIC stationary phases, particularly bare silica, can exhibit secondary ion-exchange interactions with the negatively charged phosphate groups, causing peak tailing.[1]

    • Solution:

      • Increase Buffer Concentration: Increasing the concentration of the buffer in the mobile phase can help mask these secondary interactions and improve peak shape.[4] However, be mindful of potential ion suppression if using mass spectrometry (MS) detection.[1]

      • Mobile Phase pH Adjustment: Modifying the mobile phase pH can alter the charge state of both the analyte and the stationary phase, which can help reduce undesirable interactions.[2] Alkaline conditions have been shown to improve quantification for a broad range of metabolites, including sugar phosphates.[5]

      • Choose a Different Stationary Phase: Modern bonded phases or polymer-based columns are designed to offer superior peak shape with minimal secondary interactions.[1][6]

  • Column Overload: Injecting too much sample can lead to peak distortion.[7]

    • Solution: Reduce the sample concentration or injection volume.[1][4]

Logical Workflow for Troubleshooting Peak Tailing

start Peak Tailing Observed check_system Check for System Interactions start->check_system check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_column Evaluate Column start->check_column check_sample Assess Sample Load start->check_sample solution_inert Use Bio-Inert/PEEK System check_system->solution_inert If metal interaction is suspected solution_buffer Increase Buffer Strength or Adjust pH check_mobile_phase->solution_buffer If secondary interactions are likely solution_column Switch to Modern Bonded/Polymer Phase check_column->solution_column If peak shape doesn't improve solution_sample Reduce Injection Volume/Concentration check_sample->solution_sample If all peaks are tailing start Poor Peak Shape (Broad/Split) dissolve_sample Dissolve Sample in High Acetonitrile start->dissolve_sample If solubility is an issue dissolve_in_mobile_phase Dissolve Sample in Initial Mobile Phase start->dissolve_in_mobile_phase inject_low_volume Inject Small Volume (e.g., 1 µL) dissolve_sample->inject_low_volume evaluate_peak Evaluate Peak Shape inject_low_volume->evaluate_peak increase_volume Gradually Increase Injection Volume evaluate_peak->increase_volume If peak shape is good end Optimal Peak Shape Achieved evaluate_peak->end If peak shape is optimal increase_volume->evaluate_peak dissolve_in_mobile_phase->inject_low_volume

References

Strategies to increase the efficiency of fructose phosphate derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fructose (B13574) phosphate (B84403) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of fructose phosphates for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

ProblemPotential Cause(s)Recommended Solution(s)
No peaks or very small peaks for the fructose phosphate derivative (GC-MS/LC-MS) 1. Incomplete derivatization: Presence of moisture, degraded reagents, incorrect reaction time or temperature. 2. Degradation of the derivative: Especially common with silyl (B83357) derivatives. 3. Instrumental issues: Contaminated GC inlet liner, column issues, or MS detector problems.1. Ensure strictly anhydrous (moisture-free) conditions throughout the procedure. Dry the sample completely before adding reagents. Use fresh derivatization reagents and optimize reaction times and temperatures.[1][2] 2. Analyze the sample as soon as possible after derivatization. For short-term storage, keep at 4°C, and for longer-term, store at -20°C.[1][2] 3. Check and clean the GC inlet liner. Consider trimming the front end of the GC column if contamination is suspected. Perform routine maintenance on the GC-MS system.[1]
Multiple peaks for a single fructose phosphate standard in the chromatogram (GC-MS) 1. Anomeric Isomers: Incomplete or skipped methoxyamination step allows fructose phosphate to exist in multiple cyclic forms. 2. Syn/Anti Isomers: The methoxyamination reaction itself can produce two geometric isomers (syn and anti) that may be separated by the GC column.1. Ensure the methoxyamination step is carried out to completion to "lock" the fructose phosphate in its open-chain form.[1] 2. This is an expected outcome of the oximation reaction. For quantification, the peak areas of both the syn and anti isomers should be summed.[1]
Poor reproducibility of results 1. Inconsistent derivatization conditions: Variations in reaction times, temperatures, or reagent volumes. 2. Instability of derivatives: Degradation of derivatives over time. 3. Variability in sample preparation: Inconsistent extraction or cleanup procedures.1. Precisely control all reaction parameters. Prepare fresh reagent solutions for each batch of samples.[1] 2. Analyze samples within a consistent timeframe after derivatization. The use of an autosampler with cooling capabilities can help maintain sample integrity.[1] 3. Employ a consistent and validated sample extraction and cleanup protocol.
Peak tailing in LC analysis 1. Interaction between phosphate groups and the column: A known issue with the analysis of sugar phosphates on reversed-phase columns.[3]1. While phosphoric acid or phosphate buffers can reduce tailing in LC-UV analysis, they are often incompatible with MS due to low volatility.[3][4] Experiment with different concentrations of volatile mobile phase additives like formic acid to improve peak shape.[3]

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is derivatization necessary for fructose phosphate analysis?

Fructose phosphates, like other sugar phosphates, are highly polar and non-volatile molecules. Direct analysis by GC-MS is not feasible as they would decompose in the hot injector port and exhibit poor chromatographic separation.[1] Derivatization chemically modifies the polar hydroxyl (-OH) and phosphate groups, increasing the molecule's volatility and thermal stability, making it suitable for GC-MS analysis. For reversed-phase LC-MS, derivatization is used to decrease the polarity of these compounds to improve their retention on the column.[3]

Q2: What are the most common derivatization methods for fructose phosphate analysis?

For GC-MS analysis , the most common and robust method is a two-step process involving methoxyamination (also known as oximation) followed by silylation (e.g., with trimethylsilyl (B98337) reagents).[1][5] For LC-MS analysis , a two-step derivatization using methoxylamine and propionic acid anhydride (B1165640) is effective for improving chromatographic retention on reversed-phase columns.[3][6][7]

GC-MS Specific Questions

Q3: Can I use other derivatization methods besides methoxyamination and silylation for GC-MS?

Yes, other methods such as acetylation with acetic anhydride can also increase volatility. However, trimethylsilyl (TMS) derivatizations are generally preferred for sugar analysis. Another approach is the formation of alditol acetates, which can simplify the chromatogram to a single peak per sugar but may result in the same derivative for different sugars.[1][5]

Q4: How can I ensure my derivatization reaction for GC-MS is complete?

To ensure complete derivatization, several factors are critical:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure your sample is completely dry before adding the reagents.[2]

  • Fresh Reagents: The potency of derivatization reagents can diminish over time, especially with exposure to moisture. Using fresh reagents is recommended.[2]

  • Optimized Reaction Time and Temperature: Adhere to established protocols for reaction times and temperatures to prevent incomplete reactions.[2]

LC-MS Specific Questions

Q5: What is the purpose of the two-step derivatization with methoxylamine and propionic acid anhydride for LC-MS?

This two-step process is designed to make the highly polar sugar phosphates more hydrophobic, which improves their retention and separation on reversed-phase liquid chromatography (RP-LC) columns.[3][7] The methoxylamine reacts with the carbonyl group, and the propionic acid anhydride esterifies the hydroxyl groups.[3][7]

Experimental Protocols

Protocol 1: Two-Step Derivatization for GC-MS Analysis (Methoxyamination and Silylation)

This protocol is a synthesis of commonly used methods for the derivatization of fructose phosphates for GC-MS analysis.[1]

Materials:

  • Dried fructose phosphate sample

  • Anhydrous pyridine

  • Methoxyamine hydrochloride

  • N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the fructose phosphate sample in a GC vial is completely dry. This is a critical step. Use a stream of dry nitrogen gas or a speed vacuum concentrator to remove all moisture.

  • Methoxyamination (Oximation):

    • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine solution to the dried sample.

    • Seal the vial and vortex thoroughly to dissolve the sample.

    • Incubate at 60°C for 45 minutes.

  • Silylation:

    • After the vial has cooled to room temperature, add 80 µL of MSTFA + 1% TMCS.

    • Seal the vial and vortex thoroughly.

    • Incubate at 60°C for 30 minutes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Two-Step Derivatization for RP-LC-MS Analysis (Methoximation and Propionylation)

This protocol is based on the method described by Rende et al. for the analysis of sugar phosphates.[3][6][7]

Materials:

  • Dried fructose phosphate sample

  • Pyridine

  • Methoxyamine hydrochloride

  • 1-methylimidazole

  • Propionic anhydride

  • Acetonitrile

  • Water

  • Reaction vials

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the fructose phosphate sample in a reaction vial is completely dry.

  • Methoximation:

    • Resuspend the dried sample in 25 µL of 2% (w/v) methoxamine (B1676408) hydrochloride in pyridine.

    • Incubate at 60°C for 30 minutes.

  • Propionylation:

    • Add 12 µL of propionic anhydride and 24 µL of 1-methylimidazole.

    • Incubate at 60°C for 1 hour.

  • Sample Dilution and Analysis:

    • Add 150 µL of acetonitrile, vortex briefly, and centrifuge.

    • For LC-MS/MS analysis, mix 50 µL of the sample with an equal volume of water.

Visualizations

GCMS_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Steps cluster_analysis Analysis start Dried Fructose Phosphate Sample methoxy Step 1: Methoxyamination (Oximation) + Methoxyamine HCl in Pyridine @ 60°C start->methoxy Lock open-chain form silylation Step 2: Silylation + MSTFA + 1% TMCS @ 60°C methoxy->silylation Increase volatility analysis GC-MS Analysis silylation->analysis Inject

Caption: Workflow for GC-MS derivatization of fructose phosphate.

LCMS_Derivatization_Workflow start Dried Fructose Phosphate Sample methoximation Step 1: Methoximation + Methoxyamine HCl in Pyridine @ 60°C start->methoximation propionylation Step 2: Propionylation + Propionic Anhydride & 1-Methylimidazole @ 60°C methoximation->propionylation Esterify hydroxyl groups dilution Dilution + Acetonitrile & Water propionylation->dilution analysis RP-LC-MS Analysis dilution->analysis Inject

Caption: Workflow for LC-MS derivatization of fructose phosphate.

Troubleshooting_Logic start Poor Derivatization Result (e.g., no peaks, low signal) check_moisture Check for Moisture start->check_moisture check_reagents Check Reagent Age/Quality check_moisture->check_reagents No solution_dry Ensure Anhydrous Conditions (Dry sample completely) check_moisture->solution_dry Yes check_protocol Verify Protocol Parameters (Time, Temp) check_reagents->check_protocol Fresh solution_reagents Use Fresh Reagents check_reagents->solution_reagents Old/Poor solution_protocol Strictly Adhere to/ Optimize Protocol check_protocol->solution_protocol Inconsistent rerun Re-run Derivatization check_protocol->rerun Consistent solution_dry->rerun solution_reagents->rerun solution_protocol->rerun

Caption: Troubleshooting logic for poor derivatization results.

References

Technical Support Center: Validating Enzymatic Assays for Fructose Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic assays for fructose-6-phosphate (B1210287) (F6P) and fructose-1,6-bisphosphate (F1,6BP).

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a coupled enzymatic assay for fructose (B13574) phosphates?

A: Coupled enzymatic assays are commonly used to measure fructose phosphates. For instance, in a fructose-6-phosphate (F6P) assay, F6P is first converted to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH.[1] The increase in NADPH is measured spectrophotometrically (at ~340 nm) or fluorometrically and is directly proportional to the initial amount of F6P.[1][2] Similarly, for fructose-1,6-bisphosphatase (FBPase) activity assays, the enzyme hydrolyzes F1,6BP to F6P, which then enters a similar coupled reaction pathway.[3][4][5]

Q2: How can I ensure the specificity of my assay for a particular fructose phosphate (B84403)?

A: To validate specificity, you should test the assay's response to other structurally similar sugars and phosphorylated intermediates that might be present in your sample. These can include glucose-6-phosphate, fructose-1-phosphate (B91348), glucose-1,6-bisphosphate, and others.[6] Ideally, these molecules should produce no or a negligible signal. Running parallel assays with and without the specific coupling enzymes can also help identify non-specific reactions. For example, in an F6P assay, a sample blank that omits the F6P converter enzyme can account for background from existing G6P, NADH, or NADPH in the sample.[2][7]

Q3: What are common interfering substances in samples?

A: Several substances can interfere with enzymatic assays for fructose phosphates.[8] High concentrations of reducing agents like ascorbic acid, detergents like SDS, and chelating agents like EDTA can inhibit enzyme activity.[8] For assays measuring NADPH, the presence of endogenous NADH or NADPH in the sample will cause high background.[2][7] It is often recommended to deproteinize samples to remove enzymes that might consume or convert the target analyte.[7][9]

Q4: My sample readings are very low or non-existent. What should I check?

A: Low or no signal can result from several factors:

  • Inactive Enzymes: Ensure that all enzymes (both in the kit and in your sample, if measuring activity) have been stored correctly and have not undergone multiple freeze-thaw cycles.[8][10]

  • Suboptimal Conditions: Verify that the assay buffer is at room temperature and the pH is optimal for the enzymes.[8][11]

  • Incorrect Wavelength: Double-check that the plate reader is set to the correct excitation and emission wavelengths for your assay (e.g., ~340 nm for NADPH absorbance, or 535/587 nm for fluorescent probes).[2][8]

  • Reagent Preparation: Ensure all lyophilized components were fully reconstituted and that reaction mixes were prepared fresh.[3]

Q5: The background signal in my "no substrate" or "sample blank" wells is too high. How can I reduce it?

A: High background can obscure your signal. Consider the following:

  • Sample Contamination: Samples may contain endogenous enzymes or substrates that contribute to the signal. Deproteinizing samples using a 10 kDa molecular weight cut-off (MWCO) spin filter or a perchloric acid (PCA)/KOH precipitation method can help.[2][7][9]

  • NADH/NADPH Presence: If your sample naturally contains high levels of NADH or NADPH, this will create a background signal. Prepare a sample background control by omitting a key enzyme in the coupled reaction (e.g., the F6P converter) to measure and subtract this background.[2][7]

  • Substrate Instability: Ensure the substrate solution is prepared fresh to avoid spontaneous degradation that could contribute to the background.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution Reference
High Well-to-Well Variability Improper mixing of reagents.Thaw all components completely and mix gently but thoroughly before use. Prepare a master reaction mix to add to all wells.[8]
Pipetting errors, especially with small volumes.Use calibrated pipettes. Avoid pipetting volumes less than 2 µL. Pipette gently against the wall of the well to avoid bubbles.[8]
Assay signal is linear initially but then plateaus quickly. Substrate Depletion.The enzyme concentration may be too high for the amount of substrate. Try diluting the sample or enzyme.[10][12]
Limiting coupling enzyme.In a coupled assay, the secondary enzymes must have sufficient activity to process the product of the primary enzyme instantly. Increase the concentration of the coupling enzymes to ensure they are not rate-limiting.[13]
Kinetic assay shows a lag phase before the reaction rate becomes linear. Coupling enzyme activity is too low.The initial product from the primary reaction accumulates before the coupling enzymes can act on it. Increase the concentration of the coupling enzymes.[13]
Observed Km value is significantly different from published values. Incorrect reaction conditions.Verify that the pH, temperature, and buffer composition match the reference conditions. Even small differences can alter enzyme kinetics.[13]
Insufficient coupling enzyme activity.If the coupling enzyme is too slow, the apparent Km of the primary enzyme can be affected. Confirm that the coupling system is not rate-limiting.[13]

Experimental Protocols

Protocol 1: Validating Assay Specificity Against Other Sugars

This protocol describes how to test the specificity of a fructose-6-phosphate (F6P) assay.

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of F6P (positive control) and potentially interfering sugars such as glucose-6-phosphate (G6P), fructose-1,6-bisphosphate (F1,6BP), fructose-1-phosphate (F1P), and glucose.

  • Prepare Standards:

    • For the F6P standard curve, perform serial dilutions of the F6P stock solution to generate concentrations ranging from 0 to 1 nmol/well, as specified by your assay kit.[7]

    • For the interfering sugars, prepare a high concentration (e.g., 10 nmol/well) for each.

  • Assay Setup: In a 96-well plate, add the standards and test sugars to their respective wells. Adjust the volume in all wells to 50 µL with the assay buffer.[2]

  • Reaction Initiation: Prepare the Reaction Mix as described in your kit's protocol. This typically includes the assay buffer, enzymes (converter and developer/probe), and substrate. Add 50 µL of the Reaction Mix to each well.

  • Incubation and Measurement: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 5-60 minutes), protected from light.[3][7] Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Subtract the zero-standard reading from all other readings. Plot the F6P standard curve. Compare the signal generated by the high concentration of interfering sugars to the signal from a low-concentration F6P standard. A specific assay will show a negligible signal from the other sugars.

Protocol 2: Sample Deproteinization using Spin Filters

This method is used to remove proteins and enzymes from samples that may interfere with the assay.[2]

  • Sample Homogenization: Homogenize tissue (10-100 mg) or cells (~5 million) in 2-3 volumes of ice-cold PBS or other suitable buffer (pH 6.5-8.0).[2][7]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to remove insoluble material.[2]

  • Filtration: Transfer the supernatant to a 10 kDa MWCO spin filter.

  • Centrifugation: Centrifuge the spin filter according to the manufacturer's instructions (e.g., 10,000 x g for 10-20 minutes at 4°C).

  • Collect Flow-Through: The flow-through contains the deproteinized sample with small molecules, including fructose phosphates. This sample is now ready for use in the assay.

Data & Visualization

Quantitative Assay Parameters

The following table summarizes typical quantitative data for commercially available fructose phosphate assay kits. Note that these values are for demonstration and may vary between manufacturers.

Parameter Fructose-6-Phosphate (Fluorometric) Fructose-1,6-Bisphosphatase (Colorimetric) Reference
Detection Method Fluorescence (Ex/Em = 535/587 nm)Absorbance (OD = 450 nm)[2][5]
Detection Range 0.1–0.5 nmol/well (~1 µM sensitivity)Detects < 100 µU of FBP activity[2][4][7]
Sample Type Cells, Tissues, Liquid SamplesCells, Tissues (Liver, Kidney)[4][7]
Assay Time ~5-60 minutes~5-60 minutes[3][7]

Diagrams

G cluster_0 Coupled Enzymatic Reaction cluster_1 Detection F6P Fructose-6-Phosphate (Analyte) G6P Glucose-6-Phosphate F6P->G6P Phosphoglucose Isomerase PGL 6-Phospho-D-gluconate G6P->PGL G6P Dehydrogenase NADP NADP+ NADPH NADPH (Signal) NADP->NADPH

Caption: Workflow for a coupled assay to detect Fructose-6-Phosphate.

G Start Problem: Assay Not Working or Poor Signal CheckReagents Are reagents expired? Were they stored properly? Were they fully reconstituted? Start->CheckReagents No CheckConditions Is assay T°, pH, and incubation time correct? CheckReagents->CheckConditions No CheckInstrument Is plate reader at the correct wavelength/filters? CheckConditions->CheckInstrument No CheckSample Is sample compatible? Is analyte concentration within linear range? CheckInstrument->CheckSample No Interference Does sample contain interfering substances (e.g., NADH)? CheckSample->Interference Yes Deproteinize Action: Deproteinize sample (e.g., 10 kDa spin filter). Interference->Deproteinize Yes RunBlank Action: Run a sample blank (omit a key enzyme) to measure background. Interference->RunBlank Yes

Caption: Troubleshooting decision tree for enzymatic assay validation.

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 F16BP->F6P FBPase GAP Glyceraldehyde-3-P F16BP->GAP DHAP Dihydroxyacetone-P F16BP->DHAP Pyruvate Pyruvate GAP->Pyruvate ... DHAP->GAP

Caption: Fructose phosphates in the context of glycolysis and gluconeogenesis.

References

Validation & Comparative

A Tale of Two Fructoses: A Comparative Analysis of Fructose-1,6-bisphosphate and Fructose-2,6-bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular metabolism, the regulation of glucose homeostasis is paramount. Two key players in this delicate dance are fructose-1,6-bisphosphate (F-1,6-BP) and fructose-2,6-bisphosphate (F-2,6-BP). While structurally similar, these two molecules play vastly different, yet interconnected, roles. F-1,6-BP is a central intermediate in the glycolytic pathway, while F-2,6-BP acts as a potent allosteric regulator, fine-tuning the balance between glycolysis and gluconeogenesis. This guide provides a comprehensive comparative analysis of these two critical metabolites for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureFructose-1,6-bisphosphate (F-1,6-BP)Fructose-2,6-bisphosphate (F-2,6-BP)
Primary Role Glycolytic IntermediateAllosteric Regulator
Metabolic Pathway Directly participates in glycolysis and gluconeogenesisRegulates the flux of glycolysis and gluconeogenesis
Phosphate (B84403) Positions Carbons 1 and 6Carbons 2 and 6
Enzyme of Synthesis Phosphofructokinase-1 (PFK-1)Phosphofructokinase-2 (PFK-2)
Primary Regulatory Effect Feedforward activation of pyruvate (B1213749) kinaseAllosteric activation of PFK-1 and inhibition of FBPase-1

Structural and Functional Comparison

Fructose-1,6-bisphosphate and fructose-2,6-bisphosphate are both isomers of fructose (B13574) with two phosphate groups attached. However, the seemingly minor difference in the position of one phosphate group leads to their profoundly different biological functions.

Fructose-1,6-bisphosphate (F-1,6-BP) is a core component of the glycolytic pathway. It is synthesized from fructose-6-phosphate (B1210287) by the enzyme phosphofructokinase-1 (PFK-1) in a key regulatory and committed step of glycolysis.[1] F-1,6-BP is then cleaved by aldolase (B8822740) into two three-carbon molecules, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which continue through the glycolytic pathway to generate ATP.[2] Beyond its role as an intermediate, F-1,6-BP also acts as a feedforward activator of pyruvate kinase, the final enzyme in the glycolytic sequence.[2][3] This ensures that once the committed step of glycolysis is passed, the pathway can proceed efficiently.

Fructose-2,6-bisphosphate (F-2,6-BP) , in contrast, is not a direct intermediate of glycolysis or gluconeogenesis but serves as a powerful signaling molecule. It is the most potent allosteric activator of PFK-1, the enzyme that produces F-1,6-BP.[1][4] F-2,6-BP increases the affinity of PFK-1 for its substrate, fructose-6-phosphate, and diminishes the inhibitory effect of ATP.[1] Concurrently, F-2,6-BP is a potent inhibitor of fructose-1,6-bisphosphatase-1 (FBPase-1), the enzyme that catalyzes the reverse reaction in gluconeogenesis.[4][5] This dual regulatory action ensures that glycolysis and gluconeogenesis do not operate simultaneously in a futile cycle.

Regulatory Mechanisms

The synthesis and degradation of F-2,6-BP are tightly controlled by a single bifunctional enzyme, phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[4] This enzyme possesses both kinase (PFK-2) and phosphatase (FBPase-2) activity. The balance between these two activities is regulated by hormonal signals, primarily through the phosphorylation of the enzyme.

  • Insulin , released in the well-fed state, activates a phosphatase that dephosphorylates the PFK-2/FBPase-2 enzyme. This activates the PFK-2 domain and inhibits the FBPase-2 domain, leading to an increase in F-2,6-BP levels and stimulation of glycolysis.[4]

  • Glucagon , released during fasting, activates protein kinase A (PKA), which phosphorylates the PFK-2/FBPase-2 enzyme. This inhibits the PFK-2 domain and activates the FBPase-2 domain, resulting in a decrease in F-2,6-BP levels, thereby inhibiting glycolysis and promoting gluconeogenesis.[1]

This regulatory mechanism is a prime example of reciprocal regulation, where the same signal has opposite effects on opposing metabolic pathways.

cluster_enzyme Bifunctional Enzyme Regulation Insulin Insulin Phosphatase Protein Phosphatase Insulin->Phosphatase + Glucagon Glucagon PKA Protein Kinase A Glucagon->PKA + PFK2_FBPase2_P PFK-2/FBPase-2 (phosphorylated) Phosphatase->PFK2_FBPase2_P - P PFK2_FBPase2_deP PFK-2/FBPase-2 (dephosphorylated) PKA->PFK2_FBPase2_deP + P F26BP Fructose-2,6-BP PFK2_FBPase2_deP->F26BP PFK-2 active F6P Fructose-6-P PFK2_FBPase2_P->F6P F6P->PFK2_FBPase2_deP PFK1 PFK-1 F6P->PFK1 Gluconeogenesis Gluconeogenesis F6P->Gluconeogenesis F26BP->PFK2_FBPase2_P FBPase-2 active F26BP->PFK1 + FBPase1 FBPase-1 F26BP->FBPase1 - F16BP Fructose-1,6-BP PFK1->F16BP FBPase1->F6P F16BP->FBPase1 Glycolysis Glycolysis F16BP->Glycolysis

Fig. 1: Regulation of F-2,6-BP synthesis and its effect on glycolysis and gluconeogenesis.

Quantitative Comparison of Regulatory Effects

The allosteric regulation by F-2,6-BP has a profound impact on the kinetics of PFK-1 and FBPase-1.

EnzymeEffectorParameterValue (in absence of F-2,6-BP)Value (in presence of F-2,6-BP)
PFK-1 (Teladorsagia circumcincta)F-2,6-BPK½ for Fructose-6-P0.75 ± 0.05 mM (in L3s) 0.65 ± 0.05 mM (in adults)0.35 ± 0.02 mM (in L3s) 0.40 ± 0.03 mM (in adults)[6]
FBPase-1 (Rat Liver)F-2,6-BPKi-0.5 µM[7]

As the table illustrates, F-2,6-BP significantly increases the affinity of PFK-1 for its substrate, fructose-6-phosphate, thereby stimulating glycolysis. Conversely, it acts as a potent inhibitor of FBPase-1, halting gluconeogenesis.

Experimental Protocols

Measurement of Fructose-1,6-bisphosphate and Fructose-2,6-bisphosphate Concentrations

Accurate quantification of F-1,6-BP and F-2,6-BP is crucial for studying metabolic regulation.

1. Sample Preparation (from tissue):

  • Rapidly freeze tissue samples in liquid nitrogen to halt metabolic activity.

  • Pulverize the frozen tissue.

  • For F-2,6-BP, extract with 50 mM NaOH and heat at 80°C for 5-20 minutes. Cool and neutralize with acetic acid in the presence of 20 mM HEPES.[8]

  • For F-1,6-BP, homogenize the tissue in an appropriate assay buffer on ice.[9]

  • Centrifuge to remove cellular debris and collect the supernatant.

2. Quantification:

  • Enzymatic Assays: Both F-1,6-BP and F-2,6-BP can be measured using coupled enzyme assays.

    • F-1,6-BP: Commercial kits are available that utilize a series of enzymatic reactions culminating in the production of a colored or fluorescent product that is proportional to the F-1,6-BP concentration.[10]

    • F-2,6-BP: The concentration of F-2,6-BP is typically determined by its ability to activate PFK-1. The assay measures the rate of PFK-1 activity in the presence of the sample, and the F-2,6-BP concentration is calculated from a standard curve.[11]

  • Capillary Electrophoresis: This technique allows for the simultaneous separation and quantification of multiple glycolytic intermediates, including F-1,6-BP and F-2,6-BP, providing a comprehensive metabolic snapshot.[12]

  • Fluorescent Biosensors: Genetically encoded fluorescent biosensors, such as HYlight for F-1,6-BP, enable real-time monitoring of metabolite dynamics within living cells.[13]

Start Tissue/Cell Sample Homogenization Homogenization (Assay Buffer) Start->Homogenization Extraction Alkaline Extraction (NaOH, 80°C) Start->Extraction Centrifugation Centrifugation Homogenization->Centrifugation Extraction->Centrifugation Supernatant1 Supernatant for F-1,6-BP Centrifugation->Supernatant1 Supernatant2 Supernatant for F-2,6-BP Centrifugation->Supernatant2 EnzymaticAssay1 Enzymatic Assay (Coupled Reactions) Supernatant1->EnzymaticAssay1 CE Capillary Electrophoresis Supernatant1->CE Biosensor Fluorescent Biosensor (in vivo) Supernatant1->Biosensor EnzymaticAssay2 PFK-1 Activation Assay Supernatant2->EnzymaticAssay2 Supernatant2->CE Quant1 Quantification of F-1,6-BP EnzymaticAssay1->Quant1 Quant2 Quantification of F-2,6-BP EnzymaticAssay2->Quant2 CE->Quant1 CE->Quant2 Biosensor->Quant1

Fig. 2: Workflow for the measurement of F-1,6-BP and F-2,6-BP concentrations.
Enzyme Activity Assays

1. Phosphofructokinase-1 (PFK-1) Activity Assay:

  • Principle: PFK-1 activity is measured in a coupled enzyme assay. The product of the PFK-1 reaction, F-1,6-BP, is cleaved by aldolase. The resulting triose phosphates are then converted in subsequent reactions that lead to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Reaction Mixture: A typical reaction mixture contains buffer (e.g., HEPES), MgCl₂, KCl, NADH, ATP, fructose-6-phosphate, and the coupling enzymes (aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase).[14]

  • Procedure:

    • Prepare the reaction mixture without the substrate (fructose-6-phosphate).

    • Add the cell or tissue lysate containing PFK-1.

    • Initiate the reaction by adding fructose-6-phosphate.

    • Monitor the decrease in absorbance at 340 nm over time.

    • PFK-1 activity is proportional to the rate of NADH oxidation.

2. Fructose-1,6-bisphosphatase-1 (FBPase-1) Activity Assay:

  • Principle: FBPase-1 activity is determined by measuring the rate of inorganic phosphate (Pi) released from F-1,6-BP or by a coupled enzyme assay that measures the formation of fructose-6-phosphate.

  • Reaction Mixture (Coupled Assay): The reaction mixture typically includes buffer, MgCl₂, F-1,6-BP, and coupling enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase) and NADP⁺.

  • Procedure:

    • Prepare the reaction mixture.

    • Add the cell or tissue lysate containing FBPase-1.

    • Monitor the increase in absorbance at 340 nm due to the reduction of NADP⁺ to NADPH.

    • FBPase-1 activity is proportional to the rate of NADPH formation.[15]

Conclusion

Fructose-1,6-bisphosphate and fructose-2,6-bisphosphate, though differing by only a single phosphate position, exemplify the elegance and precision of metabolic regulation. F-1,6-BP serves as a committed intermediate in glycolysis, while F-2,6-BP is a master regulator, ensuring the appropriate balance between glucose breakdown and synthesis in response to the cell's energetic and hormonal state. A thorough understanding of the distinct roles and regulatory mechanisms of these two molecules is fundamental for research in metabolic diseases, cancer, and drug development, offering potential targets for therapeutic intervention. The experimental protocols outlined in this guide provide a foundation for the accurate measurement and analysis of these critical metabolic players.

References

A Researcher's Guide to Fructose Phosphate Measurement: A Cross-Platform Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of fructose (B13574) phosphates—key intermediates in glycolysis and the pentose (B10789219) phosphate (B84403) pathway—is critical for understanding cellular metabolism and disease progression. This guide provides a comprehensive comparison of prevalent analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

Fructose-6-phosphate (B1210287) (F6P) and fructose-1,6-bisphosphate (F1,6BP) are pivotal molecules in central carbon metabolism. Their quantification can provide valuable insights into metabolic flux and the efficacy of therapeutic interventions targeting metabolic pathways. The choice of measurement technique depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. This guide explores and contrasts High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), enzymatic assays, and Ion Chromatography (IC).

Data Presentation: A Comparative Overview of Fructose Phosphate Measurement Techniques

The following table summarizes the key performance characteristics of the most common methods for fructose phosphate quantification.

TechniquePrincipleAnalytesSensitivity (LOD/LOQ)Linear RangeThroughputKey AdvantagesKey Disadvantages
HPLC with UV/RI/ELSD Detection Chromatographic separation followed by non-mass spectrometric detection.F6P, F1,6BPLOD: ~10 nmol[1][2]Broad, dependent on detectorMediumCost-effective, robust, good for relatively high concentrations.Lower sensitivity and specificity compared to MS, may require derivatization.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with mass-based detection.F6P, F1,6BP, and other metabolitesLOD: 0.44 µM, LOQ: 1.47 µM[4]; LODs in the fmol-pmol range have been reported.50 - 400 µM[4]HighHigh sensitivity, high specificity, ability to measure multiple analytes simultaneously.Higher initial instrument cost, requires specialized expertise.
Enzymatic Assay (Spectrophotometric) Coupled enzymatic reactions leading to a change in absorbance (e.g., NADH at 340 nm).F6P or F1,6BP (specific kits)Micromolar rangeTypically narrowHigh (plate-based)Simple, rapid, cost-effective, suitable for high-throughput screening.Susceptible to interference from other components in the sample, indirect measurement.
Enzymatic Assay (Fluorometric) Coupled enzymatic reactions leading to the production of a fluorescent product.F6P or F1,6BP (specific kits)Detection range: 0.1 - 0.5 nmolesNarrowHigh (plate-based)Higher sensitivity than spectrophotometric assays.Similar susceptibility to interference as spectrophotometric assays.
Ion Chromatography (IC) Anion-exchange chromatography with conductivity detection.F1,6BP and other charged speciesLOD: 0.032 µM3.3 - 211.5 µMMedium to HighRapid analysis time (as short as 5 minutes), high sensitivity for charged analytes.[5]Limited to charged molecules, potential for interference from other anions.

Signaling Pathway and Experimental Workflows

To visualize the context and process of fructose phosphate measurement, the following diagrams illustrate the relevant metabolic pathway and general experimental workflows.

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-P F16BP->GAP Aldolase DHAP->GAP Triose Phosphate Isomerase Pyruvate Pyruvate GAP->Pyruvate ...Multiple Steps

Figure 1: Glycolytic pathway highlighting F6P and F1,6BP.

EnzymaticAssayWorkflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Homogenization Homogenization/ Lysis Deproteinization Deproteinization (e.g., filtration/precipitation) Homogenization->Deproteinization ReactionSetup Reaction Setup (Sample + Reagents) Deproteinization->ReactionSetup Incubation Incubation ReactionSetup->Incubation Detection Detection (Spectrophotometer/ Fluorometer) Incubation->Detection Calculation Concentration Calculation Detection->Calculation StandardCurve Standard Curve Generation StandardCurve->Calculation

Figure 2: General workflow for an enzymatic assay.

LCMSWorkflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Extraction Metabolite Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Sample Injection Supernatant->Injection LC Liquid Chromatography (Separation) Injection->LC MS Mass Spectrometry (Detection) LC->MS PeakIntegration Peak Integration MS->PeakIntegration Quantification Quantification vs. Standard Curve PeakIntegration->Quantification

Figure 3: Workflow for LC-MS-based measurement.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific sample types and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a general method for the separation of fructose phosphates using anion-exchange chromatography with indirect UV detection.[1][2]

1. Materials and Reagents:

  • HPLC system with a UV detector

  • Anion-exchange column (e.g., a silica-based column with quaternary ammonium (B1175870) functional groups)

  • Mobile phase A: Deionized water

  • Mobile phase B: High salt buffer (e.g., 1 M ammonium formate)

  • UV-absorbing eluting anion (e.g., phthalate)

  • Fructose-6-phosphate and Fructose-1,6-bisphosphate standards

  • Sample preparation reagents (e.g., perchloric acid for deproteinization, potassium carbonate for neutralization)

2. Sample Preparation:

  • Homogenize tissue or cell samples in ice-cold 0.6 M perchloric acid.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralize the supernatant with 3 M potassium carbonate.

  • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • Filter the supernatant through a 0.22 µm filter before injection.

3. Chromatographic Conditions:

  • Column: Anion-exchange column

  • Mobile Phase: A gradient of mobile phase B into mobile phase A containing a low concentration of the UV-absorbing eluting anion. A typical gradient might be 0-100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the eluting anion absorbs strongly (e.g., 254 nm). The elution of the non-absorbing fructose phosphates will be detected as negative peaks.

  • Injection Volume: 20 µL

4. Data Analysis:

  • Generate a standard curve by injecting known concentrations of F6P and F1,6BP standards.

  • Integrate the negative peak areas of the samples.

  • Quantify the concentration of fructose phosphates in the samples by comparing their peak areas to the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is based on a published LC-ESI-MS method for the simultaneous quantification of F6P and F1,6BP.[4]

1. Materials and Reagents:

  • LC-MS system (e.g., with an electrospray ionization source)

  • HILIC or anion-exchange column (e.g., Phenomenex Luna NH2, 150 mm x 2.0 mm)[4]

  • Mobile phase A: Acetonitrile (B52724)

  • Mobile phase B: Aqueous buffer (e.g., 5 mM ammonium acetate)

  • Fructose-6-phosphate and Fructose-1,6-bisphosphate standards

  • Sample extraction solvent (e.g., 80:20 methanol:water)

2. Sample Preparation:

  • Extract metabolites from samples by adding ice-cold extraction solvent.

  • Vortex and incubate on ice for 20 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

3. LC-MS Conditions:

  • Column: HILIC or anion-exchange column

  • Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer.

  • Flow Rate: 0.3 mL/min[4]

  • Injection Volume: 5-10 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • Ions to Monitor: m/z 259 for F6P and m/z 339 for F1,6BP[4]

4. Data Analysis:

  • Generate a standard curve using serial dilutions of F6P and F1,6BP standards.

  • Integrate the peak areas for the selected ions in the samples.

  • Calculate the concentration of fructose phosphates in the samples based on the standard curve.

Fluorometric Enzymatic Assay

This protocol is a general guide based on commercially available kits for the measurement of F6P.

1. Materials and Reagents:

  • Fluorometric microplate reader

  • 96-well black microplates

  • Fructose-6-Phosphate Assay Kit (containing assay buffer, probe, enzyme mix, and standard)

  • Deproteinizing sample preparation kit (e.g., 10 kDa MWCO spin filters)

2. Sample Preparation:

  • Homogenize tissue or cell samples in the provided assay buffer.

  • Centrifuge to remove insoluble material.

  • Deproteinize the sample using a 10 kDa spin filter to remove enzymes that may interfere with the assay.

3. Assay Procedure:

  • Prepare a standard curve by diluting the F6P standard in the assay buffer.

  • Add standards and deproteinized samples to the wells of the 96-well plate.

  • Prepare a reaction mix containing the assay buffer, probe, and enzyme mix according to the kit instructions.

  • Add the reaction mix to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

4. Data Analysis:

  • Subtract the background fluorescence (from a blank well with no F6P) from all readings.

  • Plot the standard curve of fluorescence intensity versus F6P concentration.

  • Determine the F6P concentration in the samples from the standard curve.

Ion Chromatography (IC)

This protocol describes a method for the analysis of F1,6BP using an anion-exchange column and suppressed conductivity detection.[5]

1. Materials and Reagents:

  • Ion chromatography system with a suppressed conductivity detector

  • Anion-exchange column (e.g., AS11-HC)[5]

  • Eluent: Potassium hydroxide (B78521) (KOH) solution (e.g., 50 mM)[5]

  • Fructose-1,6-bisphosphate standard

  • Sample preparation reagents as described for HPLC

2. Sample Preparation:

  • Prepare samples as described in the HPLC protocol (homogenization, deproteinization, neutralization, and filtration).

  • Dilute the final sample extract with deionized water to fall within the linear range of the instrument.

3. Chromatographic Conditions:

  • Column: Anion-exchange column

  • Eluent: Isocratic elution with KOH solution.

  • Flow Rate: 1.0 mL/min

  • Detection: Suppressed conductivity

  • Injection Volume: 20 µL

4. Data Analysis:

  • Create a standard curve by injecting a series of F1,6BP standards.

  • Integrate the peak area of F1,6BP in the sample chromatograms.

  • Calculate the concentration of F1,6BP in the samples using the standard curve.

Conclusion

The selection of an appropriate technique for fructose phosphate measurement is a critical decision in experimental design. For high-throughput screening and routine analysis where cost and simplicity are major considerations, enzymatic assays are a suitable choice. For highly sensitive and specific quantification, especially when analyzing multiple metabolites in complex biological matrices, LC-MS is the gold standard. HPLC offers a robust and cost-effective alternative to LC-MS when the sample concentration is sufficiently high. Ion chromatography provides a rapid and sensitive method for the analysis of F1,6BP and other charged metabolites. By understanding the principles, performance characteristics, and protocols of each technique, researchers can confidently choose the method that best aligns with their scientific objectives.

References

A Comparative Guide to Fructose-1,6-bisphosphate and Glucose-6-phosphate as Glycolytic Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of metabolic pathways is orchestrated by a fine-tuned system of regulatory molecules. Within glycolysis, the central pathway for glucose catabolism, two phosphorylated sugars, Fructose-1,6-bisphosphate (FBP) and Glucose-6-phosphate (G6P), play pivotal yet distinct roles in modulating enzymatic activity and controlling metabolic flux. This guide provides a comprehensive comparison of their regulatory functions, supported by experimental data and detailed methodologies, to aid researchers in understanding and targeting these key control points.

Data Presentation: Quantitative Comparison of Regulatory Effects

The regulatory potency of FBP and G6P can be quantified by their respective activation (Ka) and inhibition (Ki) constants, as well as their typical intracellular concentrations. These parameters highlight the physiological relevance of their regulatory actions.

ParameterFructose-1,6-bisphosphate (FBP)Glucose-6-phosphate (G6P)References
Primary Target Enzyme Pyruvate (B1213749) Kinase (PK)Hexokinase (HK)[1][2]
Mode of Regulation Allosteric Activator (Feedforward)Allosteric Inhibitor (Feedback)[1][2]
Activation Constant (Ka/Kix) ~0.061 µM (for human liver PK)Not Applicable[3]
Inhibition Constant (Ki) Not Applicable~0.2 mM (for rat brain HK)[4]
Typical Intracellular Concentration (Cancer Cells) Can be significantly elevatedVaries, can be elevated[5]
Typical Intracellular Concentration (Normal Cells) Lower than in cancer cellsVaries depending on tissue and metabolic state[5]

Core Regulatory Mechanisms

Glucose-6-Phosphate: A Feedback Inhibitor

Glucose-6-phosphate (G6P) is the product of the first committed step of glycolysis, the phosphorylation of glucose by hexokinase.[6] G6P exerts negative feedback inhibition on hexokinase, preventing an over-accumulation of glycolytic intermediates when the downstream pathway is saturated or when energy levels are high.[2] This allosteric inhibition occurs at a site distinct from the active site, inducing a conformational change that reduces the enzyme's affinity for glucose.[4] The inhibitory effect of G6P is a critical mechanism for maintaining cellular homeostasis and preventing wasteful glucose consumption.

Fructose-1,6-bisphosphate: A Feedforward Activator

In contrast to the feedback inhibition by G6P, Fructose-1,6-bisphosphate (FBP) acts as a feedforward activator of pyruvate kinase, the enzyme catalyzing the final irreversible step of glycolysis.[7] This mechanism ensures that once the cell has committed to glycolysis by producing FBP (a product of the phosphofructokinase-1 reaction), the subsequent steps are efficiently carried out to generate ATP.[7] FBP binds to an allosteric site on pyruvate kinase, inducing a conformational change that increases the enzyme's affinity for its substrate, phosphoenolpyruvate (B93156) (PEP), thereby accelerating the glycolytic flux.[1]

Signaling Pathways and Regulatory Loops

The interplay between these regulators and their target enzymes forms crucial control loops within the glycolytic pathway.

Glycolysis_Regulation cluster_enzymes Key Glycolytic Enzymes Glucose Glucose HK Hexokinase Glucose->HK Substrate G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P G6P->HK Inhibition (-) PFK1 Phosphofructokinase-1 F6P->PFK1 Substrate FBP Fructose-1,6-bisphosphate PEP Phosphoenolpyruvate FBP->PEP ... (multiple steps) PK Pyruvate Kinase FBP->PK Activation (+) PEP->PK Substrate Pyruvate Pyruvate HK->G6P Product PFK1->FBP Product PK->Pyruvate Product

Caption: Allosteric regulation of glycolysis by G6P and FBP.

Experimental Protocols

Accurate assessment of the regulatory roles of FBP and G6P requires robust experimental methodologies. Below are detailed protocols for key assays.

Spectrophotometric Assay for Hexokinase Activity and G6P Inhibition

This assay measures the activity of hexokinase by coupling the production of G6P to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored spectrophotometrically at 340 nm.

Experimental Workflow:

Hexokinase_Assay_Workflow start Prepare Reaction Mixture (Buffer, ATP, NADP+, G6PDH, Glucose) add_inhibitor Add varying concentrations of G6P (for inhibition studies) start->add_inhibitor add_enzyme Add Hexokinase to initiate reaction add_inhibitor->add_enzyme measure Monitor absorbance at 340 nm over time add_enzyme->measure analyze Calculate initial reaction rates and determine Ki for G6P measure->analyze

Caption: Workflow for hexokinase activity and inhibition assay.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • ATP solution

  • NADP+ solution

  • Glucose solution

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Hexokinase sample

  • Glucose-6-phosphate (G6P) solution for inhibition studies

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, NADP+, glucose, and G6PDH in a cuvette.

  • For inhibition studies, add varying concentrations of G6P to different reaction mixtures. A control with no G6P should be included.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the hexokinase sample.

  • Immediately start monitoring the increase in absorbance at 340 nm for a set period (e.g., 5 minutes), taking readings at regular intervals.

  • Calculate the initial reaction rate (ΔA340/min) from the linear portion of the absorbance vs. time plot.

  • For inhibition studies, plot the reaction rates against the G6P concentrations to determine the Ki value.

Coupled Enzyme Assay for Pyruvate Kinase Activity and FBP Activation

This assay measures pyruvate kinase activity by coupling the production of pyruvate to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH). The decrease in NADH is monitored spectrophotometrically at 340 nm.

Experimental Workflow:

Pyruvate_Kinase_Assay_Workflow start Prepare Reaction Mixture (Buffer, ADP, PEP, NADH, LDH) add_activator Add varying concentrations of FBP (for activation studies) start->add_activator add_enzyme Add Pyruvate Kinase to initiate reaction add_activator->add_enzyme measure Monitor absorbance at 340 nm over time add_enzyme->measure analyze Calculate initial reaction rates and determine Ka for FBP measure->analyze

Caption: Workflow for pyruvate kinase activity and activation assay.

Materials:

  • Buffer (e.g., Tris-HCl or HEPES, pH 7.5)

  • ADP solution

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Lactate dehydrogenase (LDH)

  • Pyruvate kinase sample

  • Fructose-1,6-bisphosphate (FBP) solution for activation studies

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing buffer, ADP, PEP, NADH, and LDH in a cuvette.

  • For activation studies, add varying concentrations of FBP to different reaction mixtures. A control with no FBP should be included.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the pyruvate kinase sample.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rate from the linear portion of the curve.

  • For activation studies, plot the reaction rates against the FBP concentrations to determine the Ka value.[3]

Quantification of Intracellular FBP and G6P using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular metabolites.

Procedure Outline:

  • Cell Culture and Metabolite Extraction: Culture cells under desired conditions. Rapidly quench metabolic activity and extract intracellular metabolites, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • Sample Preparation: Centrifuge the extract to remove cell debris. The supernatant containing the metabolites can be directly analyzed or further processed (e.g., derivatization) to improve chromatographic separation and detection.

  • LC-MS/MS Analysis: Separate the metabolites using liquid chromatography and detect and quantify them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[8][9]

  • Data Analysis: Quantify the metabolites by comparing their peak areas to those of known standards.

Measurement of Glycolytic Flux using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), which is an indicator of lactic acid production and thus glycolytic flux, in real-time.[10]

Procedure Outline:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Assay Preparation: On the day of the assay, replace the culture medium with a low-buffered Seahorse XF assay medium and incubate in a non-CO2 incubator.

  • Instrument Setup: Hydrate a sensor cartridge and calibrate the Seahorse XF Analyzer.

  • Assay Execution: Place the cell plate in the analyzer. The instrument will measure the basal ECAR. Subsequently, inhibitors of oxidative phosphorylation (e.g., oligomycin) can be injected to measure the maximum glycolytic capacity. An inhibitor of glycolysis (e.g., 2-deoxyglucose) is then injected to confirm that the measured ECAR is due to glycolysis.[11][12]

  • Data Analysis: The Seahorse software calculates various parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.

Conclusion

Fructose-1,6-bisphosphate and Glucose-6-phosphate are critical allosteric regulators that exert opposing effects on glycolysis, providing a sophisticated mechanism for controlling glucose metabolism. G6P acts as a feedback inhibitor at the entry point of the pathway, conserving glucose when downstream flux is limited. Conversely, FBP serves as a feedforward activator, ensuring the efficient completion of glycolysis once the cell has committed to this metabolic route. Understanding the quantitative aspects of their regulatory functions and the experimental methodologies to assess them is crucial for researchers in basic science and drug development who aim to modulate glycolytic activity in various physiological and pathological contexts, such as cancer and metabolic disorders.[13][14]

References

A Comparative Guide to Phosphofructokinase Inhibitors for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphofructokinase (PFK) is a critical regulatory enzyme in glycolysis, catalyzing the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. Its central role in controlling glycolytic flux makes it a key target for metabolic research, particularly in fields like oncology and metabolic disorders. This guide provides an objective comparison of various PFK inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

Overview of Phosphofructokinase Isoforms

There are two main types of phosphofructokinases, PFK-1 and PFK-2, which differ in their structure, function, and regulation.

  • Phosphofructokinase-1 (PFK-1) is the primary rate-limiting enzyme of glycolysis.[1] It is a tetrameric enzyme that exists in three isoforms in mammals: muscle (PFK-M), liver (PFK-L), and platelet (PFK-P).[2] These isoforms exhibit distinct kinetic properties and allosteric regulation.[3]

  • Phosphofructokinase-2 (PFK-2) is a bifunctional enzyme with both kinase and phosphatase activity. Its primary role is to synthesize or degrade fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of PFK-1.[4] The PFKFB3 isoform has a particularly high kinase-to-phosphatase activity ratio, leading to increased F2,6BP levels and enhanced glycolysis.[4]

Comparison of Phosphofructokinase-1 (PFK-1) Inhibitors

PFK-1 is allosterically inhibited by ATP and citrate (B86180) and activated by AMP and fructose-2,6-bisphosphate.[2] Several small molecules have been identified that can inhibit PFK-1 activity. The following table summarizes the inhibitory activity of selected compounds against different PFK-1 isoforms.

InhibitorTarget Isoform(s)IC50 (µM)Key Findings
Compound 3 PFK-M (native)18Preferentially binds to the ATP-binding site of PFK-M.[2]
PFK-M (modified)15More significant inhibition observed in modified, cancer-specific shorter forms.[2]
Compound 9 PFK-M (native)41Preferentially binds to the ATP-binding site of PFK-M.[2]
PFK-M (modified)17Shows more potent inhibition of the modified, cancer-specific form.[2]
Compound 23 PFK-L (modified)27Targets the PFK-L-type ATP-binding site.[2]
Compound 29 PFK-L (modified)8Potent inhibitor of the highly active modified PFK-L enzyme.[2]
Compound 30 PFK-L (modified)8Potent inhibitor of the highly active modified PFK-L enzyme.[2]
Compound 31 PFK-L (modified)9Shows similar inhibitory concentrations to compounds 29 and 30.[2]
Compound 32 PFK-L (modified)9Shows similar inhibitory concentrations to compounds 29 and 30.[2]
Citrate PFK-M982 ± 109A natural allosteric inhibitor.[5]
PFK-P177 ± 132Shows a more pronounced dose-response effect on PFK-P compared to PFK-M.[5]

Comparison of Phosphofructokinase-2 (PFKFB3) Inhibitors

Inhibitors of PFKFB3 indirectly inhibit glycolysis by reducing the levels of the PFK-1 activator, fructose-2,6-bisphosphate. These inhibitors have garnered significant interest, particularly in cancer research.

InhibitorIC50SelectivityKey Findings
3-PO ~25 µM (reported)Low; recent studies suggest off-target effects and that it may not directly bind to PFKFB3.[6][7]Reduces glycolytic flux and suppresses glucose uptake.[6] Has been shown to inhibit NFκB signaling independently of PFKFB3.[3]
PFK158 137 nMPotent and selective for PFKFB3.Reduces glucose uptake, ATP production, and lactate (B86563) release, leading to apoptosis in cancer cells.[8] Has shown antitumor activity in preclinical models.[8]
AZ67 11 nMHighly selective for PFKFB3 over other PFKFB isoforms (PFKFB2 IC50 = 159 nM, PFKFB1 IC50 = 1130 nM).[9]Effectively reduces cellular levels of F2,6BP.[9]

Signaling Pathways

The activity of phosphofructokinases is tightly regulated by complex signaling networks. Understanding these pathways is crucial for interpreting the effects of PFK inhibitors.

PFK1_Regulation PFK-1 Regulatory Pathway cluster_activators Activators cluster_inhibitors Inhibitors AMP AMP PFK1 PFK-1 AMP->PFK1 F26BP Fructose-2,6-bisphosphate F26BP->PFK1 ATP ATP ATP->PFK1 Citrate Citrate Citrate->PFK1 Glycolysis Glycolysis PFK1->Glycolysis

Figure 1. Allosteric regulation of PFK-1 activity.

PFKFB3_Signaling PFKFB3 Upstream and Downstream Signaling cluster_upstream Upstream Regulators cluster_downstream Downstream Effects Hypoxia Hypoxia (via HIF-1α) PFKFB3 PFKFB3 Hypoxia->PFKFB3 MAPK MAPK Pathway (p38, JNK) MAPK->PFKFB3 Insulin Insulin/IGF-1 Pathway Insulin->PFKFB3 F26BP Fructose-2,6-bisphosphate Production PFKFB3->F26BP NFkB NF-κB Signaling PFKFB3->NFkB Glycolysis Increased Glycolysis F26BP->Glycolysis

Figure 2. Key signaling pathways involving PFKFB3.

Experimental Protocols

Accurate assessment of phosphofructokinase inhibitor efficacy requires robust experimental methodologies. Below are detailed protocols for key assays.

Protocol 1: Phosphofructokinase (PFK) Enzyme Activity Assay

This protocol outlines a coupled enzyme assay to measure PFK activity in cell or tissue lysates.

Materials:

  • PFK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2)

  • Fructose-6-phosphate (F6P) solution

  • ATP solution

  • Coupled enzyme mix (containing aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)

  • NADH solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in ice-cold PFK Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • PFK Assay Buffer

    • Coupled enzyme mix

    • NADH solution

    • F6P solution

    • Sample lysate or purified PFK enzyme

    • PFK inhibitor at desired concentrations (or vehicle control)

  • Initiate Reaction: Add ATP solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode, taking readings every 1-2 minutes for at least 30 minutes at 37°C.

  • Data Analysis: The rate of NADH oxidation is proportional to PFK activity and is observed as a decrease in absorbance at 340 nm. Calculate the slope of the linear portion of the curve to determine the reaction rate.

PFK_Activity_Assay PFK Enzyme Activity Assay Workflow start Start prep Prepare Sample Lysate start->prep setup Set up Reaction Mix (Buffer, Enzymes, NADH, F6P, Sample, Inhibitor) prep->setup initiate Initiate Reaction with ATP setup->initiate measure Kinetic Absorbance Measurement (340 nm) initiate->measure analyze Calculate Rate of NADH Oxidation measure->analyze end End analyze->end

Figure 3. Workflow for PFK enzyme activity assay.

Protocol 2: Cell-Based Glycolysis Assay (Extracellular Acidification Rate - ECAR)

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the rate of glycolysis in live cells treated with a PFK inhibitor.

Materials:

  • Extracellular flux analyzer and associated consumables (cell culture microplates, sensor cartridges)

  • Assay medium (e.g., XF Base Medium supplemented with L-glutamine, pH 7.4)

  • Glucose solution

  • Oligomycin solution (ATP synthase inhibitor)

  • 2-Deoxyglucose (2-DG) solution (glycolysis inhibitor)

  • PFK inhibitor

Procedure:

  • Cell Seeding: Seed cells in a cell culture microplate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat cells with the PFK inhibitor for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a CO2-free incubator at 37°C.

    • Replace the cell culture medium with pre-warmed assay medium and incubate the cells in a CO2-free incubator for 1 hour prior to the assay.

    • Load the injector ports of the sensor cartridge with glucose, oligomycin, and 2-DG.

  • Seahorse XF Assay:

    • Calibrate the instrument with the sensor cartridge.

    • Place the cell culture plate into the instrument and initiate the assay protocol.

    • The instrument will measure baseline ECAR, followed by sequential injections of:

      • Glucose: To measure the glycolytic rate.

      • Oligomycin: To inhibit mitochondrial respiration and force cells to rely on glycolysis, revealing the maximum glycolytic capacity.

      • 2-DG: To inhibit glycolysis and confirm that the measured ECAR is due to glycolytic activity.

  • Data Analysis: Analyze the ECAR data to determine the effect of the PFK inhibitor on basal glycolysis and glycolytic capacity.

ECAR_Assay Seahorse XF ECAR Assay Workflow start Start seed Seed Cells in Microplate start->seed treat Treat with PFK Inhibitor seed->treat prepare Prepare Assay Medium and Sensor Cartridge treat->prepare run Run Seahorse XF Analyzer prepare->run injections Sequential Injections: 1. Glucose 2. Oligomycin 3. 2-DG run->injections analyze Analyze ECAR Data run->analyze end End analyze->end

Figure 4. Workflow for Seahorse XF ECAR assay.

Conclusion

The choice of a phosphofructokinase inhibitor for metabolic research depends on the specific research question and the experimental system. For studies requiring isoform-specific inhibition of PFK-1, the novel compounds targeting either PFK-M or PFK-L offer promising avenues. For researchers interested in modulating glycolysis through the PFKFB3-F2,6BP axis, inhibitors like PFK158 and AZ67 provide potent and selective options. It is crucial to consider the potential for off-target effects, as highlighted by studies on 3-PO, and to validate the inhibitor's effects using robust enzymatic and cell-based assays. This guide provides a foundation for making informed decisions when selecting and utilizing PFK inhibitors in metabolic research.

References

A Comparative Guide to Modern Analytical Methods for Sugar Phosphate Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate profiling of sugar phosphates, key intermediates in central carbon metabolism, is crucial for advancing research in numerous biological and pharmaceutical fields. The inherent challenges of analyzing these highly polar and structurally similar molecules necessitate a careful selection of analytical methodology. This guide provides an objective comparison of contemporary techniques, supported by experimental data, to aid researchers in choosing the most suitable approach for their specific needs.

Comparison of Analytical Method Performance

The selection of an analytical method for sugar phosphate (B84403) profiling is often a trade-off between sensitivity, selectivity, and sample throughput. The following table summarizes the quantitative performance of several leading techniques.

Analytical MethodKey AdvantagesTypical Limit of Detection (LOD) / Limit of Quantitation (LLOQ)Repeatability (RSD)Linearity (R²)
LC-MS with Derivatization (Reductive Amination) High sensitivity and selectivity for reducing sugars and their phosphates.[1][2]LLOD: femtomoles to low picomoles on-column.[1]≤ 8.5% (intraday CV).[1]> 0.999.[1]
LC-MS with Derivatization (Two-Step) Improved separation, identification, and quantification.[3]pg to ng/µl concentration range.[3]< 20%.[3][4]> 0.99.[3][4]
Stable Isotope Chemical Labeling with RPLC-MS Ultrasensitive determination, suitable for single-cell analysis.[5][6] Increased detection sensitivities by 3.5–147 folds.[5][6]5 to 16 pg/mL.[5][6]--
Ion Chromatography (IC) Simultaneous determination of various anions.[7]20 to 100 pmol for most anions.[7]5-10%.[7]-
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Highly selective, capable of separating regioisomers.[8] Good for limited sample amounts.[9]---
Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS) Baseline separation of isomers.[10]10 nM for pentose (B10789219) 5-phosphate and hexose (B10828440) 6-phosphate.[10]--
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS Good for separating isobaric compounds.[11]-Poor reproducibility for some metabolites.[3]-
Mixed-Mode HPLC-MS Robust separation of sugar phosphates.[12]---

Experimental Workflows

Visualizing the experimental process is key to understanding the practical application of each method. The following diagrams illustrate the typical workflows for two prominent and distinct approaches.

cluster_0 LC-MS with Reductive Amination Workflow A Sample Extraction (e.g., Mouse Heart Tissue) B Reductive Amination Derivatization (with 3-amino-9-ethylcarbazole) A->B C UPLC Separation (Pentafluorophenyl column) B->C D ESI-MS/MS Detection (MRM mode) C->D E Data Analysis and Quantitation D->E

LC-MS with Reductive Amination Workflow

cluster_1 GC-NCI-MS Workflow F Sample Preparation (e.g., Cell Culture) G Two-Step Derivatization (PFBO and TMS) F->G H GC Separation (Optimized temperature gradient) G->H I Negative Chemical Ionization MS Detection H->I J Metabolic Flux Analysis I->J

GC-NCI-MS Workflow for Sugar Phosphate Analysis

Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable scientific inquiry. Below are methodologies for two of the compared techniques.

Protocol 1: LC-MS with Reductive Amination for Sugars and Sugar Phosphates in Tissue[1][2]

1. Sample Preparation and Extraction:

  • Mouse heart tissue is homogenized.

  • Metabolites are extracted using a suitable solvent system.

2. Derivatization (Reductive Amination):

  • The extracted sample is derivatized using 3-amino-9-ethylcarbazole (B89807) (AEC). This step introduces a tertiary amino group, enhancing chromatographic retention and ionization efficiency.

3. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • A pentafluorophenyl (PFP) core-shell UPLC column is used for separation.

    • A mobile phase gradient with methylphosphonic acid as a tail-sweeping reagent is employed to improve peak shape.

  • Mass Spectrometry Detection:

    • An electrospray ionization (ESI) source is used in positive ion mode.

    • Detection and quantitation are performed using multiple-reaction monitoring (MRM).

4. Data Analysis:

  • Accurate quantitation is achieved by comparing the peak areas of the analytes to those of stable isotope-labeled internal standards.

Protocol 2: Two-Step Derivatization for GC-MS Analysis of Sugar Phosphates[3]

1. Sample Extraction:

  • Metabolites are extracted from plant tissues (e.g., Populus leaf) using a chloroform/methanol mixture.

2. Derivatization:

  • A two-step derivatization process is performed:

    • Methoximation: The sample is treated with methoxylamine to stabilize the carbonyl groups of the sugars.

    • Acylation: Propionic acid anhydride (B1165640) is then used to derivatize the hydroxyl and phosphate groups, increasing volatility for GC analysis.

3. UHPLC-ESI-MS Analysis:

  • Chromatographic Separation:

    • A reversed-phase C18 column is used.

    • The mobile phase consists of a gradient of formic acid in water and acetonitrile.

  • Mass Spectrometry Detection:

    • Electrospray ionization (ESI) is used for ionization.

    • Both a Q-TOF for identification and a QqQ-MS for quantification can be employed.

4. Data Analysis:

  • Standard curves are generated using authentic sugar phosphate standards for quantification.

Concluding Remarks

The landscape of analytical techniques for sugar phosphate profiling is diverse and continually evolving. Derivatization-based LC-MS methods, particularly those employing reductive amination or two-step procedures, offer excellent sensitivity and selectivity.[1][3] For applications requiring the utmost sensitivity, such as single-cell metabolomics, stable isotope chemical labeling combined with RPLC-MS presents a powerful option.[5][6] Ion chromatography remains a robust method for the simultaneous analysis of multiple anions, while CE-MS provides high selectivity for isomeric separation.[7][8] The choice of method should be guided by the specific research question, the available instrumentation, and the required level of sensitivity and selectivity.

References

A Researcher's Guide to Assessing the Purity of Commercial Fructose Phosphate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of experimental results is paramount. The purity of chemical standards, such as fructose-6-phosphate (B1210287) (F6P) and fructose-1,6-bisphosphate (F1,6BP), is a critical factor that can significantly impact the outcomes of metabolic studies, enzyme kinetics, and drug screening assays. Commercially available fructose (B13574) phosphate (B84403) standards can contain various impurities, including structural isomers (e.g., glucose-6-phosphate), other phosphorylation variants (e.g., fructose-2,6-bisphosphate), or degradation products, which can lead to erroneous data and misinterpretation of results.[1][2][3]

This guide provides an objective comparison of the analytical methodologies used to assess the purity of these standards, supported by detailed experimental protocols. It is designed to empower researchers to independently verify the quality of their reagents and ensure the integrity of their scientific findings.

The Challenge of Isomeric Purity

A primary challenge in assessing fructose phosphate purity lies in the differentiation of structural isomers, such as fructose-6-phosphate, glucose-6-phosphate, and mannose-6-phosphate.[4] These molecules have identical masses and similar physicochemical properties, making them difficult to separate and quantify using standard analytical techniques.[1][5] The presence of these isomers as impurities can significantly alter the results of enzymatic assays, as many enzymes exhibit high specificity. For example, one commercial source of ¹³C-labeled fructose-6-phosphate notes that it may contain up to 10% of its isomer, ¹³C-labeled glucose-6-phosphate.[3]

Key Analytical Techniques for Purity Assessment

Several powerful analytical techniques can be employed to determine the purity of fructose phosphate standards. The choice of method often depends on the available instrumentation, the required sensitivity, and the specific impurities being investigated.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating and quantifying sugar phosphates.[6] Mixed-mode chromatography, which utilizes both anion-exchange and other separation mechanisms, is particularly effective for resolving these highly polar compounds.[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[6][10] This technique is exceptionally well-suited for identifying and quantifying trace-level impurities and for differentiating between isomers, especially when coupled with advanced fragmentation techniques like MSn or ultraviolet photodissociation (UVPD).[1][4]

  • Enzymatic Assays: These assays offer high specificity for quantifying a particular fructose phosphate. They typically involve a series of coupled enzyme reactions that produce a detectable signal, such as a change in fluorescence or absorbance, which is proportional to the amount of the target molecule.[11][12]

Data Presentation: A Template for Purity Comparison

Due to the lack of publicly available, head-to-head comparative studies from manufacturers, researchers often need to perform their own purity assessments. The following table provides a template for summarizing quantitative data obtained from such analyses. The data presented are illustrative and represent hypothetical results for demonstrating the table's utility.

Parameter Vendor A Standard Vendor B Standard Vendor C Standard Methodology
Stated Purity >98%>99% (HPLC)>98%Manufacturer CoA
Measured F6P Purity 97.5%99.2%98.1%LC-MS
Glucose-6-Phosphate (%) 1.8%0.5%1.2%LC-MS/MS
Fructose-1,6-Bisphosphate (%) 0.2%<0.1%0.3%LC-MS
Unknown Impurities (%) 0.5%0.2%0.4%HPLC-CAD
Water Content (%) 3.5%2.1%4.2%Karl Fischer

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are protocols for the key analytical techniques discussed.

HPLC Protocol for Fructose Phosphate Separation

This method is adapted from established mixed-mode chromatography techniques for separating sugar phosphates.[7][9]

  • Column: A mixed-mode column such as SIELC Primesep SB (4.6 x 150 mm, 5 µm) or Newcrom B (4.6 x 150 mm, 3 µm).[7][9]

  • Mobile Phase: An isocratic mobile phase consisting of 80% water and 20% acetonitrile, with 20 mM ammonium (B1175870) formate (B1220265) (AmFm) as a buffer, adjusted to pH 3.0.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection of non-UV absorbing compounds.[7][9]

  • Sample Preparation: Dissolve the fructose phosphate standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject 5-10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of all potential impurities. Diphosphates will typically have longer retention times than monophosphates.[9]

    • Identify peaks by comparing retention times with known standards for potential impurities (e.g., glucose-6-phosphate, fructose-1,6-bisphosphate).

    • Quantify purity based on the relative peak area of the primary compound versus all other detected peaks.

LC-MS/MS Protocol for Isomer Differentiation and Quantification

This protocol leverages advanced mass spectrometry for highly sensitive and specific analysis, capable of distinguishing between isomers.[4][13]

  • Column: A HILIC column such as a ZIC-pHILIC (2.1 x 150 mm, 5 µm).[4]

  • Mobile Phase A: 5 mM Ammonium carbonate with 0.1% Ammonium hydroxide (B78521) in water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: A gradient from 80% B to 20% B over 20 minutes.[4]

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: An Orbitrap or Triple Quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.[4][13]

  • Detection Mode: ESI in negative ion mode. Monitor for the specific mass-to-charge ratios (m/z) of fructose-6-phosphate (m/z 259) and fructose-1,6-bisphosphate (m/z 339).[13]

  • Procedure:

    • Prepare standards and samples in a 60:40 Acetonitrile:Water solution.[4]

    • Equilibrate the LC system with the initial gradient conditions.

    • Inject the sample.

    • Acquire data in full scan mode to identify potential impurities and in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high-sensitivity quantification.

    • Utilize MS/MS fragmentation to generate unique fragment ions for each isomer, allowing for their unambiguous differentiation even if they co-elute chromatographically.[1][4]

Enzymatic Assay Protocol for Fructose-6-Phosphate Quantification

This protocol is based on a coupled enzyme reaction and can be measured via fluorescence or UV absorbance.[11][14]

  • Principle: Fructose-6-phosphate (F6P) is converted to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is measured at 340 nm (absorbance) or via fluorescence (Ex/Em = 535/587 nm with a suitable probe) and is directly proportional to the F6P concentration.[11]

  • Reagents:

    • Assay Buffer (e.g., 0.3 M Triethanolamine, pH 7.6).[11][14]

    • NADP+ Solution.

    • Phosphoglucose Isomerase (PGI) enzyme solution.

    • Glucose-6-Phosphate Dehydrogenase (G6PDH) enzyme solution.

    • Fructose-6-Phosphate Standard Solution (for calibration curve).

  • Procedure:

    • Prepare a standard curve using a high-purity F6P standard.

    • For each sample to be tested, prepare a reaction mixture containing the assay buffer and NADP+.

    • Add the G6PDH enzyme to the mixture. This step is to quantify any contaminating G6P in the sample. Measure the baseline signal (A1).

    • Initiate the primary reaction by adding the PGI enzyme.

    • Incubate at a controlled temperature (e.g., 25°C) until the reaction is complete (approximately 10-15 minutes).[14]

    • Measure the final signal (A2).

    • The change in signal (A2 - A1) corresponds to the amount of F6P in the sample.

    • Calculate the concentration of F6P in the commercial standard by comparing its signal to the standard curve.

Mandatory Visualizations

The following diagrams illustrate the workflows and pathways described in this guide.

G cluster_0 Purity Assessment Workflow for Commercial Standards Standard Receive Commercial Fructose Phosphate Standard Prep Sample Preparation (Dissolution in appropriate solvent) Standard->Prep Analysis Analytical Testing Prep->Analysis HPLC HPLC-CAD/ELSD Analysis->HPLC Separation LCMS LC-MS/MS Analysis->LCMS Identification Enzyme Enzymatic Assay Analysis->Enzyme Quantification Data Data Analysis (Peak Integration, Purity Calculation) HPLC->Data LCMS->Data Enzyme->Data Report Generate Purity Report & Comparison Table Data->Report

Caption: General workflow for assessing the purity of commercial standards.

G cluster_1 Coupled Enzymatic Assay for Fructose-6-Phosphate F6P Fructose-6-Phosphate (Sample) G6P Glucose-6-Phosphate F6P->G6P PGI Gluconate 6-Phospho-D-gluconate G6P->Gluconate G6PDH NADP NADP+ NADPH NADPH (Detectable Signal) NADP->NADPH G6PDH PGI Phosphoglucose Isomerase G6PDH Glucose-6-Phosphate Dehydrogenase G cluster_2 LC-MS/MS Experimental Workflow Sample Standard Solution LC Liquid Chromatography (HILIC Separation) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection, e.g., m/z 259) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Fragment Ion Detection) CID->MS2 Detector Detector & Data System MS2->Detector

References

Orthogonal Method Validation for Fructose Phosphate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fructose (B13574) phosphates is critical for understanding cellular metabolism and its role in various disease states. This guide provides an objective comparison of three common orthogonal methods for fructose phosphate (B84403) quantification: Ion Chromatography (IC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzymatic Assays.

Fructose phosphates, such as fructose-6-phosphate (B1210287) (F6P) and fructose-1,6-bisphosphate (F1,6BP), are key intermediates in glycolysis and gluconeogenesis.[1] Their precise measurement is crucial for studying metabolic diseases, cancer, and for the development of therapeutic interventions.[1] This guide details the experimental protocols for each method, presents their performance characteristics in a comparative table, and provides visualizations of the relevant metabolic pathway and experimental workflows.

Comparative Analysis of Quantification Methods

The choice of an appropriate analytical method depends on the specific requirements of the study, including the desired sensitivity, specificity, throughput, and the nature of the biological matrix. The following table summarizes the key performance characteristics of IC, LC-MS, and enzymatic assays for the quantification of fructose phosphates.

FeatureIon Chromatography (IC)Liquid Chromatography-Mass Spectrometry (LC-MS)Enzymatic Assays
Principle Separation based on ionic interactions with a stationary phase, followed by conductivity detection.Separation by liquid chromatography followed by mass-based detection and quantification.[1]Coupled enzyme reactions leading to a measurable colorimetric or fluorometric signal.[2][3]
Specificity Moderate to High. Can separate isomers like glucose-6-phosphate and fructose-6-phosphate with optimized conditions.[4]High. Provides structural information and can distinguish between isobaric compounds.[5]High. Specific enzymes are used for each fructose phosphate.
Sensitivity (LOD/LOQ) High. LODs in the range of 20-100 pmol.[6] For FDP, a minimum detection limit of 0.032 µmol/L has been reported.[4]Very High. LODs in the femtomole to low picomole range are achievable. For F6P and F1,6BP, LODs of 0.44 µM have been reported.[7]High. Fluorometric assays can detect as low as 1 µM of F6P.[8]
Linearity Good. A significant linear relationship (r=0.9999) was observed for FDP in the range of 3.3 to 211.5 µmol/L.[4]Excellent. Linearity with regression coefficients of > 0.9992 is common. For F6P and F1,6BP, linearity was established between 50-400 µM.[7]Good. Dependent on the specific kit and detection method.
Throughput Moderate. Analysis time can be around 5 minutes per sample.[4]Moderate to High. Dependent on the chromatographic method.High. Amenable to 96-well plate format for high-throughput screening.[2]
Sample Preparation Relatively simple, often requiring only deproteinization.[4]Can be more complex, sometimes requiring derivatization to improve separation and sensitivity.[5]Simple, typically involves deproteinization.[8][9]
Instrumentation Requires a dedicated ion chromatography system with a conductivity detector.[10]Requires an LC system coupled to a mass spectrometer.[5]Requires a spectrophotometer or fluorometer.[2][3]
Cost Moderate instrument cost.High instrument cost.Low instrument and reagent cost per sample.

Fructose Metabolism and Glycolysis Pathway

Fructose enters the glycolytic pathway through a series of enzymatic steps, bypassing some of the regulatory points that control glucose metabolism.[11][12] This distinct metabolic route has significant implications for cellular energy and lipid homeostasis.[13]

FructoseMetabolism Fructose Fructose Fructose_1_P Fructose-1-Phosphate Fructose->Fructose_1_P Fructokinase DHAP DHAP Fructose_1_P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Fructose_1_P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Glyceraldehyde->G3P Triose kinase Pyruvate Pyruvate G3P->Pyruvate G3P->Pyruvate Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase F16BP->DHAP F16BP->G3P

Caption: Fructose and Glucose Metabolism Pathways.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each of the three quantification methods.

Ion Chromatography Workflow

IC_Workflow Sample_Prep Sample Preparation (e.g., Deproteinization) IC_System Ion Chromatography System (Anion Exchange Column) Sample_Prep->IC_System Conductivity_Detector Suppressed Conductivity Detector IC_System->Conductivity_Detector Data_Analysis Data Analysis (Peak Integration & Quantification) Conductivity_Detector->Data_Analysis

Caption: Ion Chromatography Experimental Workflow.

LC-MS Workflow

LCMS_Workflow Sample_Prep Sample Preparation (Extraction, Derivatization) LC_Separation Liquid Chromatography (e.g., HILIC) Sample_Prep->LC_Separation Mass_Spectrometry Mass Spectrometry (ESI, MRM) LC_Separation->Mass_Spectrometry Data_Analysis Data Analysis (Quantification vs. Standard Curve) Mass_Spectrometry->Data_Analysis

Caption: LC-MS Experimental Workflow.

Enzymatic Assay Workflow

Enzymatic_Workflow Sample_Prep Sample Preparation (Deproteinization) Reaction_Setup Reaction Setup in 96-well Plate (Sample, Standards, Reagents) Sample_Prep->Reaction_Setup Incubation Incubation (e.g., 37°C) Reaction_Setup->Incubation Signal_Detection Signal Detection (Absorbance or Fluorescence) Incubation->Signal_Detection Data_Analysis Data Analysis (Calculation of Concentration) Signal_Detection->Data_Analysis

Caption: Enzymatic Assay Experimental Workflow.

Experimental Protocols

Ion Chromatography (IC) Protocol for Fructose-1,6-Diphosphate (FDP)

This protocol is based on a rapid ion chromatography method for the analysis of FDP in fermentation broth.[4]

  • Sample Preparation:

    • Dilute the sample with ultrapure water to bring the FDP concentration within the linear range of the assay.[4]

    • Filter the diluted sample through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: AS11-HC anion exchange column.[4]

    • Eluent: 50 mmol/L KOH.[4]

    • Flow Rate: 0.38 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Injection Volume: 20 µL.[4]

  • Detection:

    • Suppressed conductivity detection.[4]

    • Suppressor Current: 124 mA.[4]

    • Detector Cell Temperature: 30°C.[4]

  • Quantification:

    • Prepare a standard curve using known concentrations of FDP.

    • Integrate the peak area corresponding to FDP in the sample chromatogram.

    • Calculate the concentration of FDP in the sample by comparing its peak area to the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for F6P and F1,6BP

This protocol is adapted from a method for the separation and quantification of F6P and F1,6BP.[7]

  • Sample Preparation:

    • For tissue samples, homogenize in a suitable buffer on ice.[8]

    • For cell samples, harvest and wash with cold PBS.[8]

    • Deproteinize the sample using a 10 kDa molecular weight cut-off spin filter.[2]

  • LC Conditions:

    • Column: Phenomenex Luna NH2 column (150 mm x 2.0 mm i.d.).[7]

    • Mobile Phase: 5 mM triethylamine (B128534) acetate (B1210297) buffer/ACN (80:20) v/v in a linear pH gradient (from pH = 9 to 10 in 15 min).[7]

    • Flow Rate: 0.3 mL/min.[7]

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative polarity.[7]

    • Detection Mode: Full scan (100-450 m/z) and Selected Ion Monitoring (SIM) mode for the anions at m/z = 259 (F6P) and m/z = 339 (F1,6BP).[7]

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of F6P and F1,6BP.

    • Determine the concentration of the analytes in the samples by comparing their peak areas to the respective standard curves.

Enzymatic Assay Protocol for Fructose-6-Phosphate (F6P)

This protocol is based on a commercially available fluorometric assay kit.[2]

  • Sample Preparation:

    • Homogenize tissue (10-100 mg) or cells (5 x 10^6) in an appropriate assay buffer.[2]

    • Centrifuge to remove insoluble material.[2]

    • Deproteinize the supernatant using a 10 kDa MWCO spin filter.[2]

  • Assay Procedure (96-well plate format):

    • Prepare a standard curve by diluting the F6P standard to concentrations ranging from 0 to 0.5 nmole/well.[2]

    • Add 50 µL of the prepared standards and samples to separate wells.

    • Prepare a reaction mix containing the assay buffer, enzyme mix, converter, substrate mix, and probe.[9]

    • Add 50 µL of the reaction mix to each well containing the standards and samples.

    • Incubate the plate for 5-60 minutes at 37°C, protected from light.[9][14]

  • Detection:

    • Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[2]

  • Calculation:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve and determine the concentration of F6P in the samples from the curve.

References

A Comparative Guide to Phosphofructokinase (PFK) Inhibitors and Their Impact on Lactate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various phosphofructokinase (PFK) inhibitors and their effects on lactate (B86563) production, a key indicator of glycolytic activity. By objectively presenting available experimental data, this document aims to assist researchers in selecting appropriate inhibitors for their studies on glycolysis, cancer metabolism, and other related fields.

Phosphofructokinase is a crucial regulatory enzyme in the glycolytic pathway, catalyzing the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. Its inhibition can significantly impact the metabolic flux, leading to reduced lactate production, a hallmark of the Warburg effect in cancer cells. This guide explores a selection of PFK inhibitors, detailing their mechanisms of action and summarizing their reported effects on lactate levels.

Comparative Analysis of PFK Inhibitors

The following table summarizes the available quantitative and qualitative data on the effects of different PFK inhibitors. It is important to note that the data on lactate production are derived from various studies and experimental conditions, and direct head-to-head comparisons in a single system are limited.

InhibitorTarget(s)Mechanism of ActionReported Effect on Lactate ProductionIC50 for PFK ActivityCell Types StudiedReferences
Lonidamine (B1675067) PFK, Hexokinase II, Mitochondrial Pyruvate (B1213749) CarrierAllosteric inhibition, disrupts mitochondrial metabolismInhibition in high-grade gliomas; stimulation in low-grade gliomas.[1]Not widely reportedHuman astrocytomas, Murine tumor cells[1][2][1][2]
Itaconic Acid PFK2, Succinate Dehydrogenase, Aldolase A, GAPDH, LDHACompetitive and allosteric inhibition of glycolytic enzymes.Decreased lactate production.Not reported for PFK directlyMacrophages
2,5-Anhydro-D-mannitol Fructose analog, metabolized to PFK activator/inhibitorMetabolized to 2,5-anhydromannitol-1,6-bisphosphate which can activate pyruvate kinase and inhibit fructose-1,6-bisphosphatase, leading to increased glycolysis.Increased lactate formation.[3]Not an inhibitorRat hepatocytes, Ehrlich ascites cells[3][4][3][4]
Sodium Orthovanadate Protein tyrosine phosphatases, alkaline phosphatases, ATPasesActs as a phosphate (B84403) analog.Abrogates the differentiation-associated reduction in lactate accumulation.Not a direct PFK inhibitorMurine erythroleukemia cells
Compound 3 PFK-M (modified)ATP-competitiveDose-dependent suppression.~15 µM (modified sfPFK-M)Jurkat, Caco-2, COLO 829, MDA-MB-231[5][5]
Compound 9 PFK-M (modified)ATP-competitiveDose-dependent suppression.~17 µM (modified sfPFK-M)Jurkat, Caco-2, COLO 829, MDA-MB-231[5][5]
Compound 23 PFK-L (modified)ATP-competitiveDose-dependent suppression.~27 µM (modified sfPFK-L)Jurkat, Caco-2, COLO 829, MDA-MB-231[5][5]
Compound 29 PFK-L (modified)ATP-competitiveDose-dependent suppression.~8 µM (modified sfPFK-L)Jurkat, Caco-2, COLO 829, MDA-MB-231[5][5]
Compound 30 PFK-L (modified)ATP-competitivePotent dose-dependent suppression.~8 µM (modified sfPFK-L)Jurkat, Caco-2, COLO 829, MDA-MB-231[5][5]
Compound 31 PFK-L (modified)ATP-competitiveDose-dependent suppression.~9 µM (modified sfPFK-L)Jurkat, Caco-2, COLO 829, MDA-MB-231[5][5]
Compound 32 PFK-L (modified)ATP-competitiveDose-dependent suppression.~9 µM (modified sfPFK-L)Jurkat, Caco-2, COLO 829, MDA-MB-231[5][5]

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Glycolysis_Pathway cluster_glycolysis Glycolysis cluster_inhibition PFK Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK Glyceraldehyde3P Glyceraldehyde-3-Phosphate F16BP->Glyceraldehyde3P Aldolase Pyruvate Pyruvate Glyceraldehyde3P->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase PFK_Inhibitor PFK Inhibitors (e.g., Lonidamine, Compound 30) PFK_Inhibitor->F6P Inhibits PFK

Caption: Simplified glycolysis pathway highlighting the central role of PFK and its inhibition.

Experimental_Workflow cluster_workflow Experimental Workflow for Comparing PFK Inhibitors A 1. Cell Culture (e.g., Cancer Cell Line) B 2. Treatment with PFK Inhibitors (Different concentrations and controls) A->B C 3. Incubation (Specified time period) B->C D 4. Sample Collection (Cell culture supernatant) C->D E 5. Lactate Assay (e.g., Colorimetric or Fluorometric) D->E F 6. Data Analysis (Calculate Lactate Concentration, IC50) E->F G 7. Comparison of Inhibitor Effects F->G

Caption: A general experimental workflow for comparing the effects of PFK inhibitors on lactate production.

Experimental Protocols

General Protocol for Measuring Extracellular Lactate Production in Cell Culture

This protocol provides a general framework for assessing the effect of PFK inhibitors on lactate secretion into the cell culture medium. Commercially available lactate assay kits are recommended for accurate and reproducible measurements.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • PFK inhibitors (e.g., Lonidamine, etc.) and vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

  • Phosphate-buffered saline (PBS)

  • Reagents for cell lysis and protein quantification (optional, for normalization)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Inhibitor Treatment:

    • Prepare serial dilutions of the PFK inhibitors in complete cell culture medium.

    • Remove the existing medium from the cells and replace it with medium containing the different concentrations of inhibitors or the vehicle control.

    • Include a "no treatment" control (medium only).

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for the specific cell line and inhibitors being tested.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

    • If the assay kit requires deproteinization, follow the manufacturer's instructions. This typically involves adding a deproteinizing agent and centrifuging to remove precipitated proteins.

  • Lactate Assay:

    • Perform the lactate assay on the collected supernatants according to the manufacturer's protocol of the chosen kit. This usually involves adding a reaction mixture and incubating for a specific time before measuring the absorbance or fluorescence.[6][7][8][9][10]

    • Prepare a standard curve using the lactate standards provided in the kit.

  • Data Analysis:

    • Calculate the lactate concentration in each sample using the standard curve.

    • (Optional but recommended) Normalize the lactate concentration to the cell number or total protein content in each well to account for any effects of the inhibitors on cell proliferation. This can be done by lysing the cells remaining in the plate and performing a protein assay (e.g., BCA assay).

    • Plot the lactate concentration (or normalized lactate production) against the inhibitor concentration to determine the dose-response relationship and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of lactate production).

Protocol for PFK Activity Assay

This protocol outlines a general method to directly measure the enzymatic activity of PFK in cell lysates, which can be used to confirm the inhibitory effect of the compounds on the enzyme itself.

Materials:

  • Cell lysate from treated and control cells

  • PFK activity assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell lysates from cells treated with PFK inhibitors and control cells according to the assay kit's instructions. This typically involves homogenization in an assay buffer and centrifugation to remove insoluble material.

  • Assay Reaction:

    • Add the cell lysate to the wells of a microplate.

    • Initiate the reaction by adding the PFK reaction mix provided in the kit. This mix usually contains fructose-6-phosphate, ATP, and a series of coupling enzymes and substrates that lead to a detectable signal (e.g., NADH production).

  • Measurement:

    • Incubate the plate at the recommended temperature (e.g., 37°C).

    • Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the reaction rate.

  • Data Analysis:

    • Calculate the PFK activity based on the rate of change in absorbance or fluorescence, using a standard curve if required by the kit.

    • Compare the PFK activity in inhibitor-treated samples to that of the control to determine the extent of inhibition.

Conclusion

The selection of a PFK inhibitor for research purposes should be guided by its specific mechanism of action, its potency in inhibiting both PFK activity and downstream lactate production, and the cellular context of the experiment. The novel compounds identified by Lešnik et al. show promise as potent and specific inhibitors of PFK isoforms, with demonstrated efficacy in reducing lactate production in cancer cells.[5] Established compounds like Lonidamine offer a broader mechanism of action that may be advantageous in certain therapeutic contexts, although their effects on lactate can be complex.[1][2] The detailed protocols and comparative data presented in this guide are intended to facilitate the design and execution of robust experiments to further elucidate the role of PFK in health and disease.

References

Inter-laboratory Comparison of Fructose Phosphate Analysis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of prevalent methodologies for the analysis of fructose (B13574) phosphates, crucial intermediates in cellular metabolism. Ensuring consistency and comparability of results across different laboratories is paramount for advancing research in areas such as metabolic diseases and drug development.[1][2] This document outlines detailed experimental protocols, presents comparative performance data for common analytical techniques, and visualizes key metabolic and experimental workflows to aid researchers, scientists, and drug development professionals in selecting and standardizing appropriate analytical methods.

Overview of Analytical Methodologies

The quantification of fructose phosphates in biological samples is primarily achieved through three major techniques: High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (LC-MS), enzymatic assays, and Gas Chromatography (GC). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[3] LC-MS allows for the precise quantification of fructose phosphates, such as fructose-6-phosphate (B1210287) (F6P) and fructose-1,6-bisphosphate (F1,6BP), even in complex biological matrices.[1][3][4] It is particularly valuable in metabolomics studies for the simultaneous analysis of multiple metabolites.[3]

  • Enzymatic Assays: These methods are based on specific enzyme-coupled reactions that produce a measurable signal, such as a change in absorbance or fluorescence, which is proportional to the amount of the fructose phosphate (B84403) present.[5][6] These assays are common due to their simplicity and specificity. For example, F6P concentration can be determined by a series of coupled reactions involving phosphoglucose (B3042753) isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6P-DH), leading to the production of NADPH, which can be measured at 340 nm.[5][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying fructose phosphates from various biological samples.[3][8] To enhance detection and improve chromatographic performance, samples may be derivatized.[3] Different types of columns, such as mixed-mode or amino columns, can be used for effective separation.[8][9][10] Detection is often achieved using evaporative light scattering detectors (ELSD), charged aerosol detectors (CAD), or refractive index detectors (RID).[9][10][11]

Data Presentation: Comparative Performance

The following tables summarize the performance characteristics of different analytical methods for fructose phosphate analysis based on published data and product specifications.

Table 1: Comparison of HPLC and LC-MS Methodologies for Fructose Phosphate Analysis

ParameterMethod 1: LC-ESI-MS[4][12][13]Method 2: HPLC with CAD[9]Method 3: HPLC with RID[10]
Analyte(s) Fructose-6-Phosphate (F6P), Fructose-1,6-Bisphosphate (F1,6BP)Fructose-6-Phosphate, Fructose-1,6-BisphosphateFructose, Glucose, Sucrose, Lactose
Column Phenomenex Luna NH2 (150 mm x 2.0 mm)Newcrom B, mixed-mode (150 mm x 4.6 mm)Amino column
Mobile Phase 5 mM triethylamine (B128534) acetate (B1210297) buffer/ACN (80:20) v/vAcetonitrile/Water with Ammonium Formate (AmFm) bufferAcetonitrile/Water (75:25 v/v)
Detection Electrospray Ionization Mass Spectrometry (ESI-MS)Charged Aerosol Detection (CAD)Refractive Index Detector (RID)
Linearity Range 50-400 µMNot specified0.05 - 10.05 mg/mL
Limit of Detection (LOD) 0.44 µMNot specifiedSuitable for routine analysis
Limit of Quantification (LOQ) 1.47 µMNot specifiedSuitable for routine analysis
Precision (RSD) 1.0 - 6.3% (inter- and intraday)Not specified< 2.0% (inter- and intraday)

Table 2: Comparison of Commercially Available Enzymatic Assay Kits

ParameterMethod A (Representative UV-based)[5][7]Method B (Representative Fluorometric)[6]
Principle Hexokinase, PGI, G6P-DH coupled reactionEnzyme-coupled reaction generating a fluorescent product
Measurement Absorbance at 340 nm (NADPH production)Fluorescence at Ex/Em = 535/587 nm
Linear Range e.g., 4 - 80 µg per assaye.g., 0.1 - 0.5 nmoles per well
Limit of Detection (LOD) e.g., 1.38 mg/L~ 1 µM
Sample Types Cell cultures, tissues, blood, urine, food productsCell cultures, tissues, various biological samples

Table 3: Representative Inter-laboratory Performance Metrics

This table illustrates the typical statistical measures used to assess proficiency in an inter-laboratory comparison.[14] Laboratories analyze a common reference material, and their results are compared against the consensus mean.

Laboratory IDReported Value (unit)Consensus Mean (unit)Standard DeviationZ-ScorePrecision (Repeatability)Performance
Lab 198.5100.02.5-0.60.5%Satisfactory
Lab 2101.2100.02.50.480.8%Satisfactory
Lab 3105.5100.02.52.20.6%Unsatisfactory
Lab 492.0100.02.5-3.21.5%Unsatisfactory
Lab 5100.1100.02.50.040.3%Satisfactory

Note: Z-scores between -2.0 and +2.0 are generally considered satisfactory.[14] Data is hypothetical for illustrative purposes.

Experimental Protocols

Detailed and standardized protocols are essential for minimizing inter-laboratory variability.[15]

Protocol 1: LC-MS/MS Analysis of Fructose Phosphates

This protocol provides a framework for the quantitative analysis of fructose phosphates in biological samples, adapted from published methods.[4][12][13][15]

  • Metabolite Extraction:

    • Quickly wash cultured cells (e.g., grown on a 10 cm dish) twice with ice-cold phosphate-buffered saline (PBS).[15]

    • Immediately add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to the plate.[15]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]

    • Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.[15]

    • Transfer the supernatant containing polar metabolites to a new tube for analysis.[15]

  • Chromatographic Separation:

    • Column: Phenomenex Luna NH2, 150 mm x 2.0 mm i.d.[4][12][13]

    • Mobile Phase: 5 mM triethylamine acetate buffer/Acetonitrile (80:20) v/v.[4][12][13]

    • Flow Rate: 0.3 mL/min.[4][12][13]

    • Gradient: A linear pH gradient from pH 9 to 10 over 15 minutes can be employed for separation.[4][12][13]

  • Mass Spectrometry Detection:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[15]

    • Ionization Mode: Electrospray Ionization (ESI) in negative polarity.[4][12][13]

    • Data Acquisition: Full scan mode (e.g., m/z 100-450) and Selected Ion Monitoring (SIM) mode for target analytes.[4][12][13]

    • Target Ions: Monitor for anions at m/z = 259 for F6P and m/z = 339 for F1,6BP.[4][12][13]

  • Quantification:

    • Generate a standard curve using external standards of known concentrations.

    • Calculate the concentration of fructose phosphates in the samples by interpolating their peak areas from the standard curve.

Protocol 2: Enzymatic Assay for Fructose-6-Phosphate (F6P)

This protocol is based on the principles of commercially available colorimetric and fluorometric assay kits.[5][6]

  • Principle: F6P is converted to glucose-6-phosphate (G6P) by phosphoglucose isomerase (PGI). G6P is then oxidized by G6P dehydrogenase (G6PDH), which reduces a substrate (e.g., NADP+ to NADPH or a probe) to generate a colorimetric (340 nm) or fluorescent (Ex/Em = 535/587 nm) signal.[5][6]

  • Reagent Preparation:

    • Prepare an assay buffer as specified by the kit manufacturer.

    • Reconstitute enzyme mixes (PGI, G6PDH), substrate mixes, and probes according to the kit instructions.[6]

    • Prepare a series of F6P standards by diluting a stock solution to generate a standard curve (e.g., 0 to 0.5 nmol/well).[6]

  • Assay Procedure (96-well plate format):

    • Add standards and samples to separate wells. Adjust the volume of each well to 50 µL with assay buffer.

    • For samples with potential background from endogenous G6P, NADH, or NADPH, prepare a parallel sample blank for each, omitting the F6P Converter/PGI enzyme.

    • Prepare a Reaction Mix containing the assay buffer, enzyme mix, converter, substrate, and probe as per the kit protocol.[6]

    • Add 50 µL of the Reaction Mix to each well (and a background mix to the sample blank wells).[6]

    • Mix and incubate the plate for an appropriate time and temperature (e.g., 5-15 minutes at 37°C or room temperature), protected from light.[5][6]

  • Measurement and Calculation:

    • Measure the absorbance at 340 nm or fluorescence at Ex/Em = 535/587 nm.

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve and determine the amount of F6P in the samples.

    • Calculate the F6P concentration using the formula: C = Ay / Sv, where Ay is the amount of F6P from the standard curve and Sv is the sample volume.[6]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz visualize the complex relationships in fructose phosphate metabolism and analysis.

Fructose_Metabolism_Pathway Fructose Fructose F1P Fructose-1-Phosphate (F1P) Fructose->F1P KHK (Fructokinase) F6P Fructose-6-Phosphate (F6P) Fructose->F6P Hexokinase Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde ALDOB DHAP DHAP F1P->DHAP ALDOB GA3P Glyceraldehyde-3-Phosphate (GA3P) Glyceraldehyde->GA3P Triose Kinase DHAP->GA3P TPI Glycolysis Glycolysis GA3P->Glycolysis G6P Glucose-6-Phosphate (G6P) F6P->G6P PGI F16BP Fructose-1,6-Bisphosphate (F1,6BP) F6P->F16BP PFK-1 PPP Pentose Phosphate Pathway G6P->PPP F16BP->DHAP Aldolase F16BP->GA3P Aldolase

Caption: Key metabolic pathways for fructose, highlighting the formation of fructose phosphates.

Experimental_Workflow Sample 1. Sample Collection (Cells, Tissues, Biofluids) Extraction 2. Metabolite Extraction (e.g., 80% Methanol) Sample->Extraction Separation 3. LC Separation (HILIC / Amino Column) Extraction->Separation Detection 4. MS/MS Detection (High-Resolution MS) Separation->Detection Analysis 5. Data Processing (Peak Integration, Quantification) Detection->Analysis Report 6. Results Reporting Analysis->Report

Caption: Standardized workflow for LC-MS based analysis of fructose phosphates.

Interlab_Comparison_Logic Coordinator Coordinating Body (e.g., EURL-FCM) SamplePrep Preparation & Distribution of Homogeneous Reference Material Coordinator->SamplePrep LabA Participant Lab A SamplePrep->LabA LabB Participant Lab B SamplePrep->LabB LabC Participant Lab C SamplePrep->LabC Analysis Analysis using Standardized Protocol LabA->Analysis LabB->Analysis LabC->Analysis DataSubmission Data Submission to Coordinator Analysis->DataSubmission Stats Statistical Evaluation (Z-Score, Precision) DataSubmission->Stats Report Proficiency Report Stats->Report

Caption: Logical flow of a typical inter-laboratory comparison study for analytical proficiency.

References

A Head-to-Head Comparison of LC-MS Columns for Sugar Phosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of central carbon metabolism, the accurate quantification of sugar phosphates is paramount. These highly polar and often isomeric molecules present significant analytical challenges. This guide provides an objective, data-driven comparison of different Liquid Chromatography-Mass Spectrometry (LC-MS) columns for the analysis of sugar phosphates, supported by experimental data to inform your selection process.

The analysis of sugar phosphates is complicated by their high polarity, which leads to poor retention on traditional reversed-phase columns, and the existence of numerous structural isomers (e.g., glucose-6-phosphate and fructose-6-phosphate) that are difficult to resolve chromatographically but produce similar fragmentation patterns in MS/MS.[1] To address these challenges, several specialized LC column chemistries have been developed, primarily focusing on Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography, and Ion-Pair Reversed-Phase Chromatography.

Comparative Analysis of LC-MS Column Chemistries

The choice of an LC column for sugar phosphate (B84403) analysis hinges on the specific requirements of the assay, such as the need for isomer separation, high sensitivity, or broad metabolite coverage. Below is a summary of the most common column types and their performance characteristics.

Column ChemistryPrincipleAdvantagesDisadvantagesRecommended For
HILIC Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.Good retention of highly polar compounds like sugar phosphates.[2] Compatible with MS-friendly mobile phases.[3] Can separate some isomers.[4][5]Can suffer from long equilibration times and sensitivity to mobile phase composition.[6] May not resolve all critical isomer pairs.[5]General purpose analysis of sugar phosphates, metabolomics studies.
Mixed-Mode Combines multiple retention mechanisms (e.g., HILIC and ion-exchange) on a single stationary phase.Offers unique selectivity and can resolve complex isomeric mixtures that are challenging for single-mode columns.[1][7]Method development can be more complex. May require specific mobile phase conditions to balance retention mechanisms.Targeted analysis requiring high-resolution separation of specific isomers.[1]
Ion-Pair RP Uses a hydrophobic stationary phase (e.g., C18) with an ion-pairing agent in the mobile phase to retain anionic sugar phosphates.Can provide good retention and separation.[8] Robust and well-understood chromatography.Ion-pairing agents can cause significant ion suppression in the MS source, leading to lower sensitivity.[3] Can contaminate the LC-MS system.[9]Applications where MS sensitivity is not the primary concern or when alternative methods are not available.
Derivatization with RP Chemical modification of sugar phosphates to increase their hydrophobicity, allowing for separation on standard reversed-phase columns.Can dramatically increase sensitivity (200 to over 1000 times reported).[3] Improves chromatographic retention and peak shape.Adds an extra step to sample preparation, which can introduce variability.[10] Derivatization may not be complete or may produce byproducts.Ultrasensitive and targeted quantification of specific sugar phosphates, especially in limited sample amounts.[11]

Quantitative Performance Data

The following table summarizes representative chromatographic performance data for key sugar phosphates on different column types, compiled from various studies. Direct comparison is challenging due to variations in experimental conditions across different laboratories.

ColumnAnalyteRetention Time (min)ObservationsReference
Shodex HILICpak VT-50 2D Glucose-6-phosphate~6.5Good separation from fructose-6-phosphate.[4]
Fructose-6-phosphate~6.8Elutes closely to glucose-6-phosphate.[4]
Glucose-1-phosphate~8.0Well-separated from other hexose (B10828440) phosphates.[4]
Fructose-1-phosphate~9.5Baseline separated.[4]
Waters Atlantis Premier BEH Z-HILIC 27 pentose (B10789219) phosphate, glycolysis, and energy metabolitesNot specifiedSharp, symmetric peaks. Mitigates interactions with metal surfaces.[12][12]
Cogent Diamond Hydride™ Sucrose-6-phosphate~8.5Separation of isobaric compounds achieved.[13]
Glucose-6-phosphate~10.5G6P is distinguished by m/z.[13]
Trehalose-6-phosphate~12.5Isobaric with S6P, separated chromatographically.[13]
Primesep SB (Mixed-Mode) Hexose monophosphatesNot specifiedAlmost complete resolution of six hexose phosphate isomers.[1]
Agilent Extend (Ion-Pair RP) 38 metabolites including sugar phosphatesNot specifiedComprehensive coverage of various metabolite classes.[8][8]
Phenomenex Kinex PFP (Derivatization) Glucose-6-phosphateNot specified200 to >1000 times higher sensitivity than ion-pairing LC/MRM-MS.[3][3]

Experimental Workflows and Column Selection Logic

The selection and implementation of an LC-MS method for sugar phosphate analysis follows a structured workflow. The choice of column chemistry is a critical decision point that influences subsequent method development steps.

LC-MS Workflow for Sugar Phosphates General Experimental Workflow for Sugar Phosphate Analysis cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample_Extraction Metabolite Extraction (e.g., boiling ethanol, perchloric acid) Derivatization Derivatization (Optional) (e.g., reductive amination) Sample_Extraction->Derivatization Column_Selection Column Selection (HILIC, Mixed-Mode, IP-RP) Sample_Extraction->Column_Selection Direct analysis Derivatization->Column_Selection If derivatized, typically RP column Method_Development Method Development (Mobile Phase, Gradient, pH) Column_Selection->Method_Development LC_Separation LC Separation Method_Development->LC_Separation MS_Detection MS Detection (ESI-, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Interpretation Data Interpretation Peak_Integration->Data_Interpretation

Figure 1. General workflow for the LC-MS analysis of sugar phosphates.

The decision on which column to use is often dictated by the specific analytical challenge at hand.

Column Selection Logic Logical Comparison of Column Chemistries Analytical_Goal Primary Analytical Goal? Isomer_Separation High-Resolution Isomer Separation Analytical_Goal->Isomer_Separation Yes High_Sensitivity Highest Sensitivity Analytical_Goal->High_Sensitivity No Mixed_Mode Mixed-Mode Column (e.g., HILIC/WAX) Isomer_Separation->Mixed_Mode Broad_Screening Broad Metabolite Screening High_Sensitivity->Broad_Screening No Derivatization_RP Derivatization + RP Column High_Sensitivity->Derivatization_RP Yes HILIC HILIC Column Broad_Screening->HILIC Yes IP_RP Ion-Pair RP Column Broad_Screening->IP_RP Alternative HILIC->Isomer_Separation Can separate some isomers

Figure 2. Decision tree for selecting a suitable LC column chemistry.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and adapting methods. Below are representative protocols for each major column chemistry.

HILIC Method (Based on Shodex HILICpak VT-50 2D)
  • Column: Shodex HILICpak VT-50 2D (2.0 mm ID × 150 mm, 5 µm).[4]

  • Mobile Phase A: 25 mM Ammonium Formate in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 80% B isocratic.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 60 °C.[4]

  • Injection Volume: 5 µL.[4]

  • MS Detection: ESI in negative ion mode, monitoring specific m/z for each sugar phosphate (e.g., m/z 259 for hexose phosphates).[4]

Mixed-Mode Method (Based on Reversed-Phase/Weak Anion-Exchange)
  • Column: A mixed-mode reversed-phase/weak anion-exchanger column.[1]

  • Mobile Phase: Operated under HILIC elution conditions. Specifics on mobile phase composition were part of the study's optimization and are not detailed in the abstract.[1]

  • Column Temperature: Varied between ambient and >40°C to study anomer separation and coalescence.[1]

  • Detection: Charged Aerosol Detector (CAD) was used in this study, but the method is adaptable to MS.[1]

  • Key Finding: This method allowed for the near-complete separation of six hexose phosphate structural isomers.[1]

Ion-Pair Reversed-Phase Method
  • Column: Agilent Extend C18 column.[8]

  • Ion-Pairing Agent: Tributylamine (TBA) is a common choice.[3][8]

  • Mobile Phase: Optimized pH and gradient are critical. A study used TBA and investigated the effect of pH on retention and peak shape.[8]

  • Detection: ESI in negative ion mode.[8]

  • Note: While effective for retention, the use of ion-pairing agents like TBA can suppress the MS signal.[3] A comparative study showed a derivatization method to be 200-1000x more sensitive.[3]

Derivatization with Reversed-Phase LC Method
  • Derivatization Reagent: Reductive amination using 3-amino-9-ethylcarbazole (B89807) (AEC).[3]

  • Column: Phenomenex Kinex core-shell pentafluorophenyl (PFP) column (2.1 × 150 mm, 2.6 μm).[3]

  • Mobile Phase A: 1 mM methylphosphonic acid in water.[3]

  • Mobile Phase B: Acetonitrile/0.1% formic acid.[3]

  • Gradient: 20% to 42% B in 7.5 min.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • MS Detection: ESI in positive ion mode (due to the introduced tertiary amino group from derivatization).[3]

Conclusion

The selection of an LC-MS column for sugar phosphate analysis is a critical step that significantly impacts the quality and sensitivity of the results.

  • HILIC columns , such as the Shodex HILICpak and Waters Atlantis Premier BEH Z-HILIC, offer a robust starting point for the general analysis of these polar metabolites, providing good retention and compatibility with mass spectrometry.[4][12]

  • Mixed-mode columns are superior when the primary goal is the challenging separation of multiple structural isomers within a single run.[1]

  • Ion-pair reversed-phase chromatography remains a viable, albeit less sensitive, option.[3][8]

  • For applications demanding the highest sensitivity, chemical derivatization followed by reversed-phase LC is an excellent, though more labor-intensive, approach.[3][11]

Researchers should carefully consider their specific analytical needs—be it isomer resolution, sensitivity, or throughput—to select the most appropriate column and method for their studies of central carbon metabolism.

References

Unraveling the Crabtree Effect: A Comparative Guide to the Role of Fructose-1,6-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic switch known as the Crabtree effect is paramount for fields ranging from yeast biotechnology to cancer research. This guide provides an objective comparison of the prevailing hypothesis validating the role of the glycolytic intermediate, fructose-1,6-bisphosphate (FBP), against alternative theories, supported by experimental data and detailed protocols.

The Crabtree effect, first observed by Herbert Grace Crabtree, describes the phenomenon where yeast, in the presence of high glucose concentrations, favors ethanol (B145695) fermentation over the more energy-efficient respiratory pathway, even under aerobic conditions.[1] This metabolic reprogramming has profound implications for industrial fermentation processes and shares striking similarities with the Warburg effect in cancer cells. While several mechanisms have been proposed, a growing body of evidence points to fructose-1,6-bisphosphate (FBP) as a key signaling molecule in orchestrating this metabolic shift.

The FBP-Centric Hypothesis vs. Alternative Models

The central hypothesis posits that an accumulation of intracellular FBP, a key intermediate in the glycolytic pathway, acts as a direct inhibitor of mitochondrial respiration, thereby triggering the switch to fermentation. This model is challenged by and often integrated with other theories that suggest a more complex, multi-faceted regulation of the Crabtree effect.

HypothesisCore MechanismKey Supporting Evidence
Fructose-1,6-Bisphosphate (FBP) as a Primary Regulator High glycolytic flux leads to the accumulation of FBP, which directly inhibits mitochondrial respiratory chain complexes and/or promotes the closure of the mitochondrial unspecific channel (ScMUC), reducing oxidative phosphorylation.[2][3][4][5]- FBP levels significantly increase upon glucose addition to Crabtree-positive yeast.[2] - Direct application of FBP to isolated mitochondria from Crabtree-positive yeast inhibits respiration.[4][6] - The inhibitory effect is dependent on the ratio of FBP to Glucose-6-Phosphate (G6P), which has an opposing, stimulatory effect on respiration.[2][7]
Limited Respiratory Capacity The respiratory machinery of Crabtree-positive yeasts has a finite capacity that becomes saturated at high glycolytic fluxes. The excess pyruvate (B1213749) is then shunted towards fermentation.[1][8]- A critical glucose concentration exists above which ethanol production begins.[1] - Overexpression of respiratory chain components can in some cases reduce ethanol overflow.[9]
Proteome and Resource Allocation The Crabtree effect is an evolutionary strategy to optimize resource allocation for rapid growth. Fermentation, despite its lower ATP yield per glucose molecule, allows for a faster rate of ATP production and minimizes the proteomic cost associated with synthesizing the complex machinery for respiration.[10][11][12]- Crabtree-positive yeasts exhibit higher glucose uptake and glycolytic flux rates.[12] - Comparative proteomics reveal differences in the allocation of proteins to glycolysis versus mitochondrial respiration between Crabtree-positive and -negative yeasts.[12]
Redox Imbalance (NADH/NAD+) High rates of glycolysis lead to a rapid production of NADH. When the respiratory chain's capacity to re-oxidize NADH is exceeded, the cell relies on fermentation to regenerate NAD+ required for glycolysis to continue.[9]- Deletion of pyruvate decarboxylase (PDC) isoenzymes, which blocks the main fermentation pathway, leads to an imbalance in the NADH/NAD+ ratio and growth arrest on glucose.[9]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of FBP in the Crabtree effect.

Table 1: Effect of Glycolytic Intermediates on Mitochondrial Respiration in Saccharomyces cerevisiae

ConditionMetabolite(s) AddedConcentrationEffect on Oxygen Consumption RateReference
Isolated MitochondriaFructose-1,6-bisphosphate (FBP)1 mMInhibition[4]
Isolated MitochondriaGlucose-6-Phosphate (G6P)3 mMStimulation (~20%)[4][6]
Isolated MitochondriaG6P + FBP3 mM G6P + varying FBPFBP antagonizes G6P-induced stimulation[4]
Permeabilized SpheroplastsFructose-1,6-bisphosphate (FBP)Physiological concentrationsInhibition of oxidative phosphorylation[4][6]
Isolated MitochondriaFructose-1,6-bisphosphate (FBP)Not specifiedClosure of ScMUC, inhibiting oxygen consumption[3]
Isolated MitochondriaGlucose-6-Phosphate (G6P)Not specifiedPartial opening of ScMUC, accelerating oxygen consumption[3]

Table 2: Intracellular FBP Concentration in Saccharomyces cerevisiae

Growth ConditionFBP ConcentrationFold ChangeReference
Lactate as carbon sourceLow-[2]
Upon addition of glucoseSignificantly rises~8-fold increase[2]

Experimental Protocols

Validating the role of FBP in the Crabtree effect necessitates precise experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Measurement of Oxygen Consumption in Isolated Mitochondria

Objective: To determine the direct effect of FBP on the respiratory activity of mitochondria.

Methodology:

  • Yeast Culture and Mitochondria Isolation:

    • Culture Crabtree-positive (e.g., Saccharomyces cerevisiae) and, as a control, Crabtree-negative yeast (e.g., Kluyveromyces lactis) in a lactate-based medium to de-repress mitochondrial function.

    • Harvest cells in the exponential growth phase.

    • Generate spheroplasts by enzymatic digestion of the cell wall (e.g., with zymolyase).

    • Gently lyse the spheroplasts using a Dounce homogenizer in an isotonic buffer.

    • Isolate mitochondria through differential centrifugation. The final mitochondrial pellet is resuspended in a suitable respiration buffer.

  • Oxygen Consumption Measurement:

    • Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to monitor oxygen concentration in a sealed, temperature-controlled chamber.

    • Add a known amount of isolated mitochondria to the respiration buffer containing a respiratory substrate (e.g., NADH or ethanol).

    • After establishing a stable basal respiration rate, inject a precise concentration of FBP into the chamber.

    • Record the change in the rate of oxygen consumption.

    • As controls, test the effect of other glycolytic intermediates like G6P and the combination of G6P and FBP.

Protocol 2: Quantification of Intracellular FBP Levels

Objective: To measure the change in FBP concentration within yeast cells following a glucose pulse.

Methodology:

  • Yeast Culture and Glucose Pulse:

    • Grow yeast cells in a chemostat under glucose-limited conditions to ensure a respiratory metabolism.

    • Once a steady state is achieved, introduce a pulse of a high concentration of glucose to induce the Crabtree effect.

  • Rapid Sampling and Quenching:

    • Collect cell samples at specific time points before and after the glucose pulse.

    • Immediately quench metabolic activity by rapidly transferring the cell suspension into a cold solution (e.g., -40°C methanol) to prevent enzymatic degradation of metabolites.

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension to pellet the cells.

    • Extract intracellular metabolites using a suitable method, such as boiling ethanol or a cold chloroform/methanol/water extraction.

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

  • FBP Quantification:

    • Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify and quantify FBP based on its mass-to-charge ratio and retention time, comparing it to a standard curve generated with known concentrations of FBP.

Visualizing the Mechanisms

To better illustrate the proposed molecular interactions and experimental designs, the following diagrams are provided.

FBP_Signaling_Pathway cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P RespChain Respiratory Chain (Oxidative Phosphorylation) G6P->RespChain Stimulates FBP Fructose-1,6-BP F6P->FBP Pyruvate Pyruvate FBP->Pyruvate FBP->RespChain Inhibits ScMUC Mitochondrial Unspecific Channel (ScMUC) FBP->ScMUC Closes

Caption: FBP's role in the Crabtree effect signaling.

Experimental_Workflow cluster_cell_culture Cell Culture & Perturbation cluster_analysis Analysis cluster_respiration Parallel Respiration Assay YeastCulture Yeast Culture (Glucose-limited) GlucosePulse High Glucose Pulse YeastCulture->GlucosePulse Sampling Rapid Sampling & Metabolic Quenching GlucosePulse->Sampling MetaboliteExtraction Metabolite Extraction Sampling->MetaboliteExtraction LCMS LC-MS/MS Analysis MetaboliteExtraction->LCMS DataAnalysis Data Analysis (FBP Quantification) LCMS->DataAnalysis MitoIsolation Mitochondria Isolation O2Measurement Oxygen Consumption Measurement MitoIsolation->O2Measurement FBP_Addition Addition of FBP O2Measurement->FBP_Addition

Caption: Workflow for FBP validation experiments.

References

A Comparative Guide to the Kinetics of Phosphofructokinase Isozymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphofructokinase (PFK) is a critical regulatory enzyme that catalyzes the "committed" step of glycolysis: the ATP-dependent phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-1,6-bisphosphate (F1,6BP).[1][2] This reaction is a key control point for glycolytic flux, and its activity is tightly regulated by the energetic state of the cell.[1][2] In vertebrates, PFK exists as two main types, PFK-1 and PFK-2, each with multiple isozymes that exhibit distinct kinetic and regulatory properties tailored to the metabolic needs of different tissues.[1][3] This guide provides an objective comparison of the kinetics of these isozymes, supported by experimental data and detailed protocols.

Comparative Kinetics of PFK-1 Isozymes: PFKM, PFKL, and PFKP

Phosphofructokinase-1 (PFK-1) is an allosteric tetramer composed of three different subunit types: muscle (M), liver (L), and platelet (P).[2][4] These subunits can assemble into various homotetramers (M4, L4, P4) or heterotetramers, leading to a diversity of kinetic profiles in different tissues.[2][5] For instance, mature muscle primarily expresses the M4 isozyme, while the liver predominantly contains the L4 isoform.[2] A comparative analysis of the recombinant human homotetramers reveals significant differences in their catalytic efficiency and response to allosteric regulators.

Data Presentation: PFK-1 Kinetic Parameters

The kinetic properties of the three human PFK-1 isoforms show clear distinctions in substrate affinity and catalytic efficiency. The muscle isoform (PFK-M) is the most efficient, characterized by a high affinity for both F6P and ATP. In contrast, the platelet isoform (PFK-P) has the lowest affinity for both substrates. The liver isoform (PFK-L) presents a mixed profile with high ATP affinity but low F6P affinity.[3]

ParameterSubstratePFK-M (Muscle)PFK-L (Liver)PFK-P (Platelet)
K₀.₅ (µM) Fructose-6-Phosphate147 (± 19)1360 (± 180)1333 (± 156)
ATP152 (± 15)160 (± 20)276 (± 32)
GTP97 (± 11)158 (± 18)131 (± 15)
k_cat (s⁻¹) Fructose-6-Phosphate5.8 (± 0.2)2.5 (± 0.2)1.2 (± 0.1)
ATP56 (± 2)58 (± 4)38 (± 3)
GTP26 (± 1)36 (± 2)19 (± 1)
Specificity Constant (k_cat/K₀.₅) Fructose-6-Phosphate0.040.0020.0009
(s⁻¹µM⁻¹)ATP0.370.360.14
GTP0.270.230.14
Hill Coefficient (n) Fructose-6-Phosphate1.82 (± 0.18)3.10 (± 0.41)2.18 (± 0.24)
ATP Inhibition (% decrease in activity from 0.5 to 1 mM ATP)21%31%50%

Data summarized from a study on recombinant human PFK isoforms.[3] Values for F6P titrations were determined with 0.5 mM ATP, and values for ATP/GTP titrations were with 4 mM F6P.

Allosteric Regulation of PFK-1

PFK-1 activity is modulated by numerous allosteric effectors that signal the cell's energy status.[1]

  • Inhibition by ATP: High concentrations of ATP act as an allosteric inhibitor, binding to a regulatory site distinct from the active site.[2][6] This binding preferentially stabilizes the inactive T-state conformation of the enzyme, decreasing its affinity for F6P.[6] The PFK-P isoform is the most susceptible to ATP inhibition, while PFK-M is the most resistant.[3]

  • Activation by AMP/ADP: Signals of low cellular energy, such as AMP and ADP, act as allosteric activators.[1][6] They counteract ATP inhibition and promote the active R-state conformation.[1][6]

  • Activation by Fructose-2,6-bisphosphate (F2,6BP): F2,6BP is the most potent allosteric activator of PFK-1.[2] It dramatically increases the enzyme's affinity for F6P and diminishes the inhibitory effect of ATP.[2] Studies on rat isozymes show that PFK-L and PFK-P are the most sensitive to F2,6BP activation, while PFK-M is the least sensitive.[5][7]

  • Inhibition by Citrate (B86180): Citrate, an intermediate of the citric acid cycle, enhances the inhibitory effect of ATP. High citrate levels signal that biosynthetic precursors are abundant, and further glucose breakdown is not needed. PFK-P and PFK-M are more sensitive to citrate inhibition than PFK-L.[5][7]

PFK1_Regulation cluster_glycolysis Glycolysis cluster_regulators Allosteric Regulators cluster_pfk2 PFK-2 Activity F6P Fructose-6-Phosphate PFK1 PFK-1 F6P->PFK1 Substrate F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Product ATP_inhibitor ATP (High) ATP_inhibitor->PFK1 Inhibition Citrate Citrate Citrate->PFK1 Inhibition AMP_ADP AMP / ADP AMP_ADP->PFK1 Activation F26BP Fructose-2,6-Bisphosphate F26BP->PFK1 Activation PFK2 PFK-2 PFK2->F26BP F6P_to_PFK2 Fructose-6-Phosphate F6P_to_PFK2->PFK2

Caption: Allosteric regulation of PFK-1 and the role of PFK-2.

The Role of PFK-2 Isozymes: PFKFB1-4

Unlike PFK-1, Phosphofructokinase-2 (PFK-2) is a bifunctional enzyme that possesses both kinase and phosphatase activities.[8] Its primary role is not to directly participate in the glycolytic pathway but to synthesize and degrade F2,6BP, the potent activator of PFK-1.[8][9] There are four PFK-2 isozymes in humans (PFKFB1-4), encoded by different genes, which exhibit tissue-specific expression and distinct kinase/phosphatase activity ratios.[8][10] This differential activity allows for fine-tuned, tissue-specific regulation of glycolysis in response to hormonal and metabolic signals.[11] For example, in the liver, glucagon (B607659) triggers phosphorylation of PFKFB1, which inhibits its kinase activity and activates its phosphatase activity, lowering F2,6BP levels and thus slowing glycolysis.[10]

Experimental Protocols: PFK-1 Kinetic Assay

The activity of PFK-1 is commonly measured using a coupled enzyme assay. In this system, the product of the PFK-1 reaction, F1,6BP, is immediately acted upon by a series of auxiliary enzymes, ultimately leading to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm (or colorimetrically at 450 nm with a probe).[12][13]

Principle of the Coupled Assay
  • PFK-1: Fructose-6-Phosphate + ATP → Fructose-1,6-Bisphosphate + ADP

  • Aldolase: Fructose-1,6-Bisphosphate → Dihydroxyacetone Phosphate (DHAP) + Glyceraldehyde-3-Phosphate (G3P)

  • Triosephosphate Isomerase (TPI): DHAP → G3P

  • Glycerol-3-Phosphate Dehydrogenase (GDH): G3P + NADH + H⁺ → Glycerol-3-Phosphate + NAD⁺

Required Reagents
  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂ and 1 mM DTT.

  • Substrates: Fructose-6-Phosphate (F6P) and Adenosine Triphosphate (ATP).

  • Coupling Enzymes: Aldolase, Triosephosphate Isomerase (TPI), and Glycerol-3-Phosphate Dehydrogenase (GDH).

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH).

  • PFK-1 Enzyme Sample: Purified isozyme or cell/tissue lysate.

  • Allosteric Effectors (for regulatory studies): Citrate, AMP, ADP, F2,6BP.

  • Microplate reader and 96-well UV-transparent plates.

Procedure
  • Prepare Reagent Master Mix: For each reaction, prepare a master mix containing assay buffer, NADH, ATP, and the coupling enzymes (Aldolase, TPI, GDH). For kinetic studies of F6P, ATP concentration should be kept constant (e.g., 0.5 mM). For ATP kinetics, F6P should be at a saturating concentration (e.g., 4 mM).[3]

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the substrate to be tested (e.g., F6P) in assay buffer.

  • Set Up Reactions: In a 96-well plate, add the following to each well:

    • Reagent Master Mix.

    • Varying concentrations of the substrate being tested.

    • PFK-1 enzyme sample to initiate the reaction.

    • Control Well: A blank reaction containing all components except the PFK-1 enzyme or the primary substrate (F6P) to measure any background NADH oxidation.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve (slope). The rate is proportional to the change in NADH concentration over time.

    • Plot the reaction rate (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (for hyperbolic kinetics) or the Hill equation (for sigmoidal, allosteric kinetics) to determine kinetic parameters such as Vmax, K₀.₅ (or Km), and the Hill coefficient (n).

PFK_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, NADH, ATP, Coupling Enzymes) start->prep_reagents prep_substrate Prepare Substrate Dilutions (e.g., F6P) prep_reagents->prep_substrate setup_plate Set up 96-Well Plate (Master Mix + Substrate) prep_substrate->setup_plate add_enzyme Initiate Reaction (Add PFK-1 Enzyme) setup_plate->add_enzyme measure Kinetic Measurement (Monitor NADH absorbance at 340 nm) add_enzyme->measure analyze Data Analysis (Calculate V, Plot V vs. [S]) measure->analyze determine_params Determine Kinetic Parameters (Vmax, K₀.₅, n) analyze->determine_params end_node End determine_params->end_node

Caption: Experimental workflow for a coupled PFK-1 kinetic assay.

References

Navigating the Analytical Maze: A Comparative Guide to Fructose Phosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key metabolic intermediates like fructose-6-phosphate (B1210287) (F6P) and fructose-1,6-bisphosphate (F1,6BP) is paramount. While immunoassays are a go-to method for many biomolecules, their application to small molecules like sugar phosphates presents unique challenges. This guide provides a comprehensive comparison of analytical approaches for fructose (B13574) phosphate (B84403) determination, addressing the complexities of immunoassay development and detailing robust alternative methods.

The Immunoassay Challenge: Why are Fructose Phosphate Immunoassays Not Readily Available?

The development of traditional immunoassays, such as ELISA, for small molecules like fructose phosphates is hampered by their low immunogenicity. These molecules, known as haptens, are too small to elicit a strong immune response on their own. To generate antibodies, they must first be conjugated to a larger carrier protein. This process, however, can be complex and may not always result in antibodies with the desired specificity and affinity.

The inherent structural similarity among various sugar phosphates poses a significant hurdle for developing highly specific antibodies. An antibody generated against fructose-6-phosphate, for instance, could potentially cross-react with glucose-6-phosphate or other hexose (B10828440) phosphates, leading to inaccurate measurements. This potential for cross-reactivity is a major consideration in the development and validation of any small-molecule immunoassay.

Hapten_Immunoassay_Workflow cluster_immunogen Immunogen Preparation cluster_immunization Antibody Production cluster_assay Competitive Immunoassay F6P Fructose-6-Phosphate (Hapten) Conjugation Chemical Conjugation F6P->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunogen F6P-Carrier Conjugate (Immunogen) Conjugation->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization B_Cell B-Cell Proliferation & Selection Immunization->B_Cell Antibody Anti-F6P Antibody Production B_Cell->Antibody Sample_F6P Sample F6P Competition Competition for Antibody Binding Sample_F6P->Competition Labeled_F6P Labeled F6P Labeled_F6P->Competition Antibody_Coated Antibody-Coated Plate Antibody_Coated->Competition Detection Signal Detection Competition->Detection

Figure 1. General workflow for the development of a competitive immunoassay for a small molecule hapten like fructose-6-phosphate.

Understanding Cross-Reactivity in Fructose Phosphate Analysis

Cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target analyte. For a hypothetical fructose phosphate immunoassay, several endogenous molecules would be prime candidates for cross-reaction, potentially compromising assay specificity. The degree of cross-reactivity is influenced by the structural resemblance of these molecules to the immunogen used for antibody production.

Cross_Reactivity cluster_potential_cross_reactants Potential Cross-Reactants F6P Fructose-6-Phosphate (Target Analyte) G6P Glucose-6-Phosphate F6P->G6P Isomer F1P Fructose-1-Phosphate F6P->F1P Positional Isomer M6P Mannose-6-Phosphate F6P->M6P Epimer F16BP Fructose-1,6-Bisphosphate F6P->F16BP Different Phosphorylation State

Figure 2. Structural relationships between fructose-6-phosphate and potential cross-reactants in a hypothetical immunoassay.

Due to the absence of commercially available immunoassays for fructose phosphates, specific cross-reactivity data is not available. However, based on the principles of immunoassay development for small molecules, a high degree of cross-reactivity with other sugar phosphates would be anticipated and would need to be rigorously tested.

Alternative Methods for Fructose Phosphate Quantification

Given the challenges associated with immunoassay development, researchers rely on a variety of robust and specific alternative methods for the quantification of fructose phosphates. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

MethodPrincipleAdvantagesDisadvantages
Enzymatic Assays Coupled enzyme reactions that lead to a change in absorbance or fluorescence, proportional to the amount of fructose phosphate.High specificity, relatively low cost, suitable for high-throughput screening.Indirect measurement, susceptible to interference from other enzymes or substrates in the sample.
High-Performance Liquid Chromatography (HPLC) Separation of fructose phosphates from other sample components based on their physicochemical properties, followed by detection.Good separation of isomers, can be coupled with various detectors for specificity.May require derivatization for sensitive detection, longer analysis time compared to enzymatic assays.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) High-resolution separation by liquid chromatography followed by highly sensitive and specific detection by mass spectrometry.High sensitivity and specificity, provides structural information, can quantify multiple metabolites simultaneously.[1]High instrument cost, requires specialized expertise, potential for matrix effects.

Experimental Protocols for Key Analytical Methods

Enzymatic Assay for Fructose-6-Phosphate

This protocol is based on a coupled enzyme reaction where F6P is converted to glucose-6-phosphate (G6P), which is then oxidized to generate a fluorescent product.

Materials:

  • Fructose-6-Phosphate Assay Kit (e.g., from commercial suppliers)

  • 96-well microplate (black plates recommended for fluorescence)

  • Fluorescence microplate reader

  • Sample containing F6P (e.g., cell or tissue lysates)

Procedure:

  • Sample Preparation: Deproteinize samples using a 10 kDa molecular weight cut-off spin filter.

  • Standard Curve Preparation: Prepare a series of F6P standards according to the kit manufacturer's instructions.

  • Reaction Setup: Add samples and standards to the wells of the 96-well plate.

  • Reagent Addition: Prepare and add the reaction mix containing the necessary enzymes and substrates to each well.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol, protected from light.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculation: Determine the F6P concentration in the samples by comparing their fluorescence readings to the standard curve.

HPLC Method for Fructose Phosphates

This protocol provides a general framework for the separation of sugar phosphates using an anion-exchange column.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Anion-exchange column

  • Mobile phase buffers (e.g., potassium phosphate gradient)

  • Detector (e.g., UV-Vis or pulsed amperometric detector)

  • Prepared and filtered samples

Procedure:

  • System Equilibration: Equilibrate the HPLC system and anion-exchange column with the initial mobile phase conditions.

  • Sample Injection: Inject a known volume of the prepared sample onto the column.

  • Chromatographic Separation: Elute the sample using a gradient of increasing salt concentration in the mobile phase to separate the different sugar phosphates.

  • Detection: Monitor the column effluent with the detector. The retention time of the peaks will be characteristic of each sugar phosphate.

  • Quantification: Quantify the amount of each fructose phosphate by comparing the peak area to a standard curve generated from known concentrations of F6P and F1,6BP.

LC-MS/MS for Fructose Phosphates

This protocol outlines the general steps for the sensitive and specific quantification of fructose phosphates using LC-MS/MS.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Appropriate LC column (e.g., HILIC or mixed-mode)

  • Mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate)

  • Prepared samples with internal standards

Procedure:

  • Sample Preparation: Extract metabolites from the sample matrix and add a known amount of a stable isotope-labeled internal standard for each analyte.

  • LC Separation: Inject the sample extract onto the LC column and separate the analytes using a suitable gradient.

  • Mass Spectrometric Detection: Introduce the column eluent into the mass spectrometer. Set the instrument to monitor for specific precursor-to-product ion transitions for each fructose phosphate and its internal standard (Selected Reaction Monitoring - SRM).

  • Data Analysis: Integrate the peak areas for the analyte and internal standard SRM transitions.

  • Quantification: Calculate the concentration of each fructose phosphate in the sample by comparing the analyte-to-internal standard peak area ratio to a calibration curve.

Conclusion

While the development of specific immunoassays for fructose-6-phosphate and fructose-1,6-bisphosphate remains a significant challenge due to their small size and potential for cross-reactivity, researchers have a suite of powerful alternative methods at their disposal. Enzymatic assays offer a convenient and high-throughput option, while chromatographic techniques, particularly LC-MS, provide the highest degree of specificity and sensitivity for accurate quantification in complex biological samples. The choice of method will ultimately be guided by the specific requirements of the research question and the resources available. A thorough understanding of the principles and limitations of each technique is crucial for obtaining reliable and meaningful data in the study of carbohydrate metabolism.

References

Disease & Therapeutic Applications

The Pivotal Role of Fructose-1,6-Bisphosphate in Cancer Cell Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fructose-1,6-bisphosphate (FBP) is a central metabolite in the glycolytic pathway, positioned at a critical juncture that dictates the flow of glucose metabolism. In the context of cancer, where metabolic reprogramming is a key hallmark, the regulation of FBP levels is profoundly altered to support the high proliferative and survival demands of tumor cells. These application notes provide an overview of the significance of FBP in cancer cell metabolism and its potential as a therapeutic target.

1. FBP as a Linchpin in the Warburg Effect: Cancer cells predominantly favor aerobic glycolysis, a phenomenon known as the Warburg effect, to generate energy and biosynthetic precursors. FBP sits (B43327) at a crucial regulatory node in this process. The enzymes that produce and consume FBP, phosphofructokinase-1 (PFK-1) and aldolase (B8822740), respectively, are tightly regulated. Furthermore, the enzyme that reverses this step in gluconeogenesis, fructose-1,6-bisphosphatase 1 (FBP1), is often downregulated in many cancers, which contributes to the sustained glycolytic flux.[1][2] This metabolic shift, influenced by FBP levels, allows cancer cells to divert glucose intermediates into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway for nucleotide synthesis and the serine synthesis pathway for amino acid and lipid production, all of which are essential for rapid cell growth.

2. The Dual Role of Fructose-1,6-Bisphosphatase 1 (FBP1): A Context-Dependent Tumor Suppressor and Oncogene: FBP1, the enzyme that hydrolyzes FBP to fructose-6-phosphate, has a complex and often contradictory role in cancer. In many solid tumors, including hepatocellular, renal, and breast cancers, FBP1 acts as a tumor suppressor.[2][3] Its loss or downregulation, often through promoter methylation, is associated with enhanced glycolysis, tumor progression, and poor prognosis.[4] Restoration of FBP1 expression in these cancers can inhibit cell proliferation, induce apoptosis, and increase sensitivity to chemotherapy.[2][5] Conversely, in some contexts, FBP1 has been reported to have oncogenic functions, highlighting the need for a nuanced understanding of its role in different cancer types.

3. Aldolase and FBP: A Tale of Two Enzymes in Cancer Progression: Fructose-bisphosphate aldolase (ALDOA) catalyzes the cleavage of FBP into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. Increased expression of ALDOA is observed in various cancers and is often correlated with poor prognosis.[6] The expression of ALDOA and FBP1 is often inversely correlated in cancer tissues, reflecting their opposing roles in glycolysis and gluconeogenesis.[6] Targeting ALDOA has been shown to induce an imbalance in glycolysis, leading to energy stress and cell cycle arrest in cancer cells, making it a potential therapeutic target.[7]

4. The Allosteric Activator: Fructose-2,6-Bisphosphate and the PFKFB Enzymes: The activity of PFK-1, the enzyme that produces FBP, is potently regulated by the allosteric activator fructose-2,6-bisphosphate (F-2,6-BP). The levels of F-2,6-BP are controlled by a family of bifunctional enzymes called 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFB).[8] In many cancers, the expression of PFKFB isoforms, particularly PFKFB3 and PFKFB4, is upregulated.[8] This leads to elevated levels of F-2,6-BP, which in turn strongly activates PFK-1 and drives glycolytic flux. Consequently, inhibitors of PFKFB3 have been developed and are being investigated as anti-cancer agents.[9]

5. Non-Canonical Roles of FBP and Related Enzymes: Beyond their metabolic functions, FBP and its regulatory enzymes have been implicated in various signaling pathways. FBP1 can translocate to the nucleus and act as a transcriptional regulator.[3] FBP itself has been shown to have signaling roles, including the ability to bind to and inhibit the function of High Mobility Group Box 1 (HMGB1), a protein involved in inflammation and cancer progression.

Therapeutic Implications: The central role of FBP and its regulatory network in cancer metabolism presents several opportunities for therapeutic intervention. Strategies being explored include:

  • Restoring FBP1 function: For cancers where FBP1 is a tumor suppressor, therapeutic approaches aimed at re-expressing or activating FBP1 could be beneficial.

  • Inhibiting ALDOA: Targeting ALDOA to induce a metabolic imbalance and energy crisis in cancer cells is a promising strategy.[7]

  • Targeting PFKFB enzymes: Small molecule inhibitors of PFKFB3 have shown anti-tumor activity in preclinical models and are under investigation.[10]

Understanding the intricate regulation of FBP metabolism in different cancer types is crucial for the development of effective and targeted metabolic therapies.

Quantitative Data

Table 1: Fructose-1,6-Bisphosphate (FBP) Concentrations in Cancer Cell Lines

Cell LineCancer TypeFBP Concentration (µM)Condition
HLELiver Cancer15Basal
HLELiver Cancer78+ 10 mM Glucose
Huh6Liver Cancer21Basal
Huh6Liver Cancer33+ 10 mM Glucose
Primary Mouse HepatocytesNormal15Basal
Primary Mouse HepatocytesNormal21+ 10 mM Glucose
Data extracted from a study using a fluorescent biosensor for FBP measurement.[11]

Table 2: Effect of FBP1 Overexpression on Ovarian Cancer Cell Proliferation and Apoptosis

Cell LineParameterControlFBP1 Overexpression% Change
A2780Cell Viability (OD 450nm)~1.8~1.2~33% decrease
SKOV3Cell Viability (OD 450nm)~2.0~1.4~30% decrease
A2780Apoptosis Rate (%)~5%~25%~400% increase
SKOV3Apoptosis Rate (%)~8%~30%~275% increase
Approximate values derived from graphical data in a study on ovarian cancer.[2]

Table 3: IC50 Values of PFKFB3 Inhibitor (PFK158) in Endometrial Cancer Cell Lines

Cell LineIC50 (µM) after 48h
HEC-1B~5
ARK-2~7.5
Approximate values derived from graphical data in a study on endometrial cancer.[10]

Experimental Protocols

Protocol 1: Quantification of Fructose-1,6-Bisphosphate by LC-MS/MS

This protocol outlines the general steps for the quantification of FBP in cancer cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Metabolite Extraction): a. Culture cancer cells to the desired confluence (~80-90%). b. Aspirate the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Immediately add ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to the culture dish to quench metabolism. d. Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube. e. Vortex the tube vigorously for 1 minute. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Collect the supernatant containing the metabolites. h. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). i. Resuspend the dried metabolite extract in a suitable volume of the initial LC mobile phase for analysis.

2. LC-MS/MS Analysis: a. Chromatographic Separation:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar metabolites like FBP.
  • Mobile Phase A: Acetonitrile.
  • Mobile Phase B: Water with an appropriate buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 9.0).
  • Gradient: A gradient from high organic to high aqueous mobile phase is used to elute the polar compounds. An example gradient could be: 0-2 min, 90% A; 2-10 min, linear gradient to 20% A; 10-12 min, 20% A; 12-15 min, return to 90% A.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL. b. Mass Spectrometry Detection:
  • Ionization Mode: Negative electrospray ionization (ESI-).
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
  • MRM Transition for FBP: Precursor ion (m/z) 339.0 -> Product ion (m/z) 97.0 (for the phosphate group).
  • Instrumentation: A triple quadrupole mass spectrometer is ideal for targeted quantification. c. Data Analysis:
  • Quantify the FBP peak area and compare it to a standard curve generated with known concentrations of an FBP standard.
  • Normalize the FBP concentration to the cell number or total protein content of the original sample.

Protocol 2: Aldolase Activity Assay

This colorimetric assay measures the enzymatic activity of aldolase in cell lysates.

1. Reagent Preparation: a. Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5). b. Substrate Solution: Prepare a solution of fructose-1,6-bisphosphate in the assay buffer. c. Coupling Enzymes: Prepare a solution containing triosephosphate isomerase and glycerol-3-phosphate dehydrogenase. d. NADH Solution: Prepare a solution of β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH).

2. Sample Preparation: a. Harvest cancer cells and wash them with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) on ice. c. Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris. d. Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

3. Assay Procedure: a. In a 96-well plate, add the following to each well:

  • Cell lysate (containing 10-50 µg of protein).
  • Assay Buffer to a final volume of 50 µL.
  • NADH solution.
  • Coupling enzymes solution. b. Incubate the plate at 37°C for 10 minutes. c. Initiate the reaction by adding the FBP substrate solution. d. Immediately measure the absorbance at 340 nm (OD340) in a kinetic mode for 10-20 minutes, taking readings every minute.

4. Data Analysis: a. Calculate the rate of NADH oxidation by determining the change in absorbance per minute (ΔOD340/min). b. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (µmol/min/mg of protein).

Protocol 3: Western Blot Analysis for FBP1 and PFKFB3

This protocol describes the detection of FBP1 and PFKFB3 protein levels in cancer cell lysates.

1. Sample Preparation: a. Prepare cell lysates as described in Protocol 2, step 2. b. Determine the protein concentration of the lysates.

2. SDS-PAGE and Protein Transfer: a. Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for FBP1 or PFKFB3 (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

Protocol 4: Immunohistochemistry (IHC) for FBP1 in Tumor Tissues

This protocol outlines the steps for detecting FBP1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

1. Deparaffinization and Rehydration: a. Immerse the slides in xylene (or a xylene substitute) two times for 5 minutes each. b. Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol (B145695) for 3 minutes each, followed by a final wash in distilled water.

2. Antigen Retrieval: a. Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker. Maintain a sub-boiling temperature for 10-20 minutes. b. Allow the slides to cool to room temperature.

3. Staining: a. Quench endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10 minutes. b. Wash the slides with PBS. c. Block non-specific antibody binding by incubating the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes. d. Incubate the sections with the primary antibody against FBP1 overnight at 4°C. e. Wash the slides with PBS. f. Incubate with a biotinylated secondary antibody for 30 minutes. g. Wash the slides with PBS. h. Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes. i. Wash the slides with PBS.

4. Visualization and Counterstaining: a. Develop the color by adding a diaminobenzidine (DAB) substrate solution and incubate until the desired brown staining intensity is reached. b. Stop the reaction by rinsing with water. c. Counterstain the nuclei with hematoxylin. d. Dehydrate the sections through graded alcohols and clear in xylene. e. Mount the slides with a permanent mounting medium.

5. Analysis: a. Examine the slides under a microscope to assess the intensity and localization of FBP1 staining.

Protocol 5: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol describes the quantification of apoptosis in cancer cells following modulation of FBP-related pathways.

1. Cell Treatment and Harvesting: a. Seed cancer cells in 6-well plates and treat with the desired compound (e.g., FBP1 inducer, ALDOA inhibitor) or genetic modification (e.g., FBP1 overexpression). b. After the desired incubation period, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them. c. Wash the cells twice with cold PBS.

2. Staining: a. Resuspend the cell pellet in 1X Annexin V binding buffer. b. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. c. Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Use unstained, Annexin V-FITC only, and PI only controls for setting up the compensation and gates. c. Acquire data for at least 10,000 events per sample.

4. Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.
  • Early apoptotic cells: Annexin V-positive and PI-negative.
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
  • Necrotic cells: Annexin V-negative and PI-positive. d. Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

Visualizations

Glycolysis_FBP_Regulation cluster_reg Regulation in Cancer Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P FBP Fructose-1,6-Bisphosphate F6P->FBP PFK-1 F26BP Fructose-2,6-Bisphosphate F6P->F26BP PFKFB3 FBP->F6P FBP1 GAP_DHAP Glyceraldehyde-3-Phosphate + Dihydroxyacetone Phosphate FBP->GAP_DHAP Aldolase Pyruvate Pyruvate GAP_DHAP->Pyruvate Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival) Pyruvate->Cancer_Hallmarks PFK1 PFK-1 F26BP->PFK1 Allosteric Activation Aldolase Aldolase FBP1 FBP1 (Downregulated) PFKFB3 PFKFB3 (Upregulated)

Caption: Central role of Fructose-1,6-Bisphosphate in cancer glycolysis.

Experimental_Workflow_FBP_Quantification start Start: Cancer Cell Culture wash Wash with ice-cold PBS start->wash quench Quench Metabolism (Ice-cold 80% Methanol) wash->quench extract Metabolite Extraction (Scrape, Vortex, Centrifuge) quench->extract dry Dry Supernatant extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (HILIC Separation, MRM Detection) reconstitute->lcms quantify Data Analysis & Quantification lcms->quantify end End: FBP Concentration quantify->end

Caption: Workflow for FBP quantification by LC-MS/MS.

FBP1_Signaling_Pathway FBP1_high High FBP1 Expression Glycolysis_low ↓ Glycolysis (Warburg Effect) FBP1_high->Glycolysis_low Proliferation_low ↓ Cell Proliferation FBP1_high->Proliferation_low Apoptosis_high ↑ Apoptosis FBP1_high->Apoptosis_high FBP1_low Low FBP1 Expression (e.g., in Cancer) Glycolysis_high ↑ Glycolysis (Warburg Effect) FBP1_low->Glycolysis_high Proliferation_high ↑ Cell Proliferation FBP1_low->Proliferation_high Apoptosis_low ↓ Apoptosis FBP1_low->Apoptosis_low Glycolysis_low->Proliferation_low Glycolysis_high->Proliferation_high Chemosensitivity_high ↑ Chemosensitivity Apoptosis_high->Chemosensitivity_high Chemosensitivity_low ↓ Chemoresistance Apoptosis_low->Chemosensitivity_low

Caption: Consequences of altered FBP1 expression in cancer.

References

Application Notes: Dysregulation of Fructose Phosphate Metabolism in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global prevalence of type 2 diabetes (T2D) continues to rise, driven in part by dietary shifts, including increased consumption of added sugars like sucrose (B13894) and high-fructose corn syrup.[1] While glucose metabolism is central to T2D pathology, the unique and often dysregulated metabolism of fructose (B13574), particularly in the liver, is emerging as a critical contributor to the development of insulin (B600854) resistance, hepatic steatosis (fatty liver), and metabolic syndrome.[2][3] Unlike glucose, hepatic fructose metabolism bypasses key regulatory checkpoints of glycolysis, leading to a rapid and uncontrolled flux of metabolic intermediates that can overwhelm cellular homeostatic mechanisms.[4][5] These application notes provide an overview of the key pathways, quantitative data, and detailed experimental protocols for studying the dysregulation of fructose phosphate (B84403) metabolism as it pertains to T2D research and therapeutic development.

Core Signaling Pathways and Pathophysiological Consequences

Fructose is primarily metabolized in the liver, intestine, and kidneys.[6] Upon entering hepatocytes, it is rapidly phosphorylated by fructokinase (Ketohexokinase, KHK) to fructose-1-phosphate (B91348) (F1P).[2] This initial step is critical, as KHK has a high capacity (Vmax) and is not subject to the same feedback inhibition that regulates glucose metabolism, setting the stage for metabolic disruption.[7][8]

Fructose-1-Phosphate (F1P) Accumulation and ATP Depletion

The rapid, unregulated phosphorylation of fructose by KHK can lead to a significant accumulation of F1P within hepatocytes.[9] This process consumes large amounts of adenosine (B11128) triphosphate (ATP), leading to a transient but sharp depletion of intracellular phosphate and ATP levels.[10][11][12] The decrease in ATP and inorganic phosphate stimulates the enzyme AMP deaminase, which converts the resulting adenosine monophosphate (AMP) into inosine (B1671953) monophosphate (IMP) and ultimately uric acid.[9][12] This cascade has several damaging consequences:

  • Cellular Energy Crisis: Depleted ATP impairs numerous essential cellular functions, including ion pump activity and biosynthetic processes.[10]

  • Oxidative Stress and Inflammation: Uric acid can induce oxidative stress and trigger pro-inflammatory pathways within the cell, contributing to liver injury and insulin resistance.[6][12]

  • Inhibition of Glycogenolysis: F1P accumulation allosterically inhibits glycogen (B147801) phosphorylase, impairing the liver's ability to release glucose and contributing to hypoglycemia under certain conditions.[10][13]

F1P_Accumulation cluster_0 Initiating Events cluster_1 Pathological Consequences Fructose Fructose (in Hepatocyte) KHK Fructokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (F1P) Accumulation KHK->F1P Phosphorylation ADP ADP KHK->ADP Pi_Pool Inorganic Phosphate (Pi) Depletion F1P->Pi_Pool ATP_Pool Cellular ATP Pool ATP_Pool->KHK Consumed ATP_Pool->Pi_Pool Sequesters Pi Energy_Crisis Cellular Energy Crisis ATP_Pool->Energy_Crisis Leads to AMP AMP ADP->AMP AMP_Deaminase AMP Deaminase AMP->AMP_Deaminase Uric_Acid Uric Acid Production AMP_Deaminase->Uric_Acid Stress Oxidative Stress & Inflammation Uric_Acid->Stress

Caption: Consequences of rapid fructose phosphorylation in hepatocytes.
Stimulation of De Novo Lipogenesis (DNL) and Insulin Resistance

F1P is cleaved by the enzyme Aldolase B into two three-carbon intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[7] These molecules enter the glycolytic pathway downstream of the primary rate-limiting enzyme, phosphofructokinase-1 (PFK-1).[5][14] This bypass provides an abundant and unregulated source of substrate (acetyl-CoA and glycerol-3-phosphate) for de novo lipogenesis (DNL), the process of synthesizing fatty acids.[5][15]

This high flux towards lipid synthesis contributes directly to:

  • Hepatic Steatosis: Accumulation of triglycerides in the liver.[15]

  • ER Stress: The increased demand for lipid synthesis can cause endoplasmic reticulum (ER) stress, a known trigger for insulin resistance.[11][14]

  • Hepatic Insulin Resistance: The buildup of lipid metabolites like diacylglycerols (DAGs) can interfere with insulin signaling pathways, impairing the liver's ability to suppress glucose production.[5][14]

  • Dyslipidemia: Increased production and secretion of very-low-density lipoproteins (VLDL) contributes to high triglyceride levels in the blood.[3][16]

Furthermore, studies show that increased expression of Aldolase B in pancreatic islets is negatively associated with insulin secretion, suggesting a role for fructose metabolism in β-cell dysfunction as well.[17][18][19]

DNL_Pathway Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P KHK Glucose Glucose AldoB Aldolase B F1P->AldoB G6P Glucose-6-P TrioseP DHAP & Glyceraldehyde-3-P AldoB->TrioseP PFK1 PFK-1 (Rate-Limiting Step) Pyruvate (B1213749) Pyruvate TrioseP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA DNL De Novo Lipogenesis (DNL) AcetylCoA->DNL TG Triglycerides (TGs) DNL->TG ER_Stress ER Stress DNL->ER_Stress Steatosis Hepatic Steatosis TG->Steatosis Insulin_Resistance Hepatic Insulin Resistance Steatosis->Insulin_Resistance ER_Stress->Insulin_Resistance Glucose->G6P G6P->PFK1 PFK1->TrioseP Bypassed by Fructose

Caption: Fructose bypass of glycolysis regulation, fueling lipogenesis.

Quantitative Data Summary

The metabolic disruptions caused by fructose have been quantified in both animal models and human studies.

Table 1: Hepatic Metabolite Changes in Rats Perfused with 10mM Fructose Data extracted from studies on freeze-clamped livers of fed rats.[9]

MetaboliteBaseline (µmol/g liver)After Fructose LoadingFold ChangeTime Point
Fructose-1-Phosphate~08.7 µmol/g> 800x10 min
ATP~2.5 µmol/g0.58 µmol/g (23% of initial)-77%10 min
Inorganic Phosphate (Pᵢ)4.2 µmol/g1.7 µmol/g-60%Transient
IMP~0.15 µmol/g1.1 µmol/g+633%~10 min
α-Glycerophosphate~0.14 µmol/g1.1 µmol/g+685%~10 min

Table 2: Glycemic and Lipid Response in Human and Animal Models

ParameterCondition / ModelObservationReference
Plasma Glucose Healthy SubjectsFructose produces a smaller postprandial rise compared to other carbohydrates.[4]
Plasma Triglycerides Healthy MenDay-long triglycerides were 32% greater on a high-fructose vs. high-glucose diet.[4]
Intrahepatic Triglycerides Patients with Aldolase B deficiency vs. ControlsHigher IHTG content in patients (2.5%) vs. controls (0.6%).[20]
Glucose Excursion (OGTT) Patients with Aldolase B deficiency vs. ControlsHigher glucose excursions observed in patients with impaired fructose metabolism.[20]
Glycemia (30 min post-load) Rats, oral load250 mg/100g glucose: 13.0 mM. 250 mg/100g fructose: 9.8 mM.[21]

Experimental Protocols

Protocol 1: Quantification of Fructose-1-Phosphate by LC-MS

This protocol describes the extraction and analysis of F1P from liver tissue, a key marker of active fructose metabolism.

Objective: To accurately measure the concentration of F1P in liver tissue samples.

Materials:

  • Liver tissue samples, flash-frozen in liquid nitrogen.

  • Ice-cold 80% Methanol (-80°C).[22]

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Liquid nitrogen-cooled mortar and pestle or tissue homogenizer.

  • Microcentrifuge tubes.

  • Refrigerated centrifuge (4°C).

  • LC-MS system (e.g., Q-TOF or Orbitrap).[22]

  • F1P analytical standard.

Procedure:

  • Sample Preparation:

    • Pre-cool a mortar and pestle with liquid nitrogen.

    • Weigh approximately 20-50 mg of frozen liver tissue.

    • Grind the tissue to a fine powder under liquid nitrogen.

  • Metabolite Extraction:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 80% methanol. The ratio of solvent to tissue should be kept consistent across samples.

    • Vortex vigorously for 1 minute to ensure thorough mixing and quenching of enzymatic activity.[22]

    • Incubate on ice for 20 minutes to allow for metabolite extraction.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[22]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted polar metabolites, to a new clean tube. Avoid disturbing the pellet.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Sample Reconstitution & Analysis:

    • Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or initial mobile phase.

    • Vortex and centrifuge briefly to remove any insoluble material.

    • Transfer the final extract to an autosampler vial for LC-MS analysis.

    • Analyze the sample using a method optimized for polar anionic molecules, such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry in negative ion mode.[22]

  • Quantification:

    • Generate a standard curve using the F1P analytical standard.

    • Quantify F1P in the samples by comparing its peak area to the standard curve. Normalize the final concentration to the initial tissue weight.

Caption: Workflow for Fructose-1-Phosphate quantification from tissue.
Protocol 2: Phosphofructokinase (PFK) Activity Assay

This protocol describes a coupled-enzyme colorimetric assay to measure the activity of PFK, the rate-limiting enzyme of glycolysis that is bypassed by fructose. Comparing PFK activity with fructose metabolic flux can provide insights into pathway dysregulation.

Objective: To measure PFK activity in cell or tissue lysates.

Principle: PFK activity is determined by a coupled enzyme assay. PFK converts fructose-6-phosphate (B1210287) and ATP to fructose-1,6-bisphosphate and ADP. The ADP produced is then used in a series of reactions that ultimately generate a colored product, with its rate of formation being proportional to the PFK activity.[23][24]

Materials:

  • Tissue or cell lysate prepared in ice-cold Assay Buffer.[23][25]

  • PFK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • PFK Substrate Solution (Fructose-6-Phosphate).[24]

  • ATP Solution.[24]

  • PFK Enzyme Mix (containing enzymes like pyruvate kinase and lactate (B86563) dehydrogenase for the coupling reaction).[26]

  • PFK Developer/Probe (a chromophore that is reduced by NADH).[23][24]

  • NADH Standard.[24]

  • 96-well clear flat-bottom plate.

  • Spectrophotometric microplate reader capable of measuring absorbance at 450 nm.[23]

Procedure:

  • Sample Preparation:

    • Homogenize tissue (e.g., 20 mg) or cells (e.g., 2 x 10⁶) in 200 µL of ice-cold PFK Assay Buffer.[23]

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Collect the supernatant (lysate) for the assay. Determine protein concentration (e.g., using BCA assay).

  • Standard Curve Preparation:

    • Prepare a standard curve using the NADH Standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well) to correlate absorbance with the amount of product formed.

  • Reaction Setup (in a 96-well plate):

    • Add 10-50 µL of sample lysate to the desired wells.

    • For each sample, prepare a parallel "Sample Background Control" well. This well will contain the sample but will lack the PFK substrate (Fructose-6-Phosphate) to correct for any endogenous ADP or NADH.[23]

    • Adjust the volume in all wells to 50 µL with PFK Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a master "Reaction Mix" containing Assay Buffer, PFK Enzyme Mix, PFK Developer, and ATP.[23]

    • Prepare a "Background Control Mix" that is identical but omits the PFK Substrate.

  • Initiate Reaction:

    • Add 50 µL of the Reaction Mix to the Standard and Sample wells.

    • Add 50 µL of the Background Control Mix to the Sample Background Control wells.

    • Mix well.

  • Measurement:

    • Immediately start measuring the absorbance at 450 nm (OD 450) in kinetic mode at 37°C.[27]

    • Take readings every 2-5 minutes for a period of 20-60 minutes. Ensure the readings fall within the linear range of the assay.

  • Calculation:

    • Subtract the reading from the 0 nmol standard from all standard readings. Plot the standard curve.

    • For each sample, subtract the Background Control reading from the sample reading to get the corrected measurement.

    • Calculate the change in absorbance (ΔOD 450) over a specific time interval (Δt) within the linear portion of the curve.

    • Apply the ΔOD 450 to the NADH standard curve to determine the amount of NADH generated.

    • Calculate PFK activity and normalize to the amount of protein in the sample. Activity is often expressed as mU/mg protein, where 1 U = 1 µmol of product formed per minute.[24]

Protocol 3: Assessment of Hepatic Insulin Signaling by Western Blot

This protocol is for assessing the phosphorylation status of key proteins in the insulin signaling cascade, such as Akt, in response to insulin stimulation in primary hepatocytes.

Objective: To determine if a treatment (e.g., chronic high fructose) impairs insulin-stimulated phosphorylation of Akt.

Materials:

  • Primary hepatocytes or liver tissue lysates.

  • Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[28]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin.[28]

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment and Lysis:

    • Culture primary hepatocytes under desired conditions (e.g., control vs. high fructose media).

    • Starve cells of serum overnight.

    • Stimulate cells with insulin (e.g., 10 nM) for a short period (e.g., 15-30 minutes).[28]

    • Wash cells twice with ice-cold PBS and immediately add ice-cold lysis buffer.

    • Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis using software (e.g., ImageJ).[28]

    • To assess insulin signaling, calculate the ratio of the phospho-Akt signal to the total-Akt signal for each sample. Compare this ratio between control and treated groups to determine the extent of insulin resistance. Use β-actin as a loading control to ensure equal protein loading.

Implications for Drug Development

The central role of KHK and the downstream consequences of F1P accumulation make the fructose metabolism pathway a promising area for therapeutic intervention in T2D and NAFLD.

  • KHK Inhibitors: Blocking fructokinase is a primary strategy. Preclinical studies show that inhibiting KHK can prevent fructose-induced metabolic disease.[29] This approach would limit the production of F1P, thereby preventing ATP depletion, uric acid production, and the excessive flux to DNL.[30]

  • Aldolase B Modulators: While more complex, modulating Aldolase B could also be explored, given its association with β-cell function.[17]

  • Fructose-1,6-bisphosphatase (FBPase) Inhibitors: FBPase is a key enzyme in gluconeogenesis. Inhibitors of FBPase have been investigated as a way to control the excessive glucose production characteristic of T2D, and this pathway intersects with fructose metabolism.[31][32]

Understanding the intricate details of fructose phosphate dysregulation is crucial for developing targeted therapies that can mitigate the metabolic damage driven by high-sugar diets.

References

Application Notes and Protocols for Targeting Phosphofructokinase in Novel Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Glycolytic Switch in Cancer

Cancer cells exhibit a distinct metabolic reprogramming, famously described as the Warburg effect, where they favor glycolysis for energy production even in the presence of oxygen.[1] This metabolic shift is not merely an alternative energy source but provides essential building blocks for rapid cell proliferation. At the heart of this process lies Phosphofructokinase (PFK) , a key enzyme family that catalyzes the rate-limiting step of glycolysis. The PFK family, comprising PFK-1 and the bifunctional PFK-2/Fructose-2,6-bisphosphatase (PFKFB) enzymes, represents a critical node in cancer cell metabolism.[2] Their upregulation and altered regulation in various tumors make them compelling targets for the development of novel anticancer therapies.[3][4]

This document provides an overview of PFK's role in cancer, summarizes therapeutic inhibitors, and offers detailed protocols for evaluating their efficacy.

Phosphofructokinase Isoforms as Therapeutic Targets

Phosphofructokinase-1 (PFK-1)

PFK-1 is the primary rate-limiting enzyme of glycolysis, catalyzing the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[5] Its activity is allosterically regulated, most potently by fructose-2,6-bisphosphate (F-2,6-BP).[6][7] In cancer, PFK-1 is often overexpressed and can undergo post-translational modifications that render it less sensitive to normal feedback inhibition by ATP and citrate, thus sustaining a high glycolytic rate.[8][9] There are three main isoforms of PFK-1 (liver-type, muscle-type, and platelet-type), and their expression varies across different cancer types.[5][10]

6-Phosphofructo-2-Kinase/Fructose-2,6-Bisphosphatase (PFKFB)

The PFKFB family consists of bifunctional enzymes that control the cellular levels of F-2,6-BP, the most potent activator of PFK-1.[2][11] Of the four PFKFB isoforms (PFKFB1-4), PFKFB3 and PFKFB4 are frequently overexpressed in tumors.[1][12][13]

  • PFKFB3: This isoform has the highest kinase-to-phosphatase activity ratio (approximately 730:1), leading to a significant production of F-2,6-BP and a strong promotion of glycolysis.[6][13] PFKFB3 is upregulated in numerous cancers, including breast, colon, ovarian, and gastric cancers, and its expression is linked to proliferation, angiogenesis, and resistance to therapy.[6][14][15]

  • PFKFB4: While its kinase activity is lower than PFKFB3's, PFKFB4 is also crucial for cancer cell survival and proliferation.[16] It plays a dual role by not only supporting glycolysis but also redirecting glucose flux into the pentose (B10789219) phosphate (B84403) pathway (PPP), which is vital for nucleotide synthesis and managing oxidative stress.[13] In breast cancer, PFKFB4 can also act as a protein kinase, directly phosphorylating and activating the oncogenic coactivator SRC-3 to drive tumor growth and metastasis.[17]

Signaling Pathways and Regulation

The expression and activity of PFKFB enzymes are tightly controlled by major oncogenic signaling pathways, placing them at the crossroads of cell metabolism and proliferation signals. Hypoxia, a common feature of the tumor microenvironment, strongly induces PFKFB3 and PFKFB4 expression through Hypoxia-Inducible Factor 1α (HIF-1α).[14][16] Furthermore, pathways involving Ras, mTOR, HER2, and steroid receptors also upregulate PFKFB expression, linking oncogene activation directly to metabolic reprogramming.[6][12]

PFK_Regulation_Pathway cluster_upstream Upstream Oncogenic Signals cluster_pfk PFKFB Regulation cluster_glycolysis Glycolysis Activation Growth_Factors Growth Factors (EGF, Estradiol) PI3K_AKT_mTOR PI3K/AKT/mTOR Growth_Factors->PI3K_AKT_mTOR ER_PR ER / PR Growth_Factors->ER_PR Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Oncogenes Oncogenes (Ras, HER2) Oncogenes->PI3K_AKT_mTOR RAS_MAPK RAS/MAPK Oncogenes->RAS_MAPK Stress_Stimuli Stress Stimuli (H2O2, UV) p38_MK2 p38/MK2 Stress_Stimuli->p38_MK2 PFKFB3_4_gene PFKFB3/4 Gene Transcription PI3K_AKT_mTOR->PFKFB3_4_gene PFKFB3_protein PFKFB3/4 Protein p38_MK2->PFKFB3_protein Phosphorylates (Activates) HIF1a->PFKFB3_4_gene ER_PR->PFKFB3_4_gene PFKFB3_4_gene->PFKFB3_protein F26BP Fructose-2,6-BP PFKFB3_protein->F26BP Kinase Activity PFK1 PFK-1 Activation F26BP->PFK1 Allosteric Activation Glycolysis Increased Glycolytic Flux PFK1->Glycolysis Drug_Screening_Workflow cluster_workflow PFK Inhibitor Screening & Validation Workflow cluster_A Determine direct enzyme inhibition cluster_B Assess cellular effects cluster_C Elucidate cellular pathways cluster_D Test in a biological system A Step 1: Biochemical Assay B Step 2: Cell-Based Assays A->B Hit Compounds C Step 3: Mechanism of Action B->C Lead Compounds D Step 4: In Vivo Efficacy C->D Validated Leads A_1 PFK Activity Assay (Determine IC50) B_1 Cell Viability Assay (MTT, MTS, etc.) B_2 Metabolic Assays (Glucose Uptake, Lactate) C_1 Cell Cycle Analysis C_2 Apoptosis Assays C_3 Western Blot (Signaling Pathways) D_1 Tumor Xenograft Model (Measure Tumor Growth)

References

Application Notes and Protocols for Fructose-1,6-Bisphosphatase Deficiency Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBP1) deficiency is a rare autosomal recessive inherited disorder of metabolism that critically impairs gluconeogenesis.[1][2] This condition is caused by mutations in the FBP1 gene, leading to a deficiency of the FBP1 enzyme, which catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate, a key regulatory step in glucose synthesis.[1][3] The inability to produce sufficient glucose from non-carbohydrate precursors results in life-threatening episodes of hypoglycemia and metabolic acidosis, particularly during periods of fasting or illness.[4][5] These application notes provide a comprehensive overview of the metabolic consequences of FBP1 deficiency and detailed protocols for key experimental procedures relevant to researchers, scientists, and drug development professionals in this field.

Metabolic Consequences of FBP1 Deficiency

The impairment of gluconeogenesis in FBP1 deficiency leads to a cascade of metabolic disturbances. During periods of fasting, when glycogen (B147801) stores are depleted, the body is unable to maintain blood glucose homeostasis.[6] This results in severe hypoglycemia. The block in the gluconeogenic pathway causes an accumulation of precursors such as lactate (B86563), alanine, and glycerol (B35011).[7] The excess lactate leads to lactic acidosis, a hallmark of the disease.[7] The body attempts to compensate by increasing fatty acid oxidation, leading to the production of ketone bodies and subsequent ketonuria.[6]

Key Metabolic Derangements:

  • Hypoglycemia: Severely low blood glucose levels, especially after fasting for more than 8-10 hours.[4][8]

  • Lactic Acidosis: Accumulation of lactic acid in the blood, leading to a decrease in blood pH.[7]

  • Ketosis and Ketonuria: Increased production of ketone bodies as an alternative energy source, which are then excreted in the urine.[5][6]

  • Hyperuricemia: Elevated levels of uric acid in the blood.[1]

  • Glycerolemia and Glyceroluria: Increased levels of glycerol in the blood and urine due to the inability to be utilized for gluconeogenesis.[7][9]

Data Presentation: Typical Metabolite Levels in FBP1 Deficiency During an Acute Crisis

For ease of comparison, the following table summarizes the typical quantitative data for key metabolites observed in patients with Fructose-1,6-Bisphosphatase (FBP1) deficiency during an acute metabolic crisis. These values are compiled from various clinical case reports and studies.

MetaboliteNormal RangeTypical Range in FBP1 Deficiency CrisisReference
Blood Glucose 70-100 mg/dL (3.9-5.6 mmol/L)< 40 mg/dL (< 2.2 mmol/L)[1][10]
Blood Lactate 0.5-2.2 mmol/L> 5 mmol/L (often > 10 mmol/L)[1][7]
Blood pH 7.35-7.45< 7.25 (can be as low as 6.9)[1][10]
Blood Bicarbonate 22-28 mEq/L< 15 mEq/L[11]
Urine Ketones NegativePositive (often +++ to ++++)[10]
Blood Uric Acid 3.5-7.2 mg/dL> 8 mg/dL (can be significantly elevated)[1]
Plasma Alanine 200-500 µmol/LElevated[7]
Urinary Glycerol Not typically measuredMarkedly increased[7][9]
Urinary Glycerol-3-Phosphate Not typically measuredMarkedly increased (a key diagnostic marker)[7][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and sample types.

Protocol 1: Spectrophotometric Assay of Fructose-1,6-Bisphosphatase (FBP1) Enzyme Activity

This protocol describes a coupled enzymatic assay to determine FBP1 activity in tissue homogenates or cell lysates by measuring the rate of NADP+ reduction to NADPH.[11]

Principle:

FBP1 hydrolyzes fructose-1,6-bisphosphate to fructose-6-phosphate. Fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase. Subsequently, glucose-6-phosphate dehydrogenase catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the FBP1 activity.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.5 mM EDTA

  • Fructose-1,6-bisphosphate (F-1,6-BP) solution: 100 mM in deionized water

  • NADP+ solution: 20 mM in deionized water

  • Phosphoglucose isomerase (PGI): 1000 U/mL

  • Glucose-6-phosphate dehydrogenase (G6PDH): 500 U/mL

  • Sample: Tissue homogenate or cell lysate in assay buffer

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Sample Preparation: Homogenize tissues or lyse cells in ice-cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant for the assay. Determine the total protein concentration of the supernatant.

  • Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For each reaction, combine:

    • 80 µL Assay Buffer

    • 10 µL NADP+ solution (final concentration 2 mM)

    • 2 µL PGI (final concentration 20 U/mL)

    • 2 µL G6PDH (final concentration 10 U/mL)

  • Assay:

    • Add 94 µL of the reaction mixture to each well of the 96-well plate.

    • Add 1-10 µL of the sample to each well (adjust volume to ensure the reaction is in the linear range). Add an equal volume of assay buffer to a blank well.

    • Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding 5 µL of F-1,6-BP solution (final concentration 5 mM).

    • Immediately start measuring the absorbance at 340 nm every 30 seconds for 10-15 minutes in a kinetic mode.

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Subtract the rate of the blank from the rate of the samples.

    • Calculate the FBP1 activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min * Total reaction volume (µL)) / (ε * Path length (cm) * Protein concentration (mg/mL) * Sample volume (µL)) Where ε (extinction coefficient) for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Protocol 2: Enzymatic Determination of L-Lactic Acid in Plasma

This protocol outlines a method for the quantitative determination of L-lactic acid in plasma samples.[12][13]

Principle:

L-Lactate dehydrogenase (L-LDH) catalyzes the oxidation of L-lactate to pyruvate (B1213749) with the simultaneous reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is proportional to the L-lactate concentration. To drive the reaction to completion, the pyruvate formed is removed by the action of glutamate-pyruvate transaminase (GPT) in the presence of L-glutamate.

Materials:

  • Glycine-hydrazine buffer: 0.4 M glycine, 0.5 M hydrazine, pH 9.2

  • NAD+ solution: 30 mg/mL in deionized water

  • L-Glutamic acid solution: 50 mM in deionized water

  • Glutamate-pyruvate transaminase (GPT): 1000 U/mL

  • L-Lactate dehydrogenase (L-LDH): 5000 U/mL

  • Perchloric acid (PCA): 0.6 M

  • Potassium carbonate (K2CO3): 3 M

  • L-Lactic acid standard solutions (0, 2, 5, 10, 20 mmol/L)

  • Plasma sample

  • Spectrophotometer and cuvettes (or 96-well UV-transparent microplate)

Procedure:

  • Sample Deproteinization:

    • Mix 1 mL of plasma with 1 mL of ice-cold 0.6 M PCA.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize by adding K2CO3 dropwise until the pH is between 7.0 and 7.5.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.

    • Use the supernatant for the assay.

  • Assay:

    • Prepare a reaction mixture in a cuvette:

      • 1.0 mL Glycine-hydrazine buffer

      • 0.1 mL NAD+ solution

      • 0.1 mL L-Glutamic acid solution

      • 0.01 mL GPT

    • Add 0.2 mL of the deproteinized sample, standard, or deionized water (for the blank).

    • Mix and read the initial absorbance (A1) at 340 nm.

    • Start the reaction by adding 0.01 mL of L-LDH solution.

    • Mix and incubate at 37°C for 30 minutes or until the reaction is complete.

    • Read the final absorbance (A2) at 340 nm.

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1) for the blank, standards, and samples.

    • Subtract the ΔA of the blank from the ΔA of the standards and samples.

    • Plot a standard curve of corrected ΔA versus the concentration of the lactic acid standards.

    • Determine the concentration of lactic acid in the samples from the standard curve.

Protocol 3: Analysis of Ketone Bodies in Urine (Semi-Quantitative)

This protocol describes a simple and rapid method for the semi-quantitative detection of ketone bodies (acetoacetate and acetone) in urine using nitroprusside-based test strips.

Principle:

Acetoacetate and acetone (B3395972) in urine react with sodium nitroprusside in an alkaline medium to produce a purple-colored complex. The intensity of the color is proportional to the concentration of ketone bodies.

Materials:

  • Urine test strips for ketones (e.g., Ketostix®)

  • Fresh urine sample

  • Clean, dry container for urine collection

Procedure:

  • Sample Collection: Collect a fresh mid-stream urine sample in a clean, dry container.

  • Testing:

    • Briefly immerse the reagent area of the test strip into the urine sample, ensuring it is completely wetted.

    • Remove the strip and tap the edge against the container to remove excess urine.

    • Hold the strip horizontally to prevent mixing of reagents from adjacent pads.

    • Wait for the specified time according to the manufacturer's instructions (usually 15-60 seconds).

  • Result Interpretation:

    • Compare the color of the reagent pad to the color chart provided on the test strip container.

    • Record the result as negative, trace, small, moderate, or large, corresponding to the color chart.

Protocol 4: Molecular Genetic Testing of the FBP1 Gene

This protocol provides a general workflow for the identification of mutations in the FBP1 gene using targeted Next-Generation Sequencing (NGS) followed by Sanger sequencing for confirmation.

Principle:

Genomic DNA is extracted from the patient's blood. The exons and flanking intronic regions of the FBP1 gene are selectively captured and sequenced using an NGS platform. Bioinformatic analysis is then used to identify potential pathogenic variants, which are subsequently confirmed by traditional Sanger sequencing.

Materials:

  • Genomic DNA extraction kit

  • Patient's whole blood sample

  • NGS library preparation kit

  • Targeted capture probes for the FBP1 gene

  • NGS instrument (e.g., Illumina MiSeq or NextSeq)

  • PCR reagents

  • FBP1-specific primers for Sanger sequencing

  • Sanger sequencing instrument

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the patient's whole blood sample according to the manufacturer's protocol of the DNA extraction kit.

  • NGS Library Preparation and Targeted Capture:

    • Prepare a DNA library from the extracted genomic DNA using a commercial library preparation kit.

    • Perform targeted capture of the FBP1 gene exons and flanking regions using specific biotinylated probes.

    • Amplify the captured DNA fragments by PCR.

  • Next-Generation Sequencing:

    • Sequence the enriched library on an NGS platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads to the human reference genome.

    • Call variants (single nucleotide variants, insertions, and deletions) within the FBP1 gene.

    • Annotate the identified variants using databases such as dbSNP, ClinVar, and gnomAD to assess their potential pathogenicity.

  • Sanger Sequencing Confirmation:

    • Design PCR primers to amplify the regions containing the putative pathogenic variants identified by NGS.

    • Perform PCR using the patient's genomic DNA.

    • Sequence the PCR products using a Sanger sequencing instrument.

    • Analyze the sequencing chromatograms to confirm the presence of the identified variants.

Mandatory Visualizations

Metabolic Pathway of Gluconeogenesis and Fructose-1,6-Bisphosphatase Deficiency

Gluconeogenesis_FBP1_Deficiency Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP Phosphoenolpyruvate Oxaloacetate->PEP PEPCK Two_PGA 2-Phosphoglycerate PEP->Two_PGA Three_PGA 3-Phosphoglycerate Two_PGA->Three_PGA OneThree_BPG 1,3-Bisphosphoglycerate Three_PGA->OneThree_BPG G3P Glyceraldehyde-3-Phosphate OneThree_BPG->G3P DHAP Dihydroxyacetone Phosphate G3P->DHAP F16BP Fructose-1,6-Bisphosphate G3P->F16BP DHAP->F16BP FBP1_Deficiency FBP1 Deficiency (Metabolic Block) F16BP->FBP1_Deficiency F6P Fructose-6-Phosphate G6P Glucose-6-Phosphate F6P->G6P Glucose Glucose G6P->Glucose Glucose-6-Phosphatase Lactate Lactate Lactate->Pyruvate Lactate Dehydrogenase Alanine Alanine Alanine->Pyruvate Alanine Transaminase Glycerol Glycerol Glycerol->DHAP FBP1_Deficiency->F6P Fructose-1,6-Bisphosphatase (FBP1)

Caption: Gluconeogenesis pathway highlighting the metabolic block in FBP1 deficiency.

Experimental Workflow for FBP1 Enzyme Activity Assay

FBP1_Assay_Workflow SamplePrep Sample Preparation (Tissue Homogenization/Cell Lysis) Centrifugation1 Centrifugation (10,000 x g, 15 min, 4°C) SamplePrep->Centrifugation1 Supernatant Collect Supernatant (Enzyme Source) Centrifugation1->Supernatant ProteinQuant Protein Quantification Supernatant->ProteinQuant PlateLoading Load Plate (Reaction Mix + Sample) ProteinQuant->PlateLoading ReactionSetup Prepare Reaction Mixture (Buffer, NADP+, PGI, G6PDH) ReactionSetup->PlateLoading Incubation Incubate at 37°C (5 minutes) PlateLoading->Incubation ReactionStart Initiate Reaction (Add F-1,6-BP) Incubation->ReactionStart KineticRead Kinetic Measurement (Absorbance at 340 nm) ReactionStart->KineticRead DataAnalysis Data Analysis (Calculate ΔA340/min and Activity) KineticRead->DataAnalysis

Caption: Workflow for the spectrophotometric assay of FBP1 enzyme activity.

Logical Relationship of Pathophysiology in FBP1 Deficiency

FBP1_Pathophysiology FBP1_Mutation FBP1 Gene Mutations FBP1_Deficiency Decreased FBP1 Enzyme Activity FBP1_Mutation->FBP1_Deficiency Gluconeogenesis_Block Impaired Gluconeogenesis FBP1_Deficiency->Gluconeogenesis_Block Hypoglycemia Hypoglycemia Gluconeogenesis_Block->Hypoglycemia Precursor_Accumulation Accumulation of Gluconeogenic Precursors (Lactate, Alanine, Glycerol) Gluconeogenesis_Block->Precursor_Accumulation Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Hypoglycemia->Fatty_Acid_Oxidation Clinical_Symptoms Clinical Symptoms (Seizures, Coma, Apnea) Hypoglycemia->Clinical_Symptoms Lactic_Acidosis Lactic Acidosis Precursor_Accumulation->Lactic_Acidosis Lactic_Acidosis->Clinical_Symptoms Ketogenesis Increased Ketogenesis Fatty_Acid_Oxidation->Ketogenesis Ketosis Ketosis & Ketonuria Ketogenesis->Ketosis

Caption: Pathophysiological cascade in Fructose-1,6-Bisphosphatase deficiency.

Application for Drug Development

The development of therapeutic strategies for FBP1 deficiency is an area of active research. While dietary management is the current standard of care, it is not curative and requires lifelong adherence.[8]

Potential Therapeutic Avenues:

  • Gene Therapy: The monogenic nature of FBP1 deficiency makes it a potential candidate for gene therapy.[6] The goal would be to deliver a functional copy of the FBP1 gene to hepatocytes to restore enzyme activity.

  • mRNA Therapy: Similar to gene therapy, delivering mRNA encoding for the FBP1 enzyme could provide a transient but effective treatment.

  • Small Molecule Chaperones: For patients with missense mutations that lead to protein misfolding and degradation, small molecule chaperones could potentially stabilize the mutant FBP1 protein and restore some level of enzyme function.

  • Substrate Reduction Therapy: While not a direct treatment for the enzyme deficiency, strategies to reduce the influx of gluconeogenic precursors during catabolic states could potentially mitigate the severity of metabolic crises.

Preclinical Models:

  • FBP1 Knockout Mouse Models: Hepatocyte-specific Fbp1 knockout mice have been generated and shown to develop steatosis and exhibit altered liver metabolism, providing a valuable tool for studying the pathophysiology of the disease and for testing novel therapeutic interventions.[14][15]

  • Danio rerio (Zebrafish) Models: The zebrafish orthologs of the human FBP1 gene, fbp1a and fbp1b, have been identified.[16][17] Zebrafish models offer a high-throughput platform for genetic and small molecule screening to identify potential therapeutic targets and compounds.

Conclusion

Fructose-1,6-bisphosphatase deficiency is a serious metabolic disorder with significant consequences if not diagnosed and managed promptly. The detailed protocols and information provided in these application notes are intended to support researchers, scientists, and drug development professionals in their efforts to better understand the pathophysiology of this disease and to develop novel and effective therapies. The use of robust experimental models and a deeper understanding of the metabolic derangements are crucial for advancing the field and improving the lives of patients with FBP1 deficiency.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fructose-6-phosphate (F6P) is a critical metabolic intermediate that sits (B43327) at a major crossroads of glucose metabolism. In cancer cells, which are characterized by profound metabolic reprogramming, the flux of F6P through various pathways is altered to support the high demands of proliferation, survival, and biosynthesis.[1] Elevated levels or dysregulated channeling of F6P can fuel tumorigenesis by feeding into three key metabolic pathways: Glycolysis, the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), and the Hexosamine Biosynthesis Pathway (HBP). Understanding the molecular mechanisms that control the fate of F6P is crucial for identifying novel therapeutic targets in oncology.

1. F6P and the Acceleration of Glycolysis

Cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[2] F6P is a key substrate in this pathway, where it is irreversibly phosphorylated to fructose-1,6-bisphosphate by the enzyme phosphofructokinase-1 (PFK1). This is a major rate-limiting step in glycolysis.[3]

The activity of PFK1 is allosterically regulated by fructose-2,6-bisphosphate (F2,6BP), its most potent activator.[4] F2,6BP is synthesized from F6P by a family of bifunctional enzymes called 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFBs). Several isoforms of PFKFB, particularly PFKFB3 and PFKFB4, are overexpressed in various cancers.[4][5] PFKFB3, for instance, has a high kinase-to-phosphatase activity ratio, leading to a sustained production of F2,6BP, which in turn strongly activates PFK1 and drives high glycolytic flux to support rapid cell proliferation.[6]

2. F6P Fueling the Pentose Phosphate Pathway (PPP)

The PPP is a parallel pathway to glycolysis that branches from glucose-6-phosphate (G6P), the precursor to F6P.[7] The PPP is vital for cancer cells as it produces two key components:

  • NADPH: A reducing agent essential for antioxidant defense against reactive oxygen species (ROS) and for reductive biosynthesis, such as fatty acid synthesis.[8][9]

  • Ribose-5-phosphate (R5P): A precursor for nucleotide and nucleic acid synthesis, required for DNA replication in proliferating cells.[10]

Glycolytic intermediates, including F6P, can be shunted into the non-oxidative branch of the PPP to generate R5P for nucleotide synthesis, a critical process for the uncontrolled proliferation of cancer cells.[10][11] In some contexts, inhibition of PFK1 by post-translational modifications can redirect the glucose flux from glycolysis towards the PPP, providing a growth advantage for cancer cells.[3][12]

3. F6P and the Hexosamine Biosynthesis Pathway (HBP)

A fraction of cellular F6P (approximately 2-5%) is diverted into the HBP.[13][14] The final product of the HBP is uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the substrate for a post-translational modification called O-GlcNAcylation.[13] This modification, catalyzed by O-GlcNAc transferase (OGT), involves the attachment of a single N-acetylglucosamine sugar to serine or threonine residues of nuclear and cytosolic proteins.

Hyper-O-GlcNAcylation is a common feature in cancer and affects a wide range of proteins, including transcription factors, signaling molecules, and metabolic enzymes.[15] For example, O-GlcNAcylation of PFK1 in response to hypoxia can inhibit its activity, shunting glucose into the PPP.[12] O-GlcNAcylation of PFKFB3 has also been shown to be required for tumor cell proliferation under hypoxic conditions.[16] By altering protein function and stability, elevated HBP flux driven by F6P contributes to multiple cancer hallmarks, including metabolic reprogramming, cell growth, and invasion.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the enzymes and metabolites involved in F6P-related pathways in cancer.

Table 1: Enzymatic Activities of PFKFB Isoforms

Isoform Kinase Vmax (mU/mg) Bisphosphatase Vmax (mU/mg) Kinase:Bisphosphatase Ratio Reference
PFKFB3 38.4 ± 2.3 0.47 ± 0.035 ~82:1 [17]

| PFKFB4 | 5.06 ± 0.2 | 1.17 ± 0.02 | 4.3:1 |[17] |

Table 2: Metabolite Concentrations in Cancer Cells

Metabolite Cell Line Condition Concentration Reference
Fructose-6-Phosphate H460 Lung Cancer Normoxia 12518 ± 1104 pmol/mg protein [17]
Fructose-1,6-Bisphosphate HLE Liver Cancer + 10 mM Glucose 78 µM [18]
Fructose-1,6-Bisphosphate Huh6 Liver Cancer + 10 mM Glucose 33 µM [18]

| Fructose-1,6-Bisphosphate | Primary Mouse Hepatocytes | + 10 mM Glucose | 21 µM |[18] |

Visualizations: Pathways and Workflows

F6P_Metabolic_Hub cluster_main Glucose Metabolism cluster_glycolysis Glycolysis → Proliferation cluster_ppp PPP → Nucleotides, Antioxidants cluster_hbp HBP → O-GlcNAcylation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK F6P Fructose-6-Phosphate G6P->F6P PGI R5P Ribose-5-Phosphate G6P->R5P Oxidative PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK1 F6P->R5P Non-oxidative PPP UDP_GlcNAc UDP-GlcNAc F6P->UDP_GlcNAc GFAT (rate-limiting) Pyruvate Pyruvate F16BP->Pyruvate ... NADPH NADPH O_GlcNAc Protein O-GlcNAcylation UDP_GlcNAc->O_GlcNAc OGT

Caption: F6P as a central hub for cancer cell metabolism.

PFK1_Regulation cluster_reg Allosteric Regulation F6P Fructose-6-Phosphate PFK1 PFK1 F6P->PFK1 Substrate PFKFB3 PFKFB3/4 (High Kinase Activity) F6P->PFKFB3 F16BP Fructose-1,6-Bisphosphate (→ Glycolysis) PFK1->F16BP Catalyzes F26BP Fructose-2,6-Bisphosphate (F2,6BP) PFKFB3->F26BP Synthesizes F26BP->PFK1 Activates

Caption: Regulation of PFK1 by PFKFB-generated F2,6BP.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition s1 1. Seed cells in a 96-well plate s2 2. Incubate overnight (allow attachment) s1->s2 s3 3. Treat cells with compounds/stimuli s2->s3 s4 4. Add MTT Reagent to each well s3->s4 s5 5. Incubate (2-4 hours) (Formazan forms) s4->s5 s6 6. Add Solubilizing Agent (e.g., DMSO) s5->s6 s7 7. Read absorbance at ~570 nm s6->s7 s8 8. Analyze Data (% Viability) s7->s8

Caption: Experimental workflow for an MTT cell proliferation assay.

PFK_Activity_Workflow cluster_prep Sample Preparation cluster_assay Reaction Setup cluster_readout Measurement p1 1. Homogenize cells/tissue in ice-cold Assay Buffer p2 2. Centrifuge to pellet debris p1->p2 p3 3. Collect supernatant (lysate) p2->p3 a1 4. Add lysate and standards to 96-well plate p3->a1 a2 5. Prepare and add Reaction Mix (contains F6P, ATP) a1->a2 a3 6. Prepare Background Control (Reaction Mix without F6P) a1->a3 m1 7. Incubate at 37°C a2->m1 m2 8. Measure absorbance (OD 450nm) kinetically or at endpoint m1->m2 m3 9. Calculate PFK Activity m2->m3

Caption: Experimental workflow for a PFK colorimetric activity assay.

Protocols

Protocol 1: MTT Cell Proliferation Assay

This protocol measures cell viability and proliferation by assessing the metabolic activity of cells.[19][20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[20]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[19] The optimal cell number should be determined empirically for each cell line to ensure readings are within the linear range of the assay.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[19]

  • Compound Treatment:

    • The next day, remove the old medium and add fresh medium containing the desired concentrations of test compounds or vehicle control. The final volume should be 100 µL per well.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[21]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[19]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[19]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the blank absorbance.

Protocol 2: Phosphofructokinase (PFK) Activity Assay

This colorimetric assay measures PFK activity in cell or tissue lysates. PFK converts F6P and ATP to fructose-1,6-diphosphate (B8644906) and ADP. The ADP produced is then used in a series of coupled enzymatic reactions that lead to the reduction of a probe, which can be measured at 450 nm.[22][23][24]

Materials:

  • PFK Activity Assay Kit (commercial kits from providers like Sigma-Aldrich, Abcam, or Assay Genie are recommended).[22][23][24]

  • Reagents typically include: PFK Assay Buffer, PFK Substrate (F6P), ATP, Enzyme Mix, Developer, and NADH Standard.

  • Cell or tissue samples.

  • 96-well clear flat-bottom plate.

  • Microplate reader (450 nm).

  • Ice, dounce homogenizer, or sonicator.

Procedure:

  • Sample Preparation: [22][25]

    • Cells: Harvest ~2 x 10⁶ cells and wash with ice-cold PBS. Homogenize or sonicate the cell pellet in 200 µL of ice-cold PFK Assay Buffer.

    • Tissues: Rapidly homogenize ~20 mg of tissue in 200 µL of ice-cold PFK Assay Buffer.

    • Centrifuge the homogenate at 12,000 rpm for 5 minutes at 4°C.

    • Collect the supernatant (lysate) and keep it on ice. Determine the protein concentration of the lysate.

  • Standard Curve Preparation:

    • Prepare a standard curve using the provided NADH standard according to the kit manufacturer's instructions. This allows for the conversion of absorbance values to the amount of NADH produced.[23]

  • Reaction Setup:

    • Add 1-50 µL of sample lysate (containing ~10-100 µg of protein) to wells of the 96-well plate. Adjust the volume to 50 µL with PFK Assay Buffer.[22]

    • For each sample, prepare a parallel well as a background control. This control will help subtract the signal from any pre-existing ADP or NADH in the sample.[22]

  • Reaction Mix Preparation and Addition:

    • Prepare a Reaction Mix and a Background Control Mix according to the kit's protocol. The Reaction Mix contains all components, while the Background Control Mix lacks the PFK Substrate (F6P).[22]

    • A typical Reaction Mix for one well might contain: 42 µL Assay Buffer, 2 µL PFK Substrate, 2 µL ATP, 2 µL Enzyme Mix, and 2 µL Developer.[22]

    • Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background control wells.

  • Measurement:

    • Incubate the plate for 20-60 minutes at 37°C, protected from light.[22] Incubation time may need optimization based on the PFK activity in the samples.

    • Measure the absorbance (OD) at 450 nm.

  • Calculation:

    • Subtract the background control reading from the sample reading.

    • Calculate the PFK activity based on the NADH standard curve, sample protein concentration, and incubation time. Activity is often expressed in mU/mg, where one unit (U) is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.[23]

Protocol 3: Measurement of Fructose-2,6-bisphosphate (F2,6BP)

This protocol is adapted from methods used to measure the key allosteric activator F2,6BP, which is synthesized from F6P.[26] The assay relies on the activation of PFK1 by F2,6BP.

Materials:

  • Cell or tumor tissue samples.

  • 0.1 N NaOH.

  • 0.1 N Acetic Acid.

  • Neutralization buffer (e.g., 20 mM HEPES, 50 mM NaF, 5 mM NaH₂PO₄, 0.5 mM EDTA, pH 7.8).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM KCl, 5 mM (NH₄)₂SO₄, 0.2 mM DTT, pH 7.5).

  • PFK1 (from rabbit muscle, pyrophosphate-dependent).

  • Aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase.

  • Substrates: F6P, pyrophosphate (PPi), NADH, glycerol-3-phosphate.

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

Procedure:

  • Sample Extraction:

    • Homogenize frozen cell pellets or tissues in 10 volumes of 0.1 N NaOH.

    • Heat the homogenate at 80°C for 10 minutes to destroy interfering enzymes and metabolites.

    • Cool the extracts on ice and neutralize them by adding 0.1 N acetic acid in the presence of a neutralization buffer.

    • Centrifuge to pellet any precipitate and collect the supernatant.

  • Assay Reaction:

    • The assay measures the oxidation of NADH (a decrease in absorbance at 340 nm) in a coupled enzyme reaction.

    • Prepare a reaction mixture in a cuvette or 96-well plate containing assay buffer, NADH, F6P, PPi, aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase.

    • Add a known amount of pyrophosphate-dependent PFK1.

  • Measurement:

    • Add the neutralized sample extract to the reaction mixture. The F2,6BP in the sample will activate PFK1.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the PFK1 activity, which is dependent on the concentration of F2,6BP.

  • Quantification:

    • Create a standard curve using known concentrations of F2,6BP.

    • Determine the F2,6BP concentration in the samples by comparing their reaction rates to the standard curve.

    • Normalize the final concentration to the total cellular protein content of the initial extract.[26]

References

Application Notes: Therapeutic Potential of Modulating Fructose Phosphate Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Excessive consumption of dietary fructose (B13574) has been strongly linked to the rising prevalence of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[1][2] Unlike glucose metabolism, which is tightly regulated, hepatic fructose metabolism is rapid and largely unrestricted, leading to a range of pathological consequences.[3][4] The fructose phosphate (B84403) pathway, primarily active in the liver, intestine, and kidneys, represents a critical node in the development of these metabolic disorders.[5][6] This pathway's enzymes—Ketohexokinase (KHK), Aldolase B (ALDOB), and Triokinase (TKFC)—are key therapeutic targets. Modulating their activity offers a promising strategy to mitigate the detrimental effects of high fructose intake.[2][7]

The central enzyme in this pathway is KHK (also known as fructokinase), which catalyzes the first and rate-limiting step: the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[2] This reaction rapidly consumes hepatic ATP, leading to phosphate depletion and an increase in AMP, which is subsequently catabolized to uric acid—a molecule implicated in inflammation and metabolic dysfunction.[8] The resulting F1P is cleaved by ALDOB into glyceraldehyde (GA) and dihydroxyacetone phosphate (DHAP).[5][9] These triose phosphates can then enter glycolysis, bypassing the key regulatory checkpoint of phosphofructokinase-1, and provide abundant substrate for de novo lipogenesis (DNL), contributing directly to hepatic steatosis.[1][4] Furthermore, fructose metabolism has been shown to fuel the growth of certain cancers by providing building blocks for nucleotide and lipid synthesis.[10][11][12][13]

Given its central role, KHK has emerged as a primary target for drug development.[8][14] Inhibition of KHK is hypothesized to prevent the initial ATP depletion and the subsequent cascade of metabolic disturbances, thereby treating or preventing conditions like NAFLD and NASH.[2][7] Several potent and selective KHK inhibitors are now in various stages of preclinical and clinical development.[14] These application notes provide an overview of the pathway, quantitative data on inhibitors, and detailed protocols for key experiments relevant to researchers in metabolic disease and drug discovery.

Quantitative Data

Table 1: Efficacy of Selected Ketohexokinase (KHK) Inhibitors

This table summarizes the in vitro potency of representative KHK inhibitors. IC50 values indicate the concentration of the inhibitor required to reduce KHK enzyme activity by 50%.

Compound SeriesExample CompoundKHK IC50 (nM)Assay TypeReference
PyrimidinopyrimidinesCompound 812In vitro (ADP detection)[3]
PyrimidinopyrimidinesCompound 387In vitro (ADP detection)[3]
PyrimidinopyrimidinesCompound 478In vitro (ADP detection)[3]
3-azabicyclo[3.1.0]hexane acetic acidsPF-06835919< 5 (human KHK)In vitro enzymatic[14]
Novel Pyrazole DerivativesCompound 142.1 (human KHK)In vitro enzymatic[7]
Table 2: Metabolic Effects of High-Fructose Diet in Rodent Models

This table presents typical metabolic changes observed in rats fed a high-fructose diet, a common model for inducing metabolic syndrome. These parameters serve as key endpoints for evaluating the efficacy of therapeutic agents.

ParameterControl DietHigh-Fructose Diet (20% in water, 8 weeks)OutcomeReference
Body Mass Index (g/cm²)~0.70~0.91Increased Obesity[15]
Systolic Blood Pressure (mmHg)~115~145Hypertension[16]
Fasting Blood Glucose (mg/dL)~85~110Hyperglycemia[16]
Plasma Insulin (B600854) (ng/mL)~1.5~4.0Hyperinsulinemia / Insulin Resistance[16]
Plasma Triglycerides (mg/dL)~70~150Dyslipidemia[16][17]

Signaling Pathways and Experimental Workflows

Diagram 1: The Fructose Phosphate Pathway and its Pathological Consequences

Fructose_Metabolism Fructose Phosphate Pathway cluster_outcomes Pathological Outcomes Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK ATP -> ADP F1P Fructose-1-Phosphate (F1P) ALDOB Aldolase B (ALDOB) F1P->ALDOB DHAP DHAP Glycolysis Glycolysis DHAP->Glycolysis GA Glyceraldehyde TKFC Triokinase (TKFC) GA->TKFC ATP -> ADP GA3P Glyceraldehyde-3-Phosphate GA3P->Glycolysis KHK->F1P UricAcid Uric Acid Production KHK->UricAcid ATP Depletion -> AMP Degradation ALDOB->DHAP ALDOB->GA TKFC->GA3P DNL De Novo Lipogenesis Glycolysis->DNL Steatosis Hepatic Steatosis (NAFLD) DNL->Steatosis Inflammation Inflammation & Oxidative Stress DNL->Inflammation UricAcid->Inflammation

Caption: Overview of the hepatic fructose phosphate pathway and its downstream metabolic consequences.

Diagram 2: Therapeutic Intervention via KHK Inhibition

KHK_Inhibition Mechanism of KHK Inhibition Fructose High Fructose Intake KHK Ketohexokinase (KHK) Fructose->KHK Pathway_Blocked Fructose Phosphorylation BLOCKED KHK->Pathway_Blocked Inhibitor KHK Inhibitor (e.g., PF-06835919) Inhibitor->KHK ATP_Depletion ↓ ATP Depletion Pathway_Blocked->ATP_Depletion Lipogenesis ↓ De Novo Lipogenesis Pathway_Blocked->Lipogenesis Uric_Acid ↓ Uric Acid Production Pathway_Blocked->Uric_Acid Therapeutic_Outcome Amelioration of Metabolic Disease (NAFLD, NASH) ATP_Depletion->Therapeutic_Outcome Lipogenesis->Therapeutic_Outcome Uric_Acid->Therapeutic_Outcome

Caption: Logical flow showing how KHK inhibitors block the fructose pathway to produce a therapeutic effect.

Diagram 3: Experimental Workflow for KHK Inhibitor Screening

HTS_Workflow Workflow: KHK Inhibitor Screening start Start: Compound Library hts Primary Screen: High-Throughput KHK Activity Assay (e.g., ADP-Glo) start->hts hits Identify Primary Hits (% Inhibition > Threshold) hts->hits dose_response Dose-Response Assay (Determine IC50 values) hits->dose_response confirmed_hits Confirmed Hits (Potent & Selective) dose_response->confirmed_hits cellular_assay Secondary Screen: Cell-based Fructose Metabolism Assay (e.g., in Hepatocytes) confirmed_hits->cellular_assay validated_hits Validated Hits with Cellular Activity cellular_assay->validated_hits in_vivo In Vivo Efficacy Studies (High-Fructose Diet Model) validated_hits->in_vivo end Lead Candidate in_vivo->end

Caption: A typical workflow for the discovery and validation of novel KHK inhibitors.

Experimental Protocols

Protocol 1: Luminescence-Based Ketohexokinase (KHK) Activity Assay

This protocol is adapted from luminescence-based methods that quantify the production of ADP, a direct product of the KHK reaction.[18][19][20] It is suitable for purified recombinant enzymes and tissue/cell lysates.

1. Materials and Reagents

  • Assay Buffer : 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

  • Protein Homogenate : Liver tissue or hepatocytes homogenized in ice-cold Assay Buffer.

  • Substrate Solution (2X) : 10 mM Fructose, 2 mM ATP in Assay Buffer.

  • Negative Control Substrate (2X) : 10 mM 3-O-methyl-d-fructose (a non-metabolizable analog), 2 mM ATP in Assay Buffer.[19]

  • Recombinant KHK : For positive control and standard curve generation.

  • ADP-Glo™ Kinase Assay Kit (Promega) : Includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Plate : White, opaque 384-well microplate suitable for luminescence.

2. Procedure

  • Sample Preparation :

    • Homogenize ~20 mg of liver tissue or 1x10⁶ hepatocytes in 200 µL of ice-cold Assay Buffer.

    • Centrifuge at 13,000 x g for 10 min at 4°C.

    • Collect the supernatant and determine protein concentration (e.g., via BCA assay).

    • Dilute the lysate to a final concentration of 0.025 µg/µL in Assay Buffer.[18]

  • Assay Reaction :

    • Add 2.5 µL of diluted protein homogenate, recombinant KHK control, or Assay Buffer (blank) to wells of the 384-well plate.

    • To initiate the reaction, add 2.5 µL of 2X Substrate Solution to the sample wells. For negative controls, add 2.5 µL of 2X Negative Control Substrate.

    • Seal the plate, spin down briefly (e.g., 200 x g for 1 min), and incubate for 60 minutes at room temperature (22-25°C).[18]

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the KHK reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.[18]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition :

    • Measure luminescence using a plate reader. The signal is stable for several hours.

3. Data Analysis

  • Subtract the average signal from the negative control wells from all other measurements.

  • KHK activity is proportional to the relative light units (RLU).

  • For inhibitor studies, calculate the percent inhibition relative to a vehicle control (DMSO) and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Colorimetric Aldolase B (ALDOB) Activity Assay

This protocol measures ALDOB activity in tissue or cell lysates using a coupled-enzyme reaction that produces a colored product.[21]

1. Materials and Reagents

  • Aldolase Assay Buffer : Provided in commercial kits (e.g., Sigma-Aldrich MAK223, Abcam ab196994), typically a buffer at neutral pH.

  • Sample Preparation : Tissue (~10 mg) or cells (1x10⁶) homogenized in 100 µL of ice-cold Aldolase Assay Buffer.[21]

  • Aldolase Substrate : Fructose-1,6-bisphosphate.

  • Enzyme Mix/Developer : Contains enzymes and a probe to generate a colorimetric signal (absorbance at 450 nm) proportional to the dihydroxyacetone phosphate (DHAP) produced.

  • NADH Standard : For generating a standard curve to quantify activity.

  • Plate : Clear, flat-bottom 96-well microplate.

2. Procedure

  • Sample Preparation :

    • Homogenize samples in ice-cold Aldolase Assay Buffer.

    • Keep on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.[21]

    • Transfer the supernatant to a new tube. Test several dilutions to ensure the readings are within the linear range.

  • Standard Curve Preparation :

    • Prepare an NADH standard curve according to the kit manufacturer's instructions (e.g., 0, 2, 4, 6, 8, 10 nmol/well). Bring the final volume of each standard to 50 µL with Assay Buffer.

  • Assay Reaction :

    • Add 1-50 µL of sample supernatant to duplicate wells. Bring the final volume to 50 µL with Assay Buffer.

    • Prepare a Reaction Mix containing Assay Buffer, Aldolase Substrate, Enzyme Mix, and Developer as per the kit's instructions.

    • Add 50 µL of the Reaction Mix to each well (samples, standards, and controls).

    • Mix well.

  • Data Acquisition :

    • Immediately measure the absorbance at 450 nm (A450) in kinetic mode at 37°C for 10-60 minutes. Protect the plate from light.

    • Take readings every 1-2 minutes.

3. Data Analysis

  • Choose two time points (T1 and T2) within the linear phase of the reaction.

  • Calculate the change in absorbance (ΔA450 = A2 - A1) for each sample.

  • Use the NADH standard curve to convert the ΔA450 into the amount of product generated (B, in nmol).

  • Calculate the Aldolase activity using the formula:

    • Activity (nmol/min/mL or mU/mL) = [B / (T2 - T1) x V] x D

    • Where: B = Amount of NADH generated (nmol), T1/T2 = time points (min), V = sample volume (mL), D = dilution factor.

Protocol 3: Induction of Metabolic Syndrome in Rodents via High-Fructose Diet

This protocol describes a standard method to induce a metabolic syndrome phenotype in rats or mice, which can then be used to test the in vivo efficacy of pathway modulators.[16][22]

1. Animals and Housing

  • Species : Male Wistar rats or C57BL/6J mice are commonly used.[15][23]

  • Age : Start the diet in young adult animals (e.g., 8-10 weeks old).

  • Housing : House animals under standard conditions (12h light/dark cycle, controlled temperature) with ad libitum access to food and water/fructose solution.

2. Diet and Administration

  • Control Group : Fed a standard chow diet and plain drinking water.

  • Fructose Group : Fed the same standard chow diet with a fructose solution provided as the sole source of drinking water.

    • Concentration : A 10-20% (w/v) fructose solution is sufficient to induce metabolic changes.[15][16] A 10% solution is prepared by dissolving 100g of fructose in 1 liter of water.

  • Duration : A period of 8-12 weeks is typically required to develop a robust metabolic syndrome phenotype, including insulin resistance, dyslipidemia, and hypertension.[15][16]

3. In-Life Monitoring and Measurements

  • Body Weight and Food/Fluid Intake : Monitor weekly to calculate caloric intake.

  • Blood Pressure : Measure non-invasively via the tail-cuff method at baseline and at the end of the study.

  • Glucose and Insulin Tolerance Tests (GTT/ITT) : Perform during the final weeks of the study to assess glucose homeostasis and insulin resistance.

    • GTT : After an overnight fast, administer an oral or IP bolus of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • ITT : After a 4-6 hour fast, administer an IP bolus of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

4. Terminal Endpoint Analysis

  • Fasting Blood Sample Collection : After an overnight fast, collect blood via cardiac puncture under anesthesia.

  • Plasma Analysis : Use collected blood to measure:

    • Fasting glucose and insulin.

    • Lipid panel (triglycerides, total cholesterol, HDL, LDL).

    • Liver enzymes (ALT, AST).

    • Uric acid.

  • Tissue Collection : Harvest liver, adipose tissue, and other relevant organs. Weigh the liver to calculate the hepato-somatic index.

  • Liver Analysis :

    • Histology : Fix a portion of the liver in 10% neutral buffered formalin for H&E and Oil Red O staining to assess steatosis, inflammation, and ballooning.

    • Triglyceride Content : Homogenize a portion of the liver to quantify total triglyceride content.

    • Gene/Protein Expression : Snap-freeze liver tissue in liquid nitrogen for subsequent qPCR or Western blot analysis of key metabolic enzymes (e.g., KHK, FASN, SREBP-1c).

References

Application Notes and Protocols: Fructose-1,6-Bisphosphate Metabolism as a Prognostic Indicator in Liver Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a profound dependence on glycolysis for energy production and biosynthetic precursors, a phenomenon known as the Warburg effect. In hepatocellular carcinoma (HCC), the most common form of liver cancer, alterations in glucose metabolism are strongly associated with tumor progression and patient prognosis. Emerging evidence points to the critical role of the glycolytic intermediate, Fructose-1,6-bisphosphate (FBP), and its regulatory enzymes as key players in liver tumorigenesis.

This document provides a comprehensive overview of the prognostic significance of FBP metabolism in liver cancer, focusing on the enzyme Fructose-1,6-bisphosphatase 1 (FBP1). Downregulation of FBP1, which leads to the accumulation of its substrate FBP, is consistently linked to aggressive tumor features and poor clinical outcomes. These notes summarize the key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways to guide further research and therapeutic development.

Data Presentation

The following tables summarize quantitative data from multiple studies and public datasets like The Cancer Genome Atlas (TCGA), highlighting the prognostic value of FBP1 and related glycolytic enzymes in hepatocellular carcinoma.

Table 1: FBP1 Expression in Hepatocellular Carcinoma (HCC) vs. Normal Liver Tissue

Cohort/DatasetNumber of Patients/SamplesFBP1 Expression in HCC vs. NormalKey Findings & Significance
TCGA374 (Tumor), 50 (Normal)Significantly decreased mRNA levels in tumors.[1]FBP1 is among the most underexpressed genes in HCC.[1]
Kyushu HCC set118Significantly lower mRNA expression in tumors.Downregulation of FBP1 appears essential for HCC tumorigenesis.
GSE14520242Significantly lower mRNA expression in tumors.Confirms FBP1 downregulation in an independent cohort.
Human Tissue Array49 (Tumor), 5 (Normal)Lower protein abundance in liver tumors.[1]FBP1 protein levels are reduced in tumor tissues.[1]

Table 2: Correlation of Low FBP1 Expression with Clinicopathological Features and Poor Prognosis in HCC

Cohort/DatasetNumber of PatientsAssociation with Clinical FeaturesImpact on Survival
Kyushu HCC set118Advanced tumor stage, larger tumor size, poorer differentiation.[2]Poorer Overall Survival (OS) (p=0.005) and Recurrence-Free Survival (RFS).[2][3]
TCGA234Advanced tumor stage, poorly differentiated tumors.[2]Poorer Overall Survival (OS) (p=0.010).[2]
GSE14520242Higher AFP levels, advanced TNM and BCLC stages, larger tumor size.[3]Poorer Overall Survival (OS) and Recurrence-Free Survival (RFS) (p<0.001).[3]
Patient Cohort (n=224)224-Lower overall survival rate and higher tendency of tumor recurrence.[4][5]

Table 3: Expression and Prognostic Significance of Related Glycolytic Enzymes in HCC (TCGA Data)

GeneExpression in HCC vs. NormalAssociation with Poor Prognosis
ALDOA (Aldolase A)Upregulated in tumors.[6][7]High expression correlated with poorer OS and RFS.[6]
PFKFB4 Upregulated in tumors.[8]High expression associated with aggressive tumor behavior and shorter disease-free survival.[8]

Table 4: Fructose-1,6-bisphosphate (FBP) Concentration in Liver Cancer Cells

Cell LineMethodEstimated FBP ConcentrationKey Finding
Human liver cancer cellsFluorescent Biosensor (HYlight)Low micromolar range.[5][9]FBP levels are significantly lower than previously estimated.[5][9]

Signaling Pathways and Molecular Mechanisms

The prognostic significance of altered FBP metabolism is underpinned by its integration into key oncogenic signaling pathways. The loss of FBP1 in liver cancer is not merely a metabolic event but a crucial node in a network that promotes cell proliferation, survival, and metastasis.

The FBP1-HIF-1α Axis in Glycolytic Reprogramming

In normal cells, FBP1 can translocate to the nucleus and act as a transcriptional repressor of Hypoxia-Inducible Factor 1α (HIF-1α), a master regulator of the metabolic switch to glycolysis. Loss of FBP1 in HCC alleviates this repression, leading to the upregulation of HIF-1α target genes, which in turn promotes the Warburg effect, characterized by increased glucose uptake and lactate (B86563) production. This metabolic reprogramming provides cancer cells with a growth advantage.

FBP1_HIF1a_Axis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FBP1_n FBP1 HIF1a HIF-1α FBP1_n->HIF1a inhibits HRE Hypoxia Response Elements (HRE) HIF1a->HRE binds to Glycolytic_Genes Glycolytic Genes (e.g., GLUT1, LDHA) HRE->Glycolytic_Genes activates Glycolysis Glycolysis Glycolytic_Genes->Glycolysis FBP1_c FBP1 F6P Fructose-6-phosphate FBP1_c->F6P converts FBP to FBP Fructose-1,6-bisphosphate FBP->FBP1_c Warburg Warburg Effect (Increased Glycolysis) Glycolysis->Warburg FBP1_loss Low FBP1 Expression in HCC FBP1_loss->FBP1_n FBP1_loss->FBP1_c

Caption: The FBP1-HIF-1α signaling axis in liver cancer.

The NRF2–FBP1–AKT–p53 Metabolic Switch

Recent studies have uncovered a critical signaling axis involving NRF2, FBP1, AKT, and p53 that drives the progression from metabolic dysfunction-associated steatohepatitis (MASH) to HCC.[10][11] In this pathway, the transcription factor NRF2, which is frequently activated in HCC, promotes the degradation of FBP1. The loss of FBP1, in turn, leads to the activation of the pro-survival kinase AKT. Activated AKT then promotes the degradation of the tumor suppressor p53, creating a feed-forward loop that enhances proliferation and reverses cellular senescence, thereby facilitating tumorigenesis.[10][11]

NRF2_FBP1_AKT_p53_Axis NRF2 NRF2 Activation FBP1 FBP1 NRF2->FBP1 promotes degradation of AKT AKT FBP1->AKT inhibits Degradation1 Degradation p53 p53 AKT->p53 promotes degradation of Proliferation Cell Proliferation & Survival AKT->Proliferation Senescence Senescence Reversal AKT->Senescence Degradation2 Degradation

Caption: The NRF2–FBP1–AKT–p53 metabolic switch in HCC progression.

Experimental Protocols

Protocol 1: Quantification of FBP1 mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)

This protocol describes the measurement of FBP1 mRNA levels in fresh-frozen liver tumor and adjacent non-tumorous tissues.

Workflow Diagram

qPCR_Workflow Tissue Liver Tissue (Tumor & Normal) RNA_Isolation Total RNA Isolation Tissue->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR Real-Time qPCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Caption: Workflow for FBP1 mRNA quantification by RT-qPCR.

Materials:

  • Fresh-frozen liver tissue samples

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • High-Capacity RNA-to-cDNA Master Mix (e.g., Applied Biosystems)

  • SYBR Green or TaqMan Universal PCR Master Mix

  • RT-qPCR instrument (e.g., ViiA7 Real-Time PCR system)

  • Nuclease-free water

  • Primers for human FBP1 and a reference gene (e.g., GAPDH, 18S rRNA)

    • Note: Primer sequences should be designed and validated according to standard guidelines.

Procedure:

  • RNA Isolation:

    • Homogenize ~30 mg of frozen liver tissue in lysis buffer from the RNA isolation kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a high-capacity cDNA synthesis kit following the manufacturer's instructions.

  • RT-qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for FBP1 or the reference gene, and PCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for FBP1 and the reference gene.

    • Calculate the relative expression of FBP1 using the ΔΔCt method, normalizing the expression in tumor tissue to that in adjacent non-tumorous tissue.

Protocol 2: Assessment of FBP1 Protein Expression by Immunohistochemistry (IHC)

This protocol outlines the procedure for detecting FBP1 protein in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections.

Workflow Diagram

IHC_Workflow FFPE_Tissue FFPE Liver Tissue Block Sectioning Sectioning (4-5 µm) FFPE_Tissue->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-FBP1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Imaging Microscopy & Imaging Counterstain->Imaging

Caption: Workflow for FBP1 protein detection by IHC.

Materials:

  • FFPE liver tissue sections on charged slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-FBP1

  • Biotinylated goat anti-rabbit secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 10 min).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution and heat in a microwave or pressure cooker according to standard protocols. Allow to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Wash with PBS.

  • Blocking:

    • Incubate slides with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with the primary anti-FBP1 antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS.

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS and incubate with ABC reagent for 30 minutes.

    • Wash with PBS and apply DAB substrate until a brown precipitate is visible.

  • Counterstaining and Mounting:

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Evaluate the staining intensity and percentage of positive cells in tumor and non-tumorous regions.

Protocol 3: Measurement of Fructose-1,6-bisphosphate (FBP) by Enzymatic Assay

This protocol provides a method for the quantification of FBP in tissue lysates based on a coupled enzyme reaction.

Workflow Diagram

FBP_Assay_Workflow Tissue_Lysate Tissue Lysate Preparation Reaction_Setup Assay Reaction Setup (Aldolase, TPI, GPDH, NADH) Tissue_Lysate->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Measurement Spectrophotometric Measurement (Decrease in Absorbance at 340 nm) Incubation->Measurement Calculation Calculation of FBP Concentration Measurement->Calculation

Caption: Workflow for enzymatic measurement of FBP.

Materials:

  • Frozen liver tissue

  • Perchloric acid (PCA)

  • Potassium carbonate (K2CO3)

  • Assay buffer (e.g., Triethanolamine buffer, pH 7.6)

  • NADH

  • Aldolase (B8822740)

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GPDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Tissue Extraction:

    • Homogenize frozen tissue in ice-cold PCA.

    • Centrifuge to pellet protein.

    • Neutralize the supernatant with K2CO3.

    • Centrifuge to remove the precipitate. The supernatant contains the metabolites.

  • Assay Reaction:

    • In a cuvette, mix the assay buffer, NADH, and the tissue extract.

    • Measure the initial absorbance at 340 nm (A1).

    • Add a mixture of TPI and GPDH and incubate until the reaction is stable.

    • Initiate the primary reaction by adding aldolase. This will cleave FBP, and the subsequent reactions will oxidize NADH to NAD+.

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm until the reaction is complete (A2).

  • Calculation:

    • The change in absorbance (A1 - A2) is proportional to the amount of NADH oxidized, which is directly related to the initial amount of FBP in the sample.

    • Calculate the FBP concentration based on a standard curve or the molar extinction coefficient of NADH.

Conclusion

The downregulation of FBP1 and the consequent alteration in Fructose-1,6-bisphosphate levels represent a significant prognostic marker in hepatocellular carcinoma. Low FBP1 expression is strongly correlated with aggressive tumor characteristics and poor patient outcomes, highlighting its potential as a biomarker for risk stratification. The underlying mechanisms, involving the HIF-1α and NRF2-AKT-p53 signaling pathways, offer promising avenues for the development of novel therapeutic strategies. The protocols provided herein serve as a guide for researchers to investigate and validate the role of FBP metabolism in liver cancer, with the ultimate goal of translating these findings into clinical applications for improved patient management.

References

Investigating Fructose Metabolism in Hereditary Fructose Intolerance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hereditary Fructose (B13574) Intolerance (HFI) is an autosomal recessive disorder caused by a deficiency in the enzyme aldolase (B8822740) B.[1][2] This enzyme is critical for the metabolism of fructose, primarily in the liver, kidney, and small intestine.[3][4] In individuals with HFI, ingestion of fructose, sucrose, or sorbitol leads to the accumulation of fructose-1-phosphate (B91348) (F-1-P), a toxic metabolite that can cause severe hypoglycemia, liver and kidney damage, and other life-threatening complications.[1][5][6] Understanding the intricacies of fructose metabolism in both healthy and HFI individuals is crucial for the development of diagnostic tools and therapeutic strategies. These application notes provide a detailed overview of the metabolic pathways, key quantitative data, and experimental protocols for investigating HFI.

Fructose Metabolism: A Tale of Two Pathways

In healthy individuals, fructose is efficiently metabolized, primarily in the liver. The pathway involves the following key steps:

  • Phosphorylation: Fructokinase phosphorylates fructose to fructose-1-phosphate (F-1-P).[1][7]

  • Cleavage: Aldolase B cleaves F-1-P into two triose sugars: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[2][4]

  • Entry into Glycolysis/Gluconeogenesis: DHAP can directly enter the glycolytic/gluconeogenic pathway. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate by triose kinase, which then also enters these central metabolic pathways.[4]

In Hereditary Fructose Intolerance, a deficiency in aldolase B disrupts this pathway, leading to a toxic accumulation of F-1-P.[2][7] This accumulation has several downstream consequences:

  • ATP Depletion: The rapid phosphorylation of fructose to F-1-P traps inorganic phosphate (Pi), leading to a depletion of intracellular Pi and subsequently, a reduction in ATP synthesis.[2][8]

  • Inhibition of Glycogenolysis: The accumulation of F-1-P and depletion of Pi inhibit glycogen (B147801) phosphorylase, the enzyme responsible for breaking down glycogen to release glucose.[1][8][9] This contributes significantly to the profound hypoglycemia seen after fructose ingestion.[5][9]

  • Inhibition of Gluconeogenesis: F-1-P also inhibits key enzymes in the gluconeogenic pathway, further impairing the liver's ability to produce glucose.[6]

  • Hyperuricemia: The depletion of ATP leads to an increased breakdown of AMP, resulting in the overproduction of uric acid.[2][10]

Quantitative Data in HFI

The biochemical hallmarks of HFI following fructose ingestion are summarized in the tables below. These values highlight the profound metabolic dysregulation that occurs in affected individuals.

Table 1: Typical Plasma Metabolite Concentrations Following Fructose Load

MetaboliteNormal RangeConcentration in HFICitation(s)
Glucose70-120 mg/dL<60 mg/dL[11]
Lactate0.5-2.2 mmol/L>2.5 mmol/L[11]
Phosphate5.0-8.8 mg/dL<5.0 mg/dL[11]
Uric Acid2.0-5.0 mg/dL>5.0 mg/dL[11]
Magnesium1.6-2.6 mg/dL>2.6 mg/dL[11]
Alanine143-439 nmol/mL>439 nmol/mL[11]

Table 2: Aldolase B Enzyme Kinetics

EnzymeSubstrateKmVmax (or kcat)Citation(s)
Wild-Type Aldolase BFructose-1,6-bisphosphate10.7 ± 0.5 µM5.2 ± 0.2 s-1 (kcat)[12]
Wild-Type Aldolase BFructose-1-phosphate16,000 ± 2000 µM2.8 ± 0.3 s-1 (kcat)[12]
A149P Mutant Aldolase BFructose-1,6-bisphosphate~6-fold increase vs WT16% of WT activity[13]
A149P Mutant Aldolase BFructose-1-phosphate~9-fold increase vs WT15% of WT activity[13]
R303W Mutant Aldolase BFructose-1,6-bisphosphateGreatly increased vs WT5% of WT activity[13]
R303W Mutant Aldolase BFructose-1-phosphate-3% of WT activity[13]

Note: Enzyme kinetic values can vary depending on the experimental conditions.

Visualizing the Metabolic Disruption

The following diagrams illustrate the normal fructose metabolism pathway and the pathological consequences of its disruption in HFI.

Fructose_Metabolism cluster_healthy Normal Fructose Metabolism Fructose Fructose Fructose-1-Phosphate Fructose-1-Phosphate Fructose->Fructose-1-Phosphate Fructokinase (ATP -> ADP) DHAP DHAP Fructose-1-Phosphate->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Fructose-1-Phosphate->Glyceraldehyde Aldolase B Glycolysis/Gluconeogenesis Glycolysis/Gluconeogenesis DHAP->Glycolysis/Gluconeogenesis Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde->Glyceraldehyde-3-Phosphate Triose Kinase (ATP -> ADP) Glyceraldehyde-3-Phosphate->Glycolysis/Gluconeogenesis

Normal Fructose Metabolism Pathway

HFI_Pathophysiology Fructose Ingestion Fructose Ingestion Aldolase_B_Deficiency Aldolase B Deficiency Fructose Ingestion->Aldolase_B_Deficiency Fructose-1-Phosphate_Accumulation Fructose-1-Phosphate Accumulation ATP_Depletion ATP & Pi Depletion Fructose-1-Phosphate_Accumulation->ATP_Depletion Glycogenolysis_Inhibition Inhibition of Glycogenolysis Fructose-1-Phosphate_Accumulation->Glycogenolysis_Inhibition Gluconeogenesis_Inhibition Inhibition of Gluconeogenesis Fructose-1-Phosphate_Accumulation->Gluconeogenesis_Inhibition Liver_Kidney_Damage Liver & Kidney Damage Fructose-1-Phosphate_Accumulation->Liver_Kidney_Damage Aldolase_B_Deficiency->Fructose-1-Phosphate_Accumulation Hyperuricemia Hyperuricemia ATP_Depletion->Hyperuricemia AMP Degradation Hypoglycemia Hypoglycemia Glycogenolysis_Inhibition->Hypoglycemia Gluconeogenesis_Inhibition->Hypoglycemia

Pathophysiology of Hereditary Fructose Intolerance

Experimental Protocols

Protocol 1: Aldolase B Enzyme Activity Assay

This protocol describes a colorimetric assay to determine aldolase B activity in tissue homogenates, such as liver biopsy samples. The assay is based on the enzymatic conversion of fructose-1,6-bisphosphate (a substrate for aldolase B) and the subsequent detection of one of the products.

Materials:

  • Aldolase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • Aldolase Substrate (Fructose-1,6-bisphosphate)

  • Aldolase Enzyme Mix (containing enzymes to convert aldolase products to a detectable signal)

  • Aldolase Developer (a probe that reacts to produce a colored product)

  • NADH Standard (for creating a standard curve)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Tissue homogenizer

  • Ice

Procedure:

  • Sample Preparation:

    • For tissue samples, weigh approximately 10 mg of tissue and homogenize in 100 µL of ice-cold Aldolase Assay Buffer.[14]

    • Keep the homogenate on ice for 10 minutes.[14]

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.[14][15]

    • Collect the supernatant, which contains the cell lysate with aldolase B.

  • Standard Curve Preparation:

    • Prepare a series of NADH standards by diluting the stock solution in Aldolase Assay Buffer to concentrations ranging from 0 to 12.5 nmol/well.

  • Assay Reaction:

    • Add 1-50 µL of sample lysate to duplicate wells of the 96-well plate.

    • Adjust the volume in each well to 50 µL with Aldolase Assay Buffer.

    • Prepare a reaction mix containing the Aldolase Substrate, Aldolase Enzyme Mix, and Aldolase Developer according to the manufacturer's instructions.

    • Add 50 µL of the reaction mix to each well containing the sample and standards.

  • Measurement:

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

    • Record readings every 1-3 minutes.[15]

  • Calculation:

    • Choose two time points in the linear range of the reaction.

    • Calculate the change in absorbance per minute for each sample.

    • Use the NADH standard curve to convert the absorbance values to the amount of NADH produced.

    • Aldolase activity is typically expressed as mU/mg of protein, where one unit is the amount of enzyme that generates 1.0 µmole of product per minute.

Aldolase_Assay_Workflow cluster_workflow Aldolase B Activity Assay Workflow Sample_Prep Sample Preparation (Tissue Homogenization) Reaction_Setup Reaction Setup in 96-well Plate Sample_Prep->Reaction_Setup Standard_Curve NADH Standard Curve Preparation Standard_Curve->Reaction_Setup Measurement Kinetic Measurement (OD 450 nm) Reaction_Setup->Measurement Data_Analysis Data Analysis and Activity Calculation Measurement->Data_Analysis

Workflow for Aldolase B Enzyme Activity Assay
Protocol 2: Molecular Genetic Testing for ALDOB Gene Mutations

Molecular genetic testing is the preferred method for diagnosing HFI due to its high sensitivity and specificity, and non-invasive nature.[11][16] This protocol outlines the general steps for identifying mutations in the ALDOB gene.

Materials:

  • Whole blood sample collected in an EDTA tube

  • DNA extraction kit

  • PCR primers specific for the exons of the ALDOB gene

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • DNA sequencing reagents and equipment (e.g., Sanger sequencing or Next-Generation Sequencing)

  • Bioinformatics software for sequence analysis

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the whole blood sample using a commercial DNA extraction kit according to the manufacturer's protocol.

  • PCR Amplification:

    • Amplify the coding exons and flanking intronic regions of the ALDOB gene using PCR. The most common mutations in European populations are A149P, A174D, and N334K, which should be prioritized for screening.[17][18]

  • DNA Sequencing:

    • Sequence the PCR products using Sanger sequencing or Next-Generation Sequencing (NGS).

  • Sequence Analysis:

    • Align the patient's DNA sequence with the reference sequence of the ALDOB gene.

    • Identify any variations, such as single nucleotide polymorphisms (SNPs), insertions, or deletions.

    • Compare identified variants to databases of known pathogenic mutations associated with HFI. A diagnosis of HFI is confirmed if two pathogenic mutations are identified (one on each allele).[17]

Note on Fructose Tolerance Test: The intravenous fructose tolerance test was previously used for diagnosis but is no longer recommended as it can induce severe hypoglycemia and be life-threatening in individuals with HFI.[11][19]

Conclusion

The investigation of fructose metabolism in the context of Hereditary Fructose Intolerance is a multi-faceted endeavor that combines biochemical assays and molecular genetic techniques. The protocols and data presented in these application notes provide a framework for researchers and clinicians to accurately diagnose HFI, understand its pathophysiology, and explore potential therapeutic interventions. A thorough understanding of the molecular basis of HFI is essential for improving the lives of individuals affected by this challenging genetic disorder.

References

Application Notes and Protocols: Altered Fructose Phosphate Levels in Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of altered fructose (B13574) phosphate (B84403) levels in metabolic syndrome. This document includes detailed summaries of key metabolic changes, protocols for relevant experimental procedures, and visual representations of the involved pathways and workflows to aid in research and drug development targeting fructose metabolism.

Introduction

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Emerging evidence strongly suggests that increased consumption of dietary fructose is a significant contributor to the development and progression of metabolic syndrome.[1][2][3][4] The liver is the primary site of fructose metabolism, where it is rapidly phosphorylated, bypassing key regulatory steps of glycolysis.[1][5] This unregulated metabolism leads to an accumulation of fructose-derived intermediates, particularly fructose-1-phosphate (B91348), which can have profound downstream metabolic consequences, including increased de novo lipogenesis (DNL), hepatic insulin (B600854) resistance, and inflammation.[6][7][8] Understanding the alterations in fructose phosphate levels is therefore crucial for elucidating the pathophysiology of metabolic syndrome and for identifying novel therapeutic targets.

Key Metabolic Intermediates and Enzymes

The initial steps of fructose metabolism are catalyzed by two key enzymes, leading to the production of distinct fructose phosphate intermediates.

  • Fructokinase (Ketohexokinase, KHK): This is the first and rate-limiting enzyme in fructose metabolism. It exists in two isoforms:

    • KHK-C: Has a high affinity for fructose and is predominantly expressed in the liver, intestine, and kidney. Its rapid phosphorylation of fructose to fructose-1-phosphate can lead to ATP depletion.

    • KHK-A: Has a lower affinity for fructose and is more widely expressed.

  • Aldolase (B8822740) B: This enzyme cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which can then enter glycolysis or gluconeogenesis.[9]

  • Fructose-1-Phosphate (F1P): The primary product of fructose phosphorylation by KHK. Its accumulation is a key trigger for the downstream metabolic disturbances associated with high fructose intake.[10][11]

  • Fructose-6-Phosphate (B1210287) (F6P): A glycolytic intermediate that can be formed from fructose via hexokinase, although this pathway is less significant in the liver compared to the KHK pathway. F6P can also be converted to glucose-6-phosphate and enter the pentose (B10789219) phosphate pathway.

Quantitative Data Summary

The following tables summarize the key quantitative changes observed in fructose phosphate levels and related metabolic parameters in the context of metabolic syndrome.

Table 1: Changes in Fructose Phosphate Metabolites

MetaboliteConditionTissue/SampleChangeReference
Fructose-1-PhosphateHigh Fructose DietLiverIncreased[10][11]
Fructose-6-PhosphateMetabolic SyndromeAdipose TissueIncreased[12]

Table 2: Alterations in Key Enzyme Activity and Expression

EnzymeConditionTissueChange in Activity/ExpressionReference
Fructokinase C (KHK-C)High Fructose DietLiverUpregulated[13][14]
Aldolase BMetabolic SyndromeVascular TissueUpregulated[15]
Aldolase BHereditary Fructose IntoleranceLiverDeficient[9]

Table 3: Downstream Metabolic Effects of Altered Fructose Metabolism

Metabolic ParameterConditionMeasurementChangeReference
De Novo LipogenesisHigh Fructose Diet (Human)Hepatic Fractional DNL (%)↑ from 11.0 ± 1.4% to 18.6 ± 1.4%[9]
De Novo LipogenesisHigh Fructose vs. Low Fructose Meal (Human)Postprandial Hepatic DNL (%)Significantly Increased (especially in women)[16]
Liver FatHigh Fructose Diet (Human)Magnetic Resonance Spectroscopy↑ by a median of 137%[9]
Endogenous Glucose ProductionHigh Fructose Diet (Human)Euglycemic-Hyperinsulinemic ClampBlunted Suppression[9]
Serum Uric AcidHigh Fructose IntakeSerumIncreased[1][10]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess altered fructose phosphate levels and their metabolic consequences.

Protocol 1: Quantification of Fructose Phosphates by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes the analysis of fructose-6-phosphate and fructose-1,6-bisphosphate, which can be adapted for fructose-1-phosphate.

1. Sample Preparation (from Liver Tissue): a. Flash-freeze liver tissue samples in liquid nitrogen immediately after collection. b. Homogenize the frozen tissue in a cold extraction buffer (e.g., 80:20 methanol:water) on ice. c. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C. d. Collect the supernatant containing the metabolites. e. Lyophilize the supernatant to dryness.

2. Derivatization (for GC-MS, adaptable for LC-MS): a. To the dried residue, add methoxylamine hydrochloride in pyridine (B92270) and incubate at 60°C for 60 minutes. b. Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 60°C for another 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[12]

3. LC-MS Analysis: a. Reconstitute the derivatized (or underivatized for direct LC-MS) sample in a suitable solvent. b. Inject the sample into an LC-MS system. c. Chromatographic Separation: Use a suitable column for polar metabolites, such as a Phenomenex Luna NH2 column.[17][18]

  • Mobile Phase Example: A gradient of 5 mM triethylamine (B128534) acetate (B1210297) buffer and acetonitrile.[17][18] d. Mass Spectrometry Detection:
  • Operate the mass spectrometer in negative ion mode.
  • Use Selected Ion Monitoring (SIM) to detect the specific mass-to-charge ratios (m/z) of the target fructose phosphates (e.g., m/z = 259 for F6P and m/z = 339 for F1,6BP).[17][18]

4. Data Analysis: a. Quantify the peak areas of the target metabolites. b. Normalize the data to an internal standard and the initial tissue weight.

Protocol 2: Fructokinase (KHK) Activity Assay (Colorimetric)

This protocol is based on a coupled enzyme reaction where the product of the KHK reaction is used in a subsequent reaction that generates a colored product.

1. Sample Preparation: a. Homogenize tissue or cell samples in the provided assay buffer on ice. b. Centrifuge to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the supernatant for normalization.

2. Assay Procedure: a. Prepare a reaction mix containing fructose, ATP, and a coupled enzyme system that detects ADP or fructose-1-phosphate formation. b. Add the sample supernatant to the reaction mix in a 96-well plate. c. Incubate the plate at 37°C. d. Measure the absorbance at the appropriate wavelength (e.g., 340 nm for NADPH formation) in a kinetic mode.

3. Calculation of Activity: a. Calculate the rate of change in absorbance over time. b. Use a standard curve to convert the absorbance change to the amount of product formed per unit time. c. Normalize the activity to the protein concentration of the sample.

Protocol 3: Aldolase B Activity Assay (Colorimetric)

This protocol measures the activity of Aldolase B by quantifying the production of its products. Commercial kits are available for this assay.[19][20]

1. Reagent Preparation: a. Reconstitute all kit components (assay buffer, substrate, enzyme mix, developer, NADH standard) as per the manufacturer's instructions.

2. Sample Preparation: a. Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10^6) in ice-cold Aldolase Assay Buffer. b. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.

3. Assay Protocol: a. Prepare a standard curve using the provided NADH standard. b. Add samples and a positive control to a 96-well plate. c. Prepare a reaction mix containing the aldolase substrate, enzyme mix, and developer. d. Add the reaction mix to the wells containing the samples and standards. e. Measure the absorbance at 450 nm in a kinetic mode for 10-60 minutes at 37°C.

4. Calculation: a. Determine the change in absorbance over time (ΔOD). b. Use the NADH standard curve to calculate the amount of NADH generated (B). c. Calculate Aldolase activity using the formula: Activity = B / (ΔT x V) x D, where ΔT is the reaction time, V is the sample volume, and D is the dilution factor.

Protocol 4: Measurement of Hepatic De Novo Lipogenesis (DNL) using Stable Isotopes

This method uses a labeled precursor to trace the synthesis of new fatty acids in the liver.

1. Infusion Protocol: a. Infuse a stable isotope tracer, such as [1-¹³C₁]acetate, intravenously.[21] b. Collect blood samples at baseline (fasting) and at regular intervals during fructose feeding.

2. Sample Processing: a. Isolate very-low-density lipoprotein (VLDL) from plasma by ultracentrifugation. b. Extract triglycerides from the VLDL fraction. c. Hydrolyze the triglycerides to release fatty acids. d. Derivatize the fatty acids to fatty acid methyl esters (FAMEs).

3. GC-MS Analysis: a. Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). b. Determine the isotopic enrichment of newly synthesized palmitate.

4. Calculation of Fractional DNL: a. Calculate the percentage of palmitate in VLDL-triglyceride that is newly synthesized from the labeled acetate precursor.

Visualization of Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

Fructose_Metabolism_Pathway Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P KHK-C DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B ATP_depletion ATP Depletion F1P->ATP_depletion G3P Glyceraldehyde-3-Phosphate DHAP->G3P Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis G3P->Glycolysis DNL De Novo Lipogenesis Glycolysis->DNL UricAcid Uric Acid ATP_depletion->UricAcid

Caption: Fructose metabolism pathway in the liver.

DNL_Measurement_Workflow start Start: Infuse [1-13C1]acetate blood_collection Collect Blood Samples start->blood_collection vldl_isolation Isolate VLDL blood_collection->vldl_isolation tg_extraction Extract Triglycerides vldl_isolation->tg_extraction hydrolysis Hydrolyze to Fatty Acids tg_extraction->hydrolysis derivatization Derivatize to FAMEs hydrolysis->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis dnl_calculation Calculate Fractional DNL gcms_analysis->dnl_calculation

Caption: Workflow for measuring de novo lipogenesis.

Fructose_Pathophysiology HighFructose High Fructose Intake F1P_accumulation ↑ Fructose-1-Phosphate HighFructose->F1P_accumulation DNL ↑ De Novo Lipogenesis F1P_accumulation->DNL InsulinResistance Insulin Resistance F1P_accumulation->InsulinResistance Inflammation Inflammation F1P_accumulation->Inflammation HepaticSteatosis Hepatic Steatosis (NAFLD) DNL->HepaticSteatosis HepaticSteatosis->InsulinResistance MetabolicSyndrome Metabolic Syndrome HepaticSteatosis->MetabolicSyndrome InsulinResistance->MetabolicSyndrome Inflammation->MetabolicSyndrome

Caption: Pathophysiology of fructose-induced metabolic syndrome.

References

Application Notes and Protocols for the Development of FBP1 Activators in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase 1 (FBP1), a rate-limiting enzyme in gluconeogenesis, has emerged as a critical tumor suppressor in a variety of cancers. Its expression is frequently downregulated in malignant tissues, leading to a metabolic shift towards aerobic glycolysis, famously known as the Warburg effect. This metabolic reprogramming fuels rapid cancer cell proliferation, migration, and resistance to therapy.[1] Beyond its canonical role in glucose metabolism, FBP1 also exhibits non-enzymatic functions, including the regulation of key oncogenic signaling pathways.[1]

Restoring FBP1 activity in cancer cells presents a promising therapeutic strategy. This can be achieved through two primary mechanisms: direct allosteric activation of the FBP1 enzyme or indirect activation by restoring its expression in cancer cells where it has been silenced. These application notes provide a comprehensive overview of the methodologies and data related to the development of FBP1 activators for cancer treatment.

FBP1 Signaling Pathways in Cancer

FBP1 is intricately involved in several signaling pathways that are crucial for cancer progression. Its tumor-suppressive functions are mediated through both its enzymatic activity, which counteracts glycolysis, and its non-canonical roles in protein-protein interactions.

FBP1_Signaling_Pathways cluster_glycolysis Glycolysis Inhibition cluster_non_canonical Non-Canonical Functions FBP1 FBP1 F6P Fructose-6-phosphate FBP1->F6P Catalyzes Warburg Warburg Effect FBP1->Warburg Inhibits F16BP Fructose-1,6-bisphosphate F16BP->FBP1 Substrate FBP1_non FBP1 (Nuclear/Cytoplasmic) HIF1a HIF-1α cMYC c-MYC STAT3 STAT3 NFkB NF-κB Proliferation Cell Proliferation Metastasis Metastasis

FBP1 Activators: Mechanisms and Data

Direct Allosteric Activation: Citrate (B86180)

Citrate, a key intermediate in the Krebs cycle, is a known allosteric activator of FBP1.[2] In cancer cells with high glycolytic rates, intracellular citrate levels are often low, which alleviates its inhibitory effect on glycolysis and promotes the Warburg effect.[3] Administration of exogenous citrate can counteract this by directly activating FBP1, thereby inhibiting glycolysis and promoting apoptosis in cancer cells.[4]

Quantitative Data:

ActivatorCancer ModelDosing ScheduleOutcomeCitation
CitrateA549 lung cancer xenograft4 g/kg, twice daily for 4 weeksSignificant tumor growth suppression[4]
CitratePancreatic, Ras-driven lung, Her2/Neu mammary cancer xenografts8 g/kg/day for 1 monthReduced tumor growth[5][6]
Indirect Activation via Restoration of FBP1 Expression: 5-aza-2'-deoxycytidine (5-Aza-CdR)

In many cancers, the FBP1 gene is silenced epigenetically through hypermethylation of its promoter region. 5-aza-2'-deoxycytidine (5-Aza-CdR), a DNA methyltransferase (DNMT) inhibitor, can reverse this silencing and restore FBP1 expression, leading to tumor suppression.

Quantitative Data:

Cell LineCancer TypeIC50 of 5-Aza-CdR (µM)FBP1 Promoter Methylation StatusCitation
TF-1Erythroleukemia< 0.05Not specified[7]
U937Histiocytic lymphoma< 0.05Not specified[7]
RajiBurkitt's lymphoma< 0.05Not specified[7]
HELErythroleukemia< 0.05Not specified[7]
ML-1Myeloid leukemia0.05 - 0.4Not specified[7]
HL-60Promyelocytic leukemia0.05 - 0.4Not specified[7]
K562Chronic myeloid leukemia0.05 - 0.4Not specified[7]
SW48Colon adenocarcinoma0.05 - 0.4Methylated[7]
Cama-1Breast cancer0.05 - 0.4Not specified[7]
JurkatT-cell leukemia> 2Not specified[7]
MOLT4T-cell leukemia> 2Not specified[7]
PC3Prostate cancer> 2Not specified[7]
RKOColon carcinoma> 2Methylated[7]
DU145Prostate carcinoma> 2Not specified[7]
HCT-116Colon cancer4.08 (24h), 3.18 (48h)Not specified[3]

Experimental Protocols

Experimental Workflow

The development and evaluation of FBP1 activators typically follow a structured workflow, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Screening Activator Screening (Enzymatic Assay) Expression FBP1 Expression Analysis (Western Blot / qRT-PCR) Screening->Expression Methylation Promoter Methylation Analysis (Methylation-Specific PCR) Expression->Methylation For indirect activators Viability Cell Viability Assays (MTT / CCK-8) Expression->Viability Xenograft Xenograft Tumor Model Establishment Viability->Xenograft Treatment Drug Administration Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Analysis Ex Vivo Analysis (Histology, Biomarkers) Monitoring->Analysis

Protocol 1: FBP1 Enzymatic Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for screening direct FBP1 activators.

Principle: FBP1 hydrolyzes Fructose-1,6-bisphosphate (F-1,6-BP) to Fructose-6-Phosphate (F6P). F6P is then used in a coupled enzyme reaction that reduces a chromophore, producing a colorimetric signal proportional to FBP1 activity.

Materials:

  • FBP1 Assay Buffer

  • FBP1 Substrate (F-1,6-BP)

  • FBP Converter Enzyme Mix

  • FBP Developer

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Test compounds (potential activators)

  • Recombinant FBP1 enzyme

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Reaction Setup:

    • Add 2-50 µL of sample (e.g., cell lysate) or purified FBP1 enzyme to wells of a 96-well plate.

    • For each sample, prepare a parallel well for a background control.

    • Add the test compound at various concentrations to the sample wells. Add vehicle control to control wells.

    • Adjust the volume in all wells to 50 µL with FBP1 Assay Buffer.

  • Reaction Mix Preparation: Prepare a Reaction Mix and a Background Control Mix.

    • Reaction Mix (per well): 48 µL FBP Assay Buffer, 2 µL FBP Converter, 2 µL FBP Developer, and 2 µL FBP Substrate.

    • Background Control Mix (per well): 50 µL FBP Assay Buffer, 2 µL FBP Converter, and 2 µL FBP Developer (no substrate).

  • Initiate Reaction:

    • Add 50 µL of the Reaction Mix to the sample wells.

    • Add 50 µL of the Background Control Mix to the background control wells.

  • Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Subtract the background reading from the sample reading.

    • Calculate the rate of change in absorbance (ΔOD/min).

    • Determine the percentage of FBP1 activation by comparing the rates of compound-treated samples to the vehicle-treated control.

Protocol 2: Analysis of FBP1 Promoter Methylation

This protocol is for Methylation-Specific PCR (MSP) to assess the effect of indirect activators like 5-Aza-CdR.

Principle: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. PCR is then performed using two sets of primers: one specific for the methylated sequence and one for the unmethylated sequence.

Materials:

  • Genomic DNA extraction kit

  • Sodium bisulfite DNA modification kit

  • PCR primers for methylated and unmethylated FBP1 promoter sequences

  • Taq polymerase and PCR reagents

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from cancer cells treated with the test compound or vehicle control.

  • Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit according to the manufacturer's protocol.

  • Methylation-Specific PCR:

    • Set up two separate PCR reactions for each bisulfite-converted DNA sample: one with primers for the methylated sequence (M-primers) and one with primers for the unmethylated sequence (U-primers).

    • FBP1 M-primers:

      • Forward: 5'-TGAAGATTTAAGTAGGCGGAGTC-3'

      • Reverse: 5'-ATAAACACTAACCGCAAATACGAA-3'

    • FBP1 U-primers:

      • Forward: 5'-GAAGATTTAAGTAGGTGGAGTTGTG-3'

      • Reverse: 5'-CTAACAAAAAAACTAACAAACCAAC-3'

    • Use the following PCR cycling conditions (may require optimization):

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 60°C for 30 seconds

        • Extension: 72°C for 30 seconds

      • Final extension: 72°C for 7 minutes

  • Gel Electrophoresis: Run the PCR products on a 2% agarose gel.

  • Analysis: Visualize the bands under UV light. The presence of a band in the M-primer reaction indicates methylation, while a band in the U-primer reaction indicates an unmethylated promoter. A decrease in the M-band and/or an increase in the U-band after treatment with an indirect activator suggests demethylation.

Protocol 3: Western Blot Analysis of FBP1 Protein Expression

This protocol is to quantify the change in FBP1 protein levels following treatment with an indirect activator.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FBP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary FBP1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Cancer cell lines

  • Test compounds

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the FBP1 activator for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.

Protocol 5: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of FBP1 activators in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line with low or silenced FBP1 expression

  • Matrigel (optional)

  • Test compound formulation

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily and measure tumor volume with calipers 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the FBP1 activator according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a specified size or for a predetermined duration. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot for FBP1 and downstream targets).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the FBP1 activator.

Conclusion

The activation of FBP1 is a promising therapeutic strategy for a wide range of cancers. The protocols and data presented in these application notes provide a framework for the identification, characterization, and preclinical evaluation of novel FBP1 activators. Further research into potent and specific small-molecule activators of FBP1 holds the potential to translate this metabolic vulnerability of cancer into effective clinical therapies.

References

Application Notes and Protocols: The Role of Fructose-6-Phosphate in Diabetic Complications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperglycemia is a hallmark of diabetes mellitus and a primary driver of its long-term complications, including nephropathy, retinopathy, neuropathy, and cardiovascular disease. While glucose itself is a key player, the metabolic fates of its intermediates are critical in the pathogenesis of diabetic tissue damage. Fructose-6-phosphate (F6P), a central glycolytic intermediate, stands at a crucial metabolic crossroads. Under hyperglycemic conditions, the increased flux of glucose through glycolysis leads to an accumulation of F6P. This surplus F6P is shunted into several alternative metabolic pathways that contribute significantly to the development of diabetic complications. These pathways include the Hexosamine Biosynthetic Pathway (HBP), the Polyol Pathway, the formation of Advanced Glycation End Products (AGEs), and the activation of Protein Kinase C (PKC). Understanding the central role of F6P in these processes provides valuable insights for the development of novel therapeutic strategies to mitigate diabetic complications.

Key Metabolic Pathways Involving Fructose-6-Phosphate in Diabetic Complications

Under hyperglycemic conditions, the increased intracellular concentration of F6P drives flux into several damaging pathways:

  • The Hexosamine Biosynthetic Pathway (HBP): A minor branch of glycolysis, the HBP converts F6P and glutamine into glucosamine-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[1] The end-product of the HBP is uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a substrate for O-linked N-acetylglucosamine (O-GlcNAc) modification of nuclear and cytosolic proteins.[1] Increased flux through the HBP leads to aberrant O-GlcNAcylation of transcription factors and other proteins, altering gene expression and contributing to insulin (B600854) resistance and vascular complications.[2] Approximately 2-5% of glucose that enters a cell is typically shunted into the HBP.[3]

  • Advanced Glycation End Products (AGEs) Formation: F6P is a more potent glycating agent than glucose. It can contribute to the formation of AGEs, which are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[4] AGEs can modify the structure and function of proteins, leading to cellular damage, inflammation, and oxidative stress, all of which are implicated in diabetic complications.[4]

  • The Polyol Pathway: While glucose is the primary substrate for the polyol pathway, fructose (B13574) produced at the end of this pathway can be phosphorylated to F6P, creating a potential feedback loop that can further influence glycolytic flux and its shunting into other damaging pathways.

  • Protein Kinase C (PKC) Activation: Increased glycolytic flux, driven by hyperglycemia and elevated F6P, can lead to the de novo synthesis of diacylglycerol (DAG), a key activator of PKC.[5] The activation of specific PKC isoforms, particularly PKC-β, has been linked to vascular abnormalities observed in diabetic retinopathy, nephropathy, and cardiovascular disease.[5]

Data Presentation: Quantitative Insights into F6P-Related Pathways in Diabetes

The following tables summarize quantitative data from various studies, highlighting the alterations in F6P-related metabolic pathways in diabetic versus control subjects.

Table 1: Serum Advanced Glycation End Products (AGEs) in Diabetic vs. Control Subjects

Subject GroupAGE Measurement MethodAGE Levels (Mean ± SD)P-valueReference
Children/Adolescents with Type 1 DiabetesFluorescence Spectroscopy43,114 (Arbitrary Units) higher than controlP ≤ 0.001[6]
Diabetic Patients with In-Stent RestenosisFluorescence Intensity>170 U/ml (High-AGEs group)P < 0.001 (compared to Low-AGEs group)[7]
Type 2 Diabetes PatientsFluorescence Spectroscopy74.91 ± 12.78%-[8]
Children/Adolescents with Type 1 Diabetes and NephropathyFluorescence MethodSignificantly higher than patients without complicationsP = 0.023[9]

Table 2: Protein Kinase C (PKC) Activity in Diabetic Models

ModelTissue/Cell TypePKC Activity Increase (vs. Control)Reference
Streptozotocin (STZ)-Diabetic MiceDecidua1.4-fold[10]
STZ-Diabetic MiceEmbryos1.3-fold[10]
Hyperglycemic Mice (Glucose Injection)Embryos1.6-fold[10]
Humans with Obesity and Type 2 DiabetesSkeletal Muscle (Insulin-stimulated PKCλ/ζ activity)65% reduction in increment above basal[11]
Diabetic PatientsSkeletal Muscle (PKC Theta activity)Significantly increased[12]
Cultured Aortic Smooth Muscle Cells (High Glucose)Membrane Fraction58 ± 12%

Table 3: UDP-N-Acetylglucosamine (UDP-GlcNAc) Concentrations in Various Cell Lines

Cell LineUDP-GlcNAc Concentration (pmol/10^6 cells)Reference
HeLa~100
HEK293T~150
C2C12 (myoblasts)~50

Note: This table provides a reference for typical UDP-GlcNAc concentrations. Levels are known to increase with elevated glucose flux through the HBP in diabetic conditions.

Signaling Pathways and Experimental Workflows

F6P_Diabetic_Complications Fructose-6-Phosphate at the Crossroads of Diabetic Complications cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_ages Advanced Glycation End Products (AGEs) cluster_pkc Protein Kinase C (PKC) Activation cluster_complications Diabetic Complications Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Glycolysis_End Pyruvate F6P->Glycolysis_End Glycolytic Pathway GFAT GFAT F6P->GFAT AGEs AGEs Formation F6P->AGEs DAG Diacylglycerol (DAG) F6P->DAG Increased Glycolytic Flux GlcN6P Glucosamine-6-Phosphate GFAT->GlcN6P UDP_GlcNAc UDP-GlcNAc GlcN6P->UDP_GlcNAc O_GlcNAcylation Protein O-GlcNAcylation UDP_GlcNAc->O_GlcNAcylation Complications Diabetic Nephropathy Retinopathy Neuropathy Cardiovascular Disease O_GlcNAcylation->Complications Altered Gene Expression, Insulin Resistance AGEs->Complications Protein Dysfunction, Oxidative Stress, Inflammation PKC PKC Activation DAG->PKC PKC->Complications Vascular Dysfunction

experimental_workflow General Experimental Workflow for Investigating F6P's Role cluster_sample Sample Preparation cluster_analysis Biochemical Analyses cluster_data Data Interpretation Sample Cells or Tissues (Diabetic vs. Control) Homogenization Homogenization & Lysis Sample->Homogenization Extraction Metabolite/Protein Extraction Homogenization->Extraction F6P_Analysis F6P Quantification (HPLC/LC-MS) Extraction->F6P_Analysis HBP_Analysis HBP Activity Assay (UDP-GlcNAc/GFAT) Extraction->HBP_Analysis AGE_Analysis AGEs Measurement (ELISA/Fluorescence) Extraction->AGE_Analysis PKC_Analysis PKC Activity Assay Extraction->PKC_Analysis Data_Analysis Quantitative Analysis & Comparison F6P_Analysis->Data_Analysis HBP_Analysis->Data_Analysis AGE_Analysis->Data_Analysis PKC_Analysis->Data_Analysis Conclusion Correlation with Diabetic Complications Data_Analysis->Conclusion

Experimental Protocols

Protocol 1: Quantification of Fructose-6-Phosphate by HPLC

Objective: To quantify the intracellular levels of F6P in cell or tissue samples.

Materials:

  • Perchloric acid (PCA), 6%

  • Potassium carbonate (K2CO3), 3M

  • Mobile phase: Acetonitrile (B52724) and 0.5% Formic Acid in water[8]

  • F6P standard solution

  • HPLC system with a mixed-mode Newcrom B column (or equivalent) and an evaporative light scattering detector (ELSD) or mass spectrometer (MS)[8]

Procedure:

  • Sample Preparation:

    • For cultured cells: Rapidly wash cells with ice-cold PBS, then lyse with 6% PCA.

    • For tissues: Freeze-clamp the tissue in liquid nitrogen, grind to a powder, and homogenize in 6% PCA.

  • Deproteinization: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Neutralization: Transfer the supernatant to a new tube and neutralize with 3M K2CO3. The pH should be between 6.5 and 7.0.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the sample into the HPLC system.

    • Use a mobile phase of acetonitrile and 0.5% formic acid in water.[8]

    • Set the ELSD or MS detector to monitor for F6P.

  • Quantification:

    • Generate a standard curve using known concentrations of F6P.

    • Determine the concentration of F6P in the samples by comparing their peak areas to the standard curve.

Protocol 2: Assay of Hexosamine Biosynthetic Pathway (HBP) Activity by Measuring UDP-GlcNAc

Objective: To determine the activity of the HBP by quantifying its end-product, UDP-GlcNAc.

Materials:

  • Reagents for polar metabolite extraction (chloroform, methanol, water)

  • UDP-GlcNAc standard

  • Recombinant O-GlcNAc Transferase (OGT)

  • Substrate peptide for OGT

  • Antibody specific for the O-GlcNAcylated peptide

  • Secondary antibody conjugated to a detectable label (e.g., HRP)

  • Microplate reader

Procedure: (Based on an enzymatic microplate assay)

  • Polar Metabolite Extraction:

    • Homogenize cells or tissues in a mixture of chloroform, methanol, and water to separate the polar and nonpolar phases.

    • Collect the aqueous (polar) phase containing UDP-GlcNAc.

  • Enzymatic Reaction:

    • In a microplate well, combine the extracted polar metabolites, recombinant OGT, and the substrate peptide.

    • Incubate to allow the O-GlcNAcylation of the peptide.

  • Immunodetection:

    • Wash the wells to remove unbound reagents.

    • Add the primary antibody that specifically recognizes the O-GlcNAcylated peptide and incubate.

    • Wash and add the labeled secondary antibody.

  • Signal Detection:

    • Add the appropriate substrate for the secondary antibody's label (e.g., TMB for HRP).

    • Measure the signal using a microplate reader.

  • Quantification:

    • Prepare a standard curve with known concentrations of UDP-GlcNAc.

    • Determine the UDP-GlcNAc concentration in the samples by comparing their signal to the standard curve.

Protocol 3: Quantification of Advanced Glycation End Products (AGEs) by Fluorescence Spectroscopy

Objective: To measure the total fluorescent AGEs in serum or tissue homogenates.

Materials:

Procedure:

  • Sample Preparation:

    • For serum: Dilute the serum sample (e.g., 50-fold) with PBS.[11]

    • For tissues: Homogenize the tissue in PBS and centrifuge to remove debris.

  • Fluorescence Measurement:

    • Transfer the diluted sample to a quartz cuvette.

    • Set the excitation wavelength to 370 nm and the emission wavelength to 440 nm.[11]

    • Record the fluorescence intensity.

  • Quantification:

    • Express the fluorescence in arbitrary units (AU).

    • A quinine sulfate solution can be used to standardize the fluorometer.

    • Compare the fluorescence of diabetic samples to that of control samples.

Protocol 4: Quantification of Specific AGEs (e.g., CML) by ELISA

Objective: To quantify the concentration of a specific AGE, Nε-(carboxymethyl)lysine (CML), in biological samples.

Materials:

  • Competitive ELISA kit for CML

  • Sample diluent

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure: (Following a typical competitive ELISA protocol)

  • Sample and Standard Preparation:

    • Dilute serum or tissue homogenates according to the kit's instructions.

    • Prepare a series of CML standards.

  • Competitive Binding:

    • Add the samples and standards to the wells of the microplate, which are pre-coated with an anti-CML antibody.

    • Add a known amount of HRP-conjugated CML to each well.

    • Incubate to allow competition between the CML in the sample/standard and the HRP-conjugated CML for binding to the antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Reaction:

    • Add TMB substrate to each well and incubate.

    • The HRP enzyme will convert the substrate to a colored product. The color intensity is inversely proportional to the amount of CML in the sample.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of CML in the samples from the standard curve.

Conclusion

Fructose-6-phosphate is a key metabolic node that, under hyperglycemic conditions, diverts excess glucose into pathways that are detrimental to cellular health. The increased flux through the hexosamine biosynthetic pathway, the enhanced formation of advanced glycation end products, and the activation of protein kinase C all contribute to the pathogenesis of diabetic complications. The protocols and data presented here provide a framework for researchers to investigate the intricate role of F6P in diabetes and to explore novel therapeutic interventions aimed at mitigating its damaging effects. By targeting the enzymes and pathways downstream of F6P, it may be possible to develop more effective strategies for preventing and treating the long-term complications of diabetes.

References

Application Notes and Protocols: Preclinical Studies of Fructose-1,6-Diphosphate in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical research on Fructose-1,6-Diphosphate (B8644906) (FDP) in the context of cardiovascular disease, with a primary focus on its protective effects against ischemia-reperfusion injury. The information is intended to guide researchers in designing and conducting further preclinical investigations.

Introduction

Fructose-1,6-diphosphate (FDP) is a key glycolytic intermediate that has demonstrated significant cardioprotective effects in various preclinical models of cardiovascular disease.[1][2][3] Its primary mechanism of action involves enhancing anaerobic glycolysis to increase the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, particularly under ischemic conditions where oxygen supply is limited.[4] By bypassing the ATP-dependent and often rate-limiting enzyme phosphofructokinase (PFK), FDP provides a direct substrate for the later stages of glycolysis, leading to a more efficient generation of ATP.[4] Preclinical evidence suggests that FDP administration can preserve myocardial function, reduce infarct size, and improve hemodynamic parameters following ischemic events.[2][5]

Mechanism of Action: Enhanced Glycolysis and ATP Production

Under ischemic conditions, cellular ATP levels decline rapidly due to the lack of oxygen for aerobic respiration. This energy deficit impairs crucial cellular functions, including the maintenance of ion gradients and contractile function, ultimately leading to cell death. FDP circumvents a major regulatory checkpoint in glycolysis, the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate by PFK, a step that consumes ATP. By providing a downstream intermediate, FDP fuels the energy-producing phase of glycolysis, resulting in a net gain of ATP even in the absence of oxygen.

FDP_Mechanism cluster_glycolysis Anaerobic Glycolysis cluster_FDP_admin Exogenous Administration cluster_outcome Cardioprotective Effects Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P -1 ATP F6P Fructose-6-Phosphate G6P->F6P FDP_node Fructose-1,6-Diphosphate F6P->FDP_node PFK (-1 ATP) G3P Glyceraldehyde-3-Phosphate FDP_node->G3P Pyruvate Pyruvate G3P->Pyruvate +4 ATP Lactate Lactate Pyruvate->Lactate ATP_yield ATP Pyruvate->ATP_yield ATP_increase Increased ATP Production ATP_yield->ATP_increase FDP_exogenous Fructose-1,6-Diphosphate (FDP) FDP_exogenous->FDP_node Bypasses PFK Cell_Viability Improved Cell Viability ATP_increase->Cell_Viability Function Enhanced Myocardial Function Cell_Viability->Function

FDP enhances anaerobic glycolysis by bypassing the rate-limiting PFK enzyme.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the effects of FDP in animal models of cardiovascular disease.

Table 1: In Vivo Models of Myocardial Ischemia-Reperfusion

Animal ModelIschemia DurationReperfusion DurationFDP DosageKey FindingsReference
Rat (Wistar)30 min30 minIV bolus prior to ischemia and reperfusionImproved max LV pressure, dP/dt, ejection fraction; Increased ATP levels[4]
Dog4 hours (ligation)N/AIV infusionNo fall in cardiac output, restored systolic blood pressure, lower CK-MB levels[5]
Rat (Sprague-Dawley)75 min50 minPretreatmentAttenuated acute lung injury induced by ischemia-reperfusion[6]
Dog1 hourN/A400 mg or 1.8 g total doseDid not show a direct protective metabolic effect on the heart in this model[7]

Table 2: Ex Vivo (Langendorff) Models of Myocardial Ischemia-Reperfusion

Animal ModelIschemia DurationReperfusion DurationFDP ConcentrationKey FindingsReference
Rabbit60 min30 min1 mMOptimal cardioprotection when administered before ischemia and during reperfusion[8]

Experimental Protocols

Protocol 1: In Vivo Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes the induction of myocardial ischemia-reperfusion injury in rats by ligating the left anterior descending (LAD) coronary artery.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Ventilator

  • Surgical instruments (forceps, scissors, needle holder)

  • Suture material (e.g., 6-0 silk)

  • Polyethylene (B3416737) tubing for snare

  • ECG monitoring system

  • Fructose-1,6-Diphosphate solution

  • Saline (control)

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and initiate mechanical ventilation. Monitor vital signs, including ECG, throughout the procedure.

  • Surgical Preparation: Perform a left thoracotomy to expose the heart.

  • LAD Ligation: Carefully pass a suture around the LAD coronary artery. Thread the ends of the suture through a small piece of polyethylene tubing to create a snare.

  • Ischemia: Induce regional ischemia by tightening the snare. Successful occlusion can be confirmed by observing regional cyanosis of the myocardial surface and changes in the ECG (e.g., ST-segment elevation).

  • FDP Administration: Administer FDP or saline (control) via intravenous injection at the desired time point (e.g., prior to ischemia, during ischemia, or at the onset of reperfusion).

  • Reperfusion: After the ischemic period, release the snare to allow for reperfusion of the coronary artery.

  • Monitoring and Sample Collection: Monitor hemodynamic parameters and ECG throughout the reperfusion period. At the end of the experiment, collect blood and heart tissue for biochemical and histological analysis.

IR_Workflow start Start anesthesia Anesthetize and Ventilate Rat start->anesthesia surgery Perform Thoracotomy anesthesia->surgery ligation Ligate LAD Coronary Artery surgery->ligation ischemia Induce Ischemia (e.g., 30 min) ligation->ischemia treatment Administer FDP or Vehicle ischemia->treatment reperfusion Initiate Reperfusion (e.g., 30 min) treatment->reperfusion monitoring Monitor Hemodynamics and ECG reperfusion->monitoring collection Collect Blood and Tissue Samples monitoring->collection end End collection->end

Workflow for in vivo myocardial ischemia-reperfusion model in rats.
Protocol 2: Ex Vivo Langendorff-Perfused Isolated Heart Model

This protocol describes the isolation and perfusion of a rodent heart to study the direct effects of FDP on myocardial function in a controlled ex vivo environment.

Materials:

  • Rat or rabbit

  • Heparin

  • Langendorff apparatus

  • Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)

  • Surgical instruments

  • Intraventricular balloon catheter and pressure transducer

  • Fructose-1,6-Diphosphate

Procedure:

  • Heart Excision: Anesthetize the animal and administer heparin. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).

  • Baseline Measurements: Insert a balloon catheter into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt).

  • Ischemia: Induce global ischemia by stopping the perfusion.

  • FDP Administration: FDP can be added to the perfusion buffer at different time points: before ischemia, during ischemia (if using a low-flow ischemia model), or upon reperfusion.

  • Reperfusion: Resume perfusion with the appropriate buffer (with or without FDP).

  • Functional Assessment: Continuously monitor and record cardiac function during the reperfusion period to assess recovery.

  • Biochemical Analysis: At the end of the experiment, the heart can be freeze-clamped for subsequent biochemical analyses (e.g., ATP, lactate, enzyme assays).

Langendorff_Workflow start Start excision Excise Heart start->excision cannulation Mount on Langendorff Apparatus excision->cannulation stabilization Stabilize Heart cannulation->stabilization baseline Record Baseline Function stabilization->baseline ischemia Induce Global Ischemia baseline->ischemia treatment Administer FDP in Perfusate ischemia->treatment reperfusion Initiate Reperfusion treatment->reperfusion assessment Assess Functional Recovery reperfusion->assessment analysis Biochemical Analysis assessment->analysis end End analysis->end

Workflow for ex vivo Langendorff-perfused heart model.

Conclusion

Preclinical studies consistently demonstrate the cardioprotective potential of Fructose-1,6-Diphosphate in the setting of myocardial ischemia-reperfusion injury. Its ability to enhance anaerobic ATP production provides a sound mechanistic basis for these protective effects. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to further elucidate the therapeutic utility of FDP in cardiovascular disease and to guide the design of future preclinical and clinical investigations.

References

Safety Operating Guide

Proper Disposal of Fosfructose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of fosfructose, a term often used to refer to fructose (B13574) phosphates such as D-fructose 1,6-bisphosphate. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. While this compound and related sugar phosphates are generally not classified as hazardous substances, adherence to institutional and local regulations is paramount.[1][2][3][4]

I. Immediate Safety and Handling

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and gloves.[5][6] In case of a spill, sweep up solid material to avoid generating dust and place it in a suitable container for disposal.[1][5] For solutions, absorb the spill with inert material and collect it for disposal. Avoid releasing the substance into the environment.[1]

II. Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe disposal. The data presented below is for D-fructose, a closely related and well-documented compound, and should be considered as a reference.

PropertyValue
Molecular Formula C₆H₁₂O₆ (for Fructose)
Molecular Weight 180.16 g/mol (for Fructose)
Appearance White crystalline solid
Solubility Good in water
pH 5-7 (1.8% solution @ 25°C)
Melting Point 103 - 105 °C
Stability Stable under normal conditions

Source: PubChem, Fisher Scientific[5][7]

III. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid or aqueous solution) and the quantity, as well as institutional and local regulations.

Step 1: Waste Characterization

Determine if the this compound waste is mixed with any hazardous materials. If it is contaminated with a hazardous substance, it must be treated as hazardous waste.

Step 2: Consultation with Environmental Health and Safety (EHS)

Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of chemical waste.[2] They will provide information on compliant disposal methods.

Step 3: Disposal of Small Quantities of Solid this compound

For small amounts of uncontaminated solid this compound, disposal in the regular trash may be permissible.[2]

  • Containment: Place the solid waste in a sealed and clearly labeled container.

  • Confirmation: Obtain approval from your EHS office before disposing of it in the regular trash.

Step 4: Disposal of Aqueous Solutions of this compound

Some institutions may permit the drain disposal of non-hazardous, water-soluble substances like this compound.[2]

  • Verification: Confirm with your EHS office if drain disposal is allowed and inquire about any volume limits.

  • Dilution: If permitted, dilute the this compound solution with at least 20 parts water.[2]

  • Discharge: Pour the diluted solution down the drain, followed by flushing with a generous amount of water.[2]

Step 5: Disposal of Large Quantities or Contaminated this compound

For larger quantities of this compound or any amount that is contaminated with hazardous materials, chemical waste pickup is the required method.[2]

  • Packaging: Place the waste in a compatible, sealed, and properly labeled container.

  • Labeling: The label should clearly identify the contents as "this compound Waste" and list any contaminants.

  • Request Pickup: Contact your EHS office to arrange for a chemical waste pickup.

IV. Experimental Protocols

Currently, there are no standard experimental protocols specifically for the disposal of this compound, as it is not classified as a hazardous material. The primary protocol is the administrative process of consulting and adhering to institutional and local waste disposal regulations.[2]

V. Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

FosfructoseDisposal start Start: this compound Waste is_mixed Is the waste mixed with hazardous materials? start->is_mixed treat_hazardous Treat as Hazardous Waste is_mixed->treat_hazardous Yes is_large_quantity Is it a large quantity? is_mixed->is_large_quantity No ehs_pickup_hazardous Contact EHS for Hazardous Waste Pickup treat_hazardous->ehs_pickup_hazardous end End: Proper Disposal ehs_pickup_hazardous->end ehs_pickup_nonhazardous Contact EHS for Chemical Waste Pickup is_large_quantity->ehs_pickup_nonhazardous Yes is_solid Is the waste solid or aqueous? is_large_quantity->is_solid No ehs_pickup_nonhazardous->end solid_disposal Small quantity solid waste is_solid->solid_disposal Solid aqueous_disposal Aqueous solution is_solid->aqueous_disposal Aqueous consult_ehs_solid Consult EHS for disposal in regular trash solid_disposal->consult_ehs_solid consult_ehs_solid->end consult_ehs_aqueous Consult EHS for drain disposal (dilute and flush) aqueous_disposal->consult_ehs_aqueous consult_ehs_aqueous->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Fosfructose

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Fosfructose compounds in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

For laboratory professionals engaged in drug development and scientific research, adherence to stringent safety protocols is paramount. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound and its derivatives, such as D-Fructose-6-phosphate and D-Fructose-1,6-diphosphate.

Immediate Safety and Handling Protocols

While some safety data sheets (SDS) for fructose (B13574) compounds suggest that no special measures are required under normal use, a comprehensive safety approach is recommended, especially when handling powdered forms that can become airborne.[1] Good industrial hygiene and safety practices should always be followed.[2][3]

Key Handling Precautions:

  • Ventilation: Use only in a well-ventilated area to minimize inhalation of dust.[4][5]

  • Dust Formation: Avoid generating and accumulating dust.[2][5][6]

  • Personal Contact: Limit all unnecessary personal contact with the substance.[5]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[3][4] Do not eat, drink, or smoke in the handling area.[3][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound compounds.

Protection Type Recommended Equipment Purpose Applicable Standards
Eye/Face Protection Chemical safety goggles or glasses with side shieldsTo prevent eye contact with dust particles.[2][4][6]OSHA 29 CFR 1910.133, EN 166
Skin Protection Impermeable and resistant gloves (e.g., nitrile rubber) and appropriate protective clothingTo prevent skin exposure and irritation.[2][4][5]EN 374
Respiratory Protection Not generally required under normal use with adequate ventilation. A dust respirator is recommended if dust is generated.[2][5]To avoid inhalation of airborne particles.[5]

It is crucial to inspect gloves before use and to use proper glove removal techniques to avoid skin contact.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Hazards (Review SDS) B Select Appropriate PPE A->B Based on Hazard Info C Ensure Adequate Ventilation B->C D Weigh/Handle this compound (Avoid Dust Generation) C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination.

Operational Steps for Disposal:

  • Containment: Collect waste material in a suitable, clearly labeled, and sealed container.[5][7]

  • Labeling: Ensure the container is accurately labeled with the contents.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not allow the substance to enter sewers or surface and ground water.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Wear appropriate PPE.[5]

    • Clean up spills immediately.[5]

    • Use dry clean-up procedures and avoid generating dust.[5]

    • Sweep or vacuum the spilled material into a clean, dry, and labeled container for disposal.[5]

  • Major Spills:

    • Evacuate personnel from the area and move upwind.[5]

    • Alert the appropriate emergency response team.[5]

    • Control personal contact with the substance by using the recommended protective equipment.[5]

    • Prevent the spillage from entering drains, sewers, or water courses.[5]

By adhering to these safety and logistical protocols, researchers can mitigate the risks associated with handling this compound compounds, ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosfructose
Reactant of Route 2
Fosfructose

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.